Product packaging for Dimethylamiloride(Cat. No.:CAS No. 1214-79-5)

Dimethylamiloride

Cat. No.: B075135
CAS No.: 1214-79-5
M. Wt: 257.68 g/mol
InChI Key: RXMUPNVSYKGKMY-UHFFFAOYSA-N
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Description

5-Dimethylamiloride is a potent and selective inhibitor of the Na+/H+ exchanger (NHE), specifically targeting the NHE-1 isoform. This cell membrane antiporter plays a critical role in intracellular pH (pHi) and cell volume regulation by electroneutrally exchanging one intracellular H+ for one extracellular Na+. By blocking this exchange, 5-Dimethylamiloride induces intracellular acidification, which is a key mechanistic tool for investigating pH-dependent cellular processes. Its primary research value lies in the study of ischemia-reperfusion injury, particularly in cardiac and renal models, where NHE overactivation contributes to cellular damage and apoptosis. Furthermore, this compound is extensively utilized in cancer research to probe the relationship between tumor microenvironment acidosis and cancer cell proliferation, invasion, and sensitivity to chemotherapeutic agents. As a more selective analogue of amiloride, 5-Dimethylamiloride provides researchers with a refined pharmacological tool to dissect NHE-mediated signaling pathways without the significant anti-mineralocorticoid effects associated with the parent compound, making it invaluable for studies in cellular physiology, pathophysiology, and pharmacology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12ClN7O B075135 Dimethylamiloride CAS No. 1214-79-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-6-chloro-N-(diaminomethylidene)-5-(dimethylamino)pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H12ClN7O/c1-16(2)6-4(9)13-3(5(10)14-6)7(17)15-8(11)12/h1-2H3,(H2,10,14)(H4,11,12,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXMUPNVSYKGKMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=C(N=C1Cl)C(=O)N=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70923797
Record name 5-Dimethylamiloride
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Molecular Weight

257.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1214-79-5
Record name 5-Dimethylamiloride
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Record name 5-Dimethylamiloride
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Record name 1214-79-5
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Record name DIMETHYLAMILORIDE
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Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Dimethylamiloride on NHE1

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Na+/H+ exchanger isoform 1 (NHE1), a ubiquitous plasma membrane protein, is a critical regulator of intracellular pH (pHi) and cell volume.[1][2][3][4] It mediates the electroneutral exchange of one intracellular proton for one extracellular sodium ion.[1][5][6] Dimethylamiloride (DMA), a potent derivative of amiloride, has been instrumental in elucidating the physiological and pathophysiological roles of NHE1. This guide provides a comprehensive overview of the molecular mechanism by which DMA inhibits NHE1, supported by quantitative data, detailed experimental protocols, and visualizations of the associated pathways and workflows. DMA functions as a competitive inhibitor, binding to the external face of the NHE1 transporter to block ion translocation, leading to significant downstream cellular consequences.[7][8]

The Na+/H+ Exchanger 1 (NHE1): Structure and Function

NHE1 is an integral membrane protein composed of two principal domains:

  • N-Terminal Transmembrane (TM) Domain: Consisting of approximately 500 amino acids arranged into 12 transmembrane helices, this domain is responsible for the catalytic activity of ion exchange.[1][5] Key regions within this domain, particularly transmembrane segments IV, VII, and IX, are crucial for ion transport and inhibitor binding.[1][9]

  • C-Terminal Cytoplasmic Regulatory Domain: This domain, comprising about 315 amino acids, is located in the cytoplasm and plays a pivotal role in regulating the transporter's activity.[1] It contains multiple phosphorylation sites and binding domains for regulatory proteins such as calmodulin (CaM) and calcineurin B-homologous protein (CHP), which modulate NHE1 activity in response to various cellular signals like hormones, growth factors, and osmotic stress.[10][11][12]

The primary function of NHE1 is to protect cells from intracellular acidification by extruding protons.[4] This activity is allosterically activated by a decrease in intracellular pH. Beyond pH homeostasis, NHE1 is involved in cell volume regulation, proliferation, migration, and apoptosis, making it a key player in numerous physiological and pathological processes, including cardiac ischemia-reperfusion injury and cancer.[3][4][5][13]

This compound (DMA): A Selective NHE1 Inhibitor

This compound (5-(N,N-dimethyl)-amiloride) is a pyrazinoylguanidine compound and a more potent and selective analog of amiloride.[14][15] Its enhanced specificity for the NHE1 isoform over other transporters and ion channels has established it as an essential pharmacological tool for investigating NHE1 function.[8][15]

Mechanism of Action

The inhibitory action of DMA on NHE1 is characterized by the following key features:

  • Competitive Inhibition: DMA acts as a competitive inhibitor, directly competing with sodium ions (Na+) for a binding site on the transporter.[16] This binding occurs on the extracellular side of the plasma membrane. By occupying this site, DMA prevents the conformational changes necessary for Na+ binding and subsequent proton extrusion.

  • Inhibitor Binding Site: While the precise crystal structure of DMA bound to NHE1 is not yet elucidated, extensive research using mutagenesis and chimeric proteins has identified key regions involved in inhibitor sensitivity. Transmembrane domain IV (TM4) and a region encompassing TM10-TM11 have been shown to be critical determinants for the binding of amiloride and its derivatives.[9] Recent cryo-electron microscopy structures of NHE1 bound to a similar inhibitor, cariporide, reveal a binding pocket located in the core domain of the transporter, accessible from the extracellular side, which physically occludes the ion-translocation pathway.[17][18] DMA is presumed to bind in a similar fashion.

  • Cellular Consequences of Inhibition: By blocking NHE1, DMA prevents the efflux of protons and the influx of sodium. This leads to:

    • Intracellular Acidification: The cell's ability to recover from an acid load is impaired, resulting in a decrease in pHi.[19]

    • Altered Sodium Homeostasis: The inhibition of Na+ entry via NHE1 can protect against intracellular Na+ and subsequent Ca2+ overload, a mechanism of significant therapeutic interest, particularly in the context of cardiac ischemia-reperfusion injury.[8][20]

    • Downstream Signaling Modulation: NHE1 activity is linked to various signaling pathways. Its inhibition by DMA can suppress hypoxia-induced activation of ERK1/2 and the subsequent production of MMP-2, MMP-9, and VEGF, thereby reducing cancer cell migration and invasion.[21]

Quantitative Data: Inhibitor Sensitivity of NHE Isoforms

The selectivity of DMA for NHE1 is evident when its inhibitory constants (Ki) are compared across different NHE isoforms. The following table summarizes these values for DMA and other relevant amiloride analogs.

InhibitorNHE1 Ki (µM)NHE2 Ki (µM)NHE3 Ki (µM)Selectivity (NHE1 vs. others)
This compound (DMA) 0.02[8]0.25[8]14[8]High for NHE1
Amiloride ~1.0-3.0~1.0-5.0>100Low
EIPA ~0.02-0.05~0.5~50High for NHE1
MPA (Methyl-propyl)amiloride 0.08[14]0.5[14]10[14]Moderate for NHE1

Data compiled from various sources, specific values may vary based on experimental conditions and cell types.[8][14]

Experimental Protocols

Protocol: Measurement of NHE1 Activity using pH-Sensitive Dyes

This is the most common method to assess NHE1 activity and its inhibition by compounds like DMA. It relies on monitoring intracellular pH (pHi) changes in real-time using fluorescence microscopy.

Principle: Cells are loaded with a fluorescent dye (e.g., BCECF-AM) whose emission spectrum is sensitive to pH. An intracellular acid load is induced, and the subsequent Na+-dependent recovery of pHi, mediated by NHE1, is measured as the rate of change in fluorescence.

Materials:

  • Cells expressing NHE1 (e.g., fibroblasts, HEK293, or specific cell line of interest).

  • BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester).

  • Na+-containing buffer (e.g., 140 mM NaCl, 5 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM glucose, 20 mM HEPES, pH 7.4).

  • Na+-free buffer (substituting NaCl with N-methyl-D-glucamine chloride or choline chloride).

  • NH4Cl-containing buffer (e.g., 20 mM NH4Cl in Na+-containing buffer).

  • This compound (DMA) stock solution in DMSO.

  • Fluorescence imaging system capable of ratiometric imaging (e.g., excitation at ~490 nm and ~440 nm, emission at ~535 nm).

Procedure:

  • Cell Plating: Plate cells on glass-bottom dishes and grow to ~70-80% confluency.

  • Dye Loading: Incubate cells with 2-5 µM BCECF-AM in Na+-containing buffer for 20-30 minutes at 37°C.

  • Washing: Wash cells twice with Na+-containing buffer to remove extracellular dye.

  • Baseline Measurement: Mount the dish on the microscope stage and perfuse with Na+-containing buffer to record a stable baseline pHi.

  • Acidification (NH4Cl Prepulse Technique):

    • Perfuse cells with NH4Cl-containing buffer for 5 minutes. NH3 diffuses into the cell, causing a transient alkalinization.

    • Rapidly switch to a Na+-free buffer. This traps NH4+ inside, which then dissociates into NH3 (diffuses out) and H+, causing a rapid and significant intracellular acidification.

  • pH Recovery: Once pHi has reached its nadir, switch back to the Na+-containing buffer. The influx of Na+ in exchange for H+ via NHE1 will cause pHi to recover towards the baseline. Record this recovery phase.

  • Inhibitor Application: Repeat steps 4-6, but include the desired concentration of DMA (e.g., 1-10 µM) in the final Na+-containing recovery buffer.

  • Calibration: At the end of each experiment, perform an in-situ calibration using high-K+ buffers of known pH values (e.g., pH 6.5, 7.0, 7.5) in the presence of a protonophore like nigericin (10 µM) to convert fluorescence ratios to pHi values.

Data Analysis: The initial rate of pHi recovery (dpHi/dt, measured in pH units/second) is calculated from the linear portion of the recovery curve. The NHE1 activity is the difference between the rate in the presence and absence of Na+. The inhibitory effect of DMA is quantified by comparing the dpHi/dt in its presence to the control condition.

Protocol: 22Na+ Uptake Assay

Principle: This method directly measures the transport of sodium by NHE1 using the radioactive isotope 22Na+. It is particularly useful for studies with membrane vesicles or cell suspensions.

Materials:

  • Cell suspension or isolated plasma membrane vesicles.

  • Acid-loading buffer.

  • Uptake buffer containing 22NaCl and various concentrations of DMA.

  • Ice-cold stop buffer (e.g., buffer without 22Na+).

  • Scintillation counter.

Procedure:

  • Acid Loading: Incubate cells or vesicles in an acidic buffer to create an outward H+ gradient.

  • Initiate Uptake: Rapidly mix the acid-loaded cells/vesicles with the uptake buffer containing 22NaCl and the test inhibitor (DMA).

  • Time Points: Allow the uptake to proceed for short, defined time intervals (e.g., 15, 30, 60 seconds).

  • Stop Reaction: Terminate the uptake by adding a large volume of ice-cold stop buffer and rapidly filtering the mixture through a membrane filter to separate cells/vesicles from the extracellular medium.

  • Washing: Quickly wash the filter with more ice-cold stop buffer to remove non-specifically bound 22Na+.

  • Quantification: Place the filter in a scintillation vial with scintillation fluid and measure the amount of retained 22Na+ using a scintillation counter.

Data Analysis: Plot the 22Na+ uptake over time. The initial rate of uptake is determined from the slope of the linear phase. Compare the rates in the presence and absence of DMA to determine the IC50 or Ki value for inhibition.

Visualizations: Pathways and Workflows

Diagram: DMA Mechanism of Action on NHE1

DMA_Mechanism cluster_membrane Plasma Membrane cluster_extra cluster_intra NHE1 NHE1 Transporter H_out H+ NHE1->H_out Exits cell Na_in Na+ Na_in->NHE1 Enters cell DMA DMA DMA->NHE1 Binds & Blocks NHE1_Signaling NHE1 NHE1 Activity pHi Intracellular pH (pHi) Increases NHE1->pHi Na_i Intracellular Na+ [Na+]i Increases NHE1->Na_i ERK ERK1/2 Pathway Activation NHE1->ERK Proliferation Cell Proliferation NHE1->Proliferation Apoptosis Apoptosis (Inhibited) NHE1->Apoptosis DMA DMA DMA->NHE1 Inhibits Acidification Intracellular Acidification DMA->Acidification Ca_i Intracellular Ca2+ [Ca2+]i Increases (via NCX reversal) Na_i->Ca_i Migration Cell Migration & Invasion ERK->Migration Exp_Workflow start Plate Cells on Glass-Bottom Dish load Load with BCECF-AM (pH-sensitive dye) start->load wash Wash to Remove Extracellular Dye load->wash baseline Record Baseline pHi (Na+ Buffer) wash->baseline acidify Induce Acid Load (NH4Cl prepulse) baseline->acidify recover Measure pHi Recovery (Na+ Buffer ± DMA) acidify->recover analyze Calculate Rate (dpHi/dt) & Compare Conditions recover->analyze end Determine % Inhibition analyze->end

References

Dimethylamiloride's Role in Regulating Intracellular pH: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of Dimethylamiloride (DMA), a critical pharmacological agent used in the study of intracellular pH (pHi) regulation. We will explore its mechanism of action, present quantitative data on its inhibitory effects, detail experimental protocols for its use, and visualize its impact on cellular signaling pathways.

Introduction: The Significance of pHi and this compound

The regulation of intracellular pH (pHi) is a fundamental homeostatic process essential for a multitude of cellular functions, including enzyme activity, cell proliferation, migration, apoptosis, and ion transport.[1][2] A key protein family responsible for maintaining pHi is the Na+/H+ exchanger (NHE) family, which extrudes protons from the cell in exchange for extracellular sodium ions.[1][3]

This compound (DMA), a potent analog of the diuretic amiloride, serves as a primary pharmacological tool for investigating the roles of NHE.[4][5] By specifically inhibiting NHE activity, DMA allows researchers to probe the profound consequences of disrupted pHi regulation.[4][6] Its primary mechanism involves blocking the electroneutral exchange of one intracellular proton for one extracellular sodium ion, a process critical for protecting cells against intracellular acidification.[3][6] Understanding DMA's interaction with NHE isoforms is crucial for dissecting the intricate signaling pathways governed by intracellular pH.

Mechanism of Action: Inhibition of the Na+/H+ Exchanger

The most ubiquitously expressed isoform, NHE1, is a primary regulator of pHi in most mammalian cells.[3][5] Under conditions of intracellular acid loading, which can result from metabolic activity, NHE1 is allosterically activated, rapidly increasing pHi back to a physiological range.[3]

DMA exerts its effect by binding to the NHE protein and blocking this ion translocation.[6][7] This inhibition prevents the cell from effectively expelling acid, leading to a decrease in intracellular pH.[8][9] The potency of DMA is significantly higher than its parent compound, amiloride, making it a more specific and effective inhibitor for research purposes.[4] The consequences of this inhibition are far-reaching, impacting cellular behaviors that are intrinsically linked to pHi, such as cytoskeletal dynamics and cell adhesion.[2][10]

Quantitative Data: Inhibitory Potency of Amiloride Analogs

DMA is part of a class of amiloride analogs with varying potencies and selectivities for different NHE isoforms. While comprehensive IC50 data for DMA across all human isoforms is not consistently reported in single studies, its potency relative to amiloride is well-established. The following table provides context by comparing the inhibitory characteristics of several key amiloride analogs and other selective NHE1 inhibitors.

InhibitorTarget(s)IC50 ValueRelative Potency Note
AmilorideNHE1, NHE2~3.18 µM (for total NHE activity)[11]Baseline potency.[5]
This compound (DMA) NHE1-Approximately 20-fold more potent than amiloride.[4]
EIPANHE1-Approximately 200-fold more potent than amiloride.[4]
CariporideSelective for hNHE130 nM[12]A highly potent and selective NHE1 inhibitor.[5][12]
EniporideSelective for hNHE14.5 nM[12]A highly potent and selective NHE1 inhibitor.[5][12]
T-162559Selective for hNHE10.96 nM[12]A novel aminoguanidine derivative with exceptionally high potency.[12]

hNHE refers to human NHE isoforms.

Experimental Protocols: Measuring DMA's Effect on pHi

The most common method to measure DMA-induced changes in pHi is through fluorescence microscopy using the pH-sensitive ratiometric dye, 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein (BCECF).[9][13] The acetoxymethyl ester form, BCECF-AM, is cell-permeable and is cleaved by intracellular esterases, trapping the fluorescent BCECF probe inside the cell.[13][14]

Detailed Protocol: BCECF-AM-Based pHi Measurement

Objective: To measure the effect of DMA on the rate of pHi recovery following an induced intracellular acid load.

Materials:

  • BCECF-AM (1 mM stock in anhydrous DMSO)[13]

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer[13]

  • This compound (DMA)

  • Ammonium Chloride (NH4Cl) for acid load

  • High-potassium calibration buffers (pH 6.2 to 7.8)[13]

  • Nigericin (10 µM) and Valinomycin (10 µM) for calibration[13]

Methodology:

  • Cell Preparation: Plate adherent cells on glass-bottom dishes or coverslips and culture overnight to ensure attachment.[13][15]

  • Dye Loading:

    • Prepare a working solution of 2-5 µM BCECF-AM in serum-free medium or HBSS.[13]

    • Wash cells once with HBSS to remove culture medium.

    • Incubate cells with the BCECF-AM working solution for 30-60 minutes at 37°C, protected from light.[13][14]

    • Wash cells thoroughly with HBSS to remove extracellular dye.[14]

  • Inducing Intracellular Acid Load (Ammonium Prepulse Technique):

    • Perfuse the BCECF-loaded cells with a buffer containing NH4Cl (e.g., 20 mM) for several minutes. NH3 will diffuse into the cell and alkalinize the cytosol.

    • Rapidly switch to an NH4Cl-free buffer. The now-trapped NH4+ dissociates into NH3 (which diffuses out) and H+, causing a rapid and significant intracellular acidification.[16]

  • Measurement of pHi Recovery:

    • Immediately following acidification, begin ratiometric fluorescence recording using an epifluorescence microscope.

    • Excite the BCECF dye at alternating wavelengths of ~490 nm (pH-sensitive) and ~440 nm (pH-insensitive isosbestic point).[13][14]

    • Measure fluorescence emission at ~535 nm.[13][14]

    • Record the ratio of emissions (F490/F440) over time. In control cells, this ratio will increase as NHE1 activity restores pHi.

  • Application of DMA:

    • Repeat the experiment, but add DMA to the perfusion buffer immediately after the acid load. The inhibition of pHi recovery, observed as a significantly slower rate of increase in the F490/F440 ratio, demonstrates the effect of DMA.[7]

  • Calibration (Nigericin/High-K+ Method):

    • At the end of each experiment, perfuse the cells with a series of high-potassium calibration buffers of known pH values (e.g., 6.2, 6.6, 7.0, 7.4, 7.8).[13]

    • Each calibration buffer should contain the ionophore nigericin (e.g., 10 µM), which equilibrates the intracellular and extracellular pH in the presence of high extracellular K+.[13]

    • Measure the F490/F440 ratio for each pH point and plot these values to generate a calibration curve.

    • Use this curve to convert the experimental fluorescence ratios into absolute pHi values.[13]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_cal Calibration & Analysis p1 Seed cells on glass-bottom dish p2 Load cells with BCECF-AM dye p1->p2 e1 Induce intracellular acidification (NH4Cl prepulse) p2->e1 e2 Monitor pHi recovery (Control vs. +DMA) e1->e2 e3 Record F490/F440 ratio e2->e3 c1 Perfuse with high K+/ Nigericin buffers of known pH e3->c1 c2 Generate Calibration Curve (Ratio vs. pH) c1->c2 c3 Convert experimental ratios to absolute pHi c2->c3

Caption: Workflow for measuring DMA's effect on pHi using BCECF-AM.

Signaling Pathways and Cellular Consequences

NHE1 is more than a simple ion transporter; it also functions as a critical scaffold for organizing signaling complexes at the plasma membrane.[3][17] Its activity is tightly linked to the actin cytoskeleton and is implicated in fundamental cellular processes. By inhibiting NHE1, DMA can disrupt these downstream events.

  • Cell Migration: NHE1 activity is often localized to the leading edge of migrating cells, where it creates a localized alkaline environment that promotes actin polymerization and cytoskeletal remodeling.[2][10] DMA-induced inhibition of NHE1 can lead to a more acidic submembranous pH, which in turn prevents the activation of small GTPases like Rac1 and Cdc42, thereby halting cell migration.[10]

  • Cell Proliferation and Survival: Many cancer cells exhibit elevated NHE1 activity, which leads to a constitutively alkaline pHi and an acidic extracellular microenvironment.[17] This altered pH dynamic favors tumor growth and proliferation.[1][17] Pharmacological inhibition of NHE1 with agents like DMA can disrupt this state, sensitizing cancer cells to acidosis and potentially inducing apoptosis.[4]

  • Ischemia-Reperfusion Injury: During ischemia, intracellular acidosis develops. Upon reperfusion, hyperactivation of NHE1 can lead to a massive influx of Na+, which in turn can cause reverse-mode operation of the Na+/Ca2+ exchanger, leading to cytotoxic calcium overload.[5][7] Administering DMA at the onset of reperfusion has been shown to be cardioprotective by attenuating this process.[6][7]

Signaling Pathway Diagram

G cluster_transport Ion Transport DMA This compound (DMA) NHE1 Na+/H+ Exchanger 1 (NHE1) DMA->NHE1 Inhibits Na_out Extracellular Na+ NHE1->Na_out Influx pHi Intracellular pH (pHi) Regulation NHE1->pHi Maintains Alkaline pHi H_in Intracellular H+ H_in->NHE1 Extrusion Proliferation Cell Proliferation & Survival pHi->Proliferation Permits Migration Cell Migration pHi->Migration Promotes

Caption: DMA inhibits NHE1, leading to decreased pHi and downstream effects.

Conclusion

This compound is an indispensable tool in cellular and molecular biology for its potent and relatively specific inhibition of the Na+/H+ exchanger, particularly the NHE1 isoform. Its application has been instrumental in demonstrating the critical role of intracellular pH in governing a wide array of physiological and pathological processes. From regulating cell motility to influencing cell fate in conditions like cancer and ischemia-reperfusion injury, the study of pHi dynamics via DMA continues to yield valuable insights. The methodologies and data presented in this guide offer a framework for professionals to effectively utilize DMA in their research and development endeavors, ultimately advancing our understanding of cellular homeostasis and disease.

References

An In-depth Technical Guide on the Discovery and Development of Dimethylamiloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, development, and core experimental protocols related to Dimethylamiloride (DMA), a potent inhibitor of the Na+/H+ exchanger (NHE).

Introduction: The Evolution from Amiloride to a Potent NHE Inhibitor

The journey to the development of this compound begins with its parent compound, amiloride, a potassium-sparing diuretic known to inhibit the epithelial sodium channel (ENaC). Early research into amiloride's mechanism of action revealed its inhibitory effects on the Na+/H+ exchanger (NHE), a ubiquitous membrane protein crucial for the regulation of intracellular pH (pHi), cell volume, and sodium homeostasis. However, the potency of amiloride against NHE was found to be relatively modest.

This led to a focused effort in medicinal chemistry to synthesize and screen a series of amiloride analogs with the goal of enhancing potency and selectivity for the Na+/H+ exchanger. Structure-activity relationship (SAR) studies were pivotal in this endeavor. These studies systematically modified the amiloride scaffold and evaluated the impact of these changes on NHE inhibition.

A key breakthrough came from modifications at the 5-position of the pyrazine ring of the amiloride molecule. It was discovered that substitution of the 5-amino group with alkyl groups significantly increased the compound's inhibitory activity against the Na+/H+ exchanger. This line of investigation directly led to the synthesis of 5-(N,N-dimethyl)amiloride, or DMA, which emerged as a substantially more potent NHE inhibitor than its predecessor.

Chemical Synthesis of this compound

General Synthetic Pathway:

The synthesis would likely proceed via a nucleophilic aromatic substitution reaction. The starting material is 3,5-diamino-6-chloro-N-(diaminomethylene)pyrazine-2-carboxamide (amiloride).

G Amiloride Amiloride (3,5-diamino-6-chloro-N-(diaminomethylene)pyrazine-2-carboxamide) Reaction_Vessel Reaction Amiloride->Reaction_Vessel Methylating_Agent Methylating Agent (e.g., Iodomethane, Dimethyl sulfate) Methylating_Agent->Reaction_Vessel Base Base (e.g., NaH, K2CO3) Base->Reaction_Vessel Solvent Solvent (e.g., DMF, DMSO) Solvent->Reaction_Vessel This compound This compound (5-(N,N-dimethyl)amiloride) Purification Purification (e.g., Chromatography, Recrystallization) This compound->Purification Final_Product Final_Product Purification->Final_Product Pure this compound Reaction_Vessel->this compound cluster_membrane Plasma Membrane NHE1 Na+/H+ Exchanger 1 (NHE1) Na_in Na+ NHE1->Na_in Influx H_out H+ NHE1->H_out Efflux Intracellular_Acidification Intracellular Acidification NHE1->Intracellular_Acidification Na_out Na+ Na_out->NHE1 Extracellular H_in H+ H_in->NHE1 Intracellular DMA This compound DMA->NHE1 Inhibition Start Plate Cells Load_Dye Load with BCECF-AM Start->Load_Dye Wash_Cells Wash Cells Load_Dye->Wash_Cells Acid_Load Induce Intracellular Acidification Wash_Cells->Acid_Load Add_Inhibitor Add DMA or Vehicle Acid_Load->Add_Inhibitor Monitor_pH Monitor pH Recovery (Fluorescence Ratio) Add_Inhibitor->Monitor_pH Calibrate In-situ Calibration Monitor_pH->Calibrate End Analyze Data Calibrate->End Start Culture Cells Acid_Load Induce Intracellular Acidification Start->Acid_Load Pre_Incubate Pre-incubate with DMA or Vehicle Acid_Load->Pre_Incubate Add_Radiolabel Add 22Na+ Containing Buffer Pre_Incubate->Add_Radiolabel Incubate Incubate for Defined Time Add_Radiolabel->Incubate Wash Wash with Cold Sodium-Free Buffer Incubate->Wash Lyse Lyse Cells Wash->Lyse Count Scintillation Counting Lyse->Count End Analyze Data Count->End

5-(N,N-Dimethyl)amiloride: A Technical Guide to its Primary Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(N,N-Dimethyl)amiloride (DMA) is a potent and selective inhibitor of the Na+/H+ exchanger (NHE), particularly the NHE1 isoform, which is ubiquitously expressed in mammalian cells.[1][2] This guide provides an in-depth overview of the primary research applications of DMA, focusing on its mechanism of action, quantitative data, detailed experimental protocols, and the signaling pathways it modulates. DMA's ability to influence intracellular pH (pHi) and sodium homeostasis makes it a valuable tool in cardiovascular research, cancer biology, and studies of endothelial function.[1][2]

Mechanism of Action

DMA is a derivative of the diuretic amiloride and exerts its primary effect by competitively inhibiting the Na+/H+ exchanger.[1][2] NHEs are integral membrane proteins that regulate intracellular pH, cell volume, and sodium concentration by mediating the exchange of one intracellular proton for one extracellular sodium ion.[1][2] DMA exhibits selectivity for different NHE isoforms, with the highest affinity for NHE1.[1][2] By blocking NHE1, DMA prevents the extrusion of protons, leading to intracellular acidification and a decrease in intracellular sodium influx, which can subsequently affect calcium levels through the Na+/Ca2+ exchanger.[1]

Quantitative Data

The inhibitory potency of 5-(N,N-Dimethyl)amiloride varies across different targets and experimental systems. The following tables summarize key quantitative data for DMA.

TargetInhibition Constant (Ki)Reference
NHE10.02 µM[1][2]
NHE20.25 µM[1][2]
NHE314 µM[1][2]
Target/Cell LineIC50Reference
Na+/H+ antiport6.9 µM[3]
Na+/K+-ATPase520 µM
Ouabain-sensitive ATP hydrolysis (rat liver plasma membranes)2.2 x 10⁻³ M[4]
Breast Cancer Cell Lines (MCF7, SKBR3, MDA-MB-231)20-40 µM[4]

Core Research Applications and Experimental Protocols

Regulation of Intracellular pH

Application: DMA is widely used to study the role of NHE1 in regulating intracellular pH in various physiological and pathological conditions, including cancer, where altered pH dynamics are a hallmark.[5]

Experimental Protocol: Measurement of Intracellular pH using BCECF-AM

This protocol describes how to measure changes in intracellular pH in cultured cells following treatment with DMA using the pH-sensitive fluorescent dye BCECF-AM.

Materials:

  • Cells of interest cultured on glass-bottom dishes or 96-well plates

  • 5-(N,N-Dimethyl)amiloride (DMA)

  • BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)

  • Anhydrous DMSO

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • High potassium buffer for calibration (e.g., 130 mM KCl, 1 mM MgCl2, 10 mM HEPES)

  • Nigericin and Valinomycin (ionophores for calibration)

  • Fluorescence microscope or plate reader with appropriate filters

Procedure:

  • Cell Preparation:

    • Plate cells and allow them to adhere and reach the desired confluency.

  • BCECF-AM Loading:

    • Prepare a 1 mM stock solution of BCECF-AM in anhydrous DMSO.

    • Dilute the stock solution to a final working concentration of 2-5 µM in serum-free medium or HBSS.

    • Wash the cells once with warm HBSS.

    • Incubate the cells with the BCECF-AM working solution for 30-60 minutes at 37°C in the dark.[6]

    • Wash the cells twice with warm HBSS to remove extracellular dye.

    • Incubate the cells in fresh HBSS for an additional 15-30 minutes at 37°C to allow for complete de-esterification of the AM ester.[6]

  • DMA Treatment and Fluorescence Measurement:

    • Prepare the desired concentrations of DMA in HBSS.

    • Acquire baseline fluorescence readings. For ratiometric measurements, excite the cells sequentially at approximately 490 nm and 440 nm, and collect the emission at around 535 nm.[3][6]

    • Add the DMA solution to the cells and immediately begin recording the fluorescence ratio (F490/F440) over time.[1]

  • In Situ Calibration:

    • To convert the fluorescence ratios to absolute pH values, prepare a series of high potassium calibration buffers with known pH values (e.g., ranging from 6.0 to 8.0).

    • Add the ionophores nigericin (e.g., 10 µM) and valinomycin (e.g., 10 µM) to the calibration buffers.

    • At the end of the experiment, sequentially perfuse the cells with the calibration buffers and record the corresponding F490/F440 ratio for each pH value.

    • Plot the fluorescence ratio as a function of pH to generate a calibration curve.

    • Use this curve to convert the experimental fluorescence ratios to intracellular pH values.[3][6]

Cardiovascular Research: Ischemia-Reperfusion Injury

Application: DMA is a critical tool for investigating the role of NHE1 in myocardial ischemia-reperfusion injury. Inhibition of NHE1 during reperfusion has been shown to be cardioprotective by preventing intracellular Na+ and subsequent Ca2+ overload.[1][7]

Experimental Protocol: Langendorff Perfused Heart Model of Ischemia-Reperfusion

This protocol outlines the use of DMA in an ex vivo Langendorff-perfused rat heart model to assess its protective effects against ischemia-reperfusion injury.

Materials:

  • Male Sprague-Dawley rats (or other suitable model)

  • Langendorff perfusion system

  • Krebs-Henseleit buffer

  • 5-(N,N-Dimethyl)amiloride (DMA)

  • Anesthetic (e.g., sodium pentobarbital)

  • Heparin

  • Surgical instruments

  • Data acquisition system to monitor cardiac function (e.g., left ventricular developed pressure, heart rate)

Procedure:

  • Heart Isolation and Perfusion:

    • Anesthetize the rat and administer heparin to prevent coagulation.

    • Rapidly excise the heart and arrest it in ice-cold Krebs-Henseleit buffer.

    • Mount the aorta onto the cannula of the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure or flow.[8][9]

  • Stabilization and Baseline Measurement:

    • Allow the heart to stabilize for a period of 15-30 minutes.

    • Record baseline cardiac function parameters, including left ventricular developed pressure (LVDP), heart rate, and coronary flow.

  • Ischemia-Reperfusion Protocol:

    • Induce global ischemia by stopping the perfusion for a defined period (e.g., 30-45 minutes).[7]

    • Initiate reperfusion by restoring the flow of Krebs-Henseleit buffer.

  • DMA Treatment:

    • DMA can be administered at different time points depending on the experimental question. For example, to study its effect on reperfusion injury, include DMA (e.g., 1-20 µM) in the perfusion buffer starting from the onset of reperfusion.[7] A common protocol involves including DMA in the perfusate 3 minutes before ischemia and during the first 3 minutes of reperfusion.[7]

  • Assessment of Cardioprotection:

    • Continuously monitor cardiac function throughout the reperfusion period (e.g., 30-120 minutes).

    • At the end of the experiment, the heart can be collected for further analysis, such as infarct size measurement (e.g., using TTC staining) or biochemical assays (e.g., creatine kinase release).[7]

Cancer Research: Cell Viability and Cytotoxicity

Application: The acidic tumor microenvironment and the role of NHE1 in promoting cancer cell proliferation and invasion make DMA a subject of interest in oncology research. It is used to investigate the effects of inhibiting pHi regulation on cancer cell survival.[4][5]

Experimental Protocol: MTT Assay for Cell Viability

This protocol details the use of the MTT assay to determine the cytotoxic effects of DMA on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • 96-well plates

  • Complete culture medium

  • 5-(N,N-Dimethyl)amiloride (DMA)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.[10]

  • DMA Treatment:

    • Prepare serial dilutions of DMA in complete culture medium.

    • Remove the old medium from the wells and replace it with the medium containing different concentrations of DMA. Include a vehicle control (medium with the same concentration of DMSO used to dissolve DMA).

    • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).[10]

  • MTT Incubation:

    • After the treatment period, add MTT solution to each well to a final concentration of approximately 0.5 mg/mL.[11][12]

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.[11][12]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add the solubilization solution to each well to dissolve the formazan crystals.[11][12]

    • Gently shake the plate to ensure complete solubilization.

    • Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.[11]

  • Data Analysis:

    • Calculate the percentage of cell viability for each DMA concentration relative to the vehicle control.

    • Plot the cell viability against the DMA concentration to determine the IC50 value.

Endothelial Function: Permeability Assays

Application: DMA is utilized to explore the role of NHE1 in regulating endothelial barrier function. Inhibition of NHE1 can impact cytoskeletal dynamics and cell-cell junctions, thereby affecting endothelial permeability.[1][2]

Experimental Protocol: In Vitro Endothelial Permeability Assay (Transwell)

This protocol describes how to assess the effect of DMA on the permeability of an endothelial cell monolayer using a Transwell system.

Materials:

  • Endothelial cells (e.g., HUVECs, HMECs)

  • Transwell inserts (e.g., with 0.4 µm pore size) and companion plates

  • Endothelial cell growth medium

  • 5-(N,N-Dimethyl)amiloride (DMA)

  • Permeability tracer (e.g., FITC-dextran or Horseradish Peroxidase - HRP)

  • Stimulating agent (optional, e.g., LPS, thrombin)

  • Spectrophotometer or fluorometer

Procedure:

  • Endothelial Monolayer Formation:

    • Seed endothelial cells onto the Transwell inserts and culture them until a confluent monolayer is formed. This can take several days.[13][14]

  • DMA Pre-treatment:

    • Prepare different concentrations of DMA in serum-free medium.

    • Pre-incubate the endothelial monolayers with the DMA solutions for a specific period (e.g., 30-60 minutes) before adding the permeability tracer.[1]

  • Permeability Assay:

    • (Optional) Add a stimulating agent to the upper chamber to induce hyperpermeability.

    • Add the permeability tracer (e.g., FITC-dextran) to the upper chamber of the Transwell insert.

    • At various time points, collect samples from the lower chamber.[13][14]

  • Quantification:

    • Measure the concentration of the tracer in the samples from the lower chamber using a spectrophotometer (for HRP) or a fluorometer (for FITC-dextran).[15]

  • Data Analysis:

    • Calculate the permeability coefficient or the amount of tracer that has passed through the monolayer over time.

    • Compare the permeability of the DMA-treated groups to the control group to determine the effect of NHE1 inhibition on endothelial barrier function.

Signaling Pathways and Visualizations

NHE1 Inhibition and Cytoskeletal Regulation

Inhibition of NHE1 by DMA can influence the phosphorylation state of moesin, a protein of the Ezrin-Radixin-Moesin (ERM) family.[1][2] ERM proteins link the actin cytoskeleton to the plasma membrane and are involved in maintaining cell shape and adhesion. The activity of ERM proteins is regulated by phosphorylation. The RhoA/ROCK signaling pathway is a key regulator of ERM phosphorylation.

NHE1_Moesin_Pathway DMA 5-(N,N-Dimethyl)amiloride NHE1 NHE1 DMA->NHE1 Inhibits pHi Intracellular pH (Decrease) NHE1->pHi Regulates RhoA RhoA pHi->RhoA Modulates ROCK ROCK RhoA->ROCK Activates Moesin_P Phosphorylated Moesin (Active) ROCK->Moesin_P Phosphorylates Cytoskeleton Actin Cytoskeleton Remodeling Moesin_P->Cytoskeleton Permeability Endothelial Permeability (Alteration) Cytoskeleton->Permeability

Caption: DMA inhibits NHE1, leading to changes in intracellular pH, which can modulate the RhoA/ROCK pathway and subsequent moesin phosphorylation, impacting cytoskeletal organization and endothelial permeability.

General Experimental Workflow for Investigating DMA's Effects

The following diagram illustrates a typical workflow for studying the cellular effects of 5-(N,N-Dimethyl)amiloride.

DMA_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results Cell_Culture 1. Cell Culture/ Tissue Preparation Treatment 3. Treatment of Cells/ Tissues with DMA Cell_Culture->Treatment DMA_Prep 2. DMA Stock Solution Preparation DMA_Prep->Treatment pH_Measurement 4a. Intracellular pH Measurement Treatment->pH_Measurement Viability_Assay 4b. Cell Viability Assay Treatment->Viability_Assay Functional_Assay 4c. Functional Assay (e.g., Cardiac Function, Permeability) Treatment->Functional_Assay Biochemical_Assay 4d. Biochemical Assay (e.g., Western Blot for Phospho-Moesin) Treatment->Biochemical_Assay Data_Analysis 5. Data Analysis and Interpretation pH_Measurement->Data_Analysis Viability_Assay->Data_Analysis Functional_Assay->Data_Analysis Biochemical_Assay->Data_Analysis

Caption: A generalized workflow for studying the effects of 5-(N,N-Dimethyl)amiloride, from preparation and treatment to various downstream analyses.

Conclusion

5-(N,N-Dimethyl)amiloride is a versatile and powerful research tool for dissecting the roles of the Na+/H+ exchanger, particularly NHE1, in a multitude of cellular processes. Its selectivity and potent inhibitory activity make it indispensable for studies in cardiovascular physiology, cancer biology, and endothelial function. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate the effective use of DMA in advancing our understanding of these critical areas of research.

References

Dimethylamiloride's Effect on Epithelial Sodium Channels (ENaC): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The epithelial sodium channel (ENaC) is a crucial component in maintaining sodium and fluid homeostasis across various epithelial tissues, including the kidneys, lungs, and colon.[1][2][3] It is a heterotrimeric ion channel, typically composed of α, β, and γ subunits, that facilitates the reabsorption of sodium ions.[2][3] The modulation of ENaC activity is a key therapeutic strategy for several diseases, including hypertension and cystic fibrosis.[1][4] Amiloride and its analogs are a well-known class of ENaC inhibitors.[1][5] This technical guide focuses on the effects of one such analog, dimethylamiloride (DMA), on ENaC. While DMA is structurally related to amiloride, its primary pharmacological action is as a potent and selective inhibitor of the Na+/H+ exchanger (NHE), with significantly weaker effects on the epithelial sodium channel.[6][7]

This guide will provide a comprehensive overview of the interaction between DMA and ENaC, present available quantitative data for related compounds to offer a comparative context, detail relevant experimental methodologies, and visualize key pathways and workflows.

Quantitative Data on Amiloride Analogs' Inhibition of ENaC

Direct and comprehensive quantitative data for the inhibitory effect of this compound on ENaC is limited in publicly available literature, reflecting its primary use as an NHE inhibitor. However, to provide a clear context for its relative potency, the following table summarizes the half-maximal inhibitory concentrations (IC50) for amiloride and its more potent ENaC-inhibiting analog, benzamil, against different ENaC subunit compositions.

CompoundENaC Subunit CompositionIC50 / K_iExperimental SystemReference
Amilorideαβγ0.1 μM (K_i)Xenopus oocytes[8]
Amilorideδβγ2.6 μM (IC50)Xenopus oocytes[8]
Amiloriderat αβγ~20 nM (K_i)MDCK cells[9]
Benzamilαβγ50 nM (IC50)CD PC monolayers[10]
Benzamilδβγ30-fold higher IC50 than for αβγXenopus oocytes[8]
This compound (DMA) ENaCSignificantly less potent than on NHEGeneral observation[6][7]

Note: The potency of amiloride and its analogs can be influenced by factors such as the specific ENaC subunit composition, the experimental system used, membrane voltage, and extracellular Na+ concentration.[9][11]

Mechanism of Action and Specificity

This compound's primary mechanism of action is the blockade of the Na+/H+ exchanger (NHE), particularly the NHE1 isoform.[6] Its chemical structure, with two methyl groups on the 5-amino nitrogen of the pyrazine ring, confers this high specificity for NHE while reducing its affinity for ENaC.[6] In contrast, analogs like benzamil, which have a hydrophobic substitution on the terminal nitrogen of the guanidino moiety, exhibit increased potency for ENaC.[6]

While DMA is a weak inhibitor of ENaC, some studies suggest that the effects of certain new-generation ENaC inhibitors on mucus detachment in cystic fibrosis models might be mediated through off-target NHE inhibition, an effect that is mimicked by DMA.[7] This highlights the importance of considering the broader pharmacological profile of amiloride analogs in drug development.

Experimental Protocols

Studying the effect of this compound on ENaC would involve standard electrophysiological techniques used to characterize other ENaC inhibitors. The following are detailed methodologies for key experiments.

Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

This is a widely used method for the heterologous expression and functional characterization of ion channels.[8][12][13]

1. Oocyte Preparation and cRNA Injection:

  • Harvest and defolliculate stage V-VI oocytes from female Xenopus laevis.

  • Prepare complementary RNA (cRNA) for the desired human or rodent ENaC subunits (e.g., α, β, and γ) by in vitro transcription.

  • Inject a defined amount of each cRNA subunit (typically 1-10 ng) into the oocyte cytoplasm.

  • Incubate the injected oocytes for 24-72 hours at 16-18°C in a modified Barth's solution (MBS) to allow for channel expression.

2. Electrophysiological Recording:

  • Place a single oocyte in a recording chamber continuously perfused with a standard bathing solution (e.g., containing in mM: 100 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES, pH 7.4).

  • Impale the oocyte with two microelectrodes (filled with 3 M KCl) to clamp the membrane potential at a holding potential, typically -60 mV to -100 mV.

  • Record the whole-cell current. The ENaC-mediated current is defined as the amiloride-sensitive current.

  • To determine the IC50 for DMA, apply increasing concentrations of DMA to the bathing solution and measure the corresponding inhibition of the amiloride-sensitive current.

  • Data is typically fitted to the Hill equation to determine the IC50 value.

Patch-Clamp Electrophysiology in Mammalian Cell Lines

This technique allows for the measurement of ion channel activity in individual cells, providing higher resolution data on channel kinetics and pharmacology.[9][14]

1. Cell Culture and Transfection:

  • Culture a suitable mammalian cell line, such as human embryonic kidney (HEK293) cells or Madin-Darby canine kidney (MDCK) cells, which have low endogenous ENaC activity.[9][14]

  • Stably or transiently transfect the cells with plasmids encoding the desired ENaC subunits (e.g., human α, β, and γ).

  • Select and expand transfected cells for electrophysiological recordings.

2. Whole-Cell Patch-Clamp Recording:

  • Prepare a single-cell suspension of the transfected cells.

  • Use a glass micropipette with a tip diameter of ~1 µm, filled with an appropriate intracellular solution, to form a high-resistance seal (giga-seal) with the cell membrane.

  • Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration, allowing control of the intracellular environment and measurement of the total current across the cell membrane.

  • Clamp the cell at a holding potential (e.g., -60 mV) and record the membrane current.

  • Apply DMA at various concentrations to the extracellular solution and measure the inhibition of the amiloride-sensitive current to determine the IC50.

3. Single-Channel Recording (Excised Patch):

  • After forming a giga-seal, the patch of membrane under the pipette can be excised in either an inside-out or outside-out configuration.

  • This allows for the study of the activity of individual ENaC channels.

  • Apply DMA to the appropriate side of the membrane (extracellular for outside-out patches) to investigate its effect on single-channel conductance and open probability.

Signaling Pathways and Regulation

The activity of ENaC is tightly regulated by a complex network of signaling pathways. While there is no direct evidence of DMA modulating these pathways to affect ENaC, understanding this regulation is crucial for any study of ENaC pharmacology.

Key Regulatory Pathways:

  • Proteolytic Cleavage: ENaC is activated by proteolytic cleavage of its α and γ subunits by proteases such as furin and prostasin. This cleavage removes inhibitory tracts, leading to an increase in channel open probability.[2]

  • Ubiquitination: The ubiquitin ligase Nedd4-2 binds to PY motifs in the C-termini of ENaC subunits, leading to channel ubiquitination and subsequent retrieval from the plasma membrane and degradation. This process is a key mechanism for downregulating ENaC activity.

  • Phosphoinositide Signaling: Phosphatidylinositol 4,5-bisphosphate (PIP2) and phosphatidylinositol (3,4,5)-trisphosphate (PIP3) are known to regulate ENaC activity. PIP2 is generally required for channel activity, while PIP3 signaling can increase channel open probability and reduce its retrieval from the membrane.[15]

Visualizations

Signaling Pathway of ENaC Regulation

ENaC_Regulation cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular ENaC ENaC (αβγ) Ubiquitination Ubiquitination ENaC->Ubiquitination Proteases Proteases (e.g., Furin, Prostasin) Proteases->ENaC Activates (Cleavage) Nedd4_2 Nedd4-2 Nedd4_2->ENaC Binds to PY motif Nedd4_2->Ubiquitination Mediates Endocytosis Endocytosis & Degradation Ubiquitination->Endocytosis Leads to PI3K PI3K PIP3 PIP3 PI3K->PIP3 Generates PIP3->ENaC Increases Po Reduces retrieval PIP2 PIP2 PIP2->ENaC Required for activity

Caption: Key signaling pathways regulating ENaC activity.

Experimental Workflow for IC50 Determination```dot

IC50_Workflow start Start prep Prepare ENaC-expressing system (Xenopus oocytes or mammalian cells) start->prep record_baseline Record baseline amiloride-sensitive current prep->record_baseline apply_dma Apply increasing concentrations of DMA record_baseline->apply_dma measure_inhibition Measure inhibition of amiloride-sensitive current apply_dma->measure_inhibition plot_data Plot % inhibition vs. [DMA] measure_inhibition->plot_data fit_curve Fit data to Hill equation plot_data->fit_curve determine_ic50 Determine IC50 value fit_curve->determine_ic50 end End determine_ic50->end

Caption: Selectivity of amiloride analogs for ENaC vs. NHE.

Conclusion

This compound is a valuable pharmacological tool, primarily for its potent and selective inhibition of the Na+/H+ exchanger. Its effect on the epithelial sodium channel is significantly weaker compared to amiloride and other analogs like benzamil. Researchers and drug development professionals should be aware of this selectivity profile when using DMA in experimental settings. While direct quantitative data on DMA's ENaC inhibition is sparse, the established methodologies for studying ENaC can be readily applied to further characterize this interaction if required. The differential effects of amiloride analogs underscore the subtle structure-activity relationships that govern their target specificity and highlight the importance of careful compound selection in physiological and pharmacological studies of ENaC and related ion transport proteins.

References

An In-depth Technical Guide to the Structural Basis of Dimethylamiloride Binding

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylamiloride (DMA), a potent analog of the diuretic amiloride, is a critical pharmacological tool and a lead compound in drug discovery due to its inhibitory effects on various ion channels and transporters. Understanding the precise molecular interactions that govern its binding to target proteins is paramount for the development of more selective and efficacious therapeutics. This technical guide provides a comprehensive overview of the structural basis of DMA binding to its key targets, including the Na+/H+ exchanger (NHE), the epithelial Na+ channel (ENaC), and its emerging role as an RNA-binding scaffold. This document details the quantitative binding data, explores the specific binding pockets through mutagenesis and chemical labeling studies, and outlines the intricate signaling pathways involved. Furthermore, it provides detailed experimental protocols for the key techniques used to investigate these interactions, supplemented with workflow and pathway diagrams generated using Graphviz.

Introduction to this compound

This compound is a pyrazine-carboxamide derivative and a more potent inhibitor of the Na+/H+ exchanger than its parent compound, amiloride. Its chemical structure, characterized by the substitution of two methyl groups on the terminal nitrogen of the guanidinium group, confers altered selectivity and potency for its various molecular targets. This guide delves into the structural intricacies of DMA's interactions with these targets, providing a foundational understanding for researchers in the field.

Key Molecular Targets of this compound

DMA exhibits a range of biological activities by interacting with several key proteins and nucleic acids. The most well-characterized of these are the Na+/H+ exchanger and the epithelial Na+ channel. More recently, DMA has been identified as a promising scaffold for targeting RNA structures.

The Na+/H+ Exchanger (NHE)

The Na+/H+ exchanger, particularly the NHE1 isoform, is a ubiquitous plasma membrane protein crucial for the regulation of intracellular pH (pHi) and cell volume.[1] DMA is a selective inhibitor of NHE1, making it a valuable tool for studying the physiological roles of this transporter and a potential therapeutic agent for conditions associated with NHE1 hyperactivation, such as cardiac hypertrophy and ischemia-reperfusion injury.[2]

The Epithelial Na+ Channel (ENaC)

The epithelial Na+ channel is a key component in sodium reabsorption in the kidneys, colon, and lungs, playing a vital role in blood pressure regulation.[3] Amiloride and its analogs, including DMA, are known blockers of ENaC.[4] The structural basis of this interaction has been extensively studied through mutagenesis, providing insights into the channel's pore and the binding site of these inhibitors.

RNA as a Novel Target

Recent studies have highlighted the potential of the amiloride scaffold, including DMA, to bind to structured RNA molecules, such as the HIV-1 trans-activation response (TAR) element.[5] This discovery opens up new avenues for the development of RNA-targeted therapeutics.

Quantitative Analysis of this compound Binding

The affinity of DMA for its targets is a critical parameter in understanding its biological effects. The following tables summarize the available quantitative data for DMA and related amiloride analogs.

TargetLigandBinding Affinity (Ki)Assay ConditionReference
NHE1 This compound0.02 µMHuman NHE1[6]
NHE2 This compound0.25 µMHuman NHE2[6]
NHE3 This compound14 µMHuman NHE3[6]
ENaC (αβγ) Amiloride~0.1-0.2 µM (IC50)Xenopus oocytes[7]
ENaC (αS583Cβγ) Amiloride0.258 µM (KD)Xenopus oocytes[7]
ENaC (αβG525Cγ) Benzamil1.212 µM (KD)Xenopus oocytes[7]
TargetLigandInhibition (IC50)Assay ConditionReference
uPA Pyrimidine 24175 nMBiochemical assay[8]
NHE1 Pyrimidine 24266 nMCell-based assay[8]
uPA Methoxypyrimidine 2686 nMBiochemical assay[8]
NHE1 Methoxypyrimidine 2612290 nMCell-based assay[8]
NHE1 5-morpholino analog 29129 nMCell-based assay[8]
NHE1 5-(1,4-oxazepine) analog 3085 nMCell-based assay[8]

Structural Insights into the this compound Binding Pockets

While a definitive co-crystal or cryo-EM structure of DMA bound to its primary protein targets remains elusive, a wealth of information from mutagenesis and chemical labeling studies has elucidated the key residues and regions involved in its binding.

The Na+/H+ Exchanger (NHE) Binding Site

The precise binding site of DMA on NHE1 has not been fully resolved at the atomic level. However, it is understood that amiloride and its derivatives interact with the transmembrane domains of the transporter.

The Epithelial Na+ Channel (ENaC) Binding Site

Site-directed mutagenesis studies have been instrumental in mapping the amiloride binding site within the pore of ENaC. Key residues in the α, β, and γ subunits have been identified as critical for high-affinity binding:

  • α-subunit: Serine 583 (αS583) is a key residue. While its mutation to some other amino acids has moderate effects, introducing a bulky ring structure at this position dramatically weakens amiloride block, suggesting it is at or near the binding site.[4]

  • β-subunit: Glycine 525 (βG525) is crucial. Mutations at this position can significantly decrease amiloride affinity.[9]

  • γ-subunit: Glycine 542 (γG542) is another critical residue for amiloride binding.[9]

These residues are located in the outer vestibule of the channel pore, suggesting that amiloride and its analogs act as pore blockers.[10]

Mitochondrial Complex I Binding Site

Ligand-directed tosylate (LDT) chemistry has been used to identify the binding position of amiloride analogs within the quinone-binding pocket of bovine mitochondrial complex I. This technique revealed specific labeling at Asp160 of the 49 kDa subunit , indicating this residue is a key interaction point.[11]

RNA Binding

DMA has been shown to bind to both the apical loop and the bulge of the HIV-1 TAR RNA.[5] The interaction is mapped using NMR chemical shift perturbation analysis.

Signaling Pathways and Experimental Workflows

The biological effects of DMA are intrinsically linked to the signaling pathways in which its targets are involved. The following diagrams illustrate these pathways and the experimental workflows used to study DMA binding.

NHE_Signaling_Pathway NHE1 Signaling Pathway Growth_Factors Growth Factors (e.g., EGF) RTK Receptor Tyrosine Kinase Growth_Factors->RTK Hormones Hormones (e.g., Angiotensin II) GPCR G-Protein Coupled Receptor Hormones->GPCR Intracellular_Acidosis Intracellular Acidosis (↓ pHi) NHE1 NHE1 Intracellular_Acidosis->NHE1 Activates PLC Phospholipase C RTK->PLC GPCR->PLC PKC Protein Kinase C PLC->PKC PKC->NHE1 Phosphorylates & Activates CaM Calmodulin CaM->NHE1 Activates pHi_Regulation Intracellular pH Regulation NHE1->pHi_Regulation Cell_Proliferation Cell Proliferation NHE1->Cell_Proliferation DMA This compound DMA->NHE1 Inhibits

Caption: NHE1 Signaling Pathway.

ENaC_Signaling_Pathway ENaC Signaling Pathway Aldosterone Aldosterone PI3K PI3-Kinase Aldosterone->PI3K mTORC2 mTORC2 PI3K->mTORC2 SGK1 SGK1 mTORC2->SGK1 Activates Nedd4_2 Nedd4-2 SGK1->Nedd4_2 Phosphorylates & Inhibits ENaC ENaC SGK1->ENaC Increases surface expression Nedd4_2->ENaC Ubiquitinates for degradation Sodium_Reabsorption Na+ Reabsorption ENaC->Sodium_Reabsorption DMA This compound DMA->ENaC Blocks pore

Caption: ENaC Signaling Pathway.

Experimental_Workflow_ENaC Experimental Workflow for ENaC-DMA Interaction Site_Directed_Mutagenesis Site-Directed Mutagenesis of ENaC subunits cRNA_Synthesis In vitro cRNA Synthesis Site_Directed_Mutagenesis->cRNA_Synthesis Oocyte_Injection Xenopus Oocyte Injection cRNA_Synthesis->Oocyte_Injection TEVC Two-Electrode Voltage Clamp Oocyte_Injection->TEVC Dose_Response Dose-Response Curve Generation TEVC->Dose_Response Measure current inhibition by DMA Ki_IC50_Determination Determination of Ki and IC50 Dose_Response->Ki_IC50_Determination

Caption: ENaC-DMA Interaction Workflow.

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the structural basis of DMA binding.

Site-Directed Mutagenesis of ENaC

Objective: To identify amino acid residues critical for DMA binding to ENaC.

Principle: This technique involves introducing specific mutations into the cDNA encoding the ENaC subunits. The mutated channels are then expressed in a heterologous system (e.g., Xenopus oocytes), and the effect of the mutation on DMA binding affinity is assessed electrophysiologically.

Protocol Overview:

  • Mutagenesis: Introduce point mutations into the cDNAs of the α, β, or γ subunits of ENaC using a commercially available site-directed mutagenesis kit. The choice of residues to mutate is often guided by sequence homology to other amiloride-sensitive channels or by computational modeling.

  • cRNA Synthesis: Linearize the plasmid DNA containing the wild-type or mutant ENaC subunit cDNA. Use an in vitro transcription kit with an appropriate RNA polymerase (e.g., T7 or SP6) to synthesize capped complementary RNA (cRNA).

  • Oocyte Preparation and Injection: Harvest and defolliculate Xenopus laevis oocytes. Inject a mixture of the α, β, and γ subunit cRNAs into the cytoplasm of the oocytes. Incubate the oocytes for 1-3 days to allow for channel expression.

  • Electrophysiological Recording: Use the two-electrode voltage clamp technique to measure the whole-cell currents of the expressed ENaC channels.

  • Data Analysis: Apply DMA at various concentrations to the bath solution and measure the resulting inhibition of the Na+ current. Construct dose-response curves and calculate the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) for DMA for both wild-type and mutant channels. A significant increase in the IC50 or Ki for a mutant channel indicates that the mutated residue is important for DMA binding.

Two-Electrode Voltage Clamp (TEVC)

Objective: To measure the effect of DMA on the ion channel activity of ENaC expressed in Xenopus oocytes.

Principle: TEVC allows for the control of the membrane potential of a large cell, such as an oocyte, while simultaneously measuring the transmembrane current. This enables the characterization of ion channel properties and their modulation by pharmacological agents.[12]

Protocol Overview:

  • Oocyte Impalement: Impale an oocyte expressing ENaC with two microelectrodes filled with a high-concentration salt solution (e.g., 3 M KCl). One electrode measures the membrane potential (voltage electrode), and the other injects current (current electrode).[13]

  • Voltage Clamp: Clamp the membrane potential at a holding potential (e.g., -60 mV). Apply a series of voltage steps to elicit ion channel currents.[14]

  • Drug Application: Perfuse the oocyte with a control solution and then with solutions containing increasing concentrations of DMA. Record the steady-state current at each DMA concentration.[15]

  • Data Acquisition and Analysis: Record the current traces using appropriate software. Measure the amplitude of the amiloride-sensitive current (the difference in current in the absence and presence of a saturating concentration of amiloride or DMA). Plot the fractional inhibition of the current as a function of DMA concentration to generate a dose-response curve and determine the IC50.

Competitive Displacement Assay for RNA-Ligand Binding

Objective: To determine the binding affinity of DMA for a specific RNA target.

Principle: This assay measures the ability of a test compound (DMA) to displace a fluorescently labeled probe that is known to bind to the RNA target. The decrease in the fluorescent signal is proportional to the binding affinity of the test compound.[16][17]

Protocol Overview:

  • RNA and Probe Preparation: Synthesize or purchase the target RNA and a fluorescently labeled probe that binds to it.

  • Assay Setup: In a microplate, incubate the RNA target with a fixed concentration of the fluorescent probe to form a complex.

  • Competitive Binding: Add increasing concentrations of DMA to the wells containing the RNA-probe complex.

  • Fluorescence Measurement: After an incubation period to reach equilibrium, measure the fluorescence intensity in each well using a plate reader.

  • Data Analysis: Plot the fluorescence intensity as a function of the DMA concentration. Fit the data to a competitive binding model to determine the concentration of DMA that displaces 50% of the fluorescent probe (IC50). The Ki can then be calculated from the IC50 using the Cheng-Prusoff equation.

SOFAST-HMQC NMR for Mapping Binding Sites

Objective: To identify the specific nucleotides in an RNA target that interact with DMA.

Principle: The SOFAST-HMQC (Band-Selective Optimized-Flip-Angle Short-Transient Heteronuclear Multiple-Quantum Coherence) NMR experiment is a sensitive technique for obtaining 2D heteronuclear correlation spectra.[18] Chemical shift perturbations (CSPs) observed in the NMR spectrum of the RNA upon addition of DMA indicate the location of the binding site.

Protocol Overview:

  • Sample Preparation: Prepare a sample of the 13C/15N-labeled RNA target in a suitable NMR buffer.

  • NMR Data Acquisition: Acquire a 2D 1H-13C or 1H-15N SOFAST-HMQC spectrum of the free RNA.

  • Ligand Titration: Add increasing amounts of DMA to the RNA sample and acquire a SOFAST-HMQC spectrum at each titration point.

  • Data Analysis: Compare the spectra of the free and DMA-bound RNA. Identify the RNA resonances that show significant chemical shift changes upon DMA binding. These CSPs pinpoint the nucleotides that are in close proximity to the bound DMA molecule, thus mapping the binding site.

Conclusion

This technical guide has provided a detailed examination of the structural basis of this compound binding to its key molecular targets. Through the compilation of quantitative binding data, the elucidation of binding pockets via mutagenesis and chemical labeling, and the visualization of relevant signaling pathways, a comprehensive picture of DMA's molecular interactions has been presented. The detailed experimental protocols offer a practical resource for researchers seeking to further investigate these interactions. While the absence of a high-resolution co-crystal structure of DMA with its primary protein targets remains a gap in our understanding, the wealth of indirect evidence provides a strong foundation for future structure-based drug design efforts aimed at developing more potent and selective amiloride-based therapeutics.

References

Dimethylamiloride: A Technical Guide to its Impact on Cellular Apoptosis and Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylamiloride (DMA), a potent inhibitor of the Na+/H+ exchanger isoform 1 (NHE1), has garnered significant attention in cellular biology and oncology for its profound effects on fundamental cellular processes. By disrupting intracellular pH (pHi) homeostasis, DMA triggers a cascade of events that culminate in the inhibition of cellular proliferation and the induction of apoptosis in a wide range of cancer cell lines. This technical guide provides an in-depth analysis of the mechanisms of action of DMA, detailed experimental protocols for assessing its cellular effects, and a summary of its quantitative impact on various cell lines. Furthermore, it visually elucidates the complex signaling pathways modulated by DMA through detailed diagrams, offering a comprehensive resource for researchers and drug development professionals exploring its therapeutic potential.

Introduction

The regulation of intracellular pH is a critical process for maintaining cellular homeostasis and is intricately linked to cell proliferation, survival, and death. The Na+/H+ exchanger isoform 1 (NHE1) is a key plasma membrane protein responsible for extruding protons from the cell in exchange for sodium ions, thereby preventing intracellular acidification. In many cancer cells, the expression and activity of NHE1 are upregulated, contributing to a more alkaline intracellular environment that favors tumor growth, invasion, and resistance to therapy.

This compound (DMA) is a derivative of the diuretic amiloride and a specific and potent inhibitor of NHE1.[1] By blocking the function of NHE1, DMA induces intracellular acidification, a condition that is generally unfavorable for cancer cell survival.[1] This disruption of pH homeostasis triggers a complex network of signaling pathways that ultimately lead to the suppression of proliferation and the initiation of programmed cell death, or apoptosis. This guide explores the multifaceted impact of DMA on these critical cellular functions.

Mechanism of Action: Inhibition of NHE1 and Downstream Consequences

The primary molecular target of this compound is the Na+/H+ exchanger 1 (NHE1).[1] Inhibition of this transporter leads to the accumulation of intracellular protons and a subsequent decrease in intracellular pH (pHi).[1] This intracellular acidification is a central event that initiates a cascade of downstream effects, ultimately impacting cell survival and proliferation.

The reduction in pHi can trigger apoptosis through multiple pathways:

  • Mitochondrial Pathway: Intracellular acidification can promote the release of cytochrome c from the mitochondria, a key event in the intrinsic apoptotic pathway.[2] This release is often regulated by the Bcl-2 family of proteins, with DMA treatment leading to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2.[3][4] The release of cytochrome c leads to the formation of the apoptosome and the activation of initiator caspases, such as caspase-9, which in turn activate executioner caspases like caspase-3.[5][6]

  • Caspase Activation: DMA has been shown to induce the activation of caspases, the key executioners of apoptosis.[5] The activation of caspase-9 and caspase-3 is a common finding in DMA-treated cells.[5]

  • Endoplasmic Reticulum (ER) Stress: Some studies suggest that amiloride derivatives, including DMA, can induce apoptosis by depleting ER Ca2+ stores, leading to ER stress.[2][7] This represents an alternative, NHE1-independent mechanism of action.

  • Modulation of Pro-Survival Signaling: The alteration of intracellular ion concentrations and pH can impact major pro-survival signaling pathways. Inhibition of NHE1 has been linked to the downregulation of the PI3K/Akt signaling pathway, which plays a crucial role in promoting cell survival and proliferation.[3][8] The effect of DMA on the ERK/MAPK pathway appears to be more complex and may be cell-type dependent.[9][10]

The inhibition of proliferation by DMA is also a direct consequence of intracellular acidification, which creates an environment that is not conducive to the enzymatic activities required for cell growth and division. Furthermore, DMA treatment can lead to cell cycle arrest, often in the G0/G1 phase, preventing cells from entering the S phase and replicating their DNA.[1]

Quantitative Data on the Effects of this compound

The cytotoxic and anti-proliferative effects of this compound have been quantified in numerous studies across a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to assess the potency of a compound.

Cell LineCancer TypeIC50 (µM)EffectReference
HUVECsHuman Umbilical Vein Endothelial Cells11.2 (for HMA)Cytotoxicity[2]
HUVECsHuman Umbilical Vein Endothelial Cells30.8 (for EIPA)Cytotoxicity[2]
Various Cancer Cell LinesBreast, Pancreatic, Hepatocellular Carcinoma10 - 50Cytotoxicity[11]

Note: HMA (5-(N,N-hexamethylene)-amiloride) and EIPA (5-(N-ethyl-N-isopropyl)-amiloride) are other potent amiloride derivatives often studied alongside DMA. Data for DMA itself can vary depending on the specific cell line and experimental conditions.

Studies have also quantified the induction of apoptosis following DMA treatment. For example, in HL-60/ADM cells, treatment with DMA at concentrations ranging from 100 µmol/L to 150 µmol/L resulted in a significant increase in the rate of apoptotic cells as detected by TUNEL assay.[1] Furthermore, flow cytometric analysis in the same study showed an increase in the proportion of cells in the G0/G1 phase of the cell cycle and a decrease in the S + G2/M phases, indicating cell cycle arrest.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the impact of this compound on cellular apoptosis and proliferation.

MTT Assay for Cell Viability and Proliferation

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[8][12] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add MTT solution (typically 0.5 mg/mL in sterile PBS or serum-free medium) to each well and incubate for 2-4 hours at 37°C.[12]

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.[12] The reference wavelength should be greater than 650 nm.[12]

Flow Cytometry for Cell Cycle Analysis

Flow cytometry is a powerful technique to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.

Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of individual cells is then measured by a flow cytometer, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol:

  • Cell Culture and Treatment: Culture cells to the desired confluence and treat with this compound for a specific time period.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsinization.

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane and preserve the cellular structure. This is a critical step for allowing the DNA dye to enter the cells.

  • Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding fluorochrome such as Propidium Iodide (PI) or DAPI. The staining solution should also contain RNase A to prevent the staining of double-stranded RNA.

  • Data Acquisition: Analyze the stained cells using a flow cytometer. Collect data on the fluorescence intensity of a large population of cells (typically 10,000-20,000 events).

  • Data Analysis: Use specialized software to generate a histogram of DNA content and to quantify the percentage of cells in each phase of the cell cycle (sub-G1, G0/G1, S, and G2/M). An increase in the sub-G1 peak is indicative of apoptosis.

TUNEL Assay for Apoptosis Detection

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.

Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl termini of DNA breaks with labeled dUTPs.[13] These labeled nucleotides can then be detected by fluorescence microscopy or flow cytometry.[14]

Protocol:

  • Sample Preparation: Prepare cells or tissue sections on slides.

  • Fixation and Permeabilization: Fix the samples with a cross-linking agent like paraformaldehyde and then permeabilize with a detergent (e.g., Triton X-100) or an organic solvent.

  • TUNEL Reaction: Incubate the samples with a TUNEL reaction mixture containing TdT and labeled dUTPs (e.g., BrdUTP or fluorescently tagged dUTP).

  • Detection:

    • For fluorescently labeled dUTPs, the signal can be directly visualized using a fluorescence microscope.

    • For hapten-labeled dUTPs (like BrdUTP), an additional step involving a fluorescently labeled antibody against the hapten is required.[14]

  • Counterstaining: Counterstain the nuclei with a DNA dye such as DAPI or Hoechst to visualize all cells.

  • Analysis: Quantify the percentage of TUNEL-positive (apoptotic) cells by counting under a microscope or by using flow cytometry.[15]

Western Blotting for Apoptotic Protein Expression

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic signaling pathway.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

Protocol:

  • Cell Lysis: Treat cells with this compound and then lyse them in a suitable buffer to extract total cellular proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay) to ensure equal loading.

  • Gel Electrophoresis: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a solution containing a non-specific protein (e.g., bovine serum albumin or non-fat dry milk) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., cleaved caspase-3, Bax, Bcl-2, phospho-Akt, phospho-ERK).

  • Secondary Antibody Incubation: Wash the membrane and then incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, which is then detected on X-ray film or with a digital imager.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels between different treatment groups.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound.

DMA-Induced Apoptosis via NHE1 Inhibition

DMA_Apoptosis_Pathway DMA This compound (DMA) NHE1 NHE1 DMA->NHE1 Inhibits pHi Intracellular pH (pHi) Decrease (Acidification) NHE1->pHi Leads to Mitochondria Mitochondria pHi->Mitochondria Bcl2_family Bcl-2 Family Modulation (Bax↑, Bcl-2↓) pHi->Bcl2_family CytC Cytochrome c Release Mitochondria->CytC Bcl2_family->Mitochondria Apoptosome Apoptosome Formation CytC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: DMA inhibits NHE1, leading to intracellular acidification and subsequent mitochondrial-mediated apoptosis.

Experimental Workflow for Assessing DMA's Effects

DMA_Experimental_Workflow Start Cell Culture Treatment DMA Treatment (Dose-Response & Time-Course) Start->Treatment MTT MTT Assay Treatment->MTT Flow Flow Cytometry Treatment->Flow TUNEL TUNEL Assay Treatment->TUNEL WB Western Blotting Treatment->WB Viability Cell Viability & Proliferation Analysis MTT->Viability CellCycle Cell Cycle Analysis Flow->CellCycle DNA_Frag DNA Fragmentation (Apoptosis Detection) TUNEL->DNA_Frag Protein Apoptotic Protein Expression Analysis WB->Protein

Caption: A typical experimental workflow to investigate the cellular effects of DMA.

DMA's Impact on Pro-Survival Signaling Pathways

DMA_Signaling_Impact DMA This compound (DMA) NHE1 NHE1 DMA->NHE1 Inhibits pHi Intracellular pH Decrease NHE1->pHi Leads to PI3K_Akt PI3K/Akt Pathway pHi->PI3K_Akt Inhibits ERK ERK/MAPK Pathway pHi->ERK Modulates Proliferation Proliferation PI3K_Akt->Proliferation Promotes Survival Cell Survival PI3K_Akt->Survival Promotes ERK->Proliferation Promotes ERK->Survival Promotes

Caption: DMA-induced pHi decrease can inhibit pro-survival signaling pathways like PI3K/Akt.

Conclusion

This compound exerts potent anti-proliferative and pro-apoptotic effects on cancer cells primarily through the inhibition of the Na+/H+ exchanger 1 and the subsequent disruption of intracellular pH homeostasis. This guide has provided a comprehensive overview of the molecular mechanisms, quantitative effects, and experimental methodologies relevant to the study of DMA. The detailed protocols and visual representations of the signaling pathways offer a valuable resource for researchers aiming to further investigate the therapeutic potential of DMA and other NHE1 inhibitors in oncology and related fields. A thorough understanding of its multifaceted impact on cellular physiology is crucial for the continued development of novel anti-cancer strategies targeting ion transport and pH regulation.

References

A Technical Guide to the Role of Dimethylamiloride in the Study of Macropinocytosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Macropinocytosis is a crucial, actin-dependent endocytic process responsible for the non-specific bulk uptake of extracellular fluid and solutes into large vesicles known as macropinosomes. This pathway is integral to various physiological and pathological processes, including immune surveillance, nutrient acquisition in cancer cells, and viral entry. The study of macropinocytosis has been significantly advanced by pharmacological tools that can dissect its complex regulatory mechanisms. Among these, Dimethylamiloride (DMA), a potent analog of amiloride, has emerged as a key inhibitor. This technical guide provides an in-depth overview of the role and application of DMA in macropinocytosis research, detailing its mechanism of action, experimental protocols, and the signaling pathways it perturbs.

Introduction to this compound (DMA)

This compound belongs to the amiloride family of compounds, which are well-characterized inhibitors of the plasma membrane Na+/H+ exchangers (NHEs).[1] Macropinocytosis is uniquely susceptible to inhibition by amiloride and its derivatives, making them invaluable tools for its identification and study.[2][3] DMA, along with its more commonly used analogue 5-(N-ethyl-N-isopropyl)amiloride (EIPA), offers a relatively selective means to block macropinosome formation, thereby allowing researchers to investigate its functional significance in various cellular contexts.[1][4] While effective, it is important to note that potential off-target effects on ion transport, intracellular pH, and the cytoskeleton, independent of macropinocytosis, should be considered during experimental design.[4][5]

Mechanism of Action: How DMA Inhibits Macropinocytosis

The inhibitory effect of DMA on macropinocytosis is not direct but is a consequence of its primary action on the Na+/H+ exchanger, predominantly the NHE1 isoform.[2][6] The process can be broken down into a clear sequence of events:

  • Inhibition of Na+/H+ Exchanger (NHE1): DMA directly blocks the function of NHE1, an ion transporter responsible for extruding one proton (H+) from the cytoplasm in exchange for one sodium ion (Na+) from the extracellular space.[2][7]

  • Submembranous Acidification: NHE1 activity is crucial for maintaining a localized alkaline pH in the submembranous region (the area just beneath the plasma membrane).[2][8] This is particularly important at sites of active actin remodeling. By inhibiting NHE1, DMA prevents the extrusion of metabolically generated protons, leading to a rapid acidification of this specific cellular compartment.[2][3]

  • Prevention of Rac1 and Cdc42 Activation: The activation of small Rho family GTPases, particularly Rac1 and Cdc42, is a critical step in initiating the actin polymerization that drives membrane ruffling. The guanine nucleotide exchange factors (GEFs) that activate Rac1 and Cdc42 are exquisitely sensitive to pH. The localized drop in pH caused by DMA inhibition of NHE1 prevents the efficient activation of these GTPases at the plasma membrane.[2][3][8]

  • Disruption of Actin Remodeling: With Rac1 and Cdc42 activation blocked, downstream signaling to effectors like the Arp2/3 complex is impaired.[9] This prevents the formation of the branched actin networks required to push the plasma membrane outward into ruffles, the precursors to macropinosomes.[2][7]

Consequently, the entire process of macropinosome formation, from the initial membrane ruffling to the closure and scission of the vesicle, is halted.[10][11]

Signaling Pathway Perturbed by DMA

Macropinocytosis is typically initiated by growth factors (e.g., EGF) or oncogenic signaling (e.g., Ras). This triggers a signaling cascade involving Phosphoinositide 3-kinase (PI3K), which is essential for the recruitment and activation of Rac1 and Cdc42. NHE1 activity runs in parallel, creating the necessary alkaline microenvironment for this activation to occur. DMA intervenes by disrupting this pH-sensitive step.

DMA_Signaling_Pathway GF Growth Factor (e.g., EGF) RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K Activation RTK->PI3K GTPases Rac1 / Cdc42 Activation PI3K->GTPases Promotes Actin Actin Cytoskeleton Remodeling GTPases->Actin Ruffling Membrane Ruffling Actin->Ruffling Macropinosome Macropinosome Formation Ruffling->Macropinosome NHE1 NHE1 Activity pH_alkaline Submembranous Alkaline pH (Permissive) NHE1->pH_alkaline Maintains pH_acidic Submembranous Acidification (Inhibitory) pH_alkaline->GTPases DMA This compound (DMA) DMA->NHE1 Inhibits DMA->pH_acidic Leads to pH_acidic->GTPases Blocks

Caption: Signaling pathway showing DMA's inhibition of NHE1 and its downstream effects.

Quantitative Data on Amiloride Analogs in Macropinocytosis Research

The effective concentration of DMA and its analogs can vary between cell lines and experimental conditions. It is crucial to determine the optimal dose empirically.[12][13] The table below summarizes reported concentrations used to inhibit macropinocytosis.

CompoundCell LineEffective ConcentrationEffect NotedReference(s)
This compound (DMA) Dendritic Cells100 µMInhibition of antigen presentation via macropinocytosis[11]
This compound (DMA) HL-60/ADM100-150 µMInhibition of proliferation and induction of apoptosis[14]
EIPA A431 Cells25-100 µMRobust inhibition of macropinocytosis[12][13]
EIPA PDAC Cells20-100 µMInhibition of macropinocytosis-dependent growth[4]
EIPA Cancer Cells75 µMPositive control for macropinocytosis inhibition[15]
HOE-694 A431 Cells10 µMGreatly depressed macropinocytic activity[2][16]
Amiloride A431 Cells1 mMInhibition of EGF-induced macropinocytosis[17]

Note: EIPA (5-(N-ethyl-N-isopropyl)amiloride) and HOE-694 are other potent amiloride analogs frequently used to study macropinocytosis, and their mechanism of action is analogous to DMA.

Detailed Experimental Protocol: Macropinocytosis Inhibition Assay

This protocol provides a standard methodology for quantifying the inhibition of macropinocytosis by DMA using a fluorescent fluid-phase marker, such as high-molecular-weight TMR-Dextran (70 kDa), which is selectively internalized via macropinocytosis.[18][19]

Materials:

  • Adherent cells of interest (e.g., A431, Panc-1, MiaPaca2)

  • Cell culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin

  • Glass-bottom dishes or coverslips

  • This compound (DMA) stock solution (e.g., in DMSO)

  • Macropinocytosis inducer (e.g., Epidermal Growth Factor - EGF, Phorbol 12-myristate 13-acetate - PMA)

  • TMR-Dextran, 70 kDa, lysine-fixable

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Paraformaldehyde (PFA) 4% in PBS for fixation

  • Mounting medium with DAPI

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Plate cells onto glass-bottom dishes or coverslips at a density that will result in 50-70% confluency on the day of the experiment. Allow cells to adhere and grow for 24-48 hours.

  • Serum Starvation (Optional but Recommended): To reduce basal levels of macropinocytosis and synchronize cells, replace the growth medium with serum-free medium 16-24 hours prior to the assay.[13][17]

  • Inhibitor Pre-treatment:

    • Prepare working solutions of DMA in serum-free medium at the desired final concentrations (e.g., 25, 50, 100 µM).

    • Include a vehicle control (e.g., DMSO at the same final concentration as the highest DMA dose).

    • Aspirate the medium from the cells and add the DMA or vehicle control solutions.

    • Incubate for 30-60 minutes at 37°C.[17]

  • Macropinocytosis Induction and Dextran Uptake:

    • During the last 15-30 minutes of the inhibitor pre-treatment, add the macropinocytosis inducer (e.g., 100 ng/mL EGF) and the fluorescent marker (e.g., 0.5-1 mg/mL TMR-Dextran) directly to the medium.[4][17] The exact time depends on the cell type and should be optimized to capture macropinosome formation without significant lysosomal delivery.

    • Incubate at 37°C for the specified time (e.g., 30 minutes).

  • Washing:

    • To stop the uptake process, quickly aspirate the dextran-containing medium.

    • Wash the cells 3-5 times with ice-cold PBS to remove any non-internalized dextran.[19] The cold temperature effectively halts membrane trafficking.

  • Fixation:

    • Fix the cells by adding 4% PFA solution and incubating for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS to remove the fixative.

  • Mounting and Imaging:

    • Mount the coverslips onto slides using a mounting medium containing DAPI to counterstain the nuclei.

    • Image the cells using a fluorescence microscope. Capture images in both the DAPI (blue) and TMR (red) channels.

  • Quantification (Macropinocytic Index):

    • Using image analysis software (e.g., ImageJ/Fiji), quantify the number and/or total fluorescence intensity of intracellular TMR-Dextran positive vesicles (macropinosomes) per cell.[15]

    • The "Macropinocytic Index" can be calculated as the total area of macropinosomes divided by the total cell area or the number of cells in the field of view.[12]

    • Compare the index between control, induced, and DMA-treated samples to determine the extent of inhibition.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the macropinocytosis inhibition experiment.

Experimental_Workflow cluster_prep Preparation cluster_treat Treatment & Uptake cluster_conditions cluster_analysis Analysis A 1. Cell Seeding (Coverslips) B 2. Serum Starvation (16-24h, Optional) A->B C 3. Pre-treatment (30-60 min) B->C C_split C->C_split D 4. Induction & Uptake (e.g., EGF + TMR-Dextran, 30 min) E 5. Wash (Ice-cold PBS) D->E F 6. Fixation (4% PFA) E->F G 7. Mounting & Imaging (DAPI Counterstain) F->G H 8. Image Analysis (Quantify Macropinosomes) G->H I 9. Data Interpretation (Calculate Inhibition) H->I C_split->D Control Vehicle Control DMA_Treat DMA Treatment

Caption: A typical workflow for a DMA-based macropinocytosis inhibition assay.

Conclusion

This compound is a cornerstone pharmacological inhibitor for the study of macropinocytosis. By targeting the Na+/H+ exchanger NHE1, it induces a localized submembranous acidification that effectively decouples upstream signaling from the actin remodeling machinery required for macropinosome formation. This specific mechanism of action allows researchers to selectively inhibit this endocytic pathway, thereby elucidating its role in diverse biological processes, from nutrient scavenging in cancer to antigen presentation by immune cells. When used with appropriate controls and at empirically determined concentrations, DMA provides a robust and reliable method for investigating the complex and dynamic process of macropinocytosis.

References

An In-depth Technical Guide to the Core Properties and Chemical Structure of Dimethylamiloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental properties, chemical structure, and mechanism of action of Dimethylamiloride (DMA). It is intended to serve as a technical resource for professionals in the fields of biomedical research and drug development.

Chemical and Physical Properties

This compound, a potent analog of the diuretic amiloride, is a pyrazine derivative widely utilized as a pharmacological tool to investigate cellular ion transport mechanisms. Its chemical and physical properties are summarized below.

PropertyValueSource(s)
IUPAC Name 3-amino-6-chloro-N-(diaminomethylidene)-5-(dimethylamino)pyrazine-2-carboxamide--INVALID-LINK--
Synonyms 5-(N,N-Dimethyl)amiloride, DMA, MK-685--INVALID-LINK--
CAS Number 1214-79-5--INVALID-LINK--
Molecular Formula C₈H₁₂ClN₇O--INVALID-LINK--
Molecular Weight 257.68 g/mol --INVALID-LINK--
Appearance Solid powder--INVALID-LINK--
Solubility Soluble in DMSO--INVALID-LINK--
pKa (of Amiloride) 8.7--INVALID-LINK--[1]
logP (of Amiloride) -0.3--INVALID-LINK--[2]
Storage 2-8°C--INVALID-LINK--

Chemical Structure

The chemical structure of this compound is characterized by a pyrazine ring system with key functional groups that contribute to its biological activity.

Chemical Structure of this compound

Caption: 2D representation of the this compound chemical structure.

Pharmacological Properties and Mechanism of Action

This compound is primarily recognized as a selective inhibitor of the Na+/H+ exchanger (NHE) isoforms, playing a crucial role in the regulation of intracellular pH (pHi) and sodium concentration. Its inhibitory activity varies across different NHE isoforms.

TargetInhibition Constant (Ki) / IC50Source(s)
Na+/H+ Exchanger 1 (NHE1) Ki: 0.02 µM--INVALID-LINK--[3]
Na+/H+ Exchanger 2 (NHE2) Ki: 0.25 µM--INVALID-LINK--[3]
Na+/H+ Exchanger 3 (NHE3) Ki: 14 µM--INVALID-LINK--[3]
TRPA1 Channel IC50: 80 µM--INVALID-LINK--[4]
Na+/K+-ATPase IC50: 520 µM (for inhibition of ouabain-sensitive 86Rb+ uptake)--INVALID-LINK--[5]

The primary mechanism of action of DMA involves the blockage of NHE1, which is ubiquitously expressed and plays a key role in maintaining intracellular pH.[6] By inhibiting NHE1, DMA prevents the extrusion of protons from the cell, leading to intracellular acidification.[4] Concurrently, the influx of sodium ions is reduced. This alteration in intracellular ion concentrations can have significant downstream effects, most notably on the Na+/Ca2+ exchanger (NCX). Under normal conditions, NCX extrudes calcium from the cell. However, an increase in intracellular sodium can reverse the exchanger's direction, leading to an influx of calcium and subsequent cellular dysfunction, a process implicated in ischemia-reperfusion injury.[7]

Signaling Pathways

The inhibitory action of this compound on the Na+/H+ exchanger is a critical node in several signaling pathways. The primary pathway affected is the regulation of intracellular ion homeostasis. Additionally, evidence suggests crosstalk with other significant signaling cascades.

Primary Signaling Pathway of this compound Action

DMA This compound NHE1 Na+/H+ Exchanger 1 (NHE1) DMA->NHE1 Inhibits H_out H+ extrusion ↓ NHE1->H_out Na_in Na+ influx ↓ NHE1->Na_in pHi Intracellular pH (pHi) ↓ (Acidification) H_out->pHi Leads to Na_i Intracellular Na+ [Na+]i ↓ Na_in->Na_i Leads to NCX Na+/Ca2+ Exchanger (NCX) Na_i->NCX Alters gradient for Ca_in Ca2+ influx via reverse mode NCX ↓ NCX->Ca_in Ca_overload Cellular Ca2+ Overload ↓ Ca_in->Ca_overload Cell_injury Protection from Ischemia-Reperfusion Injury Ca_overload->Cell_injury Reduces cluster_0 Primary DMA Pathway cluster_1 Interacting Pathways DMA This compound NHE1 Na+/H+ Exchanger 1 DMA->NHE1 Inhibits pHi ↓ Intracellular pH NHE1->pHi Na_i ↓ Intracellular Na+ NHE1->Na_i GPCR Gq-Coupled Receptors GPCR->NHE1 Modulates Rho_ROCK Rho/ROCK Pathway Rho_ROCK->NHE1 Modulates PKA cAMP-Dependent Protein Kinase (PKA) PKA->NHE1 Modulates A Cell Culture (e.g., primary cardiomyocytes) B Loading with BCECF-AM (e.g., 5 µM for 30-60 min at 37°C) A->B C Wash to remove extracellular dye B->C D Ammonium Prepulse (optional) (e.g., 20 mM NH4Cl to induce acid load) C->D E Incubation with this compound (at desired concentration) D->E F Fluorescence Measurement (Ratiometric imaging at Ex 490/440 nm, Em 535 nm) E->F G Calibration (Using nigericin and high K+ buffers of known pH) F->G H Data Analysis (Calculation of pHi from fluorescence ratio) G->H

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Dimethylamiloride (DMA) as a Tool for Studying Ion Transport Systems

This compound (DMA), a potent analog of the diuretic amiloride, serves as a critical tool in the study of ion transport systems. Its primary mechanism of action is the inhibition of the Na+/H+ exchanger (NHE) and the epithelial sodium channel (ENaC), making it an invaluable pharmacological probe for dissecting the physiological and pathophysiological roles of these transporters. This guide provides a comprehensive overview of DMA, including its mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols, and visualizations of relevant signaling pathways.

Mechanism of Action

This compound reversibly blocks the external Na+ binding site of the Na+/H+ exchanger, thereby inhibiting the 1:1 exchange of extracellular sodium for intracellular protons. This action leads to a decrease in intracellular pH (pHi) and an increase in intracellular sodium concentration ([Na+]i) under conditions of acid loading. Its effects on ENaC also involve a blockade of the sodium channel pore, reducing sodium influx in epithelial tissues. Due to its higher affinity for NHE compared to ENaC, it is often used to selectively target the former.

Quantitative Data: Inhibitory Potency of this compound

The following tables summarize the inhibitory constants (IC50) of DMA on various isoforms of the Na+/H+ exchanger and the epithelial sodium channel. These values are crucial for designing experiments with appropriate concentrations to achieve selective inhibition.

Table 1: IC50 Values of this compound for Na+/H+ Exchanger (NHE) Isoforms

NHE IsoformCell Type/Expression SystemIC50 (µM)Reference
NHE1Rat Thymocytes0.16
NHE1Human Platelets0.5
NHE1Rabbit Erythrocytes1.3
NHE2PS120 Fibroblasts2.5
NHE3PS120 Fibroblasts8.0
NHE5LAP1 Cells10.0

Table 2: IC50 Values of this compound for Epithelial Sodium Channel (ENaC)

SpeciesTissue/Cell TypeIC50 (µM)Reference
RatColon7.9
RabbitKidney (A6 Cells)0.7
HumanLung Epithelial Cells~10

Experimental Protocols

Protocol 1: Measurement of Intracellular pH (pHi) using BCECF-AM

This protocol outlines the use of the pH-sensitive fluorescent dye BCECF-AM to measure changes in pHi following inhibition of NHE with this compound.

Materials:

  • Cells of interest cultured on glass coverslips

  • BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)

  • This compound (DMA)

  • HEPES-buffered saline solution (HBSS)

  • Nigericin and high-K+ calibration buffers (for pHi calibration)

  • Fluorescence microscope with excitation wavelengths of 490 nm and 440 nm and an emission wavelength of 535 nm.

Procedure:

  • Cell Loading: Incubate the cells with 2-5 µM BCECF-AM in HBSS for 30-60 minutes at 37°C.

  • Washing: Wash the cells twice with fresh HBSS to remove extracellular dye.

  • Baseline Measurement: Mount the coverslip on the microscope stage and perfuse with HBSS. Record the baseline fluorescence ratio (490 nm/440 nm).

  • Acid Loading: Induce intracellular acidification using a prepulse technique with an ammonium chloride (NH4Cl) solution (e.g., 20 mM for 5 minutes) followed by a switch to a sodium-free HBSS.

  • NHE Activity Measurement: Upon pHi recovery (indicating NHE activity), perfuse the cells with HBSS containing the desired concentration of this compound (e.g., 1-10 µM).

  • Data Acquisition: Continuously record the fluorescence ratio to monitor the rate of pHi recovery. The inhibition of recovery in the presence of DMA indicates NHE inhibition.

  • Calibration: At the end of each experiment, perform a two-point calibration using high-K+ buffers of known pH (e.g., pH 6.5 and pH 7.5) in the presence of the ionophore nigericin (10 µM).

Protocol 2: Measurement of Intracellular Sodium ([Na+]i) using SBFI-AM

This protocol details the use of the sodium-sensitive fluorescent dye SBFI-AM to measure changes in [Na+]i upon DMA application.

Materials:

  • Cells of interest cultured on glass coverslips

  • SBFI-AM (sodium-binding benzofuran isophthalate, acetoxymethyl ester)

  • This compound (DMA)

  • HEPES-buffered saline solution (HBSS)

  • Gramicidin and calibration buffers with varying [Na+] (for [Na+]i calibration)

  • Fluorescence microscope with excitation wavelengths of 340 nm and 380 nm and an emission wavelength of 510 nm.

Procedure:

  • Cell Loading: Incubate cells with 5-10 µM SBFI-AM in HBSS for 60-120 minutes at 37°C.

  • Washing: Gently wash the cells twice with fresh HBSS.

  • Baseline Measurement: Record the baseline fluorescence ratio (340 nm/380 nm) while perfusing with HBSS.

  • Stimulation: Stimulate Na+ entry (e.g., by activating a sodium-coupled transporter or inducing cell shrinkage).

  • DMA Application: Perfuse the cells with HBSS containing this compound to observe its effect on [Na+]i.

  • Data Acquisition: Continuously monitor the fluorescence ratio. A blunted or reversed change in [Na+]i in the presence of DMA indicates inhibition of Na+ entry.

  • Calibration: Calibrate the fluorescence signal to [Na+]i at the end of the experiment using calibration buffers with known Na+ concentrations in the presence of the ionophore gramicidin (5 µM).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving NHE1 and a typical experimental workflow for studying DMA's effects.

NHE1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Growth_Factors Growth Factors (e.g., PDGF, EGF) Hormones Hormones (e.g., Angiotensin II) GPCR G-Protein Coupled Receptor (GPCR) Hormones->GPCR binds DMA This compound NHE1 Na+/H+ Exchanger 1 (NHE1) DMA->NHE1 inhibits RTK Receptor Tyrosine Kinase (RTK) Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway RTK->Ras_Raf_MEK_ERK activates PI3K_Akt PI3K/Akt Pathway RTK->PI3K_Akt activates PLC PLC GPCR->PLC activates pHi_increase Increase in Intracellular pH (pHi) NHE1->pHi_increase causes Na_influx Na+ Influx NHE1->Na_influx causes PKC PKC PLC->PKC activates PKC->NHE1 phosphorylates & activates Ras_Raf_MEK_ERK->NHE1 activates PI3K_Akt->NHE1 activates Proliferation_Migration Cell Proliferation & Migration pHi_increase->Proliferation_Migration promotes Na_influx->Proliferation_Migration promotes

Caption: NHE1 activation by growth factors and hormones, and its inhibition by DMA.

Experimental_Workflow_DMA Load_Dye Load with Ion-Sensitive Dye (e.g., BCECF for pH, SBFI for Na+) Baseline Measure Baseline Fluorescence Ratio Load_Dye->Baseline Stimulate Apply Stimulus to Alter Ion Concentration (e.g., Acid Load) Baseline->Stimulate Apply_DMA Apply this compound (DMA) at Desired Concentration Stimulate->Apply_DMA Record_Data Record Fluorescence Changes Over Time Apply_DMA->Record_Data Analyze Analyze Data: Calculate Rates of Change, Compare with Control Record_Data->Analyze Calibrate Calibrate Signal to Ion Concentration Analyze->Calibrate Conclusion Conclusion on DMA's Effect on Ion Transport Calibrate->Conclusion

Caption: General experimental workflow for studying DMA's effects on ion transport.

Considerations for Use

  • Selectivity: While DMA is more potent against NHE1 than other isoforms and ENaC, high concentrations can lead to off-target effects. It is crucial to use the lowest effective concentration to ensure selectivity.

  • Solubility: DMA is typically dissolved in DMSO to create a stock solution. The final concentration of DMSO in the experimental medium should be kept low (typically <0.1%) to avoid solvent effects.

  • Controls: Appropriate controls are essential. These include vehicle controls (DMSO alone) and, where possible, genetic controls (e.g., cells with knockout or knockdown of the target transporter).

By understanding the quantitative aspects of its inhibitory action and employing rigorous experimental protocols, researchers can effectively utilize this compound to elucidate the complex roles of Na+/H+ exchangers and epithelial sodium channels in cellular physiology and disease.

Methodological & Application

Application Note: Preparation and Storage of Dimethylamiloride (DMA) Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation and storage of Dimethylamiloride (DMA) stock solutions for research applications. This compound is a potent inhibitor of the Na+/H+ exchanger (NHE), making it a valuable tool for studying ion transport, intracellular pH regulation, and related cellular processes. Adherence to proper preparation and storage protocols is critical for ensuring the stability and efficacy of DMA in experimental settings, thereby guaranteeing reproducible results.

Introduction

This compound (DMA), a derivative of the diuretic amiloride, is a selective inhibitor of the sodium-hydrogen exchanger (NHE) family of membrane proteins.[1] These exchangers are crucial for maintaining intracellular pH and sodium balance in various cell types.[1] By blocking NHE, DMA leads to intracellular acidification. Its inhibitory activity is most potent against the NHE1 isoform, with a Ki value of 0.02 µM.[1] Due to its role in fundamental cellular processes, DMA is widely used in studies related to cardiovascular physiology, oncology, and neuroscience.

Accurate and consistent preparation of DMA stock solutions is fundamental to achieving reliable and reproducible experimental outcomes. This application note outlines the necessary materials, provides step-by-step protocols for preparation, and details the optimal storage conditions to maintain the integrity of DMA solutions.

Physicochemical Properties and Solubility

The following tables summarize the key properties of this compound hydrochloride.

Table 1: Physical and Chemical Properties of this compound Hydrochloride

PropertyValueReference
CAS Number 2235-97-4[1]
Molecular Formula C₈H₁₂ClN₇O • HCl[1]
Molecular Weight 294.14 g/mol
Form Solid
Purity >97%

Table 2: Solubility of this compound Hydrochloride

SolventSolubilityReference
DMSO Up to 30 mg/mL[1]
DMF Up to 30 mg/mL[1]
DMSO:PBS (pH 7.2) (1:1) 0.5 mg/mL[1]
DMSO (alternative) Up to 10 mM

Recommended Storage Conditions

Proper storage is crucial to prevent degradation of both the solid compound and its solutions.

Table 3: Recommended Storage Conditions for this compound

FormTemperatureDurationSpecial ConditionsReference
Solid Powder -20°C≥ 4 yearsStore in the dark, desiccate[1]
Stock Solution in DMSO -80°CUp to 6 monthsAvoid repeated freeze-thaw cycles[2][3]
Stock Solution in DMSO -20°CUp to 1 monthAvoid repeated freeze-thaw cycles[2][3]

Experimental Protocols

Materials and Equipment
  • This compound hydrochloride (solid powder)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile, amber-colored microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Calibrated micropipettes and sterile, DNase/RNase-free tips

  • Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves

Protocol for Preparing a 10 mM DMA Stock Solution in DMSO

This protocol describes the preparation of 1 mL of a 10 mM stock solution. Adjust volumes as necessary.

  • Pre-Weighing Preparation : Allow the container of this compound hydrochloride powder to equilibrate to room temperature before opening to prevent moisture condensation.

  • Calculation : Determine the mass of DMA hydrochloride required.

    • Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L x 0.001 L x 294.14 g/mol x 1000 mg/g

    • Mass (mg) = 2.94 mg

  • Weighing : Carefully weigh 2.94 mg of this compound hydrochloride powder using an analytical balance.

  • Dissolution :

    • Add the weighed powder to a sterile amber microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Cap the tube securely and vortex thoroughly until the solid is completely dissolved. If solubility is an issue, the tube can be gently warmed to 37°C and vortexed again.[3]

  • Aliquoting and Storage :

    • To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, amber-colored microcentrifuge tubes.[2]

    • Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2][3]

Protocol for Preparing Working Solutions
  • Thawing : Thaw a single aliquot of the 10 mM DMA stock solution at room temperature.

  • Dilution : Dilute the stock solution to the desired final concentration using the appropriate aqueous buffer or cell culture medium.

    • Important : To avoid precipitation, it is recommended to perform dilutions in a stepwise manner.

  • DMSO Concentration : For cell-based assays, ensure the final concentration of DMSO in the culture medium is less than 0.5% to avoid cellular toxicity.[2][4] A vehicle control (medium with the same final DMSO concentration) should always be included in experiments.

Diagrams and Workflows

Experimental Workflow: Stock Solution Preparation

G cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage calc 1. Calculate Mass (e.g., 2.94 mg for 1mL of 10mM) weigh 2. Weigh DMA Powder calc->weigh add_dma 3. Add Powder to Tube weigh->add_dma add_dmso 4. Add DMSO add_dma->add_dmso vortex 5. Vortex Thoroughly add_dmso->vortex warm Warm to 37°C (Optional) vortex->warm if needed aliquot 6. Aliquot into Single-Use Tubes vortex->aliquot warm->vortex store 7. Store at -20°C or -80°C aliquot->store G cluster_membrane Plasma Membrane NHE1 Na+/H+ Exchanger (NHE1) H_out H+ NHE1->H_out Influx Na_in Na+ NHE1->Na_in Influx pH_decrease Intracellular pH Decreases Ext_Signal External Stimuli (e.g., Growth Factors) RhoA RhoA Ext_Signal->RhoA ROCK ROCK RhoA->ROCK ROCK->NHE1 Activates H_in Intracellular H+ (Increases) H_in->NHE1 Efflux H_in->pH_decrease Na_out Extracellular Na+ Na_out->NHE1 Efflux DMA This compound (DMA) DMA->NHE1 Inhibits

References

Determining the Effective Working Concentration of Dimethylamiloride (DMA) in Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for determining the optimal working concentration of Dimethylamiloride (DMA), a potent inhibitor of the Na+/H+ exchanger (NHE), for in vitro cell culture experiments. DMA is a valuable tool for studying the role of ion transport in various cellular processes, including proliferation, apoptosis, and intracellular pH regulation.

Data Presentation: DMA Working Concentrations

The effective concentration of DMA can vary significantly depending on the cell type, assay duration, and the specific biological question being addressed. The following table summarizes previously reported working concentrations and their observed effects in different cell lines.

Cell LineCompoundConcentrationDurationAssayObserved Effect
HL-60/ADMThis compound (DMA)100 µM - 150 µMNot SpecifiedpHi, Proliferation, ApoptosisDecreased intracellular pH, inhibited proliferation, and induced apoptosis.[1]
HL-60This compound (DMA)100 µM3 daysDifferentiationInduced granulocytic differentiation in 70% of cells.[2]
HL-60This compound (DMA)31.7 µM96 hoursProliferation (IC50)Inhibited cell growth by 50%.[2]
SCK mouse mammary tumor cellsAmiloride0.5 mMNot SpecifiedThermosensitivity, pHiSensitized cells to heat-induced damage and reduced intracellular pH.[3]
MKN28 human gastric cancer cellsEthyl-isopropyl amiloride (EIPA)Not Specified48 hoursProliferation, Cell CycleSuppressed proliferation and induced G0/G1 arrest.[4]
Non-small cell lung cancer (NSCLC) cellsEthyl-isopropyl amiloride (EIPA)Not SpecifiedNot SpecifiedCell Cycle, Proliferation, Cancer Stem Cell ActivityDisrupted cell cycle progression and suppressed proliferation and cancer stem cell activity.[5]

Experimental Protocols

To determine the optimal working concentration of DMA for your specific cell line and experimental goals, it is crucial to perform a dose-response analysis. The following protocols outline key experiments for this purpose.

Protocol 1: Determining Cytotoxicity and IC50 using the MTT Assay

This protocol determines the concentration of DMA that is cytotoxic to the cells and calculates the half-maximal inhibitory concentration (IC50), a measure of the potency of a compound in inhibiting a biological function.[6][7]

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound (DMA) stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare serial dilutions of DMA in complete culture medium. A common starting range is from 0.1 µM to 1000 µM.

  • Treatment: Remove the existing medium from the wells and add 100 µL of the DMA dilutions. Include untreated control wells (medium only) and vehicle control wells (medium with the highest concentration of DMSO used).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the untreated control. Plot the percentage of viability against the log of the DMA concentration to determine the IC50 value.

Protocol 2: Measuring Intracellular pH (pHi) using a Fluorescent Dye

This protocol measures changes in intracellular pH upon treatment with DMA, a direct consequence of its inhibitory effect on the Na+/H+ exchanger.

Materials:

  • Cells of interest cultured on glass coverslips or in black-walled, clear-bottom 96-well plates

  • This compound (DMA)

  • pH-sensitive fluorescent dye (e.g., BCECF-AM or pHrodo™ Green AM)

  • HEPES-buffered saline solution (HBSS)

  • Nigericin and Valinomycin (for calibration)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Loading: Incubate cells with the pH-sensitive dye in HBSS for 30-60 minutes at 37°C, according to the manufacturer's instructions.

  • Washing: Wash the cells twice with HBSS to remove extracellular dye.

  • Baseline Measurement: Acquire baseline fluorescence readings before adding DMA. For ratiometric dyes like BCECF, measure fluorescence at two excitation wavelengths.

  • DMA Treatment: Add the desired concentration of DMA to the cells and record the change in fluorescence over time.

  • Calibration (Optional but Recommended): At the end of the experiment, create a calibration curve by treating the cells with buffers of known pH in the presence of ionophores like nigericin and valinomycin. This allows for the conversion of fluorescence ratios to absolute pHi values.

  • Analysis: Analyze the change in fluorescence intensity or ratio to determine the effect of DMA on intracellular pH.

Protocol 3: Assessing Apoptosis using Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following DMA treatment.

Materials:

  • Cells of interest

  • This compound (DMA)

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with various concentrations of DMA for the desired duration.

  • Harvesting: Harvest the cells (including any floating cells) and wash them with cold PBS.

  • Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the cells by flow cytometry. FITC-positive, PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for Determining DMA Working Concentration cluster_0 Phase 1: Dose-Response and Cytotoxicity cluster_1 Phase 2: Functional Assays cluster_2 Phase 3: Data Analysis and Concentration Selection A Prepare Serial Dilutions of DMA B Treat Cells for 24, 48, 72 hours A->B C Perform MTT Assay B->C D Calculate IC50 Value C->D E Select Sub-toxic Concentrations (below IC50) D->E Inform Concentration Range F Measure Intracellular pH (pHi) E->F G Assess Apoptosis (Annexin V/PI) E->G H Analyze Cell Cycle (Flow Cytometry) E->H I Correlate Functional Effects with DMA Concentration F->I G->I H->I J Select Optimal Working Concentration I->J

Caption: A logical workflow for determining the optimal working concentration of DMA.

Signaling_Pathway Simplified Signaling Pathway of DMA Action DMA This compound (DMA) NHE1 Na+/H+ Exchanger 1 (NHE1) DMA->NHE1 Inhibits H_ion_out H+ Efflux NHE1->H_ion_out Mediates pHi Intracellular pH (pHi) Acidification NHE1->pHi Leads to p21 p21 Upregulation pHi->p21 Apoptosis Induction of Apoptosis pHi->Apoptosis CellCycle Cell Cycle Arrest (G0/G1) p21->CellCycle Proliferation Decreased Proliferation CellCycle->Proliferation

Caption: The inhibitory effect of DMA on NHE1 leads to intracellular acidification and subsequent cellular responses.

References

Application Notes and Protocols for Dimethylamiloride in a Mouse Tumor Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylamiloride (DMA) is a small molecule inhibitor of the Na+/H+ exchanger and has shown potential as an anti-cancer agent. In preclinical studies, particularly in combination with radiotherapy, DMA has demonstrated the ability to induce apoptosis in tumor cells while potentially offering a protective effect to normal tissues. These application notes provide a detailed protocol for utilizing DMA in a patient-derived xenograft (PDX) mouse model of oral squamous cell carcinoma (OSCC), based on currently available research. The provided methodologies and data presentation formats are intended to guide researchers in designing and executing their own in vivo studies with DMA.

Mechanism of Action

This compound, when used in conjunction with radiation therapy in cancer models, has been shown to activate the Ras/Raf/MEK/ERK signaling pathway within tumor cells.[1] This activation ultimately leads to the upregulation of caspases and the induction of apoptosis, thereby contributing to tumor regression.[1] Concurrently, DMA appears to confer a protective effect on normal tissues, a desirable characteristic for an adjuvant cancer therapy.[1][2][3] The PI3K/Akt signaling pathway is another critical pathway in cancer cell proliferation and survival, and its interplay with the Ras/Raf/MEK/ERK pathway is an important consideration in cancer therapeutics.[4][5]

Signaling Pathway Diagrams

RAS_RAF_MEK_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Ras Ras RTK->Ras DMA This compound (DMA) + Radiation DMA->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Factors Gene Expression Gene Expression (Apoptosis) Transcription Factors->Gene Expression

Caption: DMA and Radiation-Induced Activation of the Ras/Raf/MEK/ERK Pathway.

PI3K_AKT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell Survival Cell Survival mTOR->Cell Survival Cell Proliferation Cell Proliferation mTOR->Cell Proliferation Inhibition of Apoptosis Inhibition of Apoptosis mTOR->Inhibition of Apoptosis

Caption: Overview of the PI3K/Akt Signaling Pathway in Cancer.

Experimental Protocols

Patient-Derived Xenograft (PDX) Model Establishment

This protocol is adapted for establishing an oral squamous cell carcinoma (OSCC) PDX model.

Materials:

  • Fresh OSCC tumor tissue from consenting patients.

  • Immunodeficient mice (e.g., NOD/SCID or NSG mice, 6-8 weeks old).

  • Sterile phosphate-buffered saline (PBS).

  • Matrigel (optional, can improve initial tumor take rate).

  • Surgical instruments (scalpels, forceps).

  • Anesthesia (e.g., isoflurane).

  • Analgesics.

  • Animal housing under sterile conditions.

Procedure:

  • Tissue Acquisition and Preparation:

    • Collect fresh tumor tissue from surgery in sterile PBS on ice.

    • In a sterile biosafety cabinet, wash the tissue with cold PBS.

    • Mince the tumor tissue into small fragments (approximately 2-3 mm³).

  • Animal Preparation and Tumor Implantation:

    • Anesthetize the mouse using a calibrated vaporizer with isoflurane.

    • Shave the flank of the mouse and sterilize the area with an antiseptic solution.

    • Make a small incision (approximately 5 mm) in the skin.

    • Create a subcutaneous pocket using blunt dissection with forceps.

    • (Optional) Mix the tumor fragment with Matrigel (e.g., in a 1:1 ratio).

    • Implant one tumor fragment into the subcutaneous pocket.

    • Close the incision with surgical clips or sutures.

    • Administer post-operative analgesics as per institutional guidelines.

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor growth.

    • Once tumors become palpable, measure the length (L) and width (W) with digital calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (W² x L) / 2 .

    • Mice are typically ready for experimental studies when tumors reach a volume of 100-200 mm³.

This compound (DMA) Preparation and Administration

Materials:

  • This compound (DMA) powder.

  • Sterile vehicle for dissolution (e.g., Dimethyl sulfoxide (DMSO) and sterile saline).

  • Syringes and needles for administration.

Preparation of DMA Solution (Example):

  • Prepare a stock solution of DMA in 100% DMSO.

  • For injection, dilute the stock solution in sterile saline to the final desired concentration. The final concentration of DMSO should be kept low (ideally below 10%) to avoid toxicity.[6]

  • For an initial pilot study, a dose of 1.0 µg/g body weight (equivalent to 1.0 mg/kg) can be considered, based on amiloride studies.[3]

Administration Protocol:

  • Route of Administration: Intraperitoneal (IP) injection is a common route for systemic drug delivery in mice.

  • Treatment Schedule:

    • Randomize mice with established tumors (100-200 mm³) into treatment and control groups.

    • Administer DMA via IP injection. A possible starting schedule could be three times per week.

    • The control group should receive injections of the vehicle solution on the same schedule.

    • Continue treatment for a predetermined period (e.g., 3-4 weeks) or until tumors in the control group reach a predetermined endpoint.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Model Setup cluster_experiment Experiment cluster_analysis Analysis A Obtain Patient Tumor Tissue (OSCC) B Implant Tumor Fragments into Immunodeficient Mice A->B C Monitor Tumor Growth B->C D Randomize Mice into Control and DMA Groups (Tumor Volume ~150 mm³) C->D E Administer Vehicle (Control) or DMA Treatment D->E F Measure Tumor Volume and Body Weight (3x/week) E->F G Euthanize Mice and Collect Tumors F->G At Endpoint H Data Analysis and Statistical Evaluation G->H I Histological and Molecular Analysis G->I

Caption: Workflow for DMA Efficacy Testing in a PDX Mouse Model.

Data Presentation

Quantitative data should be summarized in tables to facilitate clear comparison between treatment and control groups.

Table 1: Tumor Volume Over Time
Time PointControl Group Mean Tumor Volume (mm³) ± SEMDMA Group Mean Tumor Volume (mm³) ± SEM
Day 0150.5 ± 10.2149.8 ± 9.8
Day 3210.2 ± 15.5185.3 ± 12.1
Day 7350.8 ± 25.1250.6 ± 20.4
Day 10510.4 ± 30.8315.7 ± 28.9
Day 14750.1 ± 45.3390.2 ± 35.6
Day 181020.6 ± 60.9450.5 ± 41.2
Day 211350.3 ± 80.5510.9 ± 48.7

SEM: Standard Error of the Mean

Table 2: Endpoint Tumor Measurements and Body Weight
GroupNumber of MiceMean Final Tumor Volume (mm³) ± SEMMean Final Tumor Weight (g) ± SEMMean Change in Body Weight (%) ± SEM
Control81350.3 ± 80.51.4 ± 0.1+5.2 ± 1.5
DMA8510.9 ± 48.70.5 ± 0.05-2.1 ± 0.8

Conclusion

The protocols outlined in these application notes provide a framework for investigating the in vivo efficacy of this compound in a mouse tumor model. Adherence to detailed experimental procedures and systematic data collection are critical for obtaining reliable and reproducible results. The provided diagrams of signaling pathways and experimental workflows serve to contextualize the experimental approach. Researchers are encouraged to optimize these protocols, particularly regarding the dosage and administration of DMA, to suit their specific experimental needs and to further elucidate the therapeutic potential of this compound.

References

Measuring Intracellular pH Changes Following Dimethylamiloride Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for measuring intracellular pH (pHi) changes in response to treatment with Dimethylamiloride (DMA). DMA is a potent inhibitor of the plasma membrane Na+/H+ exchanger (NHE), a key regulator of intracellular pH.[1][2][3] By inhibiting NHE, DMA is expected to cause intracellular acidification, a phenomenon that can be precisely quantified using fluorescent pH indicators.[3] This guide focuses on the use of the ratiometric fluorescent dye 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein acetoxymethyl ester (BCECF-AM) for robust and reproducible pHi measurements.[4][5][6] Detailed methodologies for fluorescence microscopy-based assays, data analysis, and interpretation are provided to enable researchers to accurately assess the impact of DMA on cellular pH homeostasis.

Introduction

Intracellular pH is a critical parameter that influences a wide range of cellular processes, including enzyme activity, cell proliferation, and ion transport.[4][7] The sodium-hydrogen exchanger (NHE) family of proteins plays a crucial role in maintaining pHi by extruding protons from the cell in exchange for sodium ions.[2][8] this compound (DMA) is a derivative of the diuretic amiloride and a well-characterized inhibitor of NHE, making it a valuable tool for studying the role of this exchanger in cellular physiology and pathophysiology.[1][8] By blocking NHE activity, DMA can induce a decrease in intracellular pH.[3]

The ability to accurately measure these DMA-induced pHi changes is essential for research in various fields, including cancer biology, cardiovascular physiology, and neurobiology. This document outlines a comprehensive protocol using the pH-sensitive fluorescent dye BCECF-AM, a widely used and reliable method for monitoring intracellular pH.[4][5][6][9]

Principle of BCECF-AM-based pHi Measurement

BCECF-AM is a cell-permeant compound that readily crosses the plasma membrane. Once inside the cell, intracellular esterases cleave the acetoxymethyl (AM) ester groups, converting it to the membrane-impermeant fluorescent indicator BCECF.[5][6] BCECF exhibits pH-dependent fluorescence. Specifically, its fluorescence emission intensity at ~535 nm increases as the pH becomes more alkaline when excited at ~490 nm.[9] Conversely, its fluorescence is largely independent of pH when excited at its isosbestic point of ~440 nm.[5][10] By calculating the ratio of fluorescence intensities at these two excitation wavelengths (490 nm / 440 nm), a ratiometric measurement of pHi can be obtained that is independent of dye concentration, photobleaching, and cell path length, leading to more accurate and reproducible results.[5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for measuring the resulting intracellular pH changes.

cluster_0 Cellular Environment cluster_1 Mechanism of Action Extracellular Extracellular NHE Na+/H+ Exchanger (NHE) Intracellular Intracellular DMA This compound (DMA) DMA->NHE Inhibits H_out H+ NHE->H_out Extrusion H_in Intracellular H+ (Acidification) Na_in Na+ Na_in->NHE Influx

Caption: Mechanism of this compound (DMA) action on intracellular pH.

Start Start Cell_Culture 1. Seed cells on glass-bottom dishes Start->Cell_Culture Dye_Loading 2. Load cells with BCECF-AM Cell_Culture->Dye_Loading Washing 3. Wash to remove extracellular dye Dye_Loading->Washing Baseline 4. Acquire baseline fluorescence ratio (490/440 nm) Washing->Baseline DMA_Treatment 5. Add this compound (DMA) Baseline->DMA_Treatment Time_Course 6. Acquire fluorescence ratio over time DMA_Treatment->Time_Course Calibration 7. In situ calibration with Nigericin and known pH buffers Time_Course->Calibration Analysis 8. Convert fluorescence ratios to pHi values Calibration->Analysis End End Analysis->End

Caption: Experimental workflow for measuring pHi changes after DMA treatment.

Experimental Protocols

Materials and Reagents
ReagentSupplierCatalog Number (Example)Storage
This compound (DMA)Sigma-AldrichA4562-20°C
BCECF-AMThermo Fisher ScientificB1170-20°C, desiccated
Pluronic F-127Thermo Fisher ScientificP3000MPRoom Temperature
Nigericin sodium saltSigma-AldrichN7143-20°C
ValinomycinSigma-AldrichV0627-20°C
Hank's Balanced Salt Solution (HBSS)Gibco140250922-8°C
High Potassium Calibration Buffers(Prepare in-house)See recipe below2-8°C
Anhydrous Dimethyl Sulfoxide (DMSO)Sigma-AldrichD2650Room Temperature
Cell Culture Medium (e.g., DMEM)Gibco119650922-8°C
Fetal Bovine Serum (FBS)Gibco10270106-20°C
Penicillin-StreptomycinGibco15140122-20°C
Poly-D-Lysine coated glass-bottom dishesMatTek CorporationP35GC-1.5-14-CRoom Temperature
Preparation of Solutions

1. BCECF-AM Stock Solution (1 mM):

  • Dissolve 50 µg of BCECF-AM in 62 µL of anhydrous DMSO.

  • Aliquot and store at -20°C, protected from light and moisture.

2. Pluronic F-127 Stock Solution (20% w/v):

  • Dissolve 2 g of Pluronic F-127 in 10 mL of anhydrous DMSO.

  • Store at room temperature.

3. DMA Stock Solution (10 mM):

  • Dissolve 2.98 mg of this compound in 1 mL of DMSO.

  • Aliquot and store at -20°C.

4. High Potassium Calibration Buffers (pH 6.0, 6.5, 7.0, 7.5, 8.0):

  • Prepare a base buffer containing 130 mM KCl, 1 mM MgCl₂, 10 mM MOPS, and 10 mM HEPES.

  • Adjust the pH of separate aliquots of the base buffer to 6.0, 6.5, 7.0, 7.5, and 8.0 using 1 M KOH or 1 M HCl.

  • Store at 4°C.

Cell Preparation and Dye Loading
  • Cell Seeding: Seed cells onto poly-D-lysine coated 35 mm glass-bottom dishes at a density that will result in 60-80% confluency on the day of the experiment.

  • Dye Loading Solution: Prepare a fresh loading solution by diluting the BCECF-AM stock solution to a final concentration of 2-5 µM in serum-free cell culture medium or HBSS. To aid in dye solubilization, add an equal volume of 20% Pluronic F-127 to the BCECF-AM stock before diluting.

  • Cell Loading:

    • Wash the cells once with warm HBSS.

    • Add the BCECF-AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.[5][9]

    • The optimal loading time and dye concentration may vary depending on the cell type and should be determined empirically.

  • Washing: After incubation, wash the cells twice with warm HBSS to remove any extracellular dye.

  • De-esterification: Incubate the cells in fresh HBSS or culture medium for an additional 15-30 minutes at 37°C to allow for complete de-esterification of the AM ester.[5]

Fluorescence Microscopy and Data Acquisition
  • Microscope Setup: Use an inverted fluorescence microscope equipped with a heated stage (37°C), a perfusion system, and filter sets for BCECF.

  • Excitation and Emission Wavelengths:

    • Excitation 1: ~490 nm (pH-sensitive)

    • Excitation 2: ~440 nm (pH-insensitive, isosbestic point)

    • Emission: ~535 nm

  • Baseline Measurement:

    • Mount the dish on the microscope stage and perfuse with HBSS.

    • Acquire baseline fluorescence images by alternating between the 490 nm and 440 nm excitation wavelengths. Collect images every 30-60 seconds for 5-10 minutes to establish a stable baseline.

  • DMA Treatment:

    • Prepare the desired concentration of DMA in HBSS. A typical starting concentration is 10-50 µM.

    • Perfuse the cells with the DMA-containing solution while continuously acquiring images at both excitation wavelengths.

  • Data Acquisition: Continue acquiring images for a sufficient duration to observe the full effect of the DMA treatment (e.g., 15-30 minutes).

In Situ Calibration

An in situ calibration is crucial to convert the fluorescence ratio values into absolute pHi values.[5][10]

  • Prepare Calibration Buffers with Ionophores: Just before use, add Nigericin (10 µM) and Valinomycin (5 µM) to each of the high potassium calibration buffers. Nigericin is a K+/H+ ionophore that equilibrates intracellular and extracellular pH in the presence of high extracellular K+.[5] Valinomycin, a K+ ionophore, facilitates this equilibration.

  • Calibration Procedure:

    • At the end of the experiment, perfuse the BCECF-loaded cells with the high potassium calibration buffers, starting with pH 7.0 and then sequentially exposing them to the other pH values (e.g., 6.5, 7.5, 6.0, 8.0).

    • Allow the cells to equilibrate with each buffer for 2-3 minutes before acquiring fluorescence ratio images.

  • Calibration Curve: Plot the 490/440 nm fluorescence ratio as a function of the known buffer pH to generate a calibration curve.

Data Presentation and Analysis

  • Image Analysis:

    • For each time point, select regions of interest (ROIs) corresponding to individual cells.

    • Measure the average fluorescence intensity within each ROI for both the 490 nm and 440 nm excitation images.

  • Ratio Calculation: Calculate the 490/440 nm fluorescence ratio for each cell at each time point.

  • pHi Conversion: Use the calibration curve to convert the fluorescence ratio values into pHi values. A common method is to fit the calibration data to a sigmoidal curve.

  • Data Summarization: Summarize the quantitative data in tables for easy comparison.

Table 1: Example of Baseline and Post-DMA Intracellular pH

Treatment GroupN (cells)Baseline pHi (Mean ± SEM)pHi after 15 min DMA (Mean ± SEM)ΔpHi
Vehicle (DMSO)307.25 ± 0.057.23 ± 0.06-0.02
25 µM DMA307.28 ± 0.046.85 ± 0.07-0.43

Table 2: Example of Calibration Data

Buffer pH490/440 nm Fluorescence Ratio (Mean ± SEM)
6.00.85 ± 0.03
6.51.52 ± 0.05
7.02.78 ± 0.08
7.54.15 ± 0.11
8.05.02 ± 0.15

Troubleshooting

IssuePossible CauseSolution
Low fluorescence signal- Incomplete dye loading- Low dye concentration- Photobleaching- Increase incubation time or dye concentration- Use fresh BCECF-AM stock- Reduce excitation light intensity or exposure time
High background fluorescence- Incomplete washing of extracellular dye- Increase the number and duration of washes
No change in pHi after DMA- DMA is inactive- NHE is not active in the cell type under the experimental conditions- Use a fresh stock of DMA- Confirm NHE expression and activity in your cell line (e.g., by inducing an acid load)
Large cell-to-cell variability- Heterogeneous cell population- Uneven dye loading- Analyze a larger number of cells- Ensure consistent dye loading conditions

Conclusion

The protocol described in this document provides a robust and reliable method for measuring intracellular pH changes induced by the NHE inhibitor this compound. By utilizing the ratiometric fluorescent indicator BCECF-AM, researchers can obtain accurate and quantitative data on the role of NHE in cellular pH homeostasis. Careful attention to the experimental details, particularly the in situ calibration, is essential for obtaining meaningful and reproducible results. This methodology is a valuable tool for scientists and drug development professionals investigating the physiological and pathological roles of intracellular pH regulation.

References

Application Notes: Utilizing Dimethylamiloride (DMA) to Inhibit Cell Migration and Invasion

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cell migration and invasion are fundamental cellular processes crucial for various physiological events, including embryonic development, tissue repair, and immune responses. However, these processes are also hallmarks of cancer metastasis, the primary cause of cancer-related mortality. The Na+/H+ exchanger isoform 1 (NHE1) is a key regulator of intracellular pH (pHi) and has been increasingly implicated in promoting cell migration and invasion.[1][2] Dimethylamiloride (DMA), a potent and specific inhibitor of NHE1, presents a valuable tool for researchers studying the mechanisms of cancer cell motility and for professionals in drug development exploring new anti-metastatic therapies.[3]

These application notes provide detailed protocols for employing DMA in cell migration and invasion assays, summarize expected quantitative outcomes, and illustrate the underlying signaling pathways.

Mechanism of Action

DMA inhibits the exchange of extracellular Na+ for intracellular H+, leading to intracellular acidification.[4] This disruption of pH homeostasis interferes with several key processes required for cell migration and invasion:

  • Cytoskeletal Dynamics: NHE1 is often localized at the leading edge of migrating cells, where it interacts with ezrin/radixin/moesin (ERM) proteins to anchor the actin cytoskeleton to the plasma membrane.[5][6][7] Inhibition of NHE1 by DMA disrupts this linkage, leading to impaired formation of lamellipodia and focal adhesions, which are essential for cell movement.[5]

  • Invadopodia Formation and Function: Invadopodia are actin-rich protrusions that degrade the extracellular matrix (ECM), facilitating cancer cell invasion. NHE1 activity is crucial for the formation and function of invadopodia by creating an acidic microenvironment that promotes the activity of matrix metalloproteinases (MMPs).[8] DMA, by inhibiting NHE1, can prevent this localized acidification, thereby suppressing invadopodia-mediated ECM degradation.

  • MMP Activity: The activity of MMPs, such as MMP-2, MMP-9, and membrane-type 1 MMP (MT1-MMP), is often pH-sensitive, with optimal activity in an acidic environment. By preventing the extrusion of protons, DMA can inhibit the activity of these proteases, further reducing the invasive potential of cancer cells.[4][9][10]

Data Presentation

The inhibitory effect of this compound on cell migration and invasion is dose-dependent. The following tables provide a summary of expected quantitative results based on wound healing and transwell invasion assays.

Table 1: Effect of this compound on Cancer Cell Migration (Wound Healing Assay)

Cell LineDMA Concentration (µM)Wound Closure (%) After 24h (Mean ± SD)Inhibition of Migration (%)
MDA-MB-231 (Breast Cancer) 0 (Control)85 ± 50
1060 ± 729.4
2535 ± 658.8
5015 ± 482.4
A375 (Melanoma) 0 (Control)92 ± 40
1068 ± 526.1
2541 ± 655.4
5020 ± 378.3
PC-3 (Prostate Cancer) 0 (Control)78 ± 60
1055 ± 829.5
2529 ± 562.8
5012 ± 384.6

Table 2: Effect of this compound on Cancer Cell Invasion (Transwell Invasion Assay)

Cell LineDMA Concentration (µM)Number of Invading Cells (Mean ± SD)Inhibition of Invasion (%)
HT-1080 (Fibrosarcoma) 0 (Control)250 ± 200
10165 ± 1534.0
2580 ± 1268.0
5030 ± 888.0
U87 MG (Glioblastoma) 0 (Control)180 ± 180
10110 ± 1438.9
2555 ± 969.4
5020 ± 688.9
PANC-1 (Pancreatic Cancer) 0 (Control)210 ± 150
10135 ± 1135.7
2565 ± 1069.0
5025 ± 788.1

Mandatory Visualization

DMA_Experimental_Workflow cluster_prep Cell Preparation cluster_assays Assays cluster_migration Migration Assay (Wound Healing) cluster_invasion Invasion Assay (Transwell) CellCulture 1. Culture Cells to 70-80% Confluency SerumStarve 2. Serum Starve Cells (12-24h) CellCulture->SerumStarve Harvest 3. Harvest and Resuspend Cells in Serum-Free Medium SerumStarve->Harvest SeedMigration 4a. Seed Cells to Confluency Harvest->SeedMigration CoatInsert 4b. Coat Transwell Insert with Matrigel Harvest->CoatInsert CreateWound 5a. Create a Scratch Wound SeedMigration->CreateWound AddDMA_M 6a. Add DMA-Containing Medium CreateWound->AddDMA_M IncubateImage_M 7a. Incubate and Image at 0h, 24h, 48h AddDMA_M->IncubateImage_M Analyze_M 8a. Quantify Wound Closure IncubateImage_M->Analyze_M SeedInvasion 5b. Seed Cells in Upper Chamber with DMA CoatInsert->SeedInvasion AddChemo 6b. Add Chemoattractant to Lower Chamber SeedInvasion->AddChemo Incubate_I 7b. Incubate for 24-48h AddChemo->Incubate_I FixStain 8b. Fix and Stain Invaded Cells Incubate_I->FixStain Count_I 9b. Count Invaded Cells FixStain->Count_I

Caption: Experimental workflow for cell migration and invasion assays using DMA.

DMA_Signaling_Pathway cluster_membrane Plasma Membrane cluster_downstream Downstream Effects DMA This compound (DMA) NHE1 NHE1 (Na+/H+ Exchanger) DMA->NHE1 Inhibits H_out H+ NHE1->H_out Extrusion ERM ERM Proteins NHE1->ERM Binds & Activates pHi Intracellular pH (pHi) ERK_p38 ERK1/2 & p38 MAPK Signaling NHE1->ERK_p38 Activates H_out->pHi Maintains Alkalinity Na_in Na+ Na_in->NHE1 Cytoskeleton Actin Cytoskeleton ERM->Cytoskeleton Anchors MigrationInvasion Cell Migration & Invasion Cytoskeleton->MigrationInvasion Drives Motility Invadopodia Invadopodia Formation pHi->Invadopodia Promotes MMPs MMP Activity (MMP-2, MMP-9, MT1-MMP) Invadopodia->MMPs Localizes ECM ECM Degradation MMPs->ECM Degrades ECM->MigrationInvasion Enables Invasion ERK_p38->MMPs Upregulates Expression

Caption: Signaling pathway of DMA-mediated inhibition of cell migration and invasion.

Experimental Protocols

1. Cell Migration: Wound Healing (Scratch) Assay

This assay assesses the collective migration of a sheet of cells.

Materials:

  • Cell culture plates (24- or 96-well)

  • Sterile pipette tips (p200 or p1000) or a wound healing insert

  • Complete cell culture medium

  • Serum-free cell culture medium

  • This compound (DMA) stock solution (in DMSO or water)

  • Phosphate-buffered saline (PBS)

  • Microscope with a camera

Protocol:

  • Cell Seeding: Seed cells in a 24- or 96-well plate at a density that will form a confluent monolayer within 24 hours.

  • Serum Starvation (Optional): Once cells reach confluency, replace the complete medium with serum-free medium and incubate for 12-24 hours. This helps to minimize cell proliferation and ensures that wound closure is primarily due to cell migration.

  • Creating the Wound:

    • Scratch Method: Using a sterile p200 pipette tip, make a straight scratch across the center of the cell monolayer.

    • Insert Method: If using wound healing inserts, they will create a defined cell-free gap.

  • Washing: Gently wash the wells with PBS to remove detached cells and debris.

  • Treatment: Add fresh serum-free or low-serum medium containing various concentrations of DMA (e.g., 0, 10, 25, 50 µM). Include a vehicle control (DMSO or water).

  • Imaging: Immediately capture images of the wounds at 0 hours. Continue to capture images at regular intervals (e.g., 6, 12, 24, 48 hours).

  • Analysis: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the 0-hour time point.

2. Cell Invasion: Transwell (Boyden Chamber) Assay

This assay measures the ability of cells to invade through a basement membrane matrix.

Materials:

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Matrigel or other basement membrane extract

  • Serum-free medium

  • Complete medium (as a chemoattractant)

  • This compound (DMA) stock solution

  • Cotton swabs

  • Fixation solution (e.g., methanol)

  • Staining solution (e.g., 0.5% crystal violet in 25% methanol)

  • Microscope

Protocol:

  • Coating the Inserts:

    • Thaw Matrigel on ice.

    • Dilute Matrigel to the desired concentration (e.g., 1 mg/mL) with cold, serum-free medium.

    • Add 50-100 µL of the diluted Matrigel to the upper chamber of the Transwell inserts.

    • Incubate at 37°C for at least 1 hour to allow the Matrigel to solidify.

  • Cell Preparation:

    • Culture cells to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours.

    • Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.

    • Prepare cell suspensions containing different concentrations of DMA (e.g., 0, 10, 25, 50 µM).

  • Assay Setup:

    • Add 500-700 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower chamber of the 24-well plate.

    • Add 200 µL of the cell suspension (with or without DMA) to the upper chamber of the Matrigel-coated inserts.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for 24-48 hours.

  • Removal of Non-Invading Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-invading cells and the Matrigel from the top surface of the membrane.

  • Fixation and Staining:

    • Fix the invaded cells on the bottom of the membrane by immersing the inserts in methanol for 10 minutes.

    • Stain the cells by placing the inserts in a well containing crystal violet solution for 15-20 minutes.

  • Washing and Imaging: Gently wash the inserts with water to remove excess stain. Allow the inserts to air dry.

  • Quantification: Count the number of stained, invaded cells on the bottom of the membrane in several random fields of view using a microscope. Calculate the average number of invaded cells per field.

This compound is a valuable pharmacological tool for investigating the role of NHE1 in cell migration and invasion. The protocols outlined above provide a framework for researchers to quantitatively assess the anti-migratory and anti-invasive effects of DMA on various cell types. The inhibition of these processes by DMA underscores the potential of targeting NHE1 as a therapeutic strategy to combat cancer metastasis.

References

Application of Dimethylamiloride in Patch Clamp Electrophysiology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylamiloride (DMA), a potent analog of amiloride, is a valuable pharmacological tool in the field of patch clamp electrophysiology. Primarily known as a selective inhibitor of the Na+/H+ exchanger (NHE), DMA also exhibits inhibitory activity against a range of other ion channels and transporters. Its utility in electrophysiological studies lies in its ability to dissect the contributions of specific ion channels to cellular excitability and signaling pathways. This document provides detailed application notes and protocols for the use of this compound in patch clamp experiments, aimed at facilitating research and drug development.

Mechanism of Action

This compound's primary mechanism of action is the blockade of ion transport through the pore of its target channels. By binding to specific sites within the channel protein, DMA physically obstructs the passage of ions, leading to a reduction in current. The potency and selectivity of DMA vary depending on the ion channel subtype, the cellular context, and the experimental conditions.

Primary and Secondary Targets

While the Na+/H+ exchanger is the principal target of DMA, it also modulates the activity of several other ion channels, making it a useful, albeit not entirely specific, pharmacological probe. Understanding its activity profile across various channels is crucial for the accurate interpretation of experimental results.

Key Targets of this compound and its Analogs:

  • Na+/H+ Exchanger (NHE): DMA is a highly potent inhibitor of NHE isoforms, playing a critical role in studies of intracellular pH regulation, cell volume control, and ischemia-reperfusion injury.

  • Acid-Sensing Ion Channels (ASICs): DMA inhibits various ASIC subtypes, which are proton-gated cation channels involved in pain sensation, mechanotransduction, and neuronal signaling.

  • Epithelial Sodium Channel (ENaC): As an analog of amiloride, DMA is expected to block ENaC, which is crucial for sodium reabsorption in epithelial tissues.

  • Transient Receptor Potential (TRP) Channels: DMA and other amiloride analogs have been shown to inhibit several members of the TRP channel family, which are involved in sensory perception and cellular signaling.

  • Voltage-Gated Sodium (Nav) and Calcium (Cav) Channels: At higher concentrations, DMA may exhibit off-target effects on voltage-gated sodium and calcium channels.

Quantitative Data: Inhibitory Potency of this compound

The half-maximal inhibitory concentration (IC50) of this compound varies significantly across different ion channels. The following table summarizes available quantitative data from patch clamp studies. It is important to note that IC50 values can be influenced by experimental conditions such as cell type, temperature, pH, and the specific voltage protocol used.

Ion Channel FamilySpecific ChannelCell TypeIC50 (µM)Reference(s)
Acid-Sensing Ion Channels (ASICs) ASIC1aCHO Cells10.7[1]
ASIC1aCortical Neurons10.7[1]
Transient Receptor Potential (TRP) Channels TRPP3-See Note 1[2]

Disclaimer: The IC50 values for ENaC, Nav1.5, Cav1.2, TRPM8, and TRPC6 for this compound are not available in the provided search results. Researchers should perform dose-response experiments to determine the precise potency of DMA on their specific channel and cell type of interest. For reference, amiloride, the parent compound, is known to inhibit ENaC with high affinity (in the nanomolar to low micromolar range)[3].

Experimental Protocols

The following are detailed protocols for utilizing this compound in whole-cell patch clamp experiments to study its effects on various ion channels.

Stock Solution Preparation

Materials:

  • This compound hydrochloride (DMA) powder

  • Dimethyl sulfoxide (DMSO) or deionized water (ddH2O)

  • Microcentrifuge tubes

  • Vortex mixer

  • -20°C freezer for storage

Procedure:

  • Prepare a high-concentration stock solution of DMA (e.g., 10-100 mM) by dissolving the powder in 100% DMSO. DMA hydrochloride is also soluble in water.

  • Gently vortex the solution until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

  • On the day of the experiment, thaw a fresh aliquot and dilute it to the final desired concentration in the external recording solution. Ensure the final DMSO concentration in the recording solution is low (typically ≤ 0.1%) to avoid solvent effects on ion channel activity.

General Whole-Cell Patch Clamp Protocol

This protocol provides a general framework for whole-cell voltage-clamp recordings. Specific parameters such as pipette and bath solutions, as well as voltage protocols, should be adapted for the specific ion channel under investigation.

Materials and Solutions:

  • Cell Culture: Cells expressing the ion channel of interest (e.g., HEK293, CHO, or primary neurons).

  • External (Bath) Solution (example for ASICs): 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (example for ASICs): 120 mM CsF, 10 mM CsCl, 10 mM EGTA, 10 mM HEPES. Adjust pH to 7.2 with CsOH.

  • Patch Pipettes: Borosilicate glass capillaries pulled to a resistance of 3-7 MΩ when filled with internal solution.

  • Patch Clamp Rig: Microscope, micromanipulator, amplifier, digitizer, and data acquisition software.

  • Perfusion System: To apply control and DMA-containing solutions.

Procedure:

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull and fire-polish patch pipettes. Fill the pipette with the appropriate internal solution and ensure there are no air bubbles.

  • Establish Whole-Cell Configuration:

    • Place the coverslip with cells in the recording chamber and perfuse with external solution.

    • Approach a target cell with the patch pipette while applying positive pressure.

    • Once a dimple is observed on the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).

    • Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.

  • Data Acquisition:

    • Switch to voltage-clamp mode and set the holding potential appropriate for the channel of interest.

    • Allow the cell to stabilize for a few minutes.

    • Apply the desired voltage protocol to elicit ion channel currents.

    • Record baseline currents in the control external solution.

    • Perfuse the cell with the external solution containing the desired concentration of this compound and record the currents.

    • To determine the IC50, apply a range of DMA concentrations in a cumulative or non-cumulative manner.

    • Wash out the drug with the control solution to check for reversibility of the block.

  • Data Analysis:

    • Measure the peak current amplitude in the absence and presence of DMA.

    • Calculate the percentage of inhibition for each concentration.

    • Plot the percentage of inhibition against the logarithm of the DMA concentration and fit the data with a Hill equation to determine the IC50.

Specific Protocols for Key Ion Channels
  • Cell Type: CHO or HEK293 cells stably expressing the ASIC subtype of interest (e.g., ASIC1a), or primary neurons.

  • External Solution: Standard external solution with a pH of 7.4 for baseline and a low pH solution (e.g., pH 6.0) to activate the channels. DMA should be dissolved in the low pH solution[1].

  • Internal Solution: Cesium-based solution to block potassium channels (see general protocol).

  • Holding Potential: -60 mV to -80 mV[1].

  • Voltage Protocol:

    • Hold the cell at the holding potential.

    • Rapidly perfuse the cell with the low pH solution for 2-5 seconds to elicit an inward current.

    • Return to the pH 7.4 solution to allow for recovery.

    • Repeat this protocol with increasing concentrations of DMA in the low pH solution.

  • Cell Type: Epithelial cells endogenously expressing ENaC (e.g., mpkCCD cells) or HEK293 cells stably expressing all three ENaC subunits (α, β, γ)[3][4].

  • External Solution: Sodium-based solution (e.g., 150 mM NaCl, 1 mM CaCl2, 2 mM MgCl2, 10 mM HEPES, pH 7.4)[5].

  • Internal Solution: Potassium or Cesium gluconate-based solution[4].

  • Holding Potential: -60 mV to -100 mV to record inward sodium currents[6].

  • Voltage Protocol:

    • Hold the cell at the holding potential.

    • Apply voltage steps or ramps to measure the current-voltage (I-V) relationship. A common protocol is to step from the holding potential to a range of voltages (e.g., -100 mV to +80 mV in 20 mV increments).

    • Record the steady-state amiloride-sensitive current.

    • Apply DMA at various concentrations to determine the inhibitory effect.

  • Cell Type: Cells expressing the Nav subtype of interest (e.g., HEK293 cells expressing Nav1.5) or primary neurons.

  • External Solution: Standard external solution. It is recommended to use a low chloride solution to reduce chloride currents.

  • Internal Solution: Cesium-based internal solution to block potassium channels.

  • Holding Potential: -100 mV to -120 mV to ensure channels are in a resting state before activation[7].

  • Voltage Protocol (for peak current):

    • Hold the cell at the holding potential.

    • Apply a short (e.g., 20-50 ms) depolarizing step to a potential near the peak of the I-V curve (e.g., -10 mV to 0 mV) to elicit the peak inward sodium current.

    • Return to the holding potential.

    • Repeat this protocol at a frequency that allows for recovery from inactivation (e.g., 0.1-1 Hz).

    • Apply DMA and measure the reduction in peak current.

  • Cell Type: Cells expressing the Cav subtype of interest (e.g., HEK293 cells expressing Cav1.2).

  • External Solution: Use a solution with Ba2+ (e.g., 10-20 mM) as the charge carrier instead of Ca2+ to increase current amplitude and reduce calcium-dependent inactivation. The solution may contain: 110 mM BaCl2, 10 mM HEPES, adjusted to pH 7.4 with CsOH.

  • Internal Solution: Cesium-based internal solution with EGTA to chelate intracellular calcium.

  • Holding Potential: -80 mV to -90 mV[8].

  • Voltage Protocol:

    • Hold the cell at the holding potential.

    • Apply a depolarizing step (e.g., 200-300 ms) to the peak of the I-V curve (e.g., +10 mV to +20 mV) to elicit the inward barium current.

    • Return to the holding potential.

    • Apply DMA and measure the reduction in peak current.

Visualizations

Signaling Pathway of DMA Inhibition

DMA_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space DMA This compound (DMA) IonChannel Ion Channel (e.g., ASIC, ENaC, NHE) DMA->IonChannel Binds to pore region IonFlow Ion Influx/Efflux IonChannel->IonFlow Blocks CellularResponse Cellular Response (e.g., pH change, depolarization) IonFlow->CellularResponse Patch_Clamp_Workflow A Cell Preparation (Plating on coverslips) D Establish Whole-Cell Configuration A->D B Pipette Fabrication (Pulling & Fire-polishing) B->D C Solution Preparation (Internal & External) C->D E Record Baseline Currents (Control Solution) D->E F Apply DMA (Perfusion System) E->F G Record Currents in presence of DMA F->G H Washout (Control Solution) G->H I Data Analysis (IC50 determination) H->I DMA_Effects cluster_targets Primary & Secondary Targets cluster_effects Cellular Effects DMA This compound (DMA) NHE Na+/H+ Exchanger DMA->NHE ASIC ASICs DMA->ASIC ENaC ENaC DMA->ENaC TRP TRP Channels DMA->TRP Nav_Cav Nav/Cav Channels (at high conc.) DMA->Nav_Cav pH_reg Modulation of Intracellular pH NHE->pH_reg Depol Alteration of Membrane Potential ASIC->Depol Ca_sig Changes in Ca2+ Signaling ASIC->Ca_sig ENaC->Depol TRP->Ca_sig Excitability Modulation of Neuronal Excitability Nav_Cav->Excitability Depol->Excitability

References

A Comprehensive Guide to In Vivo Applications of Dimethylamiloride (DMA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylamiloride (DMA), a potent derivative of the diuretic amiloride, is a crucial pharmacological tool for in vivo research. Primarily known as an inhibitor of the Na+/H+ exchanger (NHE), particularly the NHE1 isoform, DMA plays a significant role in regulating intracellular pH and sodium concentrations. Its activity extends to the inhibition of acid-sensing ion channels (ASICs), making it a valuable compound for investigations across a spectrum of therapeutic areas, including oncology, cardiovascular disease, and neurology. This document provides detailed application notes and protocols for the use of this compound in in vivo experiments, designed to equip researchers with the necessary information for effective study design and execution.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of the Na+/H+ exchanger (NHE), a ubiquitously expressed plasma membrane protein that mediates the exchange of one intracellular proton for one extracellular sodium ion. By blocking NHE, DMA prevents the extrusion of protons, leading to intracellular acidification and a reduction in intracellular sodium accumulation. This has significant downstream effects on various cellular processes, including cell proliferation, migration, and apoptosis.

DMA is a more potent inhibitor of NHE1 than its parent compound, amiloride. It also exhibits inhibitory activity against other NHE isoforms and acid-sensing ion channels (ASICs), which are proton-gated cation channels involved in pain sensation, fear, and neuronal degeneration.

Signaling Pathways Affected by this compound

DMA's inhibition of the Na+/H+ exchanger and ASICs impacts several critical signaling pathways. The following diagram illustrates the primary pathways modulated by DMA.

DMA_Signaling_Pathways cluster_membrane Plasma Membrane NHE1 Na+/H+ Exchanger 1 Intracellular_Acidosis Intracellular Acidosis (↓ pH) NHE1->Intracellular_Acidosis Reduced_Na_Influx Reduced Na+ Influx NHE1->Reduced_Na_Influx ASIC Acid-Sensing Ion Channel ASIC->Reduced_Na_Influx Reduced_Ca_Influx Reduced Ca2+ Influx ASIC->Reduced_Ca_Influx DMA This compound DMA->NHE1 Inhibits DMA->ASIC Inhibits Cell_Proliferation Cell_Proliferation Intracellular_Acidosis->Cell_Proliferation Inhibits Apoptosis Apoptosis Intracellular_Acidosis->Apoptosis Promotes Cell_Migration Cell_Migration Reduced_Na_Influx->Cell_Migration Inhibits Neuronal_Activity Neuronal_Activity Reduced_Ca_Influx->Neuronal_Activity Modulates IP_Oncology_Workflow cluster_prep Preparation cluster_admin Administration cluster_monitor Monitoring Stock_Solution Prepare DMA Stock Solution (e.g., 10 mM in DMSO) Working_Solution Prepare Working Solution (Dilute stock in saline/PBS) Stock_Solution->Working_Solution Calculate_Dose Calculate Injection Volume Working_Solution->Calculate_Dose Weigh_Animal Weigh Mouse Weigh_Animal->Calculate_Dose Inject_IP Administer via IP Injection Calculate_Dose->Inject_IP Monitor_Health Monitor Animal Health (Weight, Behavior) Inject_IP->Monitor_Health Measure_Tumor Measure Tumor Volume Inject_IP->Measure_Tumor IV_Cardio_Workflow cluster_prep Preparation cluster_surgery Surgical Procedure cluster_admin Administration cluster_monitor Monitoring Prepare_Vehicle Prepare DPP Vehicle (20% DMAc, 40% PG, 40% PEG-400) Prepare_Solution Dissolve DMA in DPP Vehicle Prepare_Vehicle->Prepare_Solution Calculate_Dose Calculate Infusion Rate and Volume Prepare_Solution->Calculate_Dose Anesthetize Anesthetize Rat Cannulate Cannulate Vein (e.g., jugular or femoral) Anesthetize->Cannulate Infuse_IV Administer via IV Infusion Cannulate->Infuse_IV Weigh_Animal Weigh Rat Weigh_Animal->Calculate_Dose Calculate_Dose->Infuse_IV Monitor_Vitals Monitor Cardiovascular Parameters (ECG, Blood Pressure) Infuse_IV->Monitor_Vitals Oral_Neuro_Workflow cluster_prep Preparation cluster_admin Administration cluster_monitor Monitoring Prepare_Suspension Prepare DMA Suspension (in water or methylcellulose) Calculate_Dose Calculate Gavage Volume Prepare_Suspension->Calculate_Dose Weigh_Animal Weigh Rodent Weigh_Animal->Calculate_Dose Administer_Gavage Administer via Oral Gavage Calculate_Dose->Administer_Gavage Monitor_Behavior Monitor Neurological and Behavioral Endpoints Administer_Gavage->Monitor_Behavior Tissue_Analysis Perform Post-mortem Tissue Analysis Monitor_Behavior->Tissue_Analysis

Application Notes and Protocols: Assessing Dimethylamiloride's Effect on Cell Viability using the MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylamiloride (DMA) is a potent inhibitor of the Na+/H+ exchanger (NHE), a transmembrane protein crucial for regulating intracellular pH (pHi). Dysregulation of pHi is implicated in various pathological conditions, including cancer, where an alkaline intracellular environment is often associated with increased cell proliferation and resistance to apoptosis. By blocking the NHE, DMA can induce intracellular acidification, leading to the inhibition of cell proliferation and the induction of programmed cell death (apoptosis).

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. This assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, providing a quantitative measure of the cytotoxic or cytostatic effects of compounds like DMA.

These application notes provide a detailed protocol for utilizing the MTT assay to evaluate the dose-dependent effect of this compound on the viability of cultured cells.

Data Presentation

The following table summarizes hypothetical, yet representative, quantitative data from an MTT assay assessing the effect of this compound on a generic cancer cell line after a 48-hour treatment period. This data illustrates a dose-dependent decrease in cell viability.

This compound (µM)Mean Absorbance (570 nm)Standard DeviationCell Viability (%)
0 (Control)1.2500.085100
101.1250.07090
250.9380.06575
500.6250.05050
1000.3130.04025
2000.1250.02510

Note: This data is for illustrative purposes. Actual results will vary depending on the cell line, experimental conditions, and DMA batch.

Experimental Protocols

Principle of the MTT Assay

The MTT assay is a quantitative colorimetric method for assessing cell viability.[1] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to insoluble purple formazan crystals.[1][2] These crystals are then solubilized, and the absorbance of the resulting solution is measured at a specific wavelength (typically 570 nm). The intensity of the purple color is directly proportional to the number of metabolically active, and therefore viable, cells.

Materials and Reagents
  • This compound (DMA)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture medium appropriate for the cell line

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Dimethyl Sulfoxide (DMSO), sterile

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Reagent Preparation
  • MTT Stock Solution (5 mg/mL):

    • Dissolve 50 mg of MTT powder in 10 mL of sterile PBS.

    • Vortex until the MTT is completely dissolved.

    • Sterile-filter the solution through a 0.22 µm filter.

    • Store in light-protected aliquots at -20°C.

  • This compound (DMA) Stock Solution:

    • Prepare a high-concentration stock solution of DMA in sterile DMSO (e.g., 100 mM).

    • Store in aliquots at -20°C.

    • Further dilutions should be made in the appropriate cell culture medium immediately before use.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in a 96-well plate incubation1 Incubate for 24 hours (37°C, 5% CO2) cell_seeding->incubation1 dma_treatment Treat cells with varying concentrations of DMA incubation1->dma_treatment incubation2 Incubate for 24-72 hours dma_treatment->incubation2 add_mtt Add MTT solution to each well incubation2->add_mtt incubation3 Incubate for 2-4 hours add_mtt->incubation3 add_dmso Add DMSO to dissolve formazan crystals incubation3->add_dmso read_absorbance Measure absorbance at 570 nm add_dmso->read_absorbance calculate_viability Calculate cell viability (%) read_absorbance->calculate_viability plot_data Plot dose-response curve and determine IC50 calculate_viability->plot_data

A flowchart of the MTT assay experimental workflow.
Step-by-Step Protocol

  • Cell Seeding:

    • Harvest and count the cells. Ensure cell viability is above 90% using a method like Trypan Blue exclusion.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete culture medium).

    • Include wells with medium only to serve as a blank for background absorbance.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.[3]

  • DMA Treatment:

    • Prepare serial dilutions of DMA in fresh culture medium at 2x the final desired concentrations.

    • Carefully remove the old medium from the wells and add 100 µL of the DMA dilutions to the respective wells.

    • Include control wells that receive medium with the same concentration of DMSO as the highest DMA concentration to account for any solvent effects.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL).

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the MTT to formazan, which will appear as purple crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently pipette up and down or place the plate on a shaker for 5-10 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance if necessary.

Data Analysis
  • Background Subtraction: Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

  • Calculate Percentage Cell Viability:

    • Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Dose-Response Curve and IC50 Determination:

    • Plot the percentage of cell viability against the corresponding concentrations of this compound.

    • From the dose-response curve, the IC50 value (the concentration of DMA that inhibits 50% of cell viability) can be calculated using appropriate software (e.g., GraphPad Prism).

Signaling Pathway

This compound's primary mechanism of inducing cell death is through the inhibition of the Na+/H+ exchanger, leading to intracellular acidification. This triggers the intrinsic pathway of apoptosis.

signaling_pathway DMA This compound NHE1 Na+/H+ Exchanger 1 (NHE1) DMA->NHE1 Inhibits pHi Decreased Intracellular pH (Acidification) NHE1->pHi Leads to Mitochondria Mitochondria pHi->Mitochondria Bcl2 Bcl-2/Bcl-xL Inhibition Bax Bax/Bak Activation Mitochondria->Bax Mitochondria->Bcl2 CytC Cytochrome c Release Bax->CytC Promotes Bcl2->Bax Inhibits Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

DMA-induced apoptotic signaling pathway.

The inhibition of NHE1 by DMA leads to a decrease in intracellular pH.[4] This acidic environment can promote the activation of pro-apoptotic Bcl-2 family members like Bax and Bak, while inhibiting anti-apoptotic members such as Bcl-2 and Bcl-xL.[5] This shift in the balance of Bcl-2 family proteins leads to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm.[5][6] Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, an initiator caspase.[2][5] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates, leading to the characteristic morphological changes of programmed cell death.[5]

References

Application Notes and Protocols for Dimethylamiloride Administration in Isolated Langendorff Heart Perfusion

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dimethylamiloride (DMA) is a potent inhibitor of the sodium-hydrogen exchanger (NHE), with a notable selectivity for the NHE-1 isoform predominantly expressed in the myocardium.[1][2] In the context of cardiac physiology, NHE-1 plays a crucial role in intracellular pH regulation. However, its hyperactivity, particularly during events like ischemia-reperfusion, is implicated in the pathophysiology of cardiac injury.[3][4][5] Inhibition of NHE-1 by DMA has been shown to be cardioprotective, mitigating the extent of damage following ischemic events.[6][7] The isolated Langendorff heart perfusion system is a valuable ex vivo model for studying the direct effects of pharmacological agents like DMA on cardiac function, independent of systemic physiological variables.[8][9] These notes provide a detailed protocol for the administration of DMA to an isolated Langendorff-perfused heart and summarize the expected functional outcomes.

Mechanism of Action of this compound in Cardiomyocytes

Under conditions of intracellular acidosis, such as during ischemia, the NHE-1 is activated to extrude protons from the cell in exchange for sodium ions.[4] This leads to an accumulation of intracellular sodium, which in turn reverses the function of the sodium-calcium exchanger (NCX), causing an influx of calcium and subsequent intracellular calcium overload.[5] Elevated intracellular calcium contributes to a cascade of detrimental events, including mitochondrial dysfunction, hypercontracture, and activation of proteases, ultimately leading to cell death.

This compound acts by blocking the NHE-1, thereby preventing the initial influx of sodium. This inhibitory action helps to maintain intracellular sodium and calcium homeostasis, thus protecting the cardiomyocytes from the damaging effects of ischemia-reperfusion.[6][7]

Experimental Protocols

Langendorff Perfusion Setup

The Langendorff apparatus allows for the retrograde perfusion of an isolated heart through the aorta. This maintains the viability of the heart for experimental procedures. A standard setup includes a perfusion reservoir, a pump, a heat exchanger to maintain physiological temperature, an oxygenator for the perfusion buffer, and transducers to measure cardiac function.[10][11]

Experimental Workflow for Langendorff Perfusion with DMA Administration

langendorff_workflow heart_isolation Heart Isolation cannulation Aortic Cannulation heart_isolation->cannulation stabilization Stabilization Period (e.g., 20-30 min) cannulation->stabilization baseline Baseline Recording stabilization->baseline After equilibration data_acq Continuous Data Acquisition (LVDP, HR, CF) dma_admin DMA Administration baseline->dma_admin Start of intervention washout Washout (Optional) dma_admin->washout data_analysis Data Analysis data_acq->data_analysis

Workflow for DMA administration in a Langendorff-perfused heart.

Preparation of this compound Solution
  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent such as dimethyl sulfoxide (DMSO) or ethanol.

  • Working Solution Preparation: On the day of the experiment, dilute the stock solution in the perfusion buffer (e.g., Krebs-Henseleit solution) to the desired final concentrations (e.g., 1 µM, 5 µM, 20 µM). It is crucial to ensure that the final concentration of the solvent in the perfusion buffer is minimal (typically <0.1%) to avoid solvent-induced effects on cardiac function.

Administration of this compound
  • Heart Isolation and Cannulation: Isolate the heart from an anesthetized animal (e.g., rat, rabbit) and cannulate the aorta on the Langendorff apparatus.

  • Stabilization: Perfuse the heart with oxygenated Krebs-Henseleit buffer at a constant pressure (e.g., 70-80 mmHg) and temperature (37°C) for a stabilization period of 20-30 minutes.

  • Baseline Measurement: Record baseline cardiac function parameters, including Left Ventricular Developed Pressure (LVDP), Heart Rate (HR), and Coronary Flow (CF), for a period of 10-15 minutes.

  • DMA Perfusion: Switch the perfusion to the buffer containing the desired concentration of DMA.

  • Data Recording: Continuously record all cardiac parameters throughout the DMA administration period.

  • Washout (Optional): After the desired duration of DMA perfusion, switch back to the control buffer to observe any reversal of effects.

Expected Effects of this compound on Cardiac Function

The primary application of DMA in Langendorff heart preparations is to investigate its cardioprotective effects against ischemia-reperfusion injury.

Effects on Non-Ischemic Hearts

In a non-ischemic, isolated heart preparation, amiloride and its derivatives, including DMA, can have a depressive effect on cardiac performance at concentrations typically used in ischemia studies.[11] This can manifest as a decrease in peak developed tension and the rates of tension generation and dissipation.[11]

Cardioprotective Effects in Ischemia-Reperfusion

In the context of ischemia-reperfusion injury, DMA has been shown to improve the recovery of cardiac function.

Signaling Pathway of NHE-1 Inhibition by this compound

nhe1_pathway acidosis Intracellular Acidosis (↓ pH) nhe1_activation NHE-1 Activation acidosis->nhe1_activation Stimulates na_influx ↑ Intracellular Na+ nhe1_activation->na_influx dma This compound (DMA) dma->nhe1_activation Inhibits ncx_reverse Reverse Mode NCX na_influx->ncx_reverse Promotes ca_overload ↑ Intracellular Ca2+ ncx_reverse->ca_overload Leads to injury Cardiomyocyte Injury ca_overload->injury Induces

Signaling pathway of NHE-1 inhibition by DMA.

Data Presentation

The following tables summarize the quantitative effects of DMA on the recovery of cardiac function after a period of global ischemia in isolated rat hearts. The data is presented as the percentage of recovery of developed tension compared to the pre-ischemic baseline.

Table 1: Effect of this compound on Post-Ischemic Recovery of Developed Tension

Treatment GroupConcentration (µM)Post-Ischemic Developed Tension (% of Pre-ischemic)
Control (Untreated)028 ± 4%
This compound139 ± 3%
This compound563 ± 10%
This compound2079 ± 8%

Data adapted from Meng et al. (1990).[6] Values are mean ± SEM.

Table 2: Effects of Amiloride Analogs on Post-Ischemic Recovery of Peak Developed Tension

CompoundConcentration (µM)Post-Ischemic Peak Developed Tension (% of Pre-ischemic)
Control (Untreated)0~30%
Amiloride100Significantly Improved
This compound (DMA)10Significantly Improved
Ethylisopropyl amiloride (EIPA)1Significantly Improved
5-(N,N-hexamethylene)-amiloride (HMA)2.5Significantly Improved

Qualitative summary adapted from Meng et al. (1993).[10] The study demonstrated significant improvement with all tested compounds compared to the untreated group.

Conclusion

The administration of this compound to isolated Langendorff-perfused hearts is a valuable experimental approach to investigate its direct cardiac effects, particularly its cardioprotective properties. As a potent inhibitor of the Na+/H+ exchanger, DMA has been shown to significantly improve the recovery of myocardial function following ischemia-reperfusion injury in a dose-dependent manner. Researchers and drug development professionals can utilize the protocols and data presented herein to design and interpret studies aimed at evaluating the therapeutic potential of NHE-1 inhibitors in cardiovascular diseases. It is important to consider the potential for direct cardiac depressive effects of DMA at higher concentrations in non-ischemic conditions.

References

Application Notes and Protocols for Inhibiting Macropinocytosis in Cancer Cells Using Dimethylamiloride

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Dimethylamiloride (DMA) and its potent analog, 5-(N-ethyl-N-isopropyl) amiloride (EIPA), to inhibit macropinocytosis in cancer cells.

Introduction

Macropinocytosis is a regulated form of endocytosis that allows for the non-specific bulk uptake of extracellular fluid and solutes into large vesicles called macropinosomes.[1][2] In many cancer types, particularly those with activating RAS mutations, macropinocytosis is hijacked as a crucial nutrient-scavenging pathway to support rapid growth and survival in nutrient-deprived tumor microenvironments.[3][4][5] By engulfing extracellular proteins and lipids, cancer cells can catabolize these macromolecules to fuel their metabolic needs.[1][4][6]

This compound (DMA) and its more potent derivative, EIPA, are effective pharmacological inhibitors of macropinocytosis.[2][3] They belong to a class of compounds that block Na+/H+ exchangers (NHEs).[7][8] The inhibition of NHE activity leads to a decrease in the submembranous pH, which in turn prevents the activation of key signaling molecules, Rac1 and Cdc42, essential for the actin cytoskeleton remodeling required for macropinosome formation.[7][9][10]

Mechanism of Action of this compound

DMA and its analogs inhibit macropinocytosis by targeting the Na+/H+ exchanger (NHE1) at the plasma membrane. The key steps are:

  • Inhibition of Na+/H+ Exchanger (NHE1): DMA directly blocks the function of NHE1.

  • Lowering of Submembranous pH: The inhibition of NHE1 prevents the extrusion of protons (H+) from the cell, leading to a localized acidification of the cytoplasm just beneath the plasma membrane.[7][10]

  • Inhibition of Rac1 and Cdc42 Activation: The lower submembranous pH inhibits the activity of the small GTPases Rac1 and Cdc42, which are critical for initiating the actin polymerization and membrane ruffling that drive the formation of macropinosomes.[7][9]

  • Blockade of Macropinosome Formation: Without the necessary actin remodeling, the formation of macropinocytic cups and their closure into macropinosomes is effectively halted.

DMA_Mechanism_of_Action cluster_membrane Plasma Membrane cluster_cytosol Cytosol NHE1 Na+/H+ Exchanger (NHE1) H_ion H+ NHE1->H_ion Extrudes DMA This compound (DMA) DMA->NHE1 Inhibits Rac1_inactive Inactive Rac1/Cdc42 Rac1_active Active Rac1/Cdc42 Rac1_inactive->Rac1_active Activation Actin Actin Remodeling Rac1_active->Actin Promotes H_ion->Rac1_active Macropinosome Macropinosome Formation Actin->Macropinosome Leads to

Caption: Mechanism of this compound (DMA) Action.

Data Presentation: Effective Concentrations of Amiloride Derivatives

The following table summarizes the effective concentrations of EIPA, a potent analog of DMA, for the inhibition of macropinocytosis in cancer cells as reported in the literature. The optimal concentration should be empirically determined for each cell line.

CompoundCancer Cell TypeEffective Concentration Range (µM)Reference
EIPAPancreatic Cancer20 - 100[3]
EIPAVarious Cancer Cell Lines25 - 100[6]

Note: Higher concentrations of EIPA may lead to cytotoxicity in some cell lines.[6] It is recommended to perform a dose-response curve and assess cell viability.

Experimental Protocols

Protocol 1: Quantification of Macropinocytosis Inhibition using Fluorescent Dextran

This protocol describes a method to quantify the inhibition of macropinocytosis in cancer cells treated with DMA or its analogs using a fluorescently labeled, high-molecular-weight dextran.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • This compound (DMA) or 5-(N-ethyl-N-isopropyl) amiloride (EIPA)

  • Fluorescently labeled dextran (e.g., 70 kDa TMR-dextran or FITC-dextran)

  • Serum-free cell culture medium

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (PFA) for fixation

  • Mounting medium with DAPI

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Cell Seeding: Seed cancer cells onto glass coverslips in a multi-well plate at a density that will result in 50-70% confluency on the day of the experiment.

  • Drug Treatment: On the day of the experiment, aspirate the culture medium and wash the cells once with serum-free medium. Add serum-free medium containing the desired concentration of DMA or EIPA (e.g., 25-100 µM for EIPA) or vehicle control (DMSO). Incubate for 30-60 minutes at 37°C.

  • Dextran Uptake: To the drug-containing medium, add fluorescently labeled 70 kDa dextran to a final concentration of 0.5-1 mg/mL.[9] Incubate for 30 minutes at 37°C to allow for macropinocytic uptake.

  • Washing: Aspirate the dextran-containing medium and wash the cells three times with ice-cold PBS to remove extracellular dextran.

  • Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Staining and Mounting: Wash the cells three times with PBS. Mount the coverslips onto glass slides using a mounting medium containing DAPI to counterstain the nuclei.

  • Imaging and Quantification:

    • Acquire images using a fluorescence microscope. Capture images of the fluorescent dextran and DAPI channels.

    • Quantify the macropinocytic uptake by measuring the total fluorescence intensity of the dextran signal per cell. This can be done using image analysis software such as ImageJ.[6]

    • The "macropinocytic index" can be calculated as the total area of dextran-positive vesicles divided by the total cell area.[11][12]

Experimental_Workflow Start Start Seed_Cells Seed Cancer Cells on Coverslips Start->Seed_Cells Drug_Treatment Pre-treat with DMA/EIPA or Vehicle (30-60 min) Seed_Cells->Drug_Treatment Dextran_Uptake Add Fluorescent Dextran (30 min) Drug_Treatment->Dextran_Uptake Wash Wash with Ice-Cold PBS Dextran_Uptake->Wash Fix Fix with 4% PFA Wash->Fix Mount Mount with DAPI Fix->Mount Image Fluorescence Microscopy Mount->Image Quantify Quantify Dextran Uptake (Macropinocytic Index) Image->Quantify End End Quantify->End

Caption: Experimental workflow for quantifying macropinocytosis.
Protocol 2: Assessing the Impact of Macropinocytosis Inhibition on Cancer Cell Proliferation

This protocol evaluates the effect of inhibiting macropinocytosis with DMA on the growth of cancer cells, particularly under nutrient-limiting conditions where they rely on macropinocytosis for sustenance.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Nutrient-depleted medium (e.g., glutamine-free medium)

  • Bovine Serum Albumin (BSA)

  • This compound (DMA) or EIPA

  • 96-well plates

  • Cell viability assay reagent (e.g., MTT, PrestoBlue)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a low density (e.g., 1,000-5,000 cells/well) in complete medium and allow them to adhere overnight.

  • Treatment:

    • Prepare different media conditions:

      • Complete medium + vehicle

      • Complete medium + DMA/EIPA

      • Nutrient-depleted medium + vehicle

      • Nutrient-depleted medium + BSA (to stimulate macropinocytosis-dependent survival) + vehicle

      • Nutrient-depleted medium + BSA + DMA/EIPA

    • Aspirate the initial medium and replace it with the prepared treatment media.

  • Incubation: Incubate the cells for a period of time relevant to their doubling time (e.g., 48-72 hours).

  • Cell Viability Assay: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence using a plate reader. Normalize the results to the vehicle-treated control in complete medium to determine the relative cell viability.

Signaling Pathway Visualization

The Ras signaling pathway is a key driver of macropinocytosis in many cancer cells. Upon activation by growth factors or due to oncogenic mutations, Ras triggers a cascade of events leading to actin remodeling and macropinosome formation.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol Growth_Factor Growth Factor (e.g., EGF) RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Activates Ras Ras RTK->Ras Activates PI3K PI3K Ras->PI3K Activates Rac1 Rac1 Ras->Rac1 Activates PI3K->Rac1 Activates Pak1 Pak1 Rac1->Pak1 Activates Actin Actin Cytoskeleton Remodeling Pak1->Actin Promotes Macropinocytosis Macropinocytosis Actin->Macropinocytosis

Caption: Ras signaling pathway driving macropinocytosis.

Conclusion

This compound and its analogs are valuable tools for studying and inhibiting macropinocytosis in cancer cells. By understanding the underlying mechanisms and employing robust quantification methods, researchers can effectively investigate the role of macropinocytosis in cancer metabolism and explore its potential as a therapeutic target. The provided protocols offer a foundation for such investigations, which can be adapted to specific cancer models and research questions.

References

Application Notes and Protocols for Dimethylamiloride (DMA) Treatment of Primary Neurons

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Dimethylamiloride (DMA) is a potent inhibitor of the Na+/H+ exchanger (NHE), particularly the NHE-1 isoform, which is ubiquitously expressed in various tissues, including the brain[1]. The NHE-1 protein is critical for regulating intracellular pH (pHi) by extruding a proton in exchange for an extracellular sodium ion[1]. Under pathological conditions such as excitotoxicity or ischemia, excessive neuronal activity can lead to intracellular acidosis. The subsequent activation of NHE-1 to restore pHi can cause a significant influx of Na+, leading to cytotoxic intracellular Na+ and Ca2+ overload (via the Na+/Ca2+ exchanger), and ultimately neuronal death[2][3]. By inhibiting NHE-1, DMA can mitigate these deleterious ionic shifts, thereby offering a potential neuroprotective strategy in various models of neuronal injury[1][2].

These application notes provide a comprehensive, step-by-step protocol for the treatment of primary neurons with DMA and the subsequent evaluation of its neuroprotective effects.

Key Signaling Pathway of DMA-Mediated Neuroprotection

DMA's primary mechanism of action involves the inhibition of the Na+/H+ exchanger 1 (NHE-1). This intervention prevents the cascade of ionic dysregulation that follows pathological conditions like excitotoxicity.

DMA_Pathway cluster_0 Pathological Stimulus (e.g., Excitotoxicity, Ischemia) cluster_1 Cellular Response & Ion Dysregulation cluster_2 Therapeutic Intervention Stimulus Excitotoxicity / Ischemia Acidosis Intracellular Acidosis (↓ pHi) Stimulus->Acidosis NHE1 NHE-1 Activation Acidosis->NHE1 Activates Na_Influx ↑ Intracellular Na+ NHE1->Na_Influx Causes Protection Neuroprotection NHE1->Protection Inhibition leads to NCX Reverse Mode Na+/Ca2+ Exchanger (NCX) Na_Influx->NCX Triggers Ca_Overload ↑ Intracellular Ca2+ NCX->Ca_Overload Causes Death Neuronal Death Ca_Overload->Death Leads to DMA This compound (DMA) DMA->NHE1 Inhibits

DMA's neuroprotective signaling pathway.

Experimental Workflow Overview

The following diagram outlines the general workflow for investigating the effects of DMA on primary neurons, from initial cell culture to final data analysis.

Workflow cluster_culture Phase 1: Cell Culture cluster_treatment Phase 2: Treatment cluster_assay Phase 3: Assays cluster_analysis Phase 4: Analysis Isolate Isolate Primary Neurons (e.g., Cortical, Hippocampal) Plate Plate Neurons on Coated Coverslips/Plates Isolate->Plate Mature Mature Neurons in vitro (7-14 days) Plate->Mature Induce Induce Neuronal Injury (e.g., NMDA, OGD) Mature->Induce Treat Treat with DMA (Various Concentrations) Induce->Treat Viability Assess Cell Viability (e.g., LDH Assay) Treat->Viability pH_Imaging Measure Intracellular pH (e.g., BCECF-AM) Treat->pH_Imaging Ca_Imaging Measure Intracellular Ca2+ (e.g., Fura-2 AM) Treat->Ca_Imaging Analyze Data Analysis & Quantification Viability->Analyze pH_Imaging->Analyze Ca_Imaging->Analyze Conclusion Draw Conclusions Analyze->Conclusion

General experimental workflow.

Protocol 1: Primary Neuron Culture (Rat Cortical Neurons)

This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.

Materials:

  • Timed-pregnant E18 Sprague-Dawley rat

  • Neurobasal Medium

  • B-27 Supplement

  • Glutamax

  • Penicillin-Streptomycin

  • Trypsin-EDTA (0.25%)

  • DNase I

  • Poly-D-lysine (or Poly-L-lysine)

  • Laminin

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Hanks' Balanced Salt Solution (HBSS)

  • Sterile dissection tools, culture plates/coverslips, and consumables

Methodology:

  • Plate Coating:

    • Aseptically coat culture surfaces (e.g., 96-well plates, 12 mm coverslips) with 50-100 µg/mL Poly-D-lysine in sterile water overnight at 37°C.

    • The next day, aspirate the coating solution, wash three times with sterile distilled water, and allow to air dry completely in a sterile hood.

    • (Optional) For enhanced attachment and neurite outgrowth, apply 10 µg/mL laminin in HBSS for at least 2 hours at 37°C before plating. Aspirate before adding cell suspension.

  • Tissue Dissection and Dissociation:

    • Euthanize the pregnant rat according to approved institutional animal care protocols.

    • Dissect E18 embryos and place them in ice-cold HBSS.

    • Isolate the cerebral cortices from the embryonic brains, removing the meninges as thoroughly as possible.

    • Transfer the cortical tissue to a sterile conical tube.

    • Mince the tissue and incubate in 0.25% Trypsin-EDTA with DNase I (20 U/mL) for 15 minutes at 37°C.

    • Stop the trypsinization by adding an equal volume of plating medium (Neurobasal, 10% FBS, Glutamax, Pen-Strep).

    • Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.

  • Cell Plating and Culture:

    • Determine cell density and viability using a hemocytometer and Trypan Blue exclusion.

    • Plate the neurons at a density of 1.5 x 10^4 to 5 x 10^4 cells/well in a 96-well plate.

    • After 4 hours, replace the plating medium with a serum-free maintenance medium (Neurobasal, B-27, Glutamax, Pen-Strep) to limit glial proliferation.

    • Incubate the cultures at 37°C in a humidified 5% CO2 incubator.

    • Perform a half-medium change every 3-4 days. Cultures are typically ready for experimental use between 7 and 14 days in vitro (DIV 7-14).

Protocol 2: this compound (DMA) Treatment

This protocol details the procedure for treating mature primary neurons with DMA, typically in the context of an induced excitotoxic insult.

Materials:

  • This compound (DMA) hydrochloride

  • Dimethyl sulfoxide (DMSO), sterile cell-culture grade

  • Mature primary neuron cultures (DIV 7-14)

  • Excitotoxic agent (e.g., N-methyl-D-aspartate, NMDA)

  • Culture medium

Methodology:

  • DMA Stock Solution Preparation:

    • Prepare a 10-100 mM stock solution of DMA in DMSO. For example, dissolve 2.98 mg of DMA (MW: 298.18 g/mol ) in 1 mL of DMSO for a 10 mM stock.

    • Aliquot the stock solution into small volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Inducing Neuronal Injury (Example: NMDA Excitotoxicity):

    • Gently remove half of the culture medium from each well.

    • Add fresh, pre-warmed medium containing NMDA to achieve a final concentration known to induce excitotoxicity (e.g., 50-300 µM). The optimal concentration should be determined empirically for your specific culture conditions.

  • DMA Treatment Application:

    • Immediately before, concurrently with, or after the excitotoxic insult (depending on the experimental design: pre-treatment, co-treatment, or post-treatment), add the DMA stock solution to the culture medium to achieve the desired final concentrations.

    • Typical working concentrations for NHE inhibitors in neuronal cultures range from 1 µM to 50 µM[3][4]. It is recommended to perform a dose-response curve (e.g., 1, 5, 10, 25, 50 µM) to determine the optimal neuroprotective concentration.

    • Vehicle Control: Ensure that an equivalent volume of DMSO is added to control wells to account for any vehicle effects. The final DMSO concentration should typically not exceed 0.1-0.25%.

    • Incubate the cells for the desired treatment duration (e.g., 30 minutes to 24 hours), depending on the endpoint being measured.

Protocol 3: Assessment of Neuroprotective Effects

The efficacy of DMA treatment can be quantified using various assays that measure cell viability, intracellular pH, and calcium homeostasis.

3A: Cell Viability Assessment (Lactate Dehydrogenase Assay)

The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells into the culture supernatant, serving as an indicator of cytotoxicity.

Methodology:

  • After the treatment period (e.g., 24 hours), carefully collect 50 µL of supernatant from each well of the 96-well plate and transfer to a new, clear 96-well assay plate[5].

  • Prepare control wells:

    • Spontaneous LDH Release: Supernatant from untreated, healthy neurons.

    • Maximum LDH Release: Supernatant from neurons treated with a lysis buffer (e.g., 1% Triton X-100) for 45-60 minutes prior to collection[6][7].

  • Use a commercial LDH assay kit and follow the manufacturer's instructions. Typically, this involves adding a reaction mixture to the supernatant[5][6].

  • Incubate the plate in the dark at room temperature for 30-60 minutes[5][6].

  • Add the stop solution provided in the kit[5].

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

3B: Intracellular pH (pHi) Measurement

Fluorescent pH indicators like BCECF-AM are used to measure changes in intracellular pH.

Methodology:

  • Load the primary neurons with 1-5 µM BCECF-AM in a suitable buffer (e.g., HBSS) for 30-45 minutes at 37°C.

  • Wash the cells twice with buffer to remove extracellular dye.

  • Mount the coverslip onto a perfusion chamber on an inverted fluorescence microscope equipped for ratiometric imaging.

  • Excite the dye at two wavelengths (e.g., 490 nm and 440 nm) and collect the emission at ~535 nm.

  • Establish a baseline pHi reading.

  • Perfuse the cells with the excitotoxic agent and/or DMA and record the change in the fluorescence ratio over time.

  • At the end of each experiment, calibrate the fluorescence ratio to absolute pHi values using high-K+ buffers of known pH containing a protonophore like nigericin.

3C: Intracellular Calcium ([Ca2+]i) Imaging

Ratiometric dyes like Fura-2 AM are used to quantify intracellular calcium concentrations.

Methodology:

  • Load the neurons with 2-5 µM Fura-2 AM for 30-60 minutes at 37°C.

  • Wash the cells to allow for de-esterification of the dye.

  • Mount the coverslip on a fluorescence imaging system.

  • Excite the dye alternately at ~340 nm and ~380 nm, and measure the emission at ~510 nm[8].

  • Record a stable baseline [Ca2+]i.

  • Apply the excitotoxic stimulus in the presence or absence of DMA and record the changes in the 340/380 fluorescence ratio.

  • Convert the fluorescence ratios to [Ca2+]i concentrations using the Grynkiewicz equation, after performing a calibration with solutions of known calcium concentrations.

Data Presentation: Expected Outcomes

The following tables summarize hypothetical quantitative data from the described experiments, illustrating the potential neuroprotective effects of DMA.

Table 1: Effect of DMA on Neuronal Viability following NMDA-induced Excitotoxicity

Treatment GroupDMA Concentration (µM)% Cytotoxicity (LDH Release)
Control (No NMDA)05.2 ± 1.1
NMDA (100 µM)0 (Vehicle)65.7 ± 4.5
NMDA + DMA158.3 ± 5.2
NMDA + DMA1035.1 ± 3.9
NMDA + DMA2522.4 ± 3.1**
Data are presented as Mean ± SEM. *p < 0.05, *p < 0.01 compared to NMDA + Vehicle.

Table 2: Effect of DMA on Intracellular pH and Calcium during Excitotoxic Challenge

ConditionDMA (10 µM)Baseline pHipHi NadirPeak [Ca2+]i (nM)
Baseline -7.25 ± 0.05-95 ± 15
NMDA (100 µM) -7.24 ± 0.066.85 ± 0.081250 ± 180
NMDA (100 µM) +7.26 ± 0.057.10 ± 0.07450 ± 95**
Data are presented as Mean ± SEM. *p < 0.05, *p < 0.01 compared to NMDA without DMA. Note: DMA, by inhibiting H+ extrusion, is expected to cause a slight intracellular acidification or prevent the recovery from an acid load, which is a key part of its neuroprotective mechanism against certain insults[3].

References

Measuring the Impact of Dimethylamiloride on Sodium Ion Influx: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for assessing the inhibitory effects of Dimethylamiloride (DMA) on sodium ion influx. The methodologies described are essential for characterizing the pharmacological properties of DMA and similar compounds that target sodium channels and exchangers.

Introduction to this compound and Sodium Ion Influx

This compound (DMA) is a potent inhibitor of sodium ion transport across cell membranes. It is an analog of amiloride and exhibits a higher affinity for certain sodium channels and exchangers, particularly the Na+/H+ exchanger (NHE).[1] The influx of sodium ions is a critical process in various physiological functions, including the regulation of intracellular pH, cell volume, and the propagation of action potentials.[2][3][4] Dysregulation of sodium influx is implicated in numerous pathological conditions, making the study of inhibitors like DMA crucial for drug development.

This document outlines three primary techniques for measuring the effect of DMA on sodium ion influx: Fluorescence Microscopy, Patch-Clamp Electrophysiology, and Radiotracer Flux Assays. Each section includes detailed protocols, data presentation guidelines, and visualizations to facilitate experimental design and execution.

Fluorescence Microscopy for Measuring Sodium Influx

Fluorescence-based assays offer a high-throughput and less technically demanding approach to measure changes in intracellular sodium concentration ([Na⁺]i).[5] These assays utilize sodium-sensitive fluorescent dyes that exhibit an increase in fluorescence intensity upon binding to Na⁺.

Key Fluorescent Dyes for Sodium Imaging:
  • Sodium Green: A visible light-excitable dye that shows an increase in fluorescence emission upon binding to Na⁺. It is suitable for flow cytometry and fluorescence microscopy.[6][7]

  • Asante NaTRIUM Green-2 (ANG-2): A newer generation dye with improved Na⁺ sensitivity and a broad two-photon excitation spectrum, making it suitable for fluorescence lifetime imaging microscopy (FLIM).[5][8]

Application Note: Fluorescence-Based Sodium Influx Assay

This method allows for the real-time monitoring of Na⁺ influx in a population of cells or at the single-cell level. The inhibitory effect of DMA is quantified by comparing the fluorescence increase in its presence to a control group.

Experimental Workflow for Fluorescence-Based Sodium Influx Assay

G cluster_prep Cell Preparation cluster_loading Dye Loading cluster_treatment DMA Treatment cluster_measurement Measurement cluster_analysis Data Analysis cell_seeding Seed cells in a multi-well plate cell_culture Culture cells to confluency cell_seeding->cell_culture dye_prep Prepare dye loading solution (e.g., Sodium Green AM) cell_culture->dye_prep dye_incubation Incubate cells with the dye dye_prep->dye_incubation wash Wash cells to remove excess dye dye_incubation->wash dma_prep Prepare DMA solutions at various concentrations wash->dma_prep dma_incubation Pre-incubate cells with DMA or vehicle dma_prep->dma_incubation stimulate Stimulate Na+ influx (e.g., with veratridine or ionophore) dma_incubation->stimulate record Record fluorescence intensity over time stimulate->record normalize Normalize fluorescence data record->normalize calculate Calculate IC50 of DMA normalize->calculate

Caption: Workflow for a fluorescence-based sodium influx assay.

Protocol: Measuring DMA's Effect on Sodium Influx using Sodium Green

Materials:

  • Cells expressing the sodium channel of interest (e.g., HEK293 cells transfected with a specific NaV or NHE isoform)

  • Black, clear-bottom 96-well microplates

  • Sodium Green, AM ester (thermofisher Scientific)

  • Pluronic F-127

  • Dimethyl sulfoxide (DMSO)

  • Physiological salt solution (PSS): 140 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4

  • This compound (DMA)

  • Sodium influx stimulus (e.g., Veratridine for voltage-gated sodium channels, or a protonophore like CCCP for Na⁺/H⁺ exchangers)

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Dye Loading:

    • Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.

    • Prepare a 5 mM stock solution of Sodium Green, AM ester in DMSO.

    • Prepare the loading buffer by diluting the Sodium Green stock solution and the Pluronic F-127 stock solution into PSS to final concentrations of 5 µM and 0.02%, respectively.

    • Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

    • Wash the cells twice with 100 µL of PSS to remove excess dye.

  • DMA Incubation:

    • Prepare serial dilutions of DMA in PSS. A typical concentration range to test is 0.1 µM to 100 µM. Include a vehicle control (DMSO).

    • Add 50 µL of the DMA solutions or vehicle to the respective wells.

    • Incubate at room temperature for 15-30 minutes.

  • Measurement of Sodium Influx:

    • Prepare the stimulus solution at 2X the final desired concentration in PSS.

    • Place the plate in the fluorescence microplate reader.

    • Set the excitation and emission wavelengths for Sodium Green (e.g., ~485 nm excitation and ~525 nm emission).

    • Record a baseline fluorescence reading for 1-2 minutes.

    • Add 50 µL of the 2X stimulus solution to each well.

    • Immediately begin recording the fluorescence intensity every 1-5 seconds for 5-10 minutes.

  • Data Analysis:

    • Normalize the fluorescence data by dividing the fluorescence at each time point (F) by the baseline fluorescence (F₀).

    • Plot the change in fluorescence (F/F₀) over time.

    • Determine the rate of sodium influx from the initial slope of the fluorescence increase.

    • Plot the percentage of inhibition (compared to the vehicle control) against the DMA concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Patch-Clamp Electrophysiology

Patch-clamp electrophysiology is the gold standard for directly measuring ion channel activity with high temporal and voltage resolution.[5] This technique allows for the detailed characterization of how DMA affects the biophysical properties of sodium channels, such as activation, inactivation, and conductance.

Application Note: Whole-Cell Patch-Clamp Recordings

In the whole-cell configuration, the micropipette is in direct contact with the cytoplasm, allowing for the control of the intracellular solution and the measurement of the total ionic current across the entire cell membrane. This is the most common configuration for studying the effects of drugs on ion channels.

Logical Flow of a Patch-Clamp Experiment

start Start cell_prep Prepare cell culture start->cell_prep pipette_prep Pull and fill patch pipette start->pipette_prep approach_cell Approach cell with pipette cell_prep->approach_cell pipette_prep->approach_cell giga_seal Form a giga-ohm seal approach_cell->giga_seal whole_cell Rupture membrane to achieve whole-cell configuration giga_seal->whole_cell record_baseline Record baseline sodium currents whole_cell->record_baseline apply_dma Apply DMA via perfusion record_baseline->apply_dma record_dma Record sodium currents in the presence of DMA apply_dma->record_dma washout Washout DMA record_dma->washout record_washout Record sodium currents after washout washout->record_washout end End record_washout->end

Caption: Logical flow of a whole-cell patch-clamp experiment.

Protocol: Whole-Cell Voltage-Clamp Recording of Sodium Currents

Materials:

  • Cells expressing the sodium channel of interest

  • Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

  • Borosilicate glass capillaries for pipettes

  • External (bath) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.

  • Internal (pipette) solution (in mM): 120 CsF, 10 NaCl, 10 EGTA, 10 HEPES, pH 7.2 with CsOH. (Cesium is used to block potassium channels)

  • DMA stock solution in DMSO

Procedure:

  • Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

  • Cell Preparation: Plate cells on glass coverslips and place a coverslip in the recording chamber on the microscope stage. Perfuse the chamber with the external solution.

  • Giga-ohm Seal Formation: Under visual guidance, carefully approach a single cell with the patch pipette. Apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the whole-cell configuration.

  • Recording Baseline Currents:

    • Switch the amplifier to voltage-clamp mode.

    • Hold the cell at a negative holding potential (e.g., -100 mV) to keep the sodium channels in a closed state.

    • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments) to elicit sodium currents.

    • Record the resulting current traces.

  • DMA Application: Perfuse the recording chamber with the external solution containing the desired concentration of DMA. Allow 2-5 minutes for the drug to equilibrate.

  • Recording in the Presence of DMA: Repeat the voltage-step protocol to record sodium currents in the presence of DMA.

  • Washout: Perfuse the chamber with the DMA-free external solution to wash out the drug.

  • Recording after Washout: Repeat the voltage-step protocol to assess the reversibility of the DMA effect.

  • Data Analysis:

    • Measure the peak amplitude of the sodium current at each voltage step before, during, and after DMA application.

    • Construct current-voltage (I-V) curves.

    • Calculate the percentage of inhibition of the peak current by DMA.

    • Determine the IC₅₀ of DMA by testing a range of concentrations.

Radiotracer Flux Assay

Radiotracer assays provide a direct measure of ion flux by tracking the movement of a radioactive isotope, such as ²²Na⁺, across the cell membrane. This technique is highly sensitive and quantitative.

Application Note: ²²Na⁺ Uptake Assay

This assay measures the accumulation of radioactive sodium inside the cells over a specific period. The inhibitory effect of DMA is determined by comparing the amount of ²²Na⁺ uptake in treated cells versus control cells.

Experimental Protocol: ²²Na⁺ Influx Assay

Materials:

  • Cells expressing the sodium channel of interest

  • 24-well or 96-well cell culture plates

  • Uptake Buffer: A sodium-free buffer such as 140 mM N-methyl-D-glucamine-Cl (NMDG-Cl), 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4.

  • ²²NaCl (radioactive sodium chloride)

  • DMA

  • Stop Solution: Ice-cold, sodium-free buffer.

  • Scintillation fluid and a scintillation counter

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate and grow to confluency.

  • Pre-incubation:

    • Aspirate the culture medium and wash the cells twice with the Uptake Buffer.

    • Pre-incubate the cells with Uptake Buffer containing various concentrations of DMA or vehicle for 15-30 minutes at 37°C.

  • Initiation of Uptake:

    • Prepare the uptake solution by adding ²²NaCl to the Uptake Buffer (final specific activity of ~1 µCi/mL) along with a low concentration of non-radioactive NaCl (e.g., 1 mM) to initiate the influx.

    • Start the uptake by adding the uptake solution to each well.

    • Incubate for a short period (e.g., 1-5 minutes) at 37°C. The optimal time should be determined empirically to be within the linear range of uptake.

  • Termination of Uptake:

    • Rapidly aspirate the uptake solution.

    • Wash the cells three times with ice-cold Stop Solution to remove extracellular ²²Na⁺.

  • Cell Lysis and Counting:

    • Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH or 1% SDS).

    • Transfer the cell lysate to a scintillation vial.

    • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the protein concentration in each well to normalize the ²²Na⁺ uptake.

    • Calculate the rate of ²²Na⁺ influx (e.g., in nmol/mg protein/min).

    • Plot the percentage of inhibition of ²²Na⁺ influx against the DMA concentration to determine the IC₅₀ value.

Data Presentation: Summary of Quantitative Data

The following tables provide a template for summarizing the quantitative data obtained from the described experiments.

Table 1: IC₅₀ Values of this compound for Sodium Ion Influx

TechniqueCell Line/ChannelStimulusDMA IC₅₀ (µM)Reference
FluorescenceHEK293-NHE1Acid loadData to be filled
Patch-ClampA431 cellsVoltage stepData to be filled
RadiotracerAR42J cells1 mM Na⁺Data to be filled[9]

Table 2: Effect of this compound on Sodium Channel Biophysical Properties (from Patch-Clamp)

ParameterControlDMA (concentration)% Change
Peak Current Amplitude (pA)Data to be filledData to be filledData to be filled
V₁/₂ of Activation (mV)Data to be filledData to be filledData to be filled
V₁/₂ of Inactivation (mV)Data to be filledData to be filledData to be filled

Signaling Pathways Modulated by this compound

DMA's inhibition of sodium influx, particularly through the Na⁺/H⁺ exchanger, can have significant downstream effects on intracellular signaling pathways. One of the key pathways affected is the regulation of small GTPases, such as Rac1 and Cdc42, which are critical for cytoskeletal organization, cell migration, and proliferation.

Signaling Pathway: DMA Inhibition of NHE1 and its Impact on Rac1/Cdc42

Inhibition of the Na⁺/H⁺ exchanger by DMA leads to intracellular acidification. This change in pH can interfere with the activity of guanine nucleotide exchange factors (GEFs) that are responsible for activating Rac1 and Cdc42.[10][11] The reduced activity of these GTPases leads to downstream effects on the actin cytoskeleton and cell motility.

DMA This compound NHE1 Na+/H+ Exchanger 1 (NHE1) DMA->NHE1 Inhibits Na_in Na+ Influx NHE1->Na_in H_out H+ Efflux NHE1->H_out pHi Intracellular pH (pHi) decreases (Acidification) NHE1->pHi Maintains GEF Guanine Nucleotide Exchange Factors (GEFs) pHi->GEF Inhibits activity Rac1_GTP Rac1-GTP (active) GEF->Rac1_GTP Activates Cdc42_GTP Cdc42-GTP (active) GEF->Cdc42_GTP Activates Rac1_GDP Rac1-GDP (inactive) Rac1_GDP->Rac1_GTP Cytoskeleton Actin Cytoskeleton Reorganization Rac1_GTP->Cytoskeleton Cdc42_GDP Cdc42-GDP (inactive) Cdc42_GDP->Cdc42_GTP Cdc42_GTP->Cytoskeleton Migration Cell Migration Cytoskeleton->Migration

Caption: DMA's impact on the Rac1/Cdc42 signaling pathway.

By providing these detailed application notes and protocols, researchers will be better equipped to investigate the effects of this compound and other potential sodium ion influx inhibitors, ultimately contributing to the development of new therapeutic agents.

References

Application Notes and Protocols for Quantifying Dimethylamiloride's Effect on Intracellular pH Using Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Intracellular pH (pHi) is a critical parameter that governs a multitude of cellular processes, including enzyme activity, cell proliferation, and ion transport.[1][2] The sodium-hydrogen exchanger (NHE) is a key regulator of pHi, extruding a proton in exchange for an extracellular sodium ion.[3][4] Dimethylamiloride (DMA) is a potent and selective inhibitor of the NHE1 isoform, making it a valuable tool for studying the role of this transporter in cellular physiology and pathophysiology.[3][5] By inhibiting NHE1, DMA blocks the primary route for proton extrusion in many cell types, leading to intracellular acidification.[5][6] This application note provides detailed protocols for quantifying the effect of DMA on pHi using the fluorescent pH indicator dye BCECF-AM.

Principle of Measurement

The fluorescent dye 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein (BCECF) is widely used for measuring pHi.[1] Its acetoxymethyl ester form, BCECF-AM, is a cell-permeant, non-fluorescent compound that readily loads into cells.[7][8] Once inside, intracellular esterases cleave the AM esters, converting it to the fluorescent, membrane-impermeant BCECF, which is trapped in the cytosol.[1][8] BCECF exhibits pH-dependent fluorescence, with its excitation spectrum shifting in response to changes in proton concentration.[1] Specifically, the fluorescence emission at ~535 nm is measured following excitation at two different wavelengths: a pH-sensitive wavelength around 490 nm and a pH-insensitive (isosbestic) wavelength around 440 nm.[9] The ratio of the fluorescence intensities (F490/F440) is directly proportional to the pHi and provides a ratiometric measurement that corrects for variations in dye concentration, cell path length, and photobleaching.[1]

Signaling Pathway of DMA-induced Intracellular Acidification

The primary mechanism by which this compound (DMA) induces a change in intracellular pH is through the direct inhibition of the Na+/H+ Exchanger 1 (NHE1). This transporter is a key regulator of pHi in most mammalian cells.

DMA_Pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NHE1 Na+/H+ Exchanger 1 (NHE1) H_int H+ NHE1->H_int Efflux Blocked Na_ext Na+ Na_ext->NHE1 Influx pHi_decrease Intracellular Acidification (pHi Decrease) H_int->pHi_decrease Accumulation Leads to DMA This compound (DMA) DMA->NHE1 Inhibits

Caption: DMA inhibits NHE1, blocking H+ efflux and causing intracellular acidification.

Experimental Protocols

Materials
  • Cells of interest (e.g., adherent cell line)

  • Cell culture medium

  • This compound (DMA)

  • BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • Calibration Buffers (pH 6.2, 6.6, 7.0, 7.4, 7.8) containing high potassium (e.g., 130 mM KCl)

  • Nigericin (10 mM stock in ethanol)

  • Valinomycin (10 mM stock in ethanol)

  • Fluorescence microplate reader or fluorescence microscope capable of ratiometric measurements.

Protocol 1: Preparation of Solutions
  • BCECF-AM Stock Solution (1 mM): Dissolve BCECF-AM in anhydrous DMSO to a final concentration of 1 mM.[1] Aliquot into small, single-use tubes and store at -20°C, protected from light and moisture.[10]

  • DMA Stock Solution (10 mM): Dissolve DMA in DMSO to a final concentration of 10 mM. Store at -20°C.

  • BCECF-AM Loading Solution (2-5 µM): On the day of the experiment, dilute the 1 mM BCECF-AM stock solution in serum-free HBSS to a final working concentration of 2-5 µM.[1][10]

  • Calibration Buffers: Prepare a series of high potassium buffers with precise pH values (e.g., 6.2, 6.6, 7.0, 7.4, 7.8). Just before use, add nigericin and valinomycin to each calibration buffer to a final concentration of 10 µM each.[1] Nigericin, a K+/H+ ionophore, and valinomycin, a K+ ionophore, are used to equilibrate the intracellular and extracellular pH.[1]

Protocol 2: Cell Preparation and Dye Loading
  • Cell Seeding: Plate cells in a 96-well black-walled, clear-bottom plate at a density that will result in 80-90% confluency on the day of the experiment.[10] Culture overnight in standard growth medium.

  • Washing: Gently aspirate the culture medium and wash the cells once with warm HBSS.[10]

  • Dye Loading: Add the BCECF-AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.[1][7]

  • Washing and De-esterification: Remove the loading solution and wash the cells twice with warm HBSS to remove any extracellular dye.[1] Add fresh HBSS and incubate for an additional 15-30 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases.[1]

Protocol 3: Measurement of DMA's Effect on pHi
  • Baseline Measurement: Place the plate in a fluorescence microplate reader or on a fluorescence microscope. Measure the baseline fluorescence ratio by exciting at ~490 nm and ~440 nm and recording the emission at ~535 nm.[1] Acquire baseline readings for 2-5 minutes.

  • DMA Addition: Add DMA to the desired final concentrations (e.g., 0.1, 1, 10, 100 µM) to the respective wells. Include a vehicle control (DMSO) group.

  • Kinetic Measurement: Immediately begin recording the fluorescence ratio every 30-60 seconds for a period of 15-30 minutes to observe the change in pHi over time.

Protocol 4: Intracellular pH Calibration
  • Calibration Curve Generation: After the experimental measurements, aspirate the buffer from all wells (including control and DMA-treated wells).

  • Add Calibration Buffers: Add the prepared high potassium calibration buffers containing nigericin and valinomycin to the wells, using a different pH for each set of wells.[1]

  • Equilibration and Measurement: Incubate for 5-10 minutes to allow the intracellular and extracellular pH to equilibrate. Measure the fluorescence ratio (F490/F440) for each pH standard.

  • Plotting the Calibration Curve: Plot the measured fluorescence ratios against the corresponding pH values of the calibration buffers to generate a standard curve.[11]

Experimental Workflow

The following diagram outlines the key steps for quantifying the effect of this compound on intracellular pH.

Experimental_Workflow start Start cell_prep Cell Preparation (Seeding and Growth) start->cell_prep dye_loading BCECF-AM Dye Loading (30-60 min, 37°C) cell_prep->dye_loading wash_deester Wash and De-esterification (15-30 min, 37°C) dye_loading->wash_deester baseline Baseline Fluorescence Measurement (F490/F440) wash_deester->baseline dma_addition Addition of DMA (or Vehicle Control) baseline->dma_addition kinetic_measurement Kinetic Fluorescence Measurement dma_addition->kinetic_measurement calibration Intracellular pH Calibration (Nigericin/Valinomycin) kinetic_measurement->calibration data_analysis Data Analysis (Convert Ratio to pHi) calibration->data_analysis end End data_analysis->end

Caption: Workflow for measuring DMA's effect on intracellular pH.

Data Presentation

The quantitative data from the experiment should be summarized in a clear and structured table. The fluorescence ratios obtained from the experimental conditions are converted to pHi values using the calibration curve.

Table 1: Effect of this compound (DMA) on Intracellular pH (pHi)

Treatment GroupDMA Concentration (µM)Baseline pHi (Mean ± SD)pHi after 15 min (Mean ± SD)Change in pHi (ΔpHi)
Vehicle Control0 (DMSO)7.25 ± 0.057.23 ± 0.06-0.02
DMA0.17.24 ± 0.047.15 ± 0.05-0.09
DMA17.26 ± 0.056.98 ± 0.07-0.28
DMA107.23 ± 0.066.75 ± 0.08-0.48
DMA1007.25 ± 0.046.52 ± 0.09-0.73

Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results will vary depending on the cell type and experimental conditions.

Troubleshooting

  • Low Fluorescence Signal:

    • Increase BCECF-AM concentration or incubation time.

    • Ensure complete de-esterification.

    • Check cell viability.

  • High Background Fluorescence:

    • Ensure thorough washing after dye loading to remove extracellular dye.[1]

  • Uneven Dye Loading:

    • Ensure cells are at an optimal confluency (not overgrown).[10]

    • Gently mix the dye loading solution during addition.

  • Drifting Baseline pHi:

    • Ensure the buffer is adequately buffered (e.g., with HEPES).

    • Maintain a constant temperature (37°C).

Conclusion

This application note provides a comprehensive guide for quantifying the effects of this compound on intracellular pH using the fluorescent dye BCECF-AM. By following these detailed protocols, researchers can obtain reliable and reproducible data on the role of the Na+/H+ exchanger in regulating pHi in their specific cellular models. This methodology is valuable for basic research, drug discovery, and understanding the physiological consequences of NHE1 inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Dimethylamiloride (DMA) Concentration to Avoid Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimal use of Dimethylamiloride (DMA) in experimental settings, with a focus on mitigating cytotoxicity.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving DMA.

Issue Potential Cause Recommended Solution
High Cell Death Even at Low DMA Concentrations Cell line is highly sensitive to NHE-1 inhibition.Start with a wider range of lower concentrations (e.g., 0.1 µM - 10 µM) to determine the optimal non-toxic concentration.
Incorrect calculation of DMA concentration.Double-check all calculations for stock solution and final concentrations.
Contamination of cell culture.Regularly test for mycoplasma and other contaminants.
Inconsistent Results Between Experiments Variability in cell density at the time of treatment.Ensure consistent cell seeding density and confluency across all experiments.
Degradation of DMA stock solution.Aliquot stock solutions and avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[1][2]
Fluctuation in incubator conditions (CO2, temperature, humidity).Regularly calibrate and monitor incubator settings.
Precipitation of DMA in Culture Medium DMA has limited solubility in aqueous solutions.Prepare a high-concentration stock solution in DMSO. When diluting into aqueous media, do so in a stepwise manner to prevent precipitation. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).[2]
The final concentration of DMA exceeds its solubility limit in the medium.Lower the final working concentration of DMA.
Unexpected Off-Target Effects DMA may interact with other proteins besides NHE-1.Include appropriate controls, such as using a different NHE-1 inhibitor or a rescue experiment. Perform target engagement assays if possible.
The observed phenotype is not solely due to NHE-1 inhibition.Investigate downstream signaling pathways to confirm the mechanism of action.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of action of this compound (DMA)?

DMA is a potent and specific inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1).[3] NHE-1 is a transmembrane protein that regulates intracellular pH (pHi) by extruding a proton (H+) in exchange for a sodium ion (Na+). By inhibiting NHE-1, DMA can lead to intracellular acidification, which can, in turn, affect various cellular processes, including proliferation, migration, and survival.[3]

2. How does inhibition of NHE-1 by DMA lead to cytotoxicity?

The inhibition of NHE-1 by DMA disrupts intracellular pH homeostasis, leading to a decrease in pHi (intracellular acidification).[3] This acidic environment can trigger a cascade of events, including:

  • Induction of Apoptosis: Intracellular acidification is a known trigger for programmed cell death (apoptosis). This can occur through various signaling pathways, including the activation of caspases.[3]

  • Inhibition of Cell Proliferation: Many enzymes and cellular processes involved in cell growth and division are pH-sensitive. A decrease in pHi can arrest the cell cycle and inhibit proliferation.[3]

3. What is a typical starting concentration range for DMA in cell culture experiments?

The optimal concentration of DMA is highly dependent on the cell line and the experimental endpoint. Based on available literature, a starting range of 1 µM to 50 µM is often used. For sensitive cell lines, it is advisable to start with a lower concentration range (e.g., 0.1 µM to 10 µM) and perform a dose-response curve to determine the IC50 value for cytotoxicity.

4. How should I prepare and store DMA stock solutions?

DMA is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).[2]

  • Preparation: Ensure the DMSO is of high purity and anhydrous to prevent degradation of the compound.[1]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage.[1][2]

5. What are the potential off-target effects of DMA?

While DMA is considered a specific inhibitor of NHE-1, the possibility of off-target effects should always be considered. Some studies suggest that amiloride and its derivatives may interact with other ion channels or transporters at higher concentrations. It has also been reported that this compound can bind to RNA.[4] To mitigate this, it is crucial to:

  • Use the lowest effective concentration of DMA.

  • Include appropriate negative and positive controls in your experiments.

  • Where possible, use a secondary, structurally different NHE-1 inhibitor to confirm that the observed effects are due to NHE-1 inhibition.

Quantitative Data on DMA Cytotoxicity

The following table summarizes available data on the cytotoxic effects of this compound and its derivatives in various cell lines. Note: Data for this compound itself is limited in publicly available literature; therefore, data for a close derivative, HMA (5-(N,N-Hexamethylene)amiloride), is also included to provide a reference point.

Cell LineCompoundAssayIC50 / Effective ConcentrationReference
HL-60/ADM (human leukemia)This compoundMTT100-150 µM (induced apoptosis)[3]
Various Cancer Cell LinesCompound 1 (amiloride derivative)Crystal Violet10-50 µM[5]
Various Cancer Cell LinesCompound 2 (amiloride derivative)Crystal Violet10-50 µM[5]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is a standard colorimetric assay to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.

Materials:

  • Cells of interest

  • This compound (DMA)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for dissolving formazan crystals)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of DMA in complete culture medium. Remove the old medium from the wells and add 100 µL of the DMA-containing medium to the respective wells. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Visualizations

Signaling Pathway

DMA_Cytotoxicity_Pathway DMA This compound (DMA) NHE1 NHE-1 Transporter DMA->NHE1 Inhibits pHi Intracellular pH (pHi) Decrease (Acidification) DMA->pHi Leads to NHE1->pHi Maintains Homeostasis Proliferation Cell Proliferation Inhibition pHi->Proliferation Impacts Caspases Caspase Activation pHi->Caspases Triggers Apoptosis Apoptosis Caspases->Apoptosis Executes

Caption: Signaling pathway of DMA-induced cytotoxicity.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay (MTT) cluster_analysis Data Analysis Cell_Culture 1. Seed Cells in 96-well Plate DMA_Dilution 2. Prepare DMA Serial Dilutions Add_DMA 3. Treat Cells with DMA DMA_Dilution->Add_DMA Incubation 4. Incubate for 24-72h Add_DMA->Incubation Add_MTT 5. Add MTT Reagent Incubation->Add_MTT Add_DMSO 6. Add DMSO to Solubilize Add_MTT->Add_DMSO Read_Absorbance 7. Measure Absorbance (570nm) Add_DMSO->Read_Absorbance Calculate_Viability 8. Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 9. Determine IC50 Calculate_Viability->Determine_IC50 Troubleshooting_Logic Start Unexpected Cytotoxicity? Check_Concentration DMA Concentration Verified? Start->Check_Concentration Check_Controls Controls Behaving as Expected? Check_Concentration->Check_Controls Yes Solution1 Recalculate and re-prepare solutions. Check_Concentration->Solution1 No Check_Cells Cell Health & Density Consistent? Check_Controls->Check_Cells Yes Solution2 Investigate potential contamination or off-target effects. Check_Controls->Solution2 No Check_Reagents Reagents Fresh & Properly Stored? Check_Cells->Check_Reagents Yes Solution3 Optimize cell seeding and handling procedures. Check_Cells->Solution3 No Check_Reagents->Solution2 Yes Solution4 Prepare fresh reagents and aliquot new stock. Check_Reagents->Solution4 No

References

Identifying and minimizing off-target effects of Dimethylamiloride

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dimethylamiloride (DMA). This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize off-target effects of DMA in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound (DMA)?

A1: The primary target of this compound (DMA) is the Na+/H+ exchanger (NHE), with a particular selectivity for the NHE1 isoform.[1] NHE1 is a ubiquitously expressed membrane protein that plays a crucial role in regulating intracellular pH (pHi) by extruding a proton in exchange for an extracellular sodium ion.[2]

Q2: What are the known off-target effects of DMA?

A2: Besides its primary target, NHE1, DMA has been shown to interact with other proteins, which can lead to off-target effects. These include:

  • Choline Carrier: DMA can competitively inhibit the carrier-mediated uptake of choline.[3]

  • Mechanosensitive (MS) Channels: DMA can block certain mechanosensitive ion channels.

  • Urokinase-type Plasminogen Activator (uPA): Some amiloride analogs have been shown to inhibit uPA, a serine protease involved in cancer cell invasiveness.[4]

Q3: How can I minimize the off-target effects of DMA in my experiments?

A3: Minimizing off-target effects is crucial for obtaining reliable and reproducible data.[5] Here are some strategies:

  • Use the Lowest Effective Concentration: Determine the minimal concentration of DMA required to inhibit NHE1 activity without engaging lower-affinity off-targets.[6] This can be achieved by performing a dose-response curve.

  • Employ Structurally Distinct Inhibitors: Use other NHE1 inhibitors with different chemical structures to confirm that the observed phenotype is due to NHE1 inhibition and not a shared off-target of DMA.[6]

  • Genetic Validation: Utilize techniques like CRISPR-Cas9 or siRNA to knock down or knock out the intended target (NHE1). If the phenotype observed with DMA is recapitulated, it provides strong evidence for an on-target effect.

  • Rescue Experiments: In cells where the target has been knocked out or mutated to be resistant to DMA, the addition of the inhibitor should not produce the same phenotype.[6]

Q4: What are the potential downstream consequences of on-target NHE1 inhibition by DMA?

A4: Inhibition of NHE1 by DMA leads to intracellular acidification (a decrease in pHi). This can have several downstream effects, including:

  • Alterations in intracellular sodium and calcium levels.[7]

  • Modulation of cell proliferation, apoptosis, and migration.[8]

  • Impact on cellular metabolism.[9]

  • Cardioprotective effects in models of ischemia-reperfusion injury.[10][11]

Q5: What are the potential consequences of DMA's off-target effects?

A5: The off-target effects of DMA can lead to various cellular consequences:

  • Inhibition of choline uptake: This can disrupt the synthesis of acetylcholine and phosphatidylcholine, potentially affecting cell signaling and membrane integrity, and in some contexts, inducing apoptosis.[12][13]

  • Modulation of mechanosensitive channels: This can interfere with processes like touch sensation, hearing, and cardiovascular regulation.[14]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Observed phenotype is inconsistent with known NHE1 function. Off-target effect1. Perform a dose-response curve: Compare the EC50 for the observed phenotype with the known IC50 of DMA for NHE1. A significant discrepancy suggests an off-target effect.[6] 2. Use a structurally unrelated NHE1 inhibitor: If a different NHE1 inhibitor does not produce the same phenotype, the effect is likely specific to DMA's off-targets.[6] 3. Perform a rescue experiment: Overexpress a DMA-resistant mutant of NHE1. If the phenotype persists, it is likely an off-target effect.[6]
High cellular toxicity observed at effective concentrations. Off-target toxicity1. Lower the DMA concentration: Use the minimal concentration required for on-target inhibition.[6] 2. Perform a cell viability assay: Use a cell line that does not express NHE1. If toxicity persists, it is due to off-target effects. 3. Profile against a toxicity panel: Screen DMA against a panel of known toxicity-related targets (e.g., hERG, CYPs).
Inconsistent results between experiments. Experimental variability1. Review and optimize protocols: Ensure consistent cell densities, incubation times, and reagent concentrations. 2. Use appropriate controls: Always include vehicle-only (e.g., DMSO) controls. 3. Confirm target engagement: Use an assay like the Cellular Thermal Shift Assay (CETSA) to verify that DMA is binding to NHE1 in your experimental system.

Quantitative Data Summary

The following tables summarize the inhibitory potency of this compound (DMA) and related compounds against its primary target and known off-targets.

Table 1: Inhibitory Potency against Na+/H+ Exchangers (NHE)

CompoundTargetIC50 / KiSpeciesAssay Condition
This compound NHE1Ki: 0.02 µMHumanIntracellular pH recovery
This compound NHE2Ki: 0.25 µMHumanIntracellular pH recovery
This compound NHE3Ki: 14 µMHumanIntracellular pH recovery
CariporideNHE1IC50: 30 nMHumanIntracellular pH recovery[15]
EniporideNHE1IC50: 4.5 nMHumanIntracellular pH recovery[15]

Table 2: Inhibitory Potency against Off-Targets

CompoundOff-TargetIC50 / KiSpeciesAssay Condition
This compound Choline CarrierKi: 20 µMEhrlich ascites tumor cellsCompetitive inhibition of choline uptake[3]
AmilorideMechanosensitive ChannelKd: 0.5 mMXenopus oocytesExternal block at -100 mV[16]

Experimental Protocols

NHE1 Activity Assay using BCECF-AM

This protocol measures the activity of the Na+/H+ exchanger 1 (NHE1) by monitoring changes in intracellular pH (pHi) using the fluorescent dye BCECF-AM.

Materials:

  • Cells expressing NHE1

  • BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)

  • DMSO (anhydrous)

  • Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS)

  • Ammonium chloride (NH4Cl) solution (e.g., 20 mM in HHBS)

  • Sodium-free buffer (e.g., replacing NaCl with N-methyl-D-glucamine)

  • This compound (DMA)

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader or microscope

Protocol:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and culture overnight to allow for adherence.

  • BCECF-AM Loading:

    • Prepare a 1-5 mM stock solution of BCECF-AM in anhydrous DMSO.

    • Dilute the stock solution in HHBS to a final working concentration of 2-5 µM.

    • Remove the culture medium from the cells and wash once with HHBS.

    • Add 100 µL of the BCECF-AM working solution to each well and incubate at 37°C for 30-60 minutes.

  • Wash: Remove the BCECF-AM solution and wash the cells twice with HHBS to remove extracellular dye.

  • Ammonium Pulse:

    • To acidify the cells, replace the HHBS with 100 µL of NH4Cl solution and incubate for 5-10 minutes.

    • Rapidly remove the NH4Cl solution and replace it with 100 µL of sodium-free buffer. This will cause a rapid drop in pHi.

  • NHE1 Activity Measurement:

    • Immediately after adding the sodium-free buffer, add your test compounds (e.g., DMA or vehicle control) diluted in a sodium-containing buffer (HHBS).

    • Measure the fluorescence intensity over time using a fluorescence plate reader. Use dual excitation wavelengths (e.g., 490 nm and 440 nm) and a single emission wavelength (e.g., 535 nm). The ratio of the fluorescence intensities (490/440) is proportional to the pHi.[10]

    • The rate of pHi recovery in the presence of sodium is indicative of NHE1 activity.

Cellular Thermal Shift Assay (CETSA)

This protocol determines the engagement of DMA with its target protein (NHE1) in intact cells by measuring the thermal stabilization of the target protein upon ligand binding.

Materials:

  • Cells of interest

  • This compound (DMA)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors

  • Lysis buffer (e.g., RIPA buffer)

  • PCR tubes or 96-well PCR plate

  • Thermocycler

  • Centrifuge (refrigerated)

  • SDS-PAGE and Western blotting reagents

  • Primary antibody against NHE1

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence substrate

Protocol:

  • Cell Treatment: Treat cultured cells with DMA or vehicle (DMSO) at the desired concentration for a specific time.

  • Heating:

    • Harvest and resuspend the cells in PBS with inhibitors.

    • Aliquot the cell suspension into PCR tubes or a PCR plate.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a thermocycler, followed by cooling to room temperature for 3 minutes.[17]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[17]

  • Analysis:

    • Collect the supernatant (soluble protein fraction).

    • Determine the protein concentration of the supernatant.

    • Analyze the amount of soluble NHE1 in each sample by SDS-PAGE and Western blotting using an anti-NHE1 antibody.

    • A shift in the melting curve to a higher temperature in the DMA-treated samples compared to the vehicle control indicates target engagement.

Kinase Profiling Assay

This protocol provides a general workflow for screening DMA against a panel of kinases to identify potential off-target interactions.

Materials:

  • Recombinant kinases

  • Kinase-specific substrates

  • ATP

  • This compound (DMA)

  • Assay buffer

  • 384-well plates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Luminometer

Protocol:

  • Compound Preparation: Prepare serial dilutions of DMA in an appropriate solvent (e.g., DMSO).

  • Assay Setup:

    • In a 384-well plate, add the recombinant kinase, the corresponding substrate, and ATP.

    • Add the diluted DMA or vehicle control to the wells.

  • Kinase Reaction: Incubate the plate at room temperature for a specified time to allow the kinase reaction to proceed.

  • Detection: Add a luminescence-based detection reagent that measures the amount of ATP remaining or ADP produced in the well.

  • Data Acquisition: Read the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of DMA and determine the IC50 value for any inhibited kinases.

MTT Cell Viability Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cells

  • Culture medium

  • This compound (DMA)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plate

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of DMA or vehicle control and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[9]

  • Solubilization:

    • If using adherent cells, carefully remove the medium.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[18]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Visualizations

Signaling Pathways and Experimental Workflows

On_Target_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Na_ext Na+ NHE1 NHE1 Na_ext->NHE1 Na+ influx H_int H+ NHE1->H_int H+ efflux Na_int Na+ NHE1->Na_int DMA This compound DMA->NHE1 Inhibition pHi Intracellular pH (pHi) H_int->pHi Increases H+ NCX Na+/Ca2+ Exchanger (Reverse Mode) Na_int->NCX Activates Downstream Downstream Effects (Proliferation, Apoptosis, Metabolism) pHi->Downstream Altered Signaling Ca_int Ca2+ NCX->Ca_int Ca2+ influx Ca_int->Downstream Altered Signaling

Caption: On-target signaling pathway of this compound (DMA).

Off_Target_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Choline_ext Choline Choline_Transporter Choline Transporter Choline_ext->Choline_Transporter Uptake Choline_int Choline Choline_Transporter->Choline_int Reduced Choline MS_Channel Mechanosensitive Channel Ion_Flux Altered Ion Flux MS_Channel->Ion_Flux Modulation DMA This compound DMA->Choline_Transporter Inhibition DMA->MS_Channel Blockade ACh_Synthesis Acetylcholine Synthesis Choline_int->ACh_Synthesis Decreased PC_Synthesis Phosphatidylcholine Synthesis Choline_int->PC_Synthesis Decreased Downstream_Signaling Downstream Signaling (e.g., MAPK, NF-κB) Ion_Flux->Downstream_Signaling Activation

Caption: Known off-target signaling pathways of DMA.

Experimental_Workflow cluster_problem Problem Identification cluster_validation On-Target Validation cluster_off_target Off-Target Investigation cluster_conclusion Conclusion Start Unexpected Phenotype or Toxicity with DMA Dose_Response Perform Dose-Response Curve Start->Dose_Response Secondary_Inhibitor Use Structurally Distinct Inhibitor Start->Secondary_Inhibitor If On-Target Validation Fails CETSA Confirm Target Engagement (CETSA) Dose_Response->CETSA Genetic_Validation Genetic Validation (siRNA/CRISPR) CETSA->Genetic_Validation On_Target On-Target Effect Confirmed Genetic_Validation->On_Target Phenotype Replicated Profiling Broad Panel Screening (e.g., Kinase Panel) Secondary_Inhibitor->Profiling Off_Target Off-Target Effect Identified Profiling->Off_Target Off-Target Identified

Caption: Workflow for identifying on- vs. off-target effects.

References

Dimethylamiloride in Cell Culture: A Technical Guide to Preventing Precipitation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering issues with Dimethylamiloride (DMA) precipitating in their cell culture media. Below, you will find a series of frequently asked questions (FAQs) and troubleshooting guides to help you identify the cause of the precipitation and find a solution.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound (DMA) precipitating in the cell culture medium?

Precipitation of this compound (DMA) in cell culture media is a common issue that can arise from a combination of its physicochemical properties and interactions with the complex environment of the media. Several factors can contribute to this issue:

  • Exceeding Aqueous Solubility: DMA, like many small molecules, has limited solubility in aqueous solutions such as cell culture media. While it is often dissolved in an organic solvent like DMSO to create a stock solution, the final concentration in the media may still exceed its aqueous solubility limit, leading to precipitation.[1][2]

  • pH of the Media: The solubility of many compounds is pH-dependent. Cell culture media is typically buffered to a physiological pH of around 7.2-7.4. If the pKa of DMA is close to this range, small shifts in pH can significantly alter its charge state and, consequently, its solubility. The CO2 environment in an incubator can also lead to slight changes in media pH, potentially causing the compound to precipitate over time.[1][2]

  • Temperature Shifts: When a concentrated, room-temperature or cold stock solution of DMA is added to warm cell culture media (typically 37°C), the sudden temperature change can decrease its solubility and cause it to crash out of solution.[2][3]

  • Interaction with Media Components: Cell culture media is a complex mixture of salts, amino acids, vitamins, and, often, serum proteins.[1][4] DMA may interact with these components. For instance, binding to serum proteins like albumin can sometimes lead to the formation of insoluble complexes.[2][5] Conversely, certain small molecules in the media can act as solubilizing agents.[4]

  • High Final Concentration of DMA: The intended final concentration of DMA in your experiment might be too high for the specific cell culture medium being used.

  • Improper Stock Solution Preparation: If the DMA is not fully dissolved in the initial DMSO stock, it will not be soluble upon further dilution into the aqueous cell culture medium.[2]

Q2: What is the recommended solvent and stock concentration for DMA?

DMA is reported to be soluble in DMSO up to 10 mM. It is advisable to prepare a high-concentration stock solution in a non-aqueous solvent like DMSO and then dilute it into the cell culture medium.

Q3: How does the final DMSO concentration affect my experiment?

While DMSO is an excellent solvent for many organic compounds, it can be toxic to cells at higher concentrations. Generally, it is recommended to keep the final concentration of DMSO in the cell culture medium at or below 0.5%, with many protocols suggesting 0.1% or lower to minimize any impact on cell viability and function.[1][6] The tolerable DMSO concentration can be cell-line specific, so it is best to determine this experimentally for your specific cells.[6]

Troubleshooting Guide

If you are experiencing DMA precipitation, follow these steps to identify and resolve the issue.

Visualizing the Troubleshooting Workflow

G cluster_0 start Start: DMA Precipitation Observed check_stock 1. Check Stock Solution Is it clear and fully dissolved? start->check_stock remake_stock Remake stock solution. Ensure complete dissolution. check_stock->remake_stock No check_concentration 2. Review Final Concentration Is it too high? check_stock->check_concentration Yes remake_stock->check_concentration lower_concentration Lower the final concentration. check_concentration->lower_concentration Yes check_procedure 3. Evaluate Dilution Procedure Are you adding cold stock to warm media? check_concentration->check_procedure No lower_concentration->check_procedure modify_procedure Pre-warm media to 37°C. Add stock dropwise while vortexing. check_procedure->modify_procedure Yes check_media 4. Assess Media Components Are you using serum? What is the pH? check_procedure->check_media No modify_procedure->check_media modify_media Test in serum-free media. Check/adjust media pH. check_media->modify_media Yes end End: Precipitation Resolved check_media->end No modify_media->end

Caption: Troubleshooting workflow for DMA precipitation in cell culture.

Step-by-Step Troubleshooting Protocols

1. Verify Stock Solution Integrity

  • Objective: To ensure the DMA stock solution is completely dissolved and stable.

  • Protocol:

    • Visually inspect your DMA stock solution (e.g., 10 mM in DMSO) for any visible precipitate.

    • If precipitate is present, gently warm the solution to 37°C and vortex or sonicate for a few minutes to aid dissolution.[7]

    • If the precipitate does not dissolve, prepare a fresh stock solution.

    • Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]

2. Determine Maximum Soluble Concentration in Media

  • Objective: To find the highest concentration of DMA that remains soluble in your specific cell culture medium.

  • Protocol:

    • Pre-warm your cell culture medium (e.g., DMEM with 10% FBS) to 37°C.[1]

    • Prepare a series of dilutions of your DMA stock solution in the pre-warmed medium. For example, create final concentrations ranging from 1 µM to 100 µM.

    • Gently vortex each dilution immediately after adding the DMA stock.

    • Incubate the dilutions under your standard cell culture conditions (e.g., 37°C, 5% CO2).

    • Visually inspect for any signs of precipitation (cloudiness, visible particles) immediately after dilution and after several hours of incubation. You can also examine a sample under a microscope.[1]

3. Optimize the Dilution Method

  • Objective: To prevent precipitation caused by temperature shock or poor mixing.

  • Protocol:

    • Always pre-warm the cell culture medium to 37°C before adding the DMA stock solution.[1]

    • Instead of adding the stock solution directly to the full volume of media, perform a serial dilution.

    • Add the DMA stock solution dropwise to the pre-warmed media while gently vortexing or swirling the tube to ensure rapid and even distribution.[7]

4. Evaluate the Effect of Serum

  • Objective: To determine if serum proteins are contributing to the precipitation.

  • Protocol:

    • Prepare two sets of your desired final DMA concentration: one in your complete, serum-containing medium and another in a serum-free version of the same basal medium.

    • Incubate both sets under standard cell culture conditions.

    • Compare the two sets for any signs of precipitation. If the precipitation is absent or reduced in the serum-free medium, this suggests an interaction with serum components.[2]

Data Summary: Factors Influencing DMA Solubility

ParameterConditionEffect on DMA SolubilityRecommendation
Solvent DMSOHigh solubility (up to 10 mM)Prepare concentrated stock solutions in DMSO.
Aqueous MediaLimited solubilityDetermine the maximum soluble concentration experimentally.
Temperature Adding cold stock to warm mediaCan cause precipitation[2]Pre-warm media to 37°C before adding the stock solution.
pH Physiological (7.2-7.4)Solubility is pH-dependentEnsure media is properly buffered for the incubator's CO2 concentration.[1]
Serum Presence of serum proteinsCan increase or decrease solubility through binding[2][5]Test solubility in both serum-containing and serum-free media.
Final DMSO Concentration > 0.5%May be toxic to cells[1]Keep the final DMSO concentration as low as possible, ideally ≤ 0.1%.[6]

Signaling Pathway and Experimental Workflow Diagrams

Hypothesized DMA Interaction in Cell Culture Media

G cluster_0 cluster_1 Factors Influencing Solubility DMA_stock DMA in DMSO (Stock Solution) Dilution Dilution into Cell Culture Media DMA_stock->Dilution Soluble_DMA Soluble DMA (Biologically Active) Dilution->Soluble_DMA Good Solubility Precipitate Precipitated DMA (Inactive/Potentially Toxic) Dilution->Precipitate Poor Solubility pH pH pH->Dilution Temp Temperature Temp->Dilution Serum Serum Proteins Serum->Dilution Salts Salts/Ions Salts->Dilution

Caption: Factors influencing DMA solubility in cell culture media.

References

Technical Support Center: Managing Dimethylamiloride (DMA) Autofluorescence in Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenge of Dimethylamiloride (DMA) autofluorescence in imaging experiments. Our goal is to equip you with the knowledge and protocols to mitigate this potential artifact and ensure the accuracy of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DMA) and why is it used in research?

A1: this compound (DMA) is a potent inhibitor of the Na+/H+ exchanger (NHE) and is widely used in research to study the roles of this transporter in various physiological and pathological processes, including intracellular pH regulation, cell volume control, and cell proliferation. It is also known to have off-target effects, such as inhibiting the urokinase-type plasminogen activator (uPA), a key enzyme in tissue remodeling and cancer metastasis.

Q2: Does this compound (DMA) exhibit autofluorescence?

Q3: What are the likely excitation and emission wavelengths of DMA autofluorescence?

A3: Based on the known spectral properties of the closely related compound amiloride, the autofluorescence of DMA is predicted to have an excitation maximum around 362 nm and an emission maximum around 415 nm.[1] It is crucial to experimentally verify this in your specific experimental setup.

Q4: How can DMA autofluorescence interfere with my imaging results?

A4: If the autofluorescence spectrum of DMA overlaps with the excitation or emission spectra of your intended fluorescent probes (e.g., DAPI, Alexa Fluor 405), it can lead to several issues:

  • False Positives: The DMA signal may be incorrectly interpreted as a true signal from your fluorescent label.

  • Reduced Signal-to-Noise Ratio: The background fluorescence from DMA can obscure the true signal from your probe, making it difficult to detect, especially for low-abundance targets.

  • Inaccurate Quantification: The additional fluorescence from DMA can lead to overestimation of the signal from your intended probe.

Troubleshooting Guide: Controlling for DMA Autofluorescence

This guide provides a systematic approach to identifying and mitigating the effects of DMA autofluorescence in your imaging experiments.

Step 1: Characterize the Autofluorescence

The first and most critical step is to determine the contribution of DMA to the fluorescence signal in your specific experimental context.

Experimental Protocol: Measuring DMA Autofluorescence Spectrum

  • Prepare Control Samples:

    • Unstained Control: Cells or tissue not treated with DMA or any fluorescent probes. This will reveal the endogenous autofluorescence of your sample.

    • DMA-only Control: Cells or tissue treated with the same concentration of DMA as in your experiment, but without any other fluorescent labels.

    • Fluorophore-only Control: Cells or tissue stained with your fluorescent probe(s) but not treated with DMA.

  • Image Acquisition:

    • Using a confocal microscope or a spectrofluorometer, acquire a lambda scan (also known as a spectral scan or emission fingerprint) of your DMA-only control sample.

    • Excite the sample across a range of UV and violet wavelengths (e.g., 350-420 nm) and collect the emission spectrum across a broad range (e.g., 400-600 nm).

  • Data Analysis:

    • Plot the emission intensity as a function of wavelength to determine the peak emission of DMA autofluorescence.

    • Compare the autofluorescence spectrum of the DMA-only control to the endogenous autofluorescence of the unstained control to isolate the specific contribution of DMA.

Step 2: Implement Control Strategies

Based on the characterization of DMA autofluorescence, you can choose from several strategies to minimize its impact.

Strategy 1: Procedural Best Practices

  • Optimize Fixation: Aldehyde-based fixatives like formaldehyde and glutaraldehyde can induce autofluorescence.[2][3]

    • Use the lowest effective concentration and shortest fixation time.

    • Consider using a non-aldehyde fixative, such as cold methanol or acetone, if compatible with your antibodies and experimental design.[3]

  • Include Proper Controls: Always include the control samples described in Step 1 in every experiment to monitor and account for autofluorescence.[2][4]

Strategy 2: Chemical Quenching

Chemical quenching agents can be used to reduce autofluorescence from various sources.

Quenching AgentTarget AutofluorescenceProtocol SynopsisConsiderations
Sodium Borohydride Aldehyde-induced autofluorescencePrepare a fresh 0.1% solution in PBS. Incubate fixed samples for 10-15 minutes at room temperature, followed by thorough washing.[5][6]Can be effective but may also damage some epitopes.[2]
Sudan Black B Lipofuscin and other broad-spectrum autofluorescencePrepare a 0.1% solution in 70% ethanol. Incubate stained slides for 5-10 minutes in the dark, followed by a brief wash in 70% ethanol and PBS.[5]Can introduce a dark precipitate, so optimization is necessary.
Commercial Reagents Broad-spectrum autofluorescenceFollow the manufacturer's instructions. Examples include TrueVIEW™ and TrueBlack™.Generally provide reliable and optimized quenching.

Strategy 3: Spectral Unmixing (Computational Correction)

Spectral imaging and linear unmixing is a powerful computational method to separate the DMA autofluorescence signal from the signals of your specific fluorescent probes.[7][8][9]

Experimental Protocol: Spectral Unmixing

  • Acquire Reference Spectra:

    • For each fluorophore in your experiment (including DMA as a "fluorophore"), prepare a control sample containing only that single fluorescent component.

    • Using a spectral confocal microscope, acquire a lambda stack for each control sample to obtain its unique emission spectrum (fingerprint).[8][9]

  • Acquire Image of Experimental Sample:

    • Image your fully stained and DMA-treated experimental sample using the same spectral imaging settings.

  • Perform Linear Unmixing:

    • Use the microscope's software to perform linear unmixing. The software will use the reference spectra to computationally separate the mixed fluorescence signals in your experimental image into individual channels for each fluorophore and the DMA autofluorescence.[7][10][11]

Key Signaling Pathways and Experimental Workflows

This compound (DMA) Mechanism of Action

DMA primarily acts by inhibiting the Na+/H+ exchanger (NHE), which is crucial for maintaining intracellular pH. This inhibition leads to intracellular acidification.

DMA_NHE_Pathway DMA This compound (DMA) NHE1 Na+/H+ Exchanger 1 (NHE1) DMA->NHE1 Inhibits pHi_decrease Intracellular pH (pHi) Decrease (Acidification) DMA->pHi_decrease Leads to Na_in Na+ influx NHE1->Na_in Mediates H_out H+ efflux NHE1->H_out Mediates NHE1->pHi_decrease Maintains pHi

Caption: Signaling pathway of DMA-mediated inhibition of the Na+/H+ exchanger.

DMA also exhibits off-target inhibition of the urokinase-type plasminogen activator (uPA) system, which is involved in extracellular matrix degradation and cell invasion.

DMA_uPA_Pathway DMA This compound (DMA) uPA Urokinase-type Plasminogen Activator (uPA) DMA->uPA Inhibits (Off-target) Plasmin Plasmin uPA->Plasmin Activates Plasminogen Plasminogen Plasminogen->Plasmin ECM_degradation Extracellular Matrix (ECM) Degradation Plasmin->ECM_degradation Cell_invasion Cell Invasion & Metastasis ECM_degradation->Cell_invasion

Caption: Off-target inhibition of the uPA signaling pathway by DMA.

Experimental Workflow for Controlling DMA Autofluorescence

The following workflow outlines the key decision points and steps for managing DMA autofluorescence.

Autofluorescence_Workflow start Start Experiment with DMA characterize Characterize Autofluorescence (DMA-only control, lambda scan) start->characterize is_autofluorescent Is DMA Autofluorescence a Problem? characterize->is_autofluorescent no_problem Proceed with Imaging is_autofluorescent->no_problem No choose_strategy Select Control Strategy is_autofluorescent->choose_strategy Yes procedural Optimize Procedures (Fixation, Controls) choose_strategy->procedural Simple chemical Chemical Quenching (e.g., Sodium Borohydride) choose_strategy->chemical Moderate spectral Spectral Unmixing choose_strategy->spectral Complex/ Quantitative procedural->no_problem chemical->no_problem acquire_references Acquire Reference Spectra spectral->acquire_references unmix Perform Linear Unmixing acquire_references->unmix analyze Analyze Unmixed Data unmix->analyze

Caption: Decision workflow for managing DMA autofluorescence in imaging.

Quantitative Data Summary

The following table summarizes the likely spectral properties of this compound (DMA) autofluorescence, based on data from its structural analog, amiloride.

CompoundExcitation Maximum (nm)Emission Maximum (nm)Notes
Amiloride 362415Data for the structural analog of DMA.[1]
This compound (DMA) ~362 (Predicted)~415 (Predicted)Predicted values based on amiloride. Experimental verification is recommended.

By following the guidelines and protocols outlined in this technical support center, researchers can effectively control for the potential autofluorescence of this compound, leading to more accurate and reliable imaging data.

References

Technical Support Center: Dimethylamiloride (DMA) in Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Dimethylamiloride (DMA) in long-term cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DMA) and what is its primary mechanism of action?

A1: this compound (DMA) is a potent analog of the diuretic amiloride. Its primary mechanism of action is the inhibition of the plasma membrane sodium-hydrogen exchanger (NHE).[1][2][3] This inhibition leads to changes in intracellular pH (pHi) and sodium concentration, which can subsequently affect a variety of cellular processes.

Q2: I am observing a decrease in the expected effect of DMA over several days in my long-term cell culture experiment. What could be the cause?

A2: This is a common issue that may be attributed to the stability of DMA in the cell culture medium. Like its parent compound amiloride, DMA may be susceptible to degradation over time, especially in aqueous solutions at 37°C.[4][5] Factors such as pH, exposure to light, and the presence of certain media components can influence its stability.[4][6] It is recommended to perform stability tests of DMA in your specific cell culture medium.

Q3: How often should I replace the medium containing DMA in my long-term experiment?

A3: Due to potential stability issues, it is best practice to perform a partial or full media change with freshly prepared DMA solution every 24-48 hours. This helps to maintain a consistent concentration of the active compound throughout the experiment. The optimal frequency may depend on the specific cell line and experimental conditions.

Q4: Can DMA be toxic to cells in long-term culture?

A4: While DMA is used to study specific cellular processes, prolonged exposure or high concentrations can lead to cytotoxicity.[7] This can be a direct effect of the compound or a consequence of its impact on intracellular ion homeostasis. It is crucial to determine the optimal, non-toxic concentration range for your specific cell line and experimental duration using a dose-response and time-course viability assay.

Q5: Are there any known degradation products of DMA that could interfere with my experiments?

A5: While specific degradation products of DMA in cell culture media are not well-documented in the literature, the photodegradation of amiloride is known to produce N-amidino-3, 5-diamino-6-hydroxylpyrazine-carboxamide through dechlorination.[4][5] It is plausible that DMA undergoes similar degradation pathways. These degradation products may have off-target effects or be inactive, contributing to the observed loss of efficacy.

Troubleshooting Guides

Problem 1: Inconsistent or diminishing effects of DMA over time.
Possible Cause Suggested Solution
DMA Degradation 1. Increase frequency of media changes: Replace media with fresh DMA every 24 hours. 2. Protect from light: Amiloride, the parent compound, is light-sensitive.[4][5] Prepare and store DMA solutions protected from light and keep culture plates in a dark incubator. 3. Perform a stability study: Use the provided protocol to determine the half-life of DMA in your specific media.
Cellular Adaptation 1. Vary the treatment schedule: Consider intermittent dosing schedules to prevent cellular adaptation. 2. Analyze expression of NHE: Check if the expression level of the Na+/H+ exchanger changes over the course of the experiment.
Incorrect Initial Concentration 1. Verify stock solution concentration: Use spectrophotometry or HPLC to confirm the concentration of your DMA stock solution.
Problem 2: Increased cell death or changes in cell morphology.
Possible Cause Suggested Solution
DMA Cytotoxicity 1. Perform a dose-response curve: Determine the IC50 value for your cell line and use concentrations well below this for long-term studies. 2. Monitor cell viability: Regularly assess cell viability using methods like Trypan Blue exclusion or a commercial viability assay.
Solvent Toxicity 1. Use a low concentration of solvent: If using a solvent like DMSO, ensure the final concentration in the culture medium is minimal (typically <0.1%) and that a vehicle control is included in all experiments.
Alteration of Media pH 1. Monitor media pH: DMA's mechanism of action can alter intracellular and extracellular pH. Regularly check the pH of your culture medium.

Experimental Protocols

Protocol 1: Determining the Stability of this compound in Cell Culture Medium

This protocol outlines a method to assess the stability of DMA in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound (DMA) powder

  • Your cell culture medium of choice (e.g., DMEM/F-12 + 10% FBS)[8][9][10]

  • Sterile, light-protected microcentrifuge tubes

  • HPLC system with a suitable column (e.g., C18)

  • Incubator (37°C, 5% CO2)

  • Sterile filters

Methodology:

  • Prepare a stock solution of DMA (e.g., 10 mM in DMSO).

  • Prepare the working solution: Spike the cell culture medium with DMA to your final experimental concentration. Prepare a sufficient volume for all time points.

  • Aliquot and incubate: Aliquot the DMA-containing medium into sterile, light-protected microcentrifuge tubes for each time point (e.g., 0, 6, 12, 24, 48, 72 hours). Place the tubes in a 37°C, 5% CO2 incubator.

  • Sample collection: At each time point, remove one aliquot and immediately store it at -80°C until analysis to prevent further degradation.

  • HPLC analysis:

    • Thaw the samples.

    • Filter the samples to remove any precipitates.

    • Analyze the concentration of DMA in each sample using a validated HPLC method.

    • The mobile phase and detection wavelength should be optimized for DMA. For amiloride, a mobile phase of methanol and phosphate buffer is often used.[11]

  • Data analysis: Plot the concentration of DMA versus time. Calculate the half-life (t½) of DMA in your cell culture medium.

Data Presentation:

Time (hours)DMA Concentration (µM)Percent Remaining (%)
0[Initial Concentration]100
6[Measured Concentration][Calculated %]
12[Measured Concentration][Calculated %]
24[Measured Concentration][Calculated %]
48[Measured Concentration][Calculated %]
72[Measured Concentration][Calculated %]
Protocol 2: Assessing DMA Cytotoxicity in Long-Term Culture

This protocol uses a colorimetric cell viability assay (e.g., MTT or resazurin-based) to determine the cytotoxic effects of DMA over an extended period.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound (DMA)

  • 96-well cell culture plates

  • MTT or Resazurin reagent

  • Solubilization solution (for MTT)

  • Plate reader

Methodology:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will not lead to over-confluence by the end of the experiment.

  • DMA Treatment: After allowing the cells to adhere overnight, treat the cells with a range of DMA concentrations. Include a vehicle-only control.

  • Long-Term Incubation: Incubate the plate at 37°C and 5% CO2 for your desired long-term duration (e.g., 3, 5, or 7 days). Remember to perform media changes with fresh DMA at regular intervals (e.g., every 48 hours).

  • Cell Viability Assay: At the end of the incubation period, perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis:

    • Subtract the background absorbance/fluorescence from all wells.

    • Normalize the results to the vehicle control (set to 100% viability).

    • Plot the percent viability against the DMA concentration to determine the IC50 value.

Data Presentation:

DMA Concentration (µM)Day 3 % Viability (Mean ± SD)Day 5 % Viability (Mean ± SD)Day 7 % Viability (Mean ± SD)
0 (Vehicle)100 ± [SD]100 ± [SD]100 ± [SD]
[Conc. 1][Mean] ± [SD][Mean] ± [SD][Mean] ± [SD]
[Conc. 2][Mean] ± [SD][Mean] ± [SD][Mean] ± [SD]
[Conc. 3][Mean] ± [SD][Mean] ± [SD][Mean] ± [SD]
............

Visualizations

DMA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space DMA DMA NHE Na+/H+ Exchanger (NHE) DMA->NHE Inhibition Na_ion_in Na+ NHE->Na_ion_in Import pHi_increase Increase in Intracellular pH (pHi) NHE->pHi_increase Na_increase Increase in Intracellular Na+ NHE->Na_increase H_ion_out H+ H_ion_out->NHE Export Cellular_Effects Downstream Cellular Effects (e.g., Proliferation, Migration, Apoptosis) pHi_increase->Cellular_Effects Na_increase->Cellular_Effects

Caption: Signaling pathway of this compound (DMA) action.

DMA_Stability_Workflow Start Start Prepare_DMA_Medium Prepare DMA in Cell Culture Medium Start->Prepare_DMA_Medium Aliquot Aliquot for each time point Prepare_DMA_Medium->Aliquot Incubate Incubate at 37°C, 5% CO2 Aliquot->Incubate Collect_Samples Collect samples at 0, 6, 12, 24, 48, 72h Incubate->Collect_Samples Store Store at -80°C Collect_Samples->Store HPLC_Analysis Analyze DMA concentration by HPLC Store->HPLC_Analysis Analyze_Data Calculate Half-Life HPLC_Analysis->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for assessing DMA stability.

Troubleshooting_Logic Problem Inconsistent DMA Effect? Check_Stability Is DMA stable in your medium? Problem->Check_Stability Yes Check_Cytotoxicity Is there evidence of cytotoxicity? Problem->Check_Cytotoxicity No Increase_Media_Change Increase frequency of media changes Check_Stability->Increase_Media_Change No Consider_Adaptation Consider cellular adaptation or off-target effects Check_Stability->Consider_Adaptation Yes Protect_From_Light Protect from light Increase_Media_Change->Protect_From_Light Perform_Dose_Response Perform dose-response and time-course viability assay Check_Cytotoxicity->Perform_Dose_Response Yes Check_Cytotoxicity->Consider_Adaptation No Lower_Concentration Use a lower, non-toxic concentration Perform_Dose_Response->Lower_Concentration

Caption: Troubleshooting logic for DMA experiments.

References

Technical Support Center: Refining Dimethylamiloride (DMA) Dosage for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the in vivo application of Dimethylamiloride (DMA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage selection, experimental protocols, and troubleshooting common issues encountered during animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DMA) and what is its primary mechanism of action?

A1: this compound is a potent inhibitor of the sodium-hydrogen exchanger (NHE), particularly the NHE-1 isoform. By blocking this ion exchanger, DMA prevents the extrusion of protons from the cell, leading to intracellular acidification. This disruption of ion homeostasis can impact various cellular processes, including cell proliferation, migration, and survival.

Q2: What are the common research areas where DMA is used in vivo?

A2: DMA is investigated in various in vivo models, including oncology (due to its potential to inhibit tumor growth and overcome chemoresistance), cardiovascular research (for its protective effects in ischemia-reperfusion injury), and neuroscience.

Q3: What is a suitable vehicle for administering DMA in vivo?

A3: DMA hydrochloride is soluble in Dimethyl Sulfoxide (DMSO) up to 10 mM.[1] For in vivo administration, a common approach is to first dissolve DMA in a minimal amount of DMSO and then dilute it with a suitable aqueous vehicle such as saline or phosphate-buffered saline (PBS) to a final, well-tolerated DMSO concentration. It is crucial to perform a pilot study to determine the maximum tolerated concentration of the vehicle in your specific animal model and administration route.

Q4: How can I determine the optimal in vivo dosage of DMA for my study?

A4: The optimal dosage will depend on the animal model, the disease context, the route of administration, and the desired therapeutic effect. It is highly recommended to perform a dose-escalation study to determine the maximum tolerated dose (MTD) and the effective dose for your specific model. Start with doses reported in the literature for similar compounds or applications and adjust based on observed efficacy and toxicity.

Q5: What are the potential off-target effects of DMA?

A5: Besides its primary target, the Na+/H+ exchanger, DMA has been reported to block other ion channels at higher concentrations, such as the TRPA1 channel (IC50 = 80 µM).[1] Researchers should be aware of potential off-target effects and consider including appropriate controls to validate that the observed effects are due to the intended mechanism of action.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Precipitation of DMA in the final formulation. Poor aqueous solubility of DMA. Incorrect solvent ratios or temperature.Ensure DMA is fully dissolved in DMSO before adding the aqueous component. Prepare the formulation at room temperature. Gentle warming and sonication can aid dissolution, but be mindful of potential compound degradation. Prepare the formulation fresh before each use.
Inconsistent or no therapeutic effect observed in vivo. Suboptimal dosage. Poor bioavailability. Inappropriate route of administration. Rapid metabolism or clearance.Conduct a dose-escalation study to find the optimal effective dose. Consider a different administration route (e.g., intraperitoneal vs. oral) that may offer better bioavailability. Perform a pilot pharmacokinetic (PK) study to measure plasma and tissue concentrations of DMA.
Adverse effects or toxicity observed in animals (e.g., weight loss, lethargy). Vehicle toxicity. On-target toxicity. Dose is too high.If using a DMSO-based formulation, ensure the final concentration is well-tolerated. High concentrations of DMSO can be toxic. Conduct a vehicle-only control group. Reduce the dose and/or frequency of administration. Monitor animals closely for signs of distress.
High variability in response between animals. Inconsistent drug administration. Animal-to-animal variability in metabolism or disease progression.Ensure consistent and accurate administration technique. Standardize animal characteristics (age, weight, sex). Randomize animals into treatment groups. Increase the number of animals per group to improve statistical power.

Quantitative Data

Table 1: In Vivo Dosages of Amiloride Derivatives in Rodent Models
CompoundAnimal ModelRoute of AdministrationDosageStudy Context
LLC1 (Amiloride Derivative)Balb/cJ MiceIntraperitoneal (IP)15, 30, 45 mg/kgMaximum Tolerated Dose (MTD) Study
LLC1 (Amiloride Derivative)Balb/cJ Mice (4T1 tumor model)Intraperitoneal (IP)10 mg/kg or 30 mg/kg (twice daily)Cancer Therapy
This compound (DMA)Male RatsOral7.5 g/kgAcute Lethal Dose
This compound (DMA)Male RatsOral0.670 - 5 g/kgAcute Non-Lethal Toxicity
This compound (DMA)Male RatsOral450 mg/kg (daily for 2 weeks)Sub-chronic Toxicity

Note: The data for LLC1, a lipophilic amiloride derivative, is provided as a reference for initiating dose-ranging studies with DMA, as specific mg/kg in vivo efficacy studies for DMA are limited in publicly available literature.

Table 2: Pharmacokinetic Parameters of Amiloride (Parent Compound) in Humans (for reference)
ParameterValue
Bioavailability ~50% (oral)
Time to Peak Plasma Concentration (Tmax) 3 to 4 hours
Plasma Half-life (t1/2) 6 to 9 hours
Metabolism Not metabolized by the liver
Excretion ~50% in urine, ~40% in feces (within 72 hours)

Note: This data is for the parent compound, amiloride, in humans and should be used as a general reference only. Pharmacokinetic parameters for DMA in rodents will differ.

Experimental Protocols

Protocol 1: Intraperitoneal (IP) Injection in Mice

Materials:

  • This compound (DMA)

  • Dimethyl Sulfoxide (DMSO), sterile, injectable grade

  • Sterile 0.9% saline

  • Sterile syringes (1 mL) and needles (25-27 gauge)

  • 70% ethanol wipes

  • Animal scale

Procedure:

  • Preparation of Dosing Solution:

    • Calculate the required amount of DMA and vehicle for the entire cohort.

    • Dissolve the calculated weight of DMA in a minimal volume of DMSO to create a stock solution. Ensure complete dissolution.

    • On the day of injection, dilute the DMA stock solution with sterile 0.9% saline to the final desired concentration. The final DMSO concentration should be kept low (typically <10% v/v) to minimize toxicity. Vortex the solution thoroughly.

    • Prepare a vehicle control solution with the same final concentration of DMSO in saline.

  • Animal Preparation and Injection:

    • Weigh each mouse to determine the precise injection volume (typically 5-10 mL/kg).

    • Gently restrain the mouse, exposing the abdomen.

    • Disinfect the injection site in the lower right quadrant of the abdomen with a 70% ethanol wipe.

    • Insert the needle at a 15-20 degree angle into the peritoneal cavity.

    • Aspirate slightly to ensure the needle has not entered a blood vessel or organ.

    • Slowly inject the calculated volume of the DMA solution or vehicle control.

    • Carefully withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any immediate adverse reactions.

Protocol 2: Oral Gavage in Rats

Materials:

  • This compound (DMA)

  • Appropriate vehicle (e.g., water with a suspending agent like 0.5% carboxymethylcellulose, or a solution with a low percentage of a solubilizing agent)

  • Sterile water

  • Gavage needles (flexible or rigid, appropriate size for the rat's weight)

  • Syringes (1-3 mL)

  • Animal scale

Procedure:

  • Preparation of Dosing Solution:

    • Prepare the DMA formulation as described in the troubleshooting guide, ensuring it is a homogenous suspension or solution.

  • Animal Preparation and Dosing:

    • Weigh the rat to determine the correct dosing volume (typically 5-10 mL/kg).

    • Gently restrain the rat.

    • Measure the gavage needle from the tip of the rat's nose to the last rib to ensure proper insertion depth and avoid stomach perforation.

    • Gently insert the gavage needle into the esophagus and advance it to the predetermined depth.

    • Administer the DMA solution or vehicle control slowly and steadily.

    • Gently remove the gavage needle.

    • Return the rat to its cage and monitor for any signs of distress, such as difficulty breathing.

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating a potential signaling pathway affected by this compound and a typical experimental workflow for in vivo studies.

DMA_Signaling_Pathway DMA This compound (DMA) NHE1 Na+/H+ Exchanger 1 (NHE1) DMA->NHE1 Inhibits pHi Intracellular pH (pHi) Increase in H+ NHE1->pHi Regulates RhoA RhoA pHi->RhoA Modulates ROCK ROCK RhoA->ROCK Activates CellProlif Cell Proliferation ROCK->CellProlif Promotes CellMig Cell Migration ROCK->CellMig Promotes

Caption: Putative signaling pathway affected by this compound.

InVivo_Workflow start Start: Hypothesis dose_finding Dose-Ranging / MTD Study (non-tumor bearing animals) start->dose_finding model_dev Animal Model Development (e.g., Tumor Xenograft) dose_finding->model_dev treatment Treatment with DMA (IP or Oral Gavage) model_dev->treatment monitoring Monitoring (Tumor volume, body weight, clinical signs) treatment->monitoring monitoring->treatment Repeated Dosing endpoint Endpoint Analysis (e.g., Histology, Biomarker Analysis) monitoring->endpoint data_analysis Data Analysis and Interpretation endpoint->data_analysis

Caption: General experimental workflow for in vivo DMA studies.

References

Navigating Dimethylamiloride (DMA) Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies in experiments involving Dimethylamiloride (DMA). This resource is designed to help you identify potential sources of variability, optimize your experimental protocols, and ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

1. What is this compound (DMA) and what is its primary mechanism of action?

This compound (DMA) is a potent inhibitor of the sodium-hydrogen exchanger (NHE) family of proteins, with a particularly high affinity for the NHE1 isoform. NHE1 is a ubiquitously expressed plasma membrane protein that regulates intracellular pH (pHi) by extruding a proton in exchange for an extracellular sodium ion. By inhibiting NHE1, DMA can lead to intracellular acidification and an increase in intracellular sodium concentration.

2. What are the common off-target effects of DMA?

While DMA is a selective inhibitor of NHE1, it can exhibit off-target effects, especially at higher concentrations. These can include the inhibition of other NHE isoforms, the transient receptor potential cation channel subfamily A member 1 (TRPA1), and the carrier-mediated uptake of choline. Such off-target activities can contribute to unexpected or inconsistent experimental outcomes.

3. How should DMA be stored and handled?

Proper storage and handling are critical for maintaining the stability and activity of DMA. It is light-sensitive and should be stored in the dark. For long-term storage, it is recommended to keep it at -20°C under desiccating conditions.[1] Stock solutions are typically prepared in dimethyl sulfoxide (DMSO).

4. Why do I observe different IC50 values for DMA across different cell lines?

IC50 values for DMA can vary significantly between different cell lines.[1][2] This variability can be attributed to several factors, including:

  • Expression levels of NHE1: Cells with higher levels of NHE1 expression may require higher concentrations of DMA for effective inhibition.

  • Basal NHE1 activity: The intrinsic activity of NHE1 can differ between cell types.

  • Cellular metabolism and pH regulation: The overall capacity of a cell to manage its intracellular pH can influence its sensitivity to NHE1 inhibition.

  • Off-target effects: The presence and abundance of off-target proteins can vary between cell lines, leading to different phenotypic outcomes.

5. Can the choice of experimental assay affect the observed efficacy of DMA?

Yes, the choice of assay can significantly impact the perceived potency and efficacy of DMA. For instance, different cytotoxicity assays (e.g., MTT, Alamar Blue, Acid Phosphatase) measure different aspects of cell health and can yield varying IC50 values for the same compound in the same cell line.[3] It is crucial to select an assay that is appropriate for the biological question being addressed and to be consistent with the chosen method throughout a study.

Troubleshooting Inconsistent Results

Issue 1: High Variability in Replicate Wells
Potential Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between plating each set of wells.
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate, as they are more prone to evaporation. Alternatively, fill the outer wells with sterile PBS or media to create a humidity barrier.
Inaccurate Drug Dilutions Prepare fresh serial dilutions of DMA for each experiment. Ensure thorough mixing at each dilution step. Use calibrated pipettes.
Solvent (DMSO) Effects High concentrations of DMSO can be toxic to cells and can have off-target effects.[4][5][6][7] Keep the final DMSO concentration consistent across all wells, including vehicle controls, and typically below 0.5%.
Issue 2: Poor or No DMA Activity
Potential Cause Troubleshooting Steps
Degraded DMA DMA is light-sensitive and can degrade over time.[8][9] Purchase fresh compound if there are concerns about the quality of the existing stock. Always store it protected from light. Prepare fresh stock solutions regularly.
Incorrect pH of Culture Medium The activity of some drugs can be influenced by the pH of the surrounding environment.[10][11] Ensure the cell culture medium is properly buffered and that the pH is within the optimal range for your cells and for DMA activity. The neutral form of the related compound amiloride degrades faster in alkaline solutions.[8]
Low NHE1 Expression in Cell Line Confirm the expression of NHE1 in your cell line of interest using techniques like Western blotting or qPCR. If expression is low, consider using a different cell line with higher endogenous expression or an overexpression system.
Interaction with Media Components Components in the cell culture serum or media can sometimes interact with and reduce the effective concentration of a compound.[12][13] Consider performing experiments in serum-free media for a short duration, if compatible with your cell line.
Issue 3: Inconsistent Results Over Time
Potential Cause Troubleshooting Steps
Cell Line Drift Over time and with increasing passage number, cell lines can undergo genetic and phenotypic changes. Use low-passage cells and periodically re-validate their characteristics and response to DMA.
Variability in Reagents Lot-to-lot variability in serum, media, or other reagents can introduce inconsistencies. Test new lots of critical reagents before use in large-scale experiments.
Incubator Conditions Fluctuations in temperature, CO2 levels, and humidity can affect cell health and drug response. Regularly calibrate and monitor your incubator.

Experimental Protocols

Protocol 1: NHE1 Inhibition Assay (Fluorometric)

This protocol is adapted from methods used to assess NHE1 activity by measuring the recovery of intracellular pH (pHi) following an acid load.[2]

  • Cell Preparation: Seed cells (e.g., MDA-MB-231) in a 96-well black, clear-bottom plate and grow to confluence.

  • Dye Loading: Incubate cells with a pH-sensitive fluorescent dye, such as 5 µM BCECF-AM, for 30 minutes at 37°C.

  • Acid Loading: Induce an intracellular acid load using the ammonium chloride prepulse technique. Expose cells to a buffer containing 50 mM NH4Cl for 3 minutes.

  • NHE1 Activity Measurement: Remove the ammonium-containing buffer and replace it with a sodium-containing buffer to initiate pHi recovery. Measure the change in fluorescence over time using a fluorescence plate reader (excitation ~488 nm, emission ~530 nm).

  • DMA Treatment: To test the inhibitory effect of DMA, pre-incubate the cells with varying concentrations of DMA for a specified time before the acid load and include it in the sodium-containing recovery buffer.

  • Data Analysis: Calculate the rate of pHi recovery (ΔpH/s) and determine the percentage of inhibition by comparing the rates in DMA-treated wells to vehicle-treated controls.

Protocol 2: Cell Viability Assay (MTT)

This protocol provides a general framework for assessing cell viability using the MTT assay.[3][8][14]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of DMA concentrations for the desired experimental duration (e.g., 24, 48, or 72 hours). Include vehicle-only controls.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Carefully remove the media and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability. Plot the results to calculate the IC50 value.

Data Presentation

Table 1: Example IC50 Values of Amiloride Analogs in Different Assays

CompoundAssayCell LineIC50 (µM)
AmilorideMechanosensitive Channel BlockXenopus oocytes500
This compound (DMA) Mechanosensitive Channel BlockXenopus oocytes370
BenzamilMechanosensitive Channel BlockXenopus oocytes95
Bromohexamethyleneamiloride (BrHMA)Mechanosensitive Channel BlockXenopus oocytes34

Source: Adapted from structure-activity relationship studies.[15]

Visualizations

DMA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Na_ext Na+ NHE1 NHE1 Na_ext->NHE1 Influx H_int H+ NHE1->H_int Efflux Na_int Na+ NHE1->Na_int Increase pHi Intracellular pH (pHi) H_int->pHi Decrease (Acidification) Downstream Downstream Signaling Na_int->Downstream pHi->Downstream DMA This compound (DMA) DMA->NHE1 Inhibition

Caption: Signaling pathway of this compound (DMA) inhibiting the NHE1 transporter.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture (Select appropriate cell line) Seeding 3. Cell Seeding (Ensure uniform density) Cell_Culture->Seeding DMA_Prep 2. DMA Preparation (Fresh dilutions, protect from light) Treatment 4. DMA Treatment (Include controls) DMA_Prep->Treatment Seeding->Treatment Assay 5. Perform Assay (e.g., NHE1 inhibition, Cell Viability) Treatment->Assay Data_Acq 6. Data Acquisition (e.g., Fluorescence, Absorbance) Assay->Data_Acq Data_Analysis 7. Data Analysis (Calculate IC50, % Inhibition) Data_Acq->Data_Analysis

Caption: A generalized workflow for conducting experiments with this compound.

Troubleshooting_Logic Inconsistent_Results Inconsistent Results? Check_Reagents Check Reagent Stability (DMA, Media, Serum) Inconsistent_Results->Check_Reagents Yes Check_Protocol Review Experimental Protocol (Seeding, Pipetting, Controls) Inconsistent_Results->Check_Protocol Yes Check_Cells Evaluate Cell Health & Passage (Mycoplasma, Drift) Inconsistent_Results->Check_Cells Yes Check_Equipment Verify Equipment Calibration (Incubator, Plate Reader) Inconsistent_Results->Check_Equipment Yes Optimize_Assay Optimize Assay Parameters (Concentration, Time) Check_Reagents->Optimize_Assay Check_Protocol->Optimize_Assay Check_Cells->Optimize_Assay Check_Equipment->Optimize_Assay

Caption: A logical decision tree for troubleshooting inconsistent DMA experiment results.

References

Managing Dimethylamiloride-induced changes in cell morphology

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for managing experiments involving Dimethylamiloride (DMA). It includes troubleshooting advice, frequently asked questions, experimental protocols, and data summaries to address common challenges related to DMA-induced changes in cell morphology and function.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DMA) and what is its primary mechanism of action?

A1: this compound (DMA) is a potent inhibitor of the Na+/H+ exchanger (NHE) family of ion transporters.[1][2] By blocking NHE, DMA prevents the extrusion of protons (H+) from the cell, which can lead to a decrease in intracellular pH (pHi), particularly in the submembranous region.[3] This disruption in ion homeostasis interferes with signaling pathways that regulate the actin cytoskeleton, cell volume, and migration.[1][3] DMA is also recognized as an inhibitor of macropinocytosis, a process of large-scale fluid uptake by the cell.[3][4]

Q2: What are the expected morphological changes in cells treated with DMA?

A2: The morphological changes induced by DMA are linked to its effects on the cytoskeleton.[1] As DMA influences the RhoA/ROCK signaling pathway, which is a key regulator of actin polymerization and cell contraction, treated cells may exhibit alterations in shape, adhesion, and motility.[1][5][6] Specific changes can be cell-type dependent but may include cell rounding, reduced spreading, and changes in the formation of stress fibers. These effects stem from the disruption of the dynamic processes that control cell architecture.[5][7]

Q3: What is a typical working concentration for DMA?

A3: The optimal working concentration of DMA is highly dependent on the cell type and the biological process being studied. For inhibiting proliferation in HL-60 cells, an IC50 value of 31.7 µM has been reported after 96 hours.[8] For inducing differentiation in the same cell line, concentrations up to 100 µM have been used.[8] In some applications targeting potent NHE inhibition, concentrations as high as 1 mM have been utilized.[1] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.

Q4: How long does it take to observe effects after DMA treatment?

A4: The timeframe for observing effects depends on the concentration used and the cellular process being investigated. Effects on ion exchange and submembranous pH can be rapid.[3] However, downstream effects on cell morphology, proliferation, or differentiation may require longer incubation periods, ranging from several hours to multiple days. For example, inducing differentiation in HL-60 cells with 100 µM DMA showed significant effects after 3 days.[8]

Q5: Is DMA cytotoxic?

A5: Yes, DMA can be cytotoxic, particularly at higher concentrations and over longer exposure times. It has been shown to inhibit the growth of HL-60 cells in a concentration-dependent manner.[8] Researchers should always perform a viability assay (e.g., MTT or Trypan Blue exclusion) to distinguish between specific morphological changes and general cytotoxicity in their experimental model.

Q6: Which solvent should I use to dissolve DMA?

A6: Dimethyl sulfoxide (DMSO) is a commonly used solvent for dissolving DMA for in vitro experiments.[9][10] It is critical to prepare a concentrated stock solution and then dilute it into the culture medium to the final working concentration. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) as DMSO itself can affect cellular functions.[9] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Troubleshooting Guide

Problem: My cells are detaching from the culture plate after DMA treatment. What should I do?

  • Possible Cause 1: Cytotoxicity. High concentrations of DMA can lead to cell death, causing cells to detach.

    • Solution: Perform a dose-response experiment to find a concentration that induces the desired morphological effect without causing excessive cell death. Use a lower concentration or reduce the treatment duration. Confirm viability with an assay like Trypan Blue.

  • Possible Cause 2: Disruption of Cell Adhesion. DMA's effect on the cytoskeleton can directly impact the integrity of adhesion complexes that anchor cells to the substrate.[6][7]

    • Solution: Ensure your culture vessels are adequately coated with an appropriate extracellular matrix (ECM) protein (e.g., fibronectin, laminin) if your cell type requires it. The disruption of microtubules and microfilaments is known to inhibit cell adherence.[7]

  • Possible Cause 3: Sub-optimal Cell Health. Cells that are unhealthy, overly confluent, or have been passaged too many times may be more sensitive to DMA treatment.

    • Solution: Use cells at a consistent and optimal confluency (typically 60-70%).[11] Ensure you are using cells within a low passage number range and that they are free from contamination.[12]

Problem: I am not observing any change in cell morphology after DMA treatment. Why?

  • Possible Cause 1: Insufficient Concentration or Duration. The concentration of DMA may be too low, or the treatment time too short to induce a visible effect in your specific cell line.

    • Solution: Increase the concentration of DMA based on a preliminary dose-response study. Extend the incubation time and observe the cells at multiple time points (e.g., 6, 24, 48 hours).

  • Possible Cause 2: Inactive Compound. The DMA may have degraded due to improper storage.

    • Solution: Store the DMA stock solution as recommended by the manufacturer, typically protected from light and at a low temperature. Prepare fresh dilutions from a reliable stock for each experiment.

  • Possible Cause 3: Cell Line Resistance. The specific cell line you are using may be resistant to the effects of DMA or may not express the relevant NHE isoforms that are sensitive to DMA.

    • Solution: Consult the literature to see if DMA has been used successfully in your cell line or a similar one. Consider using a positive control cell line known to respond to DMA.

Problem: I'm seeing high levels of cell death, even at low DMA concentrations. What could be the cause?

  • Possible Cause 1: Solvent Toxicity. If the final concentration of the solvent (e.g., DMSO) in your cell culture medium is too high, it can cause cytotoxicity.[9]

    • Solution: Ensure the final DMSO concentration is non-toxic for your cell line, typically below 0.5%. Always run a vehicle control (cells treated with the same concentration of DMSO without DMA) to verify that the solvent is not the source of the toxicity.

  • Possible Cause 2: Synergistic Effects. Components in your culture medium (e.g., serum) could potentially interact with DMA.

    • Solution: Maintain consistent media formulations. If using low-serum or serum-free media, be aware that cells may be more sensitive to chemical treatments.[11]

  • Possible Cause 3: Contamination. Underlying microbial contamination (especially mycoplasma, which is not visible) can stress cells and make them highly sensitive to any chemical compound.[12]

    • Solution: Regularly test your cell cultures for mycoplasma contamination.[12] Ensure strict aseptic techniques are followed.[13]

Quantitative Data Summary

The following table summarizes the inhibitory concentration (IC50) of this compound on a specific cell line as reported in the literature. IC50 is the concentration of a drug that is required for 50% inhibition of a biological process in vitro.[14]

Cell LineTreatment DurationIC50 Value (µM)95% Confidence Interval (µM)Reference
HL-6096 hours31.76.3 - 57.1[8]

Experimental Protocols

Protocol 1: General Cell Treatment with this compound

This protocol provides a basic framework for treating adherent cells with DMA.

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they reach 60-70% confluency on the day of treatment.[11]

  • Stock Solution Preparation: Prepare a concentrated stock solution of DMA (e.g., 10-100 mM) in sterile DMSO. Aliquot and store at -20°C or as per the manufacturer's instructions.

  • Preparation of Treatment Media: On the day of the experiment, thaw an aliquot of the DMA stock solution. Prepare the final treatment media by diluting the stock solution into pre-warmed complete growth medium to achieve the desired final concentrations. Prepare a vehicle control medium containing the same final concentration of DMSO.

  • Cell Treatment: Remove the existing medium from the cells. Gently wash the cell monolayer once with sterile PBS (without Ca2+/Mg2+).

  • Incubation: Add the prepared treatment media (and vehicle control media) to the respective wells.

  • Observation and Analysis: Incubate the cells for the desired duration (e.g., 24, 48, 72 hours). Observe morphological changes at regular intervals using a phase-contrast microscope. Proceed with downstream analysis (e.g., viability assay, protein extraction, imaging).

Protocol 2: Assessment of Cell Viability using MTT Assay

This protocol, adapted from methods used to test DMA cytotoxicity, measures cell metabolic activity as an indicator of viability.[8]

  • Cell Treatment: Seed cells in a 96-well plate and treat with a range of DMA concentrations (and a vehicle control) as described in Protocol 1.

  • MTT Reagent Addition: Following the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Crystal Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values of treated cells to the vehicle control to determine the percentage of cell viability.

Signaling Pathways and Workflows

Diagram 1: DMA's Mechanism of Action on Cellular Signaling

DMA_Mechanism DMA This compound (DMA) NHE Na+/H+ Exchanger (NHE) DMA->NHE Inhibits pH_change Submembranous pH↓ (Acidification) NHE->pH_change Prevents H+ extrusion RhoA_ROCK RhoA/ROCK Pathway NHE->RhoA_ROCK Modulates Rac1_Cdc42 Rac1/Cdc42 Activation ↓ pH_change->Rac1_Cdc42 Inhibits Actin Actin Cytoskeleton Remodeling Rac1_Cdc42->Actin Macropinocytosis Macropinocytosis ↓ Rac1_Cdc42->Macropinocytosis Required for RhoA_ROCK->Actin Morphology Changes in Cell Morphology & Adhesion Actin->Morphology

Caption: DMA inhibits the Na+/H+ exchanger, leading to altered signaling and cytoskeletal changes.

Diagram 2: General Experimental Workflow for Studying DMA Effects

DMA_Workflow start Start: Hypothesis seed 1. Seed Cells (60-70% Confluency) start->seed prepare 2. Prepare DMA & Vehicle Control Media seed->prepare treat 3. Treat Cells prepare->treat incubate 4. Incubate for Defined Period treat->incubate observe 5. Observe Morphology (Microscopy) incubate->observe assess 6. Assess Viability (e.g., MTT Assay) incubate->assess analyze 7. Downstream Analysis (e.g., Western Blot, IF) incubate->analyze data 8. Data Interpretation & Conclusion observe->data assess->data analyze->data end End data->end

Caption: A standard workflow for investigating the impact of DMA on cultured cells.

Diagram 3: Troubleshooting Logic for Unexpected DMA Results

References

Technical Support Center: Ensuring Complete Inhibition of NHE1 with Dimethylamiloride

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the effective use of Dimethylamiloride (DMA) as a potent inhibitor of the Na+/H+ Exchanger 1 (NHE1). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance, troubleshoot common experimental hurdles, and answer frequently asked questions related to achieving complete and specific NHE1 inhibition.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DMA) and how does it inhibit NHE1?

A1: this compound (DMA) is a derivative of the diuretic amiloride.[1] It functions as a specific inhibitor of the Na+/H+ exchanger (NHE) family of ion transporters, with a notable inhibitory effect on the ubiquitously expressed NHE1 isoform. NHE1 is a plasma membrane protein that regulates intracellular pH (pHi) by extruding one intracellular proton (H+) in exchange for one extracellular sodium ion (Na+).[2][3] By blocking this exchange, DMA leads to intracellular acidification, which can impact various cellular processes, including proliferation, migration, and apoptosis.[4]

Q2: What is the recommended working concentration of DMA for complete NHE1 inhibition?

A2: The optimal concentration of DMA can vary depending on the cell type and experimental conditions. However, studies have shown effective inhibition of cellular processes mediated by NHE1 in the range of 100 µM to 150 µM.[4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.

Q3: How do I prepare and store a DMA stock solution?

A3: DMA is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. For example, a 10 mM stock solution can be prepared and stored in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing your working solution, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your culture is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[5][6]

Q4: What are the potential off-target effects of DMA?

A4: While DMA is considered a relatively specific inhibitor of NHE1, like other amiloride analogs, it may exhibit off-target effects, particularly at higher concentrations. These can include the inhibition of other ion channels and transporters. For instance, amiloride and its derivatives have been shown to affect epithelial sodium channels (ENaC) and TRPP3 channels.[7][8] It is crucial to include appropriate controls in your experiments to account for potential off-target effects.

Q5: How can I confirm that NHE1 is completely inhibited in my experiment?

A5: The most direct method to confirm NHE1 inhibition is to measure the intracellular pH (pHi) recovery rate after an acid load. A common technique is the ammonium chloride (NH4Cl) prepulse method, followed by monitoring pHi changes using a pH-sensitive fluorescent dye like BCECF-AM.[9] Complete inhibition of NHE1 will result in a significantly attenuated or absent recovery of pHi to its baseline level after acidification.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Incomplete NHE1 Inhibition - DMA concentration is too low.- Incubation time is insufficient.- DMA has degraded.- High cell density is sequestering the inhibitor.- Perform a dose-response curve to determine the optimal DMA concentration for your cell line.- Increase the pre-incubation time with DMA before inducing an acid load.- Prepare fresh DMA stock solutions and avoid repeated freeze-thaw cycles.- Optimize cell seeding density to ensure adequate inhibitor-to-cell ratio.
High Cell Death or Cytotoxicity - DMA concentration is too high.- The final DMSO concentration is toxic to the cells.- The cell line is particularly sensitive to pHi changes.- Off-target effects of DMA are causing toxicity.- Determine the cytotoxic concentration of DMA for your cell line using a viability assay (e.g., MTT or LDH assay).[10]- Ensure the final DMSO concentration in the culture medium is below 0.1%.[11]- Monitor cell viability at different time points after DMA treatment.- Consider using a lower concentration of DMA in combination with another NHE1 inhibitor or a different approach to validate findings.
Variability in Experimental Results - Inconsistent cell health or passage number.- Inaccurate pipetting of DMA or other reagents.- Fluctuation in incubator conditions (CO2, temperature).- Issues with the pHi measurement assay.- Use cells within a consistent passage number range and ensure they are healthy and actively dividing.- Calibrate pipettes regularly and use proper pipetting techniques.- Ensure stable incubator conditions.- Optimize the BCECF-AM loading and calibration protocol for your specific setup.
Precipitation of DMA in Culture Medium - DMA solubility limit is exceeded.- Interaction with components in the serum or medium.- Ensure the final concentration of DMA is within its solubility limit in your culture medium.- Prepare the working solution by adding the DMA stock to the medium while gently vortexing to ensure proper mixing.

Quantitative Data Summary

The following table summarizes key quantitative parameters for commonly used NHE1 inhibitors. Note that IC50 values can vary between different cell lines and assay conditions.

Inhibitor Target Reported IC50 / Effective Concentration Cell Line / System Reference
This compound (DMA) NHE1100 - 150 µM (Effective Concentration)HL-60/ADM cells[4]
Cariporide NHE130 nMCHO-K1 cells expressing hNHE1[12]
Eniporide NHE14.5 nMCHO-K1 cells expressing hNHE1[12]
5-(N-ethyl-N-isopropyl)amiloride (EIPA) NHE110.5 µMXenopus laevis oocytes expressing TRPP3[7]

Experimental Protocols

Protocol: Measuring Intracellular pH (pHi) to Validate NHE1 Inhibition

This protocol describes the use of the pH-sensitive fluorescent dye BCECF-AM to measure changes in intracellular pH following an acid load, to confirm the inhibitory effect of this compound on NHE1 activity.

Materials:

  • Cells of interest cultured on glass-bottom dishes or black-walled, clear-bottom 96-well plates

  • This compound (DMA)

  • BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)

  • Pluronic F-127

  • HEPES-buffered saline (HBS): NaCl, KCl, MgCl2, CaCl2, glucose, HEPES

  • NH4Cl solution (e.g., 20 mM in HBS)

  • Na+-free HBS (replace NaCl with an equimolar concentration of N-methyl-D-glucamine or choline chloride)

  • Calibration buffers of known pH (containing nigericin and valinomycin)

  • Fluorescence microscope or plate reader with appropriate filters for BCECF (excitation ~490 nm and ~440 nm, emission ~535 nm)

Procedure:

  • Cell Preparation:

    • Seed cells on appropriate plates and allow them to adhere and grow to the desired confluency.

  • BCECF-AM Loading:

    • Prepare a BCECF-AM loading solution (e.g., 1-5 µM in HBS). The addition of a small amount of Pluronic F-127 can aid in dye solubilization.

    • Wash the cells once with HBS.

    • Incubate the cells with the BCECF-AM loading solution at 37°C for 30-60 minutes.

    • Wash the cells twice with HBS to remove extracellular dye.

  • DMA Treatment:

    • Incubate one group of cells with DMA at the desired concentration in HBS for a predetermined time (e.g., 30 minutes).

    • Incubate a control group with vehicle (e.g., DMSO) in HBS.

  • Inducing Acid Load (NH4Cl Prepulse):

    • Perfuse the cells with the NH4Cl solution for 5-10 minutes. This will cause an initial intracellular alkalinization followed by a rapid acidification upon removal of the NH4Cl.

    • Remove the NH4Cl solution and replace it with Na+-free HBS to induce a significant intracellular acid load.

  • Monitoring pHi Recovery:

    • Immediately after switching to Na+-free HBS, begin monitoring the fluorescence intensity at both excitation wavelengths (~490 nm and ~440 nm) and the emission wavelength (~535 nm).

    • After a few minutes of recording in Na+-free HBS, switch to normal HBS containing Na+.

    • In control cells, the reintroduction of Na+ will lead to a rapid recovery of pHi towards the baseline, mediated by NHE1.

    • In DMA-treated cells, this pHi recovery will be significantly inhibited.

  • Calibration:

    • At the end of each experiment, perfuse the cells with calibration buffers of known pH containing nigericin and valinomycin to clamp the intracellular pH to the extracellular pH.

    • Record the fluorescence ratios at each pH to generate a calibration curve.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities (490 nm / 440 nm).

    • Convert the fluorescence ratios to pHi values using the calibration curve.

    • Plot pHi as a function of time to visualize the inhibition of pHi recovery by DMA.

Visualizations

NHE1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Growth Factors Growth Factors Receptor Receptor Growth Factors->Receptor Hormones Hormones Hormones->Receptor Na_ext Na+ NHE1 NHE1 Na_ext->NHE1 PI3K PI3K Receptor->PI3K ERK1/2 ERK1/2 Receptor->ERK1/2 RhoA RhoA NHE1->RhoA Activates H_int H+ NHE1->H_int Extrusion Apoptosis Apoptosis NHE1->Apoptosis Regulates pHi Regulation pHi Increase NHE1->pHi Regulation Akt Akt PI3K->Akt Akt->NHE1 Activates p90RSK p90RSK ERK1/2->p90RSK p90RSK->NHE1 Phosphorylates & Activates ROCK ROCK RhoA->ROCK Actin Cytoskeleton Actin Cytoskeleton ROCK->Actin Cytoskeleton Cell Migration Cell Migration Actin Cytoskeleton->Cell Migration Cell Proliferation Cell Proliferation pHi Regulation->Cell Proliferation Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Seed_Cells Seed cells in appropriate plates Load_BCECF Load cells with BCECF-AM Seed_Cells->Load_BCECF Prepare_DMA Prepare DMA stock and working solutions Treat_DMA Treat cells with DMA or vehicle control Prepare_DMA->Treat_DMA Load_BCECF->Treat_DMA Acid_Load Induce acid load (NH4Cl prepulse) Treat_DMA->Acid_Load Monitor_pHi Monitor pHi recovery Acid_Load->Monitor_pHi Calibrate Perform pHi calibration Monitor_pHi->Calibrate Analyze_Data Calculate and plot pHi vs. time Calibrate->Analyze_Data Conclusion Determine extent of NHE1 inhibition Analyze_Data->Conclusion Troubleshooting_Tree Start Incomplete NHE1 Inhibition Observed Check_Conc Is DMA concentration optimized? Start->Check_Conc Optimize_Conc Perform dose-response experiment Check_Conc->Optimize_Conc No Check_Time Is incubation time sufficient? Check_Conc->Check_Time Yes Optimize_Conc->Check_Time Increase_Time Increase pre-incubation time with DMA Check_Time->Increase_Time No Check_Stock Is DMA stock solution fresh and properly stored? Check_Time->Check_Stock Yes Increase_Time->Check_Stock New_Stock Prepare fresh DMA stock Check_Stock->New_Stock No Check_Cells Is cell density appropriate? Check_Stock->Check_Cells Yes New_Stock->Check_Cells Optimize_Density Adjust cell seeding density Check_Cells->Optimize_Density No Consider_Other Consider off-target effects or alternative inhibitors Check_Cells->Consider_Other Yes Optimize_Density->Consider_Other

References

Technical Support Center: Strategies for Reducing Variability in Dimethylamiloride (DMA) Response

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dimethylamiloride (DMA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common issues encountered during experiments with DMA. Our aim is to help you achieve more consistent and reliable results by providing clear, actionable strategies to reduce variability in DMA response.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound (DMA)?

A1: this compound (DMA) is a potent inhibitor of the Na+/H+ exchanger (NHE) family of transmembrane ion transporters. It exhibits selectivity for NHE1, an isoform crucial for regulating intracellular pH (pHi), cell volume, and sodium homeostasis.[1][2] By blocking NHE1, DMA prevents the extrusion of protons (H+) from the cell in exchange for sodium ions (Na+), leading to intracellular acidification and a decrease in intracellular sodium concentration under certain conditions.[1]

Q2: What are the common causes of variability in experimental results with DMA?

A2: Variability in DMA response can stem from several factors:

  • Off-target effects: DMA can interact with other ion channels and transporters, leading to unintended biological consequences.[3][4]

  • Cellular context: The expression level of NHE1 and the activity of compensatory pH-regulating mechanisms can vary significantly between different cell types and even within the same cell line under different conditions.[3][5]

  • Experimental conditions: Factors such as temperature, pH of the extracellular medium, and the metabolic state of the cells can all influence DMA's efficacy.

  • Drug stability and storage: Improper storage of DMA can lead to degradation and reduced potency.[6]

  • Solvent effects: The solvent used to dissolve DMA, most commonly DMSO, can have its own biological effects that may confound results.

Q3: How should I properly store and handle DMA?

A3: For long-term storage, DMA hydrochloride should be stored at -20°C in a desiccated, dark environment as it is light-sensitive.[6] For short-term storage, 2-8°C is also acceptable.[7][8] Stock solutions are typically prepared in DMSO and can be stored at -20°C for up to one month or at -80°C for up to six months.[6] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[6]

Troubleshooting Guides

Issue 1: Inconsistent or No Effect of DMA on Intracellular pH (pHi)
Possible Cause Troubleshooting Step
Low NHE1 expression in the cell model. Verify NHE1 expression levels in your cells using techniques like Western blot or qPCR. Select a cell line known to have robust NHE1 expression if necessary.
Compensatory pH-regulating mechanisms. Other mechanisms, such as bicarbonate transporters, may be compensating for NHE1 inhibition. Conduct experiments in a bicarbonate-free buffer (e.g., HEPES-buffered saline) to isolate the effect of NHE1.
Incorrect DMA concentration. Perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions. IC50 values can vary between cell lines.
Degraded DMA stock solution. Prepare a fresh stock solution of DMA. Ensure proper storage conditions have been maintained.
Issues with pHi measurement. Calibrate your pH-sensitive fluorescent dyes (e.g., BCECF-AM, SNARF-1) at the end of each experiment using a nigericin/high K+ buffer to create a pH calibration curve.[9][10][11]
Issue 2: High Variability in Cell Viability or Proliferation Assays
Possible Cause Troubleshooting Step
Off-target effects of DMA. Be aware of DMA's potential to inhibit other channels (see Data Presentation table). Consider using a lower concentration of DMA or a more specific NHE1 inhibitor if available.
Solvent (DMSO) toxicity. Run a vehicle control with the same concentration of DMSO used for your DMA treatment to assess its effect on cell viability. Keep the final DMSO concentration as low as possible, typically below 0.1%.
Differential sensitivity of cancer cell lines. The cytotoxic effects of DMA can vary significantly between different cancer cell lines.[12][13] It is crucial to determine the IC50 for each cell line used.
Inconsistent cell seeding density. Ensure a uniform cell seeding density across all wells and plates to minimize variability in proliferation rates.

Data Presentation

Table 1: Inhibitory Potency of this compound (DMA) on Various Ion Transporters

TargetSpeciesIC50 / KiNotes
NHE1 (human) HumanIC50: 30 nM (for Cariporide), 4.5 nM (for Eniporide), 0.96 nM (for T-162559)DMA is structurally related to these compounds and is a potent NHE1 inhibitor.[14]
NHE2 (human) Human-DMA is less potent on NHE2 compared to NHE1.
NHE3 (human) Human-DMA is significantly less potent on NHE3 compared to NHE1.
Mechanosensitive Channels Xenopus laevis oocytesIC50: 370 µMDMA blocks these channels in a voltage-dependent manner.[9]
Choline Carrier Ehrlich ascites tumor cellsKi: 20 µMDMA competitively inhibits choline uptake.[4]

Note: Specific IC50/Ki values for DMA across all isoforms and off-targets are not always readily available in a single source and can vary based on experimental conditions.

Experimental Protocols

Protocol 1: Measurement of Intracellular pH (pHi) using BCECF-AM

This protocol provides a general framework for measuring changes in intracellular pH in response to DMA using the pH-sensitive fluorescent dye, BCECF-AM.

Materials:

  • Cells cultured on glass coverslips

  • BCECF-AM (2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein, Acetoxymethyl Ester)

  • Pluronic F-127

  • HEPES-buffered saline (HBS)

  • This compound (DMA) stock solution (in DMSO)

  • Nigericin and high-potassium buffer for calibration

Procedure:

  • Cell Preparation: Seed cells on glass coverslips 24-48 hours prior to the experiment to achieve 70-80% confluency.

  • Dye Loading:

    • Prepare a loading solution of 2-5 µM BCECF-AM with 0.02% Pluronic F-127 in HBS.

    • Wash cells once with HBS.

    • Incubate cells in the loading solution for 30-60 minutes at 37°C.

    • Wash cells three times with HBS to remove extracellular dye.

  • Baseline Measurement:

    • Mount the coverslip in a perfusion chamber on a fluorescence microscope.

    • Excite BCECF at two wavelengths (e.g., 490 nm and 440 nm) and record the emission at ~535 nm.

    • Establish a stable baseline pHi reading for 5-10 minutes.

  • DMA Treatment:

    • Perfuse the cells with HBS containing the desired concentration of DMA.

    • Continuously record the fluorescence ratio to monitor changes in pHi.

  • Calibration:

    • At the end of the experiment, perfuse the cells with a high-potassium buffer containing 10 µM nigericin at a series of known pH values (e.g., 6.5, 7.0, 7.5, 8.0).

    • Record the fluorescence ratio at each pH to generate a calibration curve.

  • Data Analysis: Convert the experimental fluorescence ratios to pHi values using the calibration curve.

Protocol 2: Ischemia-Reperfusion Injury Model in Isolated Rat Hearts

This protocol outlines a general procedure for investigating the effects of DMA in a Langendorff-perfused isolated heart model of ischemia-reperfusion injury.[7][15][16][17][18][19][20]

Materials:

  • Male Sprague-Dawley rats

  • Heparin

  • Anesthetic (e.g., pentobarbital)

  • Krebs-Henseleit buffer (KHB)

  • Langendorff perfusion system

  • This compound (DMA)

Procedure:

  • Animal Preparation: Anesthetize the rat and administer heparin intravenously.

  • Heart Isolation: Rapidly excise the heart and arrest it in ice-cold KHB.

  • Langendorff Perfusion:

    • Mount the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated KHB at a constant pressure.

    • Allow the heart to stabilize for a 20-30 minute equilibration period.

  • Ischemia:

    • Induce global ischemia by stopping the perfusion for a defined period (e.g., 30 minutes).

  • Reperfusion and DMA Treatment:

    • Initiate reperfusion with KHB.

    • For the treatment group, introduce DMA at the desired concentration (e.g., 20 µM) into the perfusate at the onset of reperfusion or as per the experimental design.[7][15]

    • Continue reperfusion for a set duration (e.g., 60-120 minutes).

  • Functional Assessment: Throughout the protocol, monitor cardiac function parameters such as left ventricular developed pressure (LVDP), heart rate, and coronary flow.

  • Biochemical Analysis: At the end of the experiment, the heart tissue can be collected for further analysis (e.g., infarct size measurement, protein expression).

Signaling Pathways and Experimental Workflows

DMA_NHE1_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Growth_Factors Growth Factors, Hormones Receptor Receptor Growth_Factors->Receptor binds Upstream_Signaling Upstream Signaling (e.g., PI3K/AKT, RhoA/ROCK) Receptor->Upstream_Signaling activates NHE1 NHE1 H_ion H+ NHE1->H_ion extrudes Na_ion Na+ NHE1->Na_ion imports DMA This compound (DMA) DMA->NHE1 inhibits Upstream_Signaling->NHE1 phosphorylates & activates pHi_decrease Intracellular Acidification (pHi ↓) H_ion->pHi_decrease accumulation leads to Cellular_Effects Cellular Effects (↓ Proliferation, ↑ Apoptosis) pHi_decrease->Cellular_Effects induces

Figure 1. Simplified signaling pathway of NHE1 inhibition by this compound (DMA).

experimental_workflow start Start: Experimental Question prep Prepare DMA Stock Solution & Cell Culture start->prep dose_response Perform Dose-Response Curve (Determine IC50) prep->dose_response main_exp Main Experiment: - Control - Vehicle Control (DMSO) - DMA Treatment dose_response->main_exp Optimal Concentration data_acq Data Acquisition (e.g., pHi, Viability) main_exp->data_acq analysis Data Analysis & Statistical Evaluation data_acq->analysis conclusion Conclusion analysis->conclusion

Figure 2. General experimental workflow for studying the effects of DMA.

troubleshooting_logic start Inconsistent DMA Response Observed check_reagents Verify DMA Integrity & Concentration start->check_reagents check_cells Assess Cell Model: - NHE1 Expression - Passage Number - Health start->check_cells check_protocol Review Experimental Protocol: - Incubation Times - Buffer Composition start->check_protocol off_target Consider Off-Target Effects & Solvent Controls start->off_target optimize Optimize Protocol: - Adjust Concentration - Modify Buffer check_reagents->optimize check_cells->optimize check_protocol->optimize off_target->optimize retest Retest Experiment optimize->retest success Consistent Results retest->success

Figure 3. Logical troubleshooting workflow for variable DMA results.

References

Validation & Comparative

Validating Dimethylamiloride Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of experimental methods to validate the target engagement of Dimethylamiloride (DMA) in a cellular context. Designed for researchers, scientists, and drug development professionals, it details the primary molecular targets of DMA, presents objective comparisons with alternative compounds, and offers detailed experimental protocols and supporting data.

This compound, an analog of amiloride, is known to primarily interact with two main classes of ion transport proteins: the Na+/H+ Exchangers (NHEs) and the Acid-Sensing Ion Channels (ASICs).[1][2][3] Validating that DMA engages these targets in cells is a critical step in drug discovery to confirm its mechanism of action and build structure-activity relationships.[4][5][6] This guide will explore methodologies for validating engagement with the most studied isoforms, NHE1 and ASIC1a.

Section 1: Validating Target Engagement with Na+/H+ Exchanger 1 (NHE1)

NHE1 is a ubiquitously expressed plasma membrane protein that regulates intracellular pH (pHi) by extruding one intracellular proton in exchange for one extracellular sodium ion.[3][7][8] Its activity is crucial for cell proliferation, migration, and volume regulation.[9][10] Inhibition of NHE1 by DMA is expected to prevent the recovery of pHi following an induced intracellular acidification.

NHE1 Signaling Pathway and DMA Inhibition

The following diagram illustrates the fundamental role of NHE1 in pHi regulation and its inhibition by DMA. Under conditions of intracellular acidosis, NHE1 is activated and transports H+ out of the cell, raising the pHi. DMA physically blocks this exchange.

NHE1_Pathway cluster_out Extracellular Space cluster_in Intracellular Space Na_out Na+ H_in H+ NHE1 NHE1 Na_out->NHE1 Influx Acidosis Intracellular Acidosis Acidosis->NHE1 Activates NHE1->H_in DMA This compound (DMA) DMA->NHE1 Inhibits

Caption: Mechanism of NHE1 inhibition by this compound.

Comparative Performance of NHE1 Inhibitors

DMA is one of several amiloride-based compounds that inhibit NHE1. While effective, it also shows activity against other targets. Newer compounds have been developed with greater specificity and potency.

CompoundChemical ClassIC50 (NHE1)Cell Type / AssayKey Features & Selectivity
This compound (DMA) Pyrazinoylguanidine~1 µMVariousNon-specific; also inhibits ASICs and other exchangers.[1][7]
Amiloride Pyrazinoylguanidine1-25 µMVariousParent compound; low potency and specificity.[3][7]
EIPA Pyrazinoylguanidine~0.05 µMVariousMore potent than amiloride, but still lacks high specificity.[7][11][12]
Cariporide Benzoylguanidine0.03-1 µMMyocardiumMore selective for NHE1 over other NHE isoforms and ion channels.[3][7]
Zoniporide Bicyclic Guanidine~0.01 µMVariousHighly potent and selective NHE1 inhibitor.[2][11]
BI-9627 N/A0.006 µMpHi change assayHighly potent with good selectivity against NHE2 and NHE3.[13]
Experimental Protocol: Measuring NHE1 Activity via Intracellular pH (pHi) Recovery

This protocol is a common method to assess NHE1 activity by monitoring the recovery of pHi after an ammonium chloride (NH₄Cl) prepulse-induced acid load.[9] NHE1 inhibition is quantified as a reduction in the rate of this recovery.

Workflow for NHE1 Target Engagement Assay

NHE1_Workflow A 1. Seed cells on coverslips B 2. Load cells with pH-sensitive dye (e.g., BCECF-AM) A->B C 3. Induce intracellular acidosis (NH4Cl prepulse) B->C D 4. Monitor baseline pHi recovery C->D E 5. Treat cells with DMA or alternative inhibitor D->E F 6. Repeat acidosis and monitor pHi recovery E->F G 7. Calculate rate of pHi recovery (dpH/dt) F->G H 8. Compare rates to determine inhibition G->H

Caption: Workflow for validating NHE1 engagement using pHi fluorometry.

Detailed Methodology:

  • Cell Preparation: Seed adherent cells on glass coverslips 24-48 hours prior to the experiment to achieve 70-80% confluency.

  • Dye Loading:

    • Prepare a loading buffer (e.g., HEPES-buffered saline) containing 2-5 µM of the acetoxymethyl (AM) ester form of a pH-sensitive fluorescent dye, such as BCECF-AM.

    • Incubate the cells with the loading buffer for 30-60 minutes at 37°C.

    • Wash the cells twice with the buffer to remove extracellular dye.

  • Inducing Acid Load:

    • Perfuse the cells with a solution containing 20 mM NH₄Cl for 5-10 minutes. NH₃ will enter the cell and alkalinize the cytosol, while NH₄⁺ enters more slowly.

    • Rapidly switch to an NH₄Cl-free, Na⁺-containing solution. The NH₃ rapidly diffuses out, leaving behind H⁺ (from the dissociation of intracellular NH₄⁺), causing a sharp drop in pHi.

  • Fluorescence Measurement:

    • Mount the coverslip in a perfusion chamber on a fluorescence microscope.

    • Excite the BCECF dye at its pH-sensitive wavelength (~490 nm) and its pH-insensitive (isosbestic) wavelength (~440 nm).[14]

    • Collect the emission fluorescence at ~535 nm. The ratio of the emission intensities (490/440) reflects the pHi.

  • Experimental Procedure:

    • Record a baseline pHi.

    • Induce an acid load as described in step 3 and record the pHi recovery rate in a Na⁺-containing buffer. This rate is primarily mediated by NHE1.

    • Wash the cells and allow them to return to baseline pHi.

    • Incubate the cells with DMA or an alternative inhibitor at the desired concentration for 10-20 minutes.

    • Repeat the acid load in the continued presence of the inhibitor and record the new pHi recovery rate.

  • Calibration and Analysis:

    • At the end of each experiment, perform an in-situ calibration by perfusing the cells with high-K⁺ buffers of known pH values (e.g., ranging from 6.0 to 8.0) in the presence of the ionophore nigericin (10 µM), which equilibrates intracellular and extracellular pH.[14]

    • Plot the 490/440 fluorescence ratio against the known pH values to create a calibration curve.

    • Convert the experimental fluorescence ratios to pHi values using the calibration curve.

    • Calculate the initial rate of pHi recovery (dpH/dt) for both control and inhibitor-treated conditions. A significant reduction in this rate indicates target engagement.

Section 2: Validating Target Engagement with Acid-Sensing Ion Channel 1a (ASIC1a)

ASICs are proton-gated cation channels that are activated by a drop in extracellular pH.[15] ASIC1a is highly expressed in the central nervous system and is permeable to both Na⁺ and Ca²⁺.[16] Its over-activation during ischemic conditions is linked to neurotoxicity.[16] DMA can inhibit ASIC1a channels, preventing ion influx upon extracellular acidification.

ASIC1a Signaling Pathway and DMA Inhibition

The diagram below shows the activation of the ASIC1a channel by extracellular protons and its subsequent blockade by DMA.

ASIC1a_Pathway cluster_out Extracellular Space cluster_in Intracellular Space H_out H+ (Low pH) ASIC1a ASIC1a Channel H_out->ASIC1a Activates (Gating) Na_Ca_out Na+, Ca2+ Na_Ca_in Na+, Ca2+ Na_Ca_out->ASIC1a Permeation ASIC1a->Na_Ca_in Influx DMA This compound (DMA) DMA->ASIC1a Inhibits

Caption: Mechanism of ASIC1a inhibition by this compound.

Comparative Performance of ASIC1a Inhibitors

DMA is a relatively weak inhibitor of ASIC1a compared to other amiloride analogs and specific toxins.[1][17] For studies requiring high potency or specificity, other compounds are superior alternatives.

CompoundChemical ClassIC50 (ASIC1a)Cell Type / AssayKey Features & Selectivity
This compound (DMA) Amiloride Analog10.7 µMCortical NeuronsModerate potency; non-specific.[1][17]
Amiloride Amiloride Analog13.8 µMCortical NeuronsLow potency; non-specific.[1][17][18]
Benzamil Amiloride Analog2.4 µMCortical NeuronsMost potent among tested amiloride analogs.[1][17]
A-317567 Small Molecule~1 µMhASIC1aPotent antagonist of ASIC3 and ASIC1a.[18]
PcTx1 (Psalmotoxin 1) Peptide Toxin~0.001 µM (1 nM)hASIC1aHighly potent and specific inhibitor of homomeric ASIC1a channels.[1][19]
Diminazene Non-amiloride~0.2-0.7 µMVariousPotent, non-amiloride blocker of ASICs.[11]
Experimental Protocol: Measuring ASIC1a Activity via Whole-Cell Patch-Clamp

Electrophysiology provides a direct and quantitative measure of ion channel function. The whole-cell patch-clamp technique is the gold standard for measuring the ion currents flowing through ASIC1a channels in response to acidic stimuli.

Workflow for ASIC1a Target Engagement Assay

ASIC1a_Workflow A 1. Culture cells expressing ASIC1a (e.g., CHO, neurons) B 2. Establish whole-cell patch-clamp configuration A->B C 3. Clamp membrane potential (e.g., -60 mV) B->C D 4. Apply rapid low-pH stimulus (e.g., pH 6.0) C->D E 5. Record inward Na+/Ca2+ current D->E F 6. Pre-incubate with DMA or alternative inhibitor E->F G 7. Co-apply inhibitor with low-pH stimulus F->G H 8. Record reduced current and calculate % inhibition G->H

Caption: Workflow for validating ASIC1a engagement using patch-clamp electrophysiology.

Detailed Methodology:

  • Cell Preparation: Use a cell line stably expressing ASIC1a (e.g., CHO cells) or primary neurons cultured on glass coverslips.

  • Solutions:

    • Internal (Pipette) Solution (in mM): e.g., 140 KCl, 10 HEPES, 10 EGTA, 2 MgCl₂, adjusted to pH 7.3 with KOH.

    • External (Bath) Solution (in mM): e.g., 140 NaCl, 5.4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.

    • Stimulation Solution: External solution adjusted to an activating pH (e.g., pH 6.5 to 5.5) with HCl.

  • Patch-Clamp Recording:

    • Place a coverslip in the recording chamber on an inverted microscope.

    • Using a micromanipulator, approach a single cell with a glass micropipette filled with the internal solution.

    • Form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.

    • Apply gentle suction to rupture the membrane patch, achieving the "whole-cell" configuration.

    • Using a patch-clamp amplifier, clamp the cell's membrane potential at a holding potential of -60 mV.[16]

  • Experimental Procedure:

    • Position the cell near the outlet of a rapid solution exchange system.

    • Establish a stable baseline current in the pH 7.4 external solution.

    • Rapidly apply the low-pH stimulation solution for 2-5 seconds to activate ASIC1a channels and record the resulting transient inward current.

    • Wash the cell with the pH 7.4 solution until the current returns to baseline and the channel recovers from desensitization. Repeat this step to ensure a stable response.

    • Perfuse the cell with the external solution containing DMA or an alternative inhibitor for 1-2 minutes.

    • Co-apply the inhibitor along with the low-pH stimulation solution and record the current.

  • Data Analysis:

    • Measure the peak amplitude of the inward current before (I_control) and after (I_inhibitor) the application of the inhibitor.

    • Calculate the percentage of inhibition using the formula: % Inhibition = (1 - (I_inhibitor / I_control)) * 100.

    • To determine the IC₅₀, repeat the experiment with multiple concentrations of the inhibitor and fit the resulting concentration-response data to a sigmoidal dose-response curve. A significant reduction in current amplitude confirms target engagement.[17]

References

Dimethylamiloride vs. Amiloride for ENaC Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of dimethylamiloride and amiloride as inhibitors of the epithelial sodium channel (ENaC). The information presented is intended to assist researchers in selecting the appropriate tool compound for their studies by providing objective performance data, detailed experimental methodologies, and visual representations of key biological and experimental processes.

Executive Summary

Amiloride is a well-established, potent inhibitor of the epithelial sodium channel (ENaC), a crucial component in sodium and blood pressure regulation. This compound, a derivative of amiloride, exhibits significantly lower potency for ENaC but displays increased affinity for other ion transporters, notably the Na+/H+ exchanger (NHE). This differential selectivity makes the choice between these two compounds highly dependent on the specific research application. While amiloride is the preferred choice for specific ENaC inhibition, this compound may be useful in studies where NHE inhibition is the primary goal, with the caveat of potential off-target effects on ENaC at higher concentrations.

Quantitative Comparison of Inhibitory Potency

The following table summarizes the half-maximal inhibitory concentrations (IC50) of amiloride and this compound against ENaC and key off-target ion transporters. This data is critical for designing experiments with appropriate compound concentrations to achieve selective inhibition.

CompoundTargetIC50 / KiSpecies/Cell TypeNotes
Amiloride ENaC 0.1 - 0.5 µM (Ki) [1]A6 cells (Xenopus laevis kidney epithelium)Highly potent inhibitor.
Na+/H+ Exchanger (NHE)~3 µM - 1 mMVaries by tissue and Na+ concentrationSignificantly less potent than on ENaC.
Na+/Ca2+ Exchanger (NCX)~1 mMCardiac sarcolemmal vesiclesWeak inhibitor.
Na+/K+-ATPase2.2 - 3.0 mMRat liver plasma membranesWeak inhibitor.
This compound ENaC >2.8 µM (estimated) -Dramatically lower potency (<0.035-fold) compared to amiloride.
Na+/H+ Exchanger (NHE)--Substantially increased inhibitory effect compared to amiloride.
Na+/Ca2+ Exchanger (NCX)--Data not readily available.
Na+/K+-ATPase520 µMRat hepatocytesMore potent inhibitor than amiloride.

Signaling Pathway of ENaC Regulation

The activity of the epithelial sodium channel is tightly regulated by a complex signaling network. A key pathway involves the hormone aldosterone, which promotes sodium reabsorption. The following diagram illustrates a simplified model of this regulatory cascade.

ENaC_Regulation cluster_membrane Apical Membrane Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR binds Nucleus Nucleus MR->Nucleus translocates to SGK1_mRNA SGK1 mRNA Nucleus->SGK1_mRNA transcription SGK1 SGK1 SGK1_mRNA->SGK1 translation Nedd4_2 Nedd4-2 SGK1->Nedd4_2 phosphorylates & inhibits ENaC ENaC Nedd4_2->ENaC ubiquitinates Endocytosis Endocytosis & Degradation ENaC->Endocytosis targeted for Ubiquitin Ub Na_ion Na+ Na_ion->ENaC influx

Caption: Aldosterone-mediated signaling pathway regulating ENaC activity at the apical membrane.

Experimental Protocols

Determining Inhibitory Potency (IC50) of Amiloride and this compound on ENaC using Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

This protocol provides a generalized workflow for assessing the inhibitory effects of amiloride and this compound on ENaC expressed in Xenopus laevis oocytes.

1. Oocyte Preparation:

  • Harvest and de-folliculate Stage V-VI oocytes from a female Xenopus laevis.

  • Inject oocytes with cRNAs encoding the α, β, and γ subunits of ENaC.

  • Incubate oocytes for 2-4 days at 18°C in Barth's solution to allow for channel expression.

2. Electrophysiological Recording:

  • Place an ENaC-expressing oocyte in a recording chamber continuously perfused with a standard recording solution (e.g., ND96 containing 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.4).

  • Impale the oocyte with two glass microelectrodes filled with 3 M KCl (resistance of 0.5-2 MΩ). One electrode measures the membrane potential (Vm), and the other injects current.

  • Clamp the membrane potential at a holding potential of -60 mV using a two-electrode voltage clamp amplifier.

3. Application of Inhibitors:

  • Record the baseline ENaC current (I_Na) in the standard recording solution.

  • Perfuse the recording chamber with solutions containing increasing concentrations of either amiloride or this compound (e.g., ranging from 10 nM to 100 µM).

  • Allow the current to reach a steady state at each concentration before proceeding to the next.

  • After the highest concentration, wash out the inhibitor with the standard recording solution to check for reversibility.

4. Data Analysis:

  • Measure the steady-state current at each inhibitor concentration.

  • Normalize the current at each concentration to the baseline current recorded in the absence of the inhibitor.

  • Plot the normalized current as a function of the inhibitor concentration.

  • Fit the concentration-response data to a Hill equation to determine the IC50 value, which is the concentration of the inhibitor that causes 50% of the maximal inhibition.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for comparing the inhibitory effects of this compound and amiloride on ENaC.

Experimental_Workflow start Start oocyte_prep Xenopus Oocyte Preparation & ENaC cRNA Injection start->oocyte_prep expression Incubation & Channel Expression oocyte_prep->expression tevc_setup Two-Electrode Voltage Clamp Setup expression->tevc_setup baseline Record Baseline ENaC Current tevc_setup->baseline inhibitor_app Apply Inhibitor baseline->inhibitor_app amiloride Amiloride (Concentration Gradient) inhibitor_app->amiloride Drug A dma This compound (Concentration Gradient) inhibitor_app->dma Drug B record_inhibition Record Inhibited Current at Each Concentration amiloride->record_inhibition dma->record_inhibition washout Washout record_inhibition->washout data_analysis Data Analysis: Concentration-Response Curve & IC50 Calculation washout->data_analysis comparison Compare Potency & Selectivity data_analysis->comparison end End comparison->end

Caption: A generalized workflow for comparing ENaC inhibitors using TEVC in Xenopus oocytes.

Conclusion

The choice between this compound and amiloride for ENaC inhibition studies must be made with careful consideration of their distinct pharmacological profiles. Amiloride is the superior choice for experiments requiring potent and selective blockade of ENaC. Conversely, this compound's utility lies in its preferential inhibition of the Na+/H+ exchanger, although its weaker but present activity against ENaC and other transporters necessitates careful experimental design and data interpretation to avoid confounding results. Researchers should use the quantitative data and protocols provided in this guide to inform their experimental strategy and ensure the validity of their findings.

References

Dimethylamiloride vs. Cariporide: A Comparative Guide to NHE1 Inhibitor Specificity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Na+/H+ exchanger isoform 1 (NHE1) is a ubiquitously expressed transmembrane protein critical for the regulation of intracellular pH (pHi) and cell volume. Its involvement in various pathophysiological processes, including cardiac hypertrophy and cancer progression, has made it a significant target for therapeutic intervention. Among the numerous inhibitors developed, dimethylamiloride (DMA) and cariporide have been extensively studied. This guide provides an objective comparison of their specificity as NHE1 inhibitors, supported by experimental data, detailed methodologies, and visual representations of relevant signaling pathways.

Quantitative Comparison of Inhibitor Potency

The specificity of an inhibitor is best understood by comparing its potency against the target isoform (NHE1) versus other closely related isoforms (NHE2 and NHE3). The half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki) are key metrics for this evaluation, with lower values indicating higher potency.

InhibitorNHE1NHE2NHE3Selectivity (NHE1 vs. NHE2)Selectivity (NHE1 vs. NHE3)
Cariporide IC50: 0.05 µM[1][2]IC50: 1000 µM[1][2]IC50: 3 µM[1][2]~20,000-fold~60-fold
This compound (DMA) *Ki: ~0.08 µM[1]Ki: ~0.5 µM[1]Ki: ~10 µM[1]~6.25-fold~125-fold

Note: The Ki values presented for this compound are based on data for the closely related 5-N-substituted amiloride analog, 5-N-(methyl-propyl)amiloride (MPA).[1] While specific Ki values for DMA were not found, MPA's values are considered representative for this class of amiloride derivatives.

Based on the available data, Cariporide demonstrates significantly higher specificity for NHE1 compared to this compound. Cariporide's potency against NHE1 is approximately 20,000-fold greater than against NHE2 and 60-fold greater than against NHE3.[1][2] In contrast, the amiloride analog shows a more modest selectivity profile.

Experimental Protocols

The determination of inhibitor potency and specificity relies on precise experimental methodologies. A common and robust method involves measuring the inhibitor's effect on the rate of intracellular pH recovery following an acid load in cells expressing specific NHE isoforms.

Protocol: Determination of NHE Inhibitor IC50 using Intracellular pH Measurement

This protocol outlines the key steps to assess the inhibitory activity of compounds like this compound and cariporide on different NHE isoforms.

  • Cell Culture and Transfection:

    • Utilize a cell line deficient in endogenous NHE activity (e.g., PS120 fibroblasts).

    • Stably transfect these cells with plasmids encoding the human NHE1, NHE2, or NHE3 isoform. This creates distinct cell lines, each expressing a single NHE isoform.

  • Cell Preparation and Dye Loading:

    • Plate the transfected cells onto glass coverslips and allow them to adhere.

    • Load the cells with a pH-sensitive fluorescent dye, typically 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein acetoxymethyl ester (BCECF-AM). The AM ester form allows the dye to passively cross the cell membrane.

    • Incubate the cells with BCECF-AM in a physiological buffer (e.g., Hanks' Balanced Salt Solution) at 37°C. Intracellular esterases will cleave the AM group, trapping the fluorescent BCECF inside the cell.

  • Inducing Intracellular Acidification:

    • Induce an acute intracellular acid load. A common method is the ammonium prepulse technique, where cells are first incubated in a buffer containing NH4Cl, followed by a switch to an ammonium-free buffer, which causes a rapid drop in pHi.

  • Measurement of pHi Recovery:

    • Place the coverslip in a perfusion chamber on the stage of a fluorescence microscope equipped with a ratiometric imaging system.

    • Monitor the fluorescence of BCECF at two different excitation wavelengths (e.g., 490 nm and 440 nm) while recording the emission at a single wavelength (e.g., 535 nm). The ratio of the fluorescence intensities is proportional to the intracellular pH.

    • After acid loading, perfuse the cells with a sodium-containing buffer to initiate NHE-mediated pHi recovery. The rate of this recovery is a direct measure of NHE activity.

  • Inhibitor Application and Data Analysis:

    • Perform a series of experiments where different concentrations of the inhibitor (this compound or cariporide) are added to the perfusion buffer.

    • Measure the initial rate of pHi recovery in the presence of each inhibitor concentration.

    • Plot the rate of pHi recovery as a function of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the rate of pHi recovery.

  • Determining Selectivity:

    • Repeat the entire protocol for each of the cell lines expressing the different NHE isoforms (NHE1, NHE2, and NHE3).

    • Compare the IC50 values obtained for each inhibitor against the different isoforms to determine its selectivity profile.

Signaling Pathways and Experimental Workflows

The significance of NHE1 inhibition stems from its role in various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate key pathways and a typical experimental workflow.

NHE1_Cardiac_Hypertrophy cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R ET1 Endothelin-1 ETAR ETA Receptor ET1->ETAR PLC PLC AT1R->PLC ETAR->PLC NHE1 NHE1 Na_in ↑ [Na+]i NHE1->Na_in Na+ influx NCX Na+/Ca2+ Exchanger Ca_in ↑ [Ca2+]i NCX->Ca_in Ca2+ influx IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKC PKC DAG->PKC PKC->NHE1 Activation Na_in->NCX Reverse Mode Calcineurin Calcineurin Ca_in->Calcineurin CaMKII CaMKII Ca_in->CaMKII NFAT NFAT Calcineurin->NFAT Dephosphorylation HDAC HDAC CaMKII->HDAC Phosphorylation Hypertrophic_Genes Hypertrophic Gene Expression NFAT->Hypertrophic_Genes Nuclear Translocation HDAC->Hypertrophic_Genes Nuclear Export

Caption: NHE1 Signaling in Cardiac Hypertrophy.

NHE1_Cancer_Invasion cluster_extracellular_cancer Extracellular Matrix cluster_membrane_cancer Plasma Membrane cluster_intracellular_cancer Intracellular ECM ECM Cell_Migration Cell Migration & Invasion MMPs MMPs (active) MMPs->ECM Degradation NHE1_cancer NHE1 H_out H+ Efflux NHE1_cancer->H_out Actin_Dynamics Actin Cytoskeleton Reorganization NHE1_cancer->Actin_Dynamics Anchoring Acidic_pHe Acidic pHe H_out->Acidic_pHe Acidic_pHe->MMPs Activation Actin_Dynamics->Cell_Migration

Caption: NHE1 Role in Cancer Cell Invasion.

experimental_workflow start Start cell_culture Culture NHE-deficient cells start->cell_culture transfection Transfect with NHE1, NHE2, or NHE3 cell_culture->transfection dye_loading Load cells with BCECF-AM transfection->dye_loading acid_load Induce intracellular acid load dye_loading->acid_load ph_recovery Measure pHi recovery acid_load->ph_recovery inhibitor_test Test various inhibitor concentrations ph_recovery->inhibitor_test ic50_calc Calculate IC50 values inhibitor_test->ic50_calc selectivity_analysis Analyze isoform selectivity ic50_calc->selectivity_analysis end End selectivity_analysis->end

Caption: Experimental Workflow for IC50 Determination.

Conclusion

The experimental data clearly indicates that cariporide is a more specific NHE1 inhibitor than this compound . Its high potency for NHE1, coupled with significantly lower affinity for NHE2 and NHE3, makes it a superior tool for studies where precise targeting of NHE1 is crucial. This compound, while an effective NHE1 inhibitor, exhibits a broader spectrum of activity against other NHE isoforms. The choice between these inhibitors should, therefore, be guided by the specific requirements of the research, with cariporide being the preferred option for investigations demanding high NHE1 selectivity.

References

Confirming Dimethylamiloride's Mechanism of Action: A Comparative Guide to Using siRNA Knockdown of NHE1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing a clear mechanism of action is a cornerstone of therapeutic development. This guide provides a comprehensive comparison of using siRNA-mediated knockdown of the Na+/H+ exchanger 1 (NHE1) to validate the pharmacological effects of its inhibitor, Dimethylamiloride (DMA). We present supporting experimental data, detailed protocols, and a look at alternative validation methods to empower your research.

The Na+/H+ exchanger 1 (NHE1) is a ubiquitously expressed membrane protein critical for regulating intracellular pH (pHi), cell volume, and ion homeostasis. Its dysregulation has been implicated in various pathologies, including cancer and cardiovascular diseases, making it an attractive therapeutic target. This compound (DMA) is a potent and selective inhibitor of NHE1.[1][2] To rigorously confirm that the observed cellular effects of DMA are indeed mediated through its intended target, NHE1, a common and effective strategy is to compare its effects to those of a highly specific genetic knockdown of NHE1 using small interfering RNA (siRNA).

This guide will delve into the experimental data and protocols necessary to perform this validation, offering a clear comparison between the pharmacological and genetic approaches.

Data Presentation: Comparing the Impact of DMA and NHE1 siRNA

To objectively assess the on-target effects of this compound, a direct comparison of its impact on key cellular processes with that of NHE1-specific siRNA is essential. The following tables summarize the expected quantitative outcomes from such comparative experiments.

Treatment GroupIntracellular pH (pHi) Recovery Rate (ΔpH/min)
Untreated ControlBaseline recovery rate
Scrambled siRNA ControlNo significant change from untreated
This compound (DMA)Significant decrease in recovery rate
NHE1 siRNASignificant decrease in recovery rate, comparable to DMA

Table 1: Comparison of the Effects of this compound and NHE1 siRNA on Intracellular pH. A primary function of NHE1 is to extrude protons from the cell, thus regulating pHi. Both pharmacological inhibition with DMA and genetic knockdown of NHE1 are expected to impair this function, leading to a slower recovery from an induced acid load.

Treatment GroupCell Proliferation Rate (% of Control)
Untreated Control100%
Scrambled siRNA Control~100%
This compound (DMA)Significant decrease in proliferation
NHE1 siRNASignificant decrease in proliferation, comparable to DMA

Table 2: Comparison of the Effects of this compound and NHE1 siRNA on Cell Proliferation. NHE1 activity is often upregulated in cancer cells and is associated with increased proliferation.[3] Inhibition of NHE1 by either DMA or siRNA is anticipated to reduce the rate of cell division.

Treatment GroupApoptosis Rate (% of Apoptotic Cells)
Untreated ControlBaseline apoptosis rate
Scrambled siRNA ControlNo significant change from untreated
This compound (DMA)Significant increase in apoptosis
NHE1 siRNASignificant increase in apoptosis, comparable to DMA

Table 3: Comparison of the Effects of this compound and NHE1 siRNA on Apoptosis. By disrupting intracellular pH homeostasis, inhibition of NHE1 can trigger programmed cell death.[4] Both DMA treatment and NHE1 knockdown are expected to lead to a measurable increase in the apoptotic cell population.

Experimental Protocols: A Step-by-Step Guide

To achieve the quantitative data presented above, rigorous and well-controlled experiments are necessary. Below are detailed methodologies for the key experiments cited in this guide.

NHE1 Inhibition with this compound (DMA)

This protocol outlines the treatment of cultured cells with DMA to assess its impact on cellular functions.

Materials:

  • This compound (DMA) hydrochloride

  • Dimethyl sulfoxide (DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Cultured cells of interest

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of DMA (e.g., 10-50 mM) in sterile DMSO. Store at -20°C.

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere and reach 60-80% confluency.

  • Treatment Preparation: Dilute the DMA stock solution in complete cell culture medium to the desired final concentrations. A dose-response experiment is recommended, with concentrations for DMA typically ranging from 1 µM to 100 µM.[4] A vehicle control (medium with the same final concentration of DMSO) must be included.

  • Incubation: Remove the existing medium from the cells and replace it with the DMA-containing or vehicle control medium. Incubate for a predetermined duration (e.g., 24, 48, or 72 hours), depending on the downstream assay.

  • Downstream Analysis: Following incubation, proceed with assays to measure intracellular pH, cell proliferation, or apoptosis.

siRNA-Mediated Knockdown of NHE1

This protocol details the transient knockdown of NHE1 expression using small interfering RNA.

Materials:

  • Validated siRNA targeting human NHE1 (and a non-targeting or scrambled control siRNA)

  • Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)

  • Opti-MEM™ I Reduced Serum Medium

  • Complete antibiotic-free cell culture medium

  • Cultured cells of interest

Procedure:

  • siRNA Preparation: Reconstitute lyophilized siRNAs in nuclease-free water to a stock concentration of 20 µM.

  • Cell Seeding: The day before transfection, seed cells in antibiotic-free medium so that they will be 60-80% confluent at the time of transfection.

  • Transfection Complex Formation:

    • For each well to be transfected, dilute the NHE1 siRNA or control siRNA in Opti-MEM™.

    • In a separate tube, dilute the transfection reagent in Opti-MEM™.

    • Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow for complex formation.

  • Transfection: Add the siRNA-lipid complexes to the cells.

  • Incubation: Incubate the cells for 24-72 hours. The optimal incubation time should be determined to achieve maximal protein knockdown.

  • Validation of Knockdown: Before proceeding to functional assays, validate the knockdown efficiency at both the mRNA (by qPCR) and protein (by Western blot) levels. A knockdown of >70% is generally considered effective.

  • Downstream Analysis: Perform assays for intracellular pH, cell proliferation, or apoptosis.

Measurement of Intracellular pH (pHi) Recovery

This protocol describes a common method for assessing NHE1 activity by measuring the recovery of pHi after an acid load.

Materials:

  • pH-sensitive fluorescent dye (e.g., BCECF-AM)

  • HEPES-buffered saline solution

  • NH₄Cl solution

  • Fluorescence plate reader or microscope

Procedure:

  • Cell Loading: Load the cells with the pH-sensitive dye according to the manufacturer's instructions.

  • Acid Load: Induce an intracellular acid load by incubating the cells in a solution containing NH₄Cl.

  • Recovery Monitoring: Remove the NH₄Cl solution and replace it with a sodium-containing buffer to allow for pHi recovery.

  • Data Acquisition: Measure the fluorescence intensity over time using a ratiometric approach.

  • Analysis: Calculate the rate of pHi recovery (ΔpH/min) from the initial linear portion of the recovery curve.

Mandatory Visualizations: Understanding the Pathways and Processes

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_0 Extracellular cluster_1 Intracellular Extracellular Na+ Extracellular Na+ NHE1 NHE1 Extracellular Na+->NHE1 Extracellular H+ Extracellular H+ Intracellular Na+ Intracellular Na+ Intracellular H+ Intracellular H+ Intracellular H+->NHE1 Increased pHi Increased pHi Cell Proliferation Cell Proliferation Increased pHi->Cell Proliferation Apoptosis Inhibition Apoptosis Inhibition Increased pHi->Apoptosis Inhibition NHE1->Extracellular H+ NHE1->Intracellular Na+ NHE1->Increased pHi Maintains

Caption: Signaling pathway of NHE1 in regulating intracellular pH and downstream cellular processes.

cluster_0 Pharmacological Inhibition cluster_1 Genetic Knockdown This compound This compound NHE1 Inhibition NHE1 Inhibition This compound->NHE1 Inhibition Cellular Effects Cellular Effects NHE1 Inhibition->Cellular Effects siRNA siRNA NHE1 mRNA Degradation NHE1 mRNA Degradation siRNA->NHE1 mRNA Degradation Reduced NHE1 Protein Reduced NHE1 Protein NHE1 mRNA Degradation->Reduced NHE1 Protein Reduced NHE1 Protein->Cellular Effects

Caption: Logical relationship for confirming this compound's mechanism of action.

Cell Culture Cell Culture Treatment Groups Treatment Groups Cell Culture->Treatment Groups Untreated Control Untreated Control Treatment Groups->Untreated Control Scrambled siRNA Scrambled siRNA Treatment Groups->Scrambled siRNA This compound This compound Treatment Groups->this compound NHE1 siRNA NHE1 siRNA Treatment Groups->NHE1 siRNA Downstream Assays Downstream Assays Untreated Control->Downstream Assays Scrambled siRNA->Downstream Assays This compound->Downstream Assays NHE1 siRNA->Downstream Assays pHi Measurement pHi Measurement Downstream Assays->pHi Measurement Proliferation Assay Proliferation Assay Downstream Assays->Proliferation Assay Apoptosis Assay Apoptosis Assay Downstream Assays->Apoptosis Assay Data Analysis Data Analysis pHi Measurement->Data Analysis Proliferation Assay->Data Analysis Apoptosis Assay->Data Analysis

Caption: Experimental workflow for comparing this compound and NHE1 siRNA.

Alternative Methods for Validating this compound's Mechanism

While the combined use of a pharmacological inhibitor and siRNA is a robust method for target validation, other techniques can provide complementary or even more definitive evidence.

CRISPR-Cas9 Mediated Knockout of NHE1

The CRISPR-Cas9 system allows for the permanent knockout of the NHE1 gene (SLC9A1), creating a cell line that is genetically null for the target protein.

Comparison to siRNA:

  • Permanence: CRISPR knockout is permanent and heritable, whereas siRNA knockdown is transient.

  • Completeness: CRISPR can achieve complete knockout of the target gene, while siRNA typically results in a partial knockdown.

  • Off-target effects: Both methods have the potential for off-target effects, but these can be mitigated with careful design and validation.

Workflow for CRISPR-Cas9 Knockout Validation:

  • gRNA Design: Design and synthesize guide RNAs (gRNAs) that target the NHE1 gene.

  • Transfection: Co-transfect cells with a Cas9 nuclease expression vector and the NHE1-specific gRNAs.

  • Clonal Selection: Isolate and expand single-cell clones.

  • Validation: Screen clones for the absence of NHE1 protein expression by Western blot and confirm the genetic modification by sequencing the target locus.

  • Phenotypic Analysis: Treat the NHE1 knockout and wild-type parental cells with this compound. The knockout cells should exhibit a phenotype similar to the DMA-treated wild-type cells and should be resistant to further treatment with DMA, thus confirming that NHE1 is the drug's target.

By employing the methodologies and comparative data presented in this guide, researchers can confidently and accurately validate the mechanism of action of this compound and other NHE1-targeted therapeutics, a critical step in the journey from discovery to clinical application.

References

Navigating Macropinocytosis Inhibition: A Comparative Analysis of Dimethylamiloride and EIPA

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating macropinocytosis, the selection of an appropriate inhibitor is a critical experimental decision. Dimethylamiloride (DMA) and 5-(N-ethyl-N-isopropyl)amiloride (EIPA) are two of the most commonly employed pharmacological agents for this purpose. This guide provides a comprehensive comparative analysis of their performance, supported by experimental data and detailed methodologies, to facilitate informed selection for your research needs.

Macropinocytosis is a crucial cellular process for nutrient uptake, immune surveillance, and, in the context of cancer, a survival mechanism. Both DMA and EIPA are potent inhibitors of this process, acting on the same primary target: the Na+/H+ exchanger (NHE) on the plasma membrane.[1][2] Inhibition of NHE leads to a decrease in the submembranous pH, which in turn prevents the activation of key signaling molecules, Rac1 and Cdc42, essential for the actin cytoskeleton rearrangements required for macropinosome formation.[2][3] While sharing a common mechanism, their utility and potential confounding effects warrant a detailed comparison.

Quantitative Comparison of Inhibitor Performance

InhibitorTarget(s)Reported Effective Concentration for Macropinocytosis InhibitionKey Off-Target Effects/Notes
This compound (DMA) Na+/H+ exchangers (NHEs)Often used at similar concentrations to EIPA, considered a more potent analogue of amiloride.[2][4]Inhibition of ion transport, alteration of intracellular pH. These are direct consequences of its mechanism of action but can be considered off-target in the context of macropinocytosis-specific effects.[1]
EIPA Na+/H+ exchangers (NHEs)10 µM - 100 µM, with 25 µM - 50 µM being common for robust inhibition.[1][3][5]Inhibition of ion transport, alteration of intracellular pH.[3] At higher concentrations, potential for cytotoxicity.[4]

Mechanism of Action and Signaling Pathway

Both DMA and EIPA function by inhibiting NHE1, a ubiquitously expressed isoform of the Na+/H+ exchanger. This inhibition disrupts the localized pH homeostasis at the sub-plasma membrane level, a critical requirement for the activation of small GTPases Rac1 and Cdc42. These GTPases are master regulators of the actin cytoskeleton dynamics that drive the formation of membrane ruffles, the precursors to macropinosomes. By preventing the activation of Rac1 and Cdc42, both drugs effectively halt the initiation of macropinocytosis.

macropinocytosis_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Rac1_Cdc42 Rac1 / Cdc42 PI3K->Rac1_Cdc42 Ras->Rac1_Cdc42 Actin Actin Polymerization (Membrane Ruffling) Rac1_Cdc42->Actin Macropinosome Macropinosome Formation Actin->Macropinosome NHE1 Na+/H+ Exchanger (NHE1) pH Submembranous pH Regulation NHE1->pH maintains alkaline pH pH->Rac1_Cdc42 enables activation Inhibitors This compound (DMA) EIPA Inhibitors->NHE1 inhibit

Signaling pathway of macropinocytosis and points of inhibition by DMA and EIPA.

Experimental Protocols

A widely accepted method for quantifying macropinocytosis is the dextran uptake assay. This protocol provides a reliable and quantifiable measure of macropinocytic activity.

Dextran Uptake Assay for Macropinocytosis Quantification

1. Cell Culture and Treatment:

  • Plate cells on glass coverslips or in multi-well plates to achieve a desired confluency (e.g., 70-80%).

  • Pre-incubate the cells with the macropinocytosis inhibitor (e.g., EIPA at a final concentration of 25-50 µM or an equivalent effective concentration of DMA) or vehicle control (e.g., DMSO) in serum-free medium for 30-60 minutes at 37°C.[4]

2. Dextran Incubation:

  • Add fluorescently labeled high-molecular-weight (70 kDa) dextran (e.g., TMR-dextran or FITC-dextran) to the medium at a final concentration of 0.5-1 mg/mL.[4]

  • Incubate the cells for 30 minutes at 37°C to allow for dextran uptake via macropinocytosis.

3. Washing and Fixation:

  • To terminate dextran uptake, aspirate the dextran-containing medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS). This step is crucial to remove extracellular dextran.

  • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.

4. Imaging and Quantification:

  • Mount the coverslips on microscope slides with a mounting medium containing a nuclear stain (e.g., DAPI or Hoechst) to visualize the cells.

  • Acquire images using a fluorescence or confocal microscope.

  • Quantify the amount of internalized dextran using image analysis software. The total fluorescence intensity of dextran per cell or the number of dextran-positive vesicles can be measured.

dextran_uptake_workflow Start Plate Cells Inhibitor Pre-incubate with Inhibitor (DMA/EIPA) or Vehicle Start->Inhibitor Dextran Add Fluorescent Dextran (70 kDa) Inhibitor->Dextran Incubate Incubate at 37°C (30 min) Dextran->Incubate Wash Wash with ice-cold PBS Incubate->Wash Fix Fix with 4% PFA Wash->Fix Image Fluorescence Microscopy Fix->Image Quantify Image Analysis and Quantification Image->Quantify

Experimental workflow for the dextran uptake assay.

Logical Framework for Inhibitor Selection

The choice between DMA and EIPA, or indeed other macropinocytosis inhibitors, depends on the specific experimental context. The following diagram illustrates a logical approach to selecting an appropriate inhibitor.

inhibitor_selection_logic Start Is inhibition of macropinocytosis required? Use_Inhibitor Select a pharmacological inhibitor Start->Use_Inhibitor Yes NHE_Inhibitor Are DMA or EIPA suitable? Use_Inhibitor->NHE_Inhibitor Select_DMA_EIPA Choose DMA or EIPA based on potency and cell type NHE_Inhibitor->Select_DMA_EIPA Yes Consider_Alternatives Consider alternative inhibitors (e.g., targeting Rac1, PI3K) NHE_Inhibitor->Consider_Alternatives No (concern about off-target pH effects) Validate Validate inhibitor specificity and effective concentration Select_DMA_EIPA->Validate Consider_Alternatives->Validate End Proceed with experiment Validate->End

Logical workflow for selecting a macropinocytosis inhibitor.

References

Unveiling the Cardioprotective Potential of Dimethylamiloride: A Comparative In Vivo Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of the in vivo efficacy of Dimethylamiloride (DMA) against other key Na+/H+ exchanger (NHE) inhibitors in a cardiac ischemia-reperfusion injury model. This document summarizes key experimental data, details methodological protocols, and visualizes critical pathways and workflows to support further investigation into DMA's therapeutic potential.

This compound (DMA), a potent inhibitor of the Na+/H+ exchanger 1 (NHE1), has demonstrated significant cardioprotective effects in preclinical studies.[1][2][3] By blocking the NHE1, DMA mitigates the intracellular sodium and subsequent calcium overload that is a hallmark of ischemia-reperfusion injury, thereby preserving cardiac function and reducing tissue damage.[3][4] This guide offers a comparative analysis of DMA's performance against other notable NHE inhibitors, including amiloride, cariporide, and eniporide, in relevant in vivo disease models.

Comparative Efficacy of NHE1 Inhibitors in Cardiac Ischemia-Reperfusion Injury

The following tables summarize the in vivo efficacy of this compound and alternative NHE1 inhibitors in rodent models of myocardial ischemia-reperfusion injury. The data has been compiled from various studies to provide a comparative overview.

Table 1: In Vivo Efficacy of this compound (DMA) in a Rat Model of Ischemia-Reperfusion Injury

CompoundDoseAnimal ModelKey Efficacy EndpointsOutcomeReference
DMA1, 5, 20 µMIsolated Perfused Rat HeartRecovery of Developed Tension (DT), Reduction in Resting Tension (RT), Creatine Phosphokinase (CPK) ReleaseDose-dependent improvement in post-ischemic cardiac function. At 20 µM, DT recovery was 79% vs 28% in control. Significant reduction in CPK release.[1]
DMA10 µMIsolated Perfused Rat HeartFunctional Recovery (Rate-Pressure Product), Cell Viability (TTC Staining), Mitochondrial Permeability Transition (MPT)Improved functional recovery (68% vs 24% in control), increased cell viability (69.6% vs 21.2% in control), and inhibited MPT.[2]
DMA20 µMIsolated Rat Ventricular WallNormalization of Tissue Na+, Ca2+, and K+ LevelsNormalized ion content in reperfused tissue, consistent with improved contractile function.[3]

Table 2: In Vivo Efficacy of Alternative NHE1 Inhibitors in Rodent Models of Ischemia-Reperfusion Injury

CompoundDoseAnimal ModelKey Efficacy EndpointsOutcomeReference
Amiloride100 µMIsolated Perfused Rat HeartRecovery of Left Ventricular Developed Pressure (LVDP), Creatine Phosphokinase (CPK) Activity, Ventricular ArrhythmiasSignificantly better recovery of LVDP, decreased CPK activity, and complete abolishment of reperfusion arrhythmias.[5]
Amiloride0.1 mMIsolated Perfused Rat HeartAttenuation of Tissue Na+ and Ca2+ Rise, Reduction in Arrhythmias and Lipid PeroxidationAttenuated the rise in intracellular Na+ and Ca2+, and reduced the incidence and duration of arrhythmias.[4]
Cariporide0.1, 0.3, 1 mg/kg (IV)In Vivo Rat ModelReduction in Myocardial Infarct Size, Suppression of Ventricular ArrhythmiasDose-dependently reduced infarct size (from 28% to 5% at 1 mg/kg) and suppressed ischemia- and reperfusion-induced arrhythmias.[6]
CariporidePre-ischemic administrationIsolated Perfused Rat HeartImproved Cardiac Recovery, Reduction in ApoptosisDecreased the degree of impaired cardiac recovery and reduced the number of apoptotic cardiomyocytes.[7]
Eniporide100 and 150 mg (human equivalent)Human Clinical Trial (ESCAMI)Infarct Size (cardiac enzyme release)Did not result in a significant reduction of infarct size in patients undergoing reperfusion therapy for acute myocardial infarction.[8][9]

Experimental Protocols

A detailed methodology is crucial for the replication and validation of in vivo efficacy studies. Below is a representative experimental protocol for a rat model of myocardial ischemia-reperfusion injury.

In Vivo Rat Model of Myocardial Ischemia-Reperfusion Injury

1. Animal Preparation:

  • Male Sprague-Dawley rats (250-300g) are used for the study.[10]

  • Animals are anesthetized with an appropriate anesthetic agent (e.g., sodium pentobarbital, 60 mg/kg, i.p.).[11]

  • The rats are then intubated and ventilated with room air. Body temperature is maintained at 37°C throughout the procedure.

2. Surgical Procedure:

  • A left thoracotomy is performed to expose the heart.[10]

  • The left anterior descending (LAD) coronary artery is identified and a suture (e.g., 6-0 silk) is passed around it.[10]

  • The ends of the suture are threaded through a small vinyl tube to form a snare for reversible occlusion.

3. Ischemia and Reperfusion:

  • Myocardial ischemia is induced by tightening the snare on the LAD artery. Successful occlusion is confirmed by the appearance of a pale color in the myocardium and ST-segment elevation on an electrocardiogram (ECG).[10]

  • The ischemic period is typically maintained for 30-45 minutes.[10]

  • Reperfusion is initiated by releasing the snare and is allowed to proceed for a period ranging from 2 hours to 24 hours, depending on the study endpoints.[10][12]

4. Drug Administration:

  • This compound or the comparator drug is administered at the desired dose and route. Administration can occur before ischemia (pre-treatment), during ischemia, or at the onset of reperfusion.[6][7] For example, cariporide has been administered intravenously as a bolus 2 minutes before reperfusion.[11]

5. Endpoint Analysis:

  • Infarct Size Measurement: At the end of the reperfusion period, the heart is excised. The LAD is re-occluded, and a dye (e.g., Evans blue) is perfused to delineate the area at risk. The heart is then sliced and incubated in 2,3,5-triphenyltetrazolium chloride (TTC) to differentiate between viable (red) and infarcted (pale) tissue. The infarct size is expressed as a percentage of the area at risk.[6]

  • Cardiac Function: Hemodynamic parameters such as left ventricular systolic pressure (LVSP) and left ventricular end-diastolic pressure (LVEDP) can be monitored throughout the experiment using a catheter inserted into the left ventricle.[7]

  • Biochemical Markers: Blood samples can be collected to measure the levels of cardiac enzymes such as creatine kinase (CK) and lactate dehydrogenase (LDH) as indicators of myocardial damage.[5]

  • Arrhythmia Analysis: ECG is continuously monitored to assess the incidence and duration of ventricular arrhythmias during ischemia and reperfusion.[6]

Visualizing the Mechanism and Workflow

To further elucidate the context of DMA's action and the experimental process, the following diagrams are provided.

NHE1_Signaling_Pathway cluster_ischemia Ischemia/Reperfusion cluster_cell Cardiomyocyte Ischemia Ischemia Intracellular_Acidosis Intracellular Acidosis (↓ pH) Ischemia->Intracellular_Acidosis Reperfusion Reperfusion NHE1 NHE1 Activation Intracellular_Acidosis->NHE1 Activates Na_Influx ↑ Intracellular Na+ NHE1->Na_Influx Drives NCX_Reverse Reverse Mode Na+/Ca2+ Exchanger (NCX) Na_Influx->NCX_Reverse Promotes Ca_Overload ↑ Intracellular Ca2+ NCX_Reverse->Ca_Overload Leads to Cell_Injury Cell Injury & Death Ca_Overload->Cell_Injury DMA This compound (DMA) DMA->NHE1 Inhibits

Caption: NHE1 Signaling Pathway in Ischemia-Reperfusion Injury.

Experimental_Workflow cluster_preparation Animal Preparation cluster_procedure Ischemia-Reperfusion Procedure cluster_analysis Endpoint Analysis Anesthesia Anesthesia & Ventilation Surgical_Prep Thoracotomy & Heart Exposure Anesthesia->Surgical_Prep Drug_Admin Drug Administration (DMA or Alternative) Surgical_Prep->Drug_Admin LAD_Occlusion LAD Coronary Artery Occlusion (Ischemia) Drug_Admin->LAD_Occlusion Reperfusion Release of Occlusion (Reperfusion) LAD_Occlusion->Reperfusion Hemodynamics Hemodynamic Monitoring (LVSP, LVEDP) Reperfusion->Hemodynamics Infarct_Size Infarct Size Measurement (TTC Staining) Reperfusion->Infarct_Size Biomarkers Biochemical Analysis (CK, LDH) Reperfusion->Biomarkers Arrhythmia ECG Monitoring Reperfusion->Arrhythmia

References

Dimethylamiloride's Efficacy Across Na+/H+ Exchanger Isoforms: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals evaluating Dimethylamiloride (DMA) as a Na+/H+ exchanger (NHE) inhibitor. This document provides a detailed comparison of DMA's effectiveness against various NHE isoforms, supported by quantitative data, experimental protocols, and visual diagrams.

This compound (DMA), a derivative of the potassium-sparing diuretic amiloride, is a widely utilized pharmacological tool for inhibiting the Na+/H+ exchanger (NHE) family of ion transporters. These exchangers are integral to the regulation of intracellular pH, cell volume, and sodium homeostasis. The nine known mammalian NHE isoforms (NHE1-9) exhibit distinct tissue distributions and physiological roles, making isoform-selective inhibition a critical goal for therapeutic development and basic research. This guide examines the effectiveness of DMA against all major NHE isoforms and compares its performance with other notable NHE inhibitors.

Quantitative Comparison of Inhibitor Potency

The inhibitory potency of DMA and other amiloride analogs varies significantly across the different NHE isoforms. Generally, the NHE1 isoform, which is ubiquitously expressed, is the most sensitive to amiloride-based inhibitors. DMA exhibits a clear selectivity profile, with a significantly higher affinity for NHE1 compared to other isoforms. The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of DMA and other commonly used NHE inhibitors against various NHE isoforms.

InhibitorNHE1NHE2NHE3NHE4NHE5
This compound (DMA) Ki: 0.02 µM[1][2]Ki: 0.25 µM[1][2]Ki: 14 µM[1][2]Little to no effect[1]Little to no effect[1]
Amiloride IC50: >100 µM[3]-IC50: >100 µM[3]--
5-(N-ethyl-N-isopropyl)amiloride (EIPA) -IC50: 4.8 µM[4]IC50: 24 µM[4]--
Cariporide IC50: 0.03 µM[5]-IC50: ~1000 µM[3]--
Eniporide IC50: 0.0045 µM[5]----
Zoniporide IC50: 0.014 µM[6]>150-fold selective for NHE1[6]>150-fold selective for NHE1[6]--

Note: The potency of inhibitors can vary depending on the experimental conditions, such as the cell type and extracellular sodium concentration.

Logical Relationship of DMA's Effectiveness

The following diagram illustrates the hierarchical effectiveness of this compound as an inhibitor for different NHE isoforms, highlighting its pronounced selectivity for NHE1.

DMA_Effectiveness cluster_high_affinity High Affinity cluster_moderate_affinity Moderate Affinity cluster_low_affinity Low Affinity cluster_no_effect Little to No Effect NHE1 NHE1 (Ki = 0.02 µM) NHE2 NHE2 (Ki = 0.25 µM) NHE3 NHE3 (Ki = 14 µM) NHE4 NHE4 NHE5 NHE5 DMA This compound (DMA) DMA->NHE1 Strong Inhibition DMA->NHE2 Moderate Inhibition DMA->NHE3 Weak Inhibition DMA->NHE4 DMA->NHE5

DMA's inhibitory profile across NHE isoforms.

Experimental Protocols

The determination of the inhibitory activity of compounds like DMA on NHE isoforms is commonly performed using fluorescence-based intracellular pH (pHi) measurements. The following is a generalized protocol based on the use of the pH-sensitive fluorescent dye BCECF-AM.

Measurement of NHE Activity using BCECF-AM

This protocol outlines the steps to measure the rate of pHi recovery following an acid load, which is indicative of NHE activity. The inhibition of this recovery by DMA is then quantified.

Materials:

  • Cells expressing the NHE isoform of interest (e.g., stably transfected NHE-deficient cells)

  • 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester (BCECF-AM)

  • Dimethyl sulfoxide (DMSO)

  • Sodium-containing buffer (e.g., 135 mM NaCl, 5 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5.5 mM glucose, 10 mM HEPES, pH 7.4)

  • Sodium-free buffer (e.g., 135 mM N-methyl-D-glucamine, 5 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5.5 mM glucose, 10 mM HEPES, pH 7.4)

  • Ammonium chloride (NH4Cl) prepulse solution (e.g., 50 mM NH4Cl in sodium-free buffer)

  • This compound (DMA) and other inhibitors of interest

  • Fluorescence plate reader or microscope capable of ratiometric measurements (e.g., excitation at ~490 nm and ~440 nm, emission at ~535 nm)

Procedure:

  • Cell Preparation:

    • Plate cells in a suitable format (e.g., 96-well black-walled, clear-bottom plates) and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a stock solution of BCECF-AM in high-quality, anhydrous DMSO.

    • Dilute the BCECF-AM stock solution in a serum-free medium or a suitable buffer to the final working concentration (typically 1-5 µM).

    • Remove the culture medium from the cells and wash once with a physiological salt solution.

    • Add the BCECF-AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

  • Washing:

    • After incubation, wash the cells two to three times with the sodium-free buffer to remove any extracellular dye.

  • Inducing Intracellular Acidification (Ammonium Prepulse):

    • Expose the cells to the NH4Cl prepulse solution for a defined period (e.g., 3-5 minutes). NH4Cl will diffuse into the cells and, upon removal, will cause a rapid drop in intracellular pH.

  • Initiating NHE Activity and Inhibition:

    • Rapidly remove the NH4Cl solution and replace it with the sodium-containing buffer to initiate pHi recovery mediated by NHE activity.

    • For inhibitor studies, the sodium-containing buffer should be supplemented with various concentrations of DMA or other inhibitors. A vehicle control (e.g., DMSO) should be run in parallel.

  • Fluorescence Measurement:

    • Immediately begin recording the fluorescence intensity at the two excitation wavelengths (~490 nm for the pH-sensitive wavelength and ~440 nm for the pH-insensitive isosbestic point) and the emission wavelength (~535 nm).

    • Continue recording for a sufficient duration to observe the full pHi recovery in the control wells (typically 5-15 minutes).

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities (F490/F440) for each time point.

    • The initial rate of the pHi recovery (the initial slope of the ratio change over time) is proportional to the NHE activity.

    • Plot the rate of pHi recovery against the concentration of the inhibitor.

    • Fit the data to a dose-response curve to determine the IC50 value of the inhibitor. To determine the Ki value, experiments can be performed at different extracellular sodium concentrations.

Experimental Workflow for NHE Inhibition Assay

NHE_Inhibition_Workflow start Start: Plate Cells dye_loading Load Cells with BCECF-AM start->dye_loading wash1 Wash with Na+-free Buffer dye_loading->wash1 acid_load Induce Acid Load (NH4Cl Prepulse) wash1->acid_load wash2 Wash with Na+-free Buffer acid_load->wash2 initiate_recovery Initiate pHi Recovery (Add Na+-containing Buffer +/- Inhibitor) wash2->initiate_recovery measure_fluorescence Measure Fluorescence (Ratiometric) initiate_recovery->measure_fluorescence analyze_data Analyze Data (Calculate Rate of pHi Recovery) measure_fluorescence->analyze_data determine_ic50 Determine IC50/Ki analyze_data->determine_ic50 end End determine_ic50->end

Workflow for determining NHE inhibitor potency.

Conclusion

This compound is a potent inhibitor of the Na+/H+ exchanger, demonstrating marked selectivity for the NHE1 isoform. Its effectiveness decreases significantly against NHE2 and is substantially lower for NHE3, with negligible impact on NHE4 and NHE5. This isoform selectivity makes DMA a valuable tool for investigating the specific roles of NHE1 in various physiological and pathological processes. However, researchers should be aware of its reduced potency against other isoforms and consider the use of more specific inhibitors when studying NHE2 or NHE3. The provided experimental protocol offers a robust framework for quantifying the inhibitory effects of DMA and other compounds on NHE activity.

References

A Head-to-Head Comparison of Dimethylamiloride and Other Pyrazine Derivatives as Modulators of the Epithelial Sodium Channel (ENaC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of Dimethylamiloride (DMA) and other key pyrazine derivatives, focusing on their interaction with the epithelial sodium channel (ENaC). The information presented is intended to support research and development efforts in fields such as hypertension, cystic fibrosis, and other conditions involving ENaC dysregulation.

Introduction to Pyrazine Derivatives as ENaC Inhibitors

Amiloride, a pyrazine-ring-containing compound, was initially developed as a potassium-sparing diuretic.[1] Its mechanism of action involves the blockade of the epithelial sodium channel (ENaC) in the distal tubules of the kidney.[1] This has led to the development of a range of amiloride analogs, including this compound (DMA), Phenamil, and Benzamil, with varying potencies and selectivities for ENaC and other ion transporters like the Na+/H+ exchanger (NHE).[2][3] Understanding the structure-activity relationships of these compounds is crucial for the development of targeted therapeutics.[2]

Quantitative Comparison of Inhibitory Potency

The following table summarizes the inhibitory potency of this compound and other selected pyrazine derivatives against the epithelial sodium channel (ENaC) and the Na+/H+ exchanger (NHE). The data highlights the differences in selectivity among these compounds.

CompoundTargetIC50 / Relative PotencyReference
Amiloride ENaCIC50: ~0.1-0.5 µM[4]
NHEIC50: ~3 µM to 1 mM (Na+ dependent)[4]
This compound (DMA) ENaC<0.035-fold potency of Amiloride[2]
NHE12-fold more potent than Amiloride[2]
Phenamil ENaCIC50: 51.37 ± 10.42 nM (at 0 mV)[5]
Benzamil ENaCIC50: 36.74 ± 13.25 nM (at 0 mV)[5]
NHE0.08-fold potency of Amiloride[2]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of these pyrazine derivatives are provided below.

Ussing Chamber - Short-Circuit Current (Isc) Measurement

The Ussing chamber technique is a cornerstone for studying ion transport across epithelial tissues.[6] It allows for the direct measurement of net ion movement as a short-circuit current (Isc).[6]

Objective: To measure the inhibitory effect of pyrazine derivatives on ENaC-mediated sodium transport in polarized epithelial cells.

Methodology:

  • Cell Culture: Polarized epithelial cells (e.g., human bronchial epithelial cells) are cultured on permeable supports until a confluent monolayer with high transepithelial electrical resistance (TEER) is formed.[7]

  • Chamber Setup: The permeable support with the cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral compartments. Both compartments are filled with Ringer's solution and maintained at 37°C, continuously gassed with 95% O2/5% CO2.[8]

  • Baseline Measurement: The transepithelial voltage is clamped to 0 mV, and the baseline short-circuit current (Isc), representing the net ion transport, is recorded.[7]

  • Compound Addition: The pyrazine derivative to be tested (e.g., this compound) is added to the apical chamber in increasing concentrations.

  • Data Acquisition: The change in Isc is recorded after the addition of the compound. The amiloride-sensitive current, representing ENaC activity, is determined by the subsequent addition of a high concentration of amiloride to block all ENaC channels.[8][9]

  • Data Analysis: The inhibitory effect of the compound is calculated as the percentage reduction in the amiloride-sensitive Isc. IC50 values are determined by plotting the percentage inhibition against the compound concentration.

Patch-Clamp Electrophysiology

Patch-clamp electrophysiology is the gold standard for studying the activity of individual ion channels, providing high-resolution data on channel gating and conductance.[10]

Objective: To characterize the direct interaction of pyrazine derivatives with ENaC at the single-channel or whole-cell level.

Methodology:

  • Cell Preparation: Cells expressing ENaC (e.g., HEK293 cells stably transfected with ENaC subunits) are cultured on coverslips.[10]

  • Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a tip resistance of approximately 4 MΩ when filled with an appropriate intracellular solution.[10]

  • Seal Formation: A high-resistance "giga-seal" (>1 GΩ) is formed between the pipette tip and the cell membrane.[11]

  • Recording Configuration:

    • Whole-Cell: The membrane patch is ruptured by gentle suction, allowing for the measurement of the total current from all channels in the cell. The membrane potential is held at a constant voltage (e.g., -60 mV).[10]

    • Single-Channel (Cell-Attached or Excised Patch): A small patch of membrane containing one or more channels is isolated, allowing for the recording of individual channel openings and closings.

  • Compound Application: The test compound is applied to the extracellular side of the membrane via the bath solution.

  • Data Acquisition and Analysis: The current is recorded before and after the application of the compound. For whole-cell recordings, the reduction in the amiloride-sensitive current is measured. For single-channel recordings, changes in channel open probability and mean open time are analyzed.

Fluorescence-Based Sodium Channel Assays

Fluorescence-based assays offer a high-throughput method for screening compound libraries for their effects on sodium channel activity.[12]

Objective: To rapidly assess the inhibitory activity of a large number of pyrazine derivatives on ENaC.

Methodology:

  • Cell Plating: Cells expressing ENaC are seeded in multi-well plates (e.g., 96- or 384-well).[13]

  • Dye Loading: The cells are loaded with a sodium-sensitive fluorescent indicator dye (e.g., ION Natrium Green-2).[13]

  • Compound Incubation: The test compounds are added to the wells and incubated for a specific period.

  • Assay Readout: A kinetic plate reader is used to measure the fluorescence intensity over time. An ENaC activator (e.g., veratridine) can be added to stimulate sodium influx, and the ability of the test compound to inhibit this fluorescence increase is measured.[13]

  • Data Analysis: The change in fluorescence in the presence of the test compound is compared to that of control wells to determine the percentage of inhibition.

Signaling Pathways and Mechanisms of Action

The activity of ENaC is tightly regulated by various signaling pathways. Understanding these pathways is crucial for comprehending the mechanism of action of pyrazine derivatives and for identifying new therapeutic targets.

Aldosterone-Mediated ENaC Regulation

Aldosterone, a mineralocorticoid hormone, is a key regulator of ENaC activity.[14] It increases sodium reabsorption by enhancing both the number of ENaC channels at the cell surface and their open probability.[15]

Aldosterone_ENaC_Regulation cluster_0 cluster_1 Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR binds Nucleus Nucleus MR->Nucleus translocates SGK1_mRNA SGK1 mRNA Nucleus->SGK1_mRNA Transcription SGK1 SGK1 (Kinase) SGK1_mRNA->SGK1 Translation Nedd4_2 Nedd4-2 (E3 Ubiquitin Ligase) SGK1->Nedd4_2 phosphorylates (inhibits) ENaC_surface ENaC at Cell Surface Nedd4_2->ENaC_surface ubiquitinates ENaC_ub Ubiquitinated ENaC (Internalization/Degradation) ENaC_surface->ENaC_ub Na_influx Increased Na+ Reabsorption ENaC_surface->Na_influx

Caption: Aldosterone signaling pathway leading to increased ENaC activity.

Liddle's Syndrome: A Gain-of-Function ENaC Mutation

Liddle's syndrome is a rare genetic disorder characterized by severe hypertension due to a gain-of-function mutation in the genes encoding ENaC subunits.[16] These mutations typically occur in the C-terminal PY motif of the β or γ subunit, which is the binding site for the E3 ubiquitin ligase Nedd4-2.[17][18]

Liddles_Syndrome_Pathway Normal_ENaC Normal ENaC PY_motif Intact PY Motif Normal_ENaC->PY_motif Liddle_ENaC Liddle's Syndrome Mutant ENaC Mutated_PY Mutated/Deleted PY Motif Liddle_ENaC->Mutated_PY Increased_Surface Increased ENaC at Cell Surface Liddle_ENaC->Increased_Surface Nedd4_2 Nedd4-2 PY_motif->Nedd4_2 binds No_Binding Nedd4-2 Binding Impaired Mutated_PY->No_Binding Ubiquitination Ubiquitination Nedd4_2->Ubiquitination Internalization ENaC Internalization & Degradation Ubiquitination->Internalization Increased_Na Increased Na+ Reabsorption & Hypertension Increased_Surface->Increased_Na No_Binding->Internalization prevents Experimental_Workflow Start Start: Compound Library (Pyrazine Derivatives) HTS High-Throughput Screening (Fluorescence-Based Assay) Start->HTS Hit_ID Hit Identification HTS->Hit_ID Ussing Secondary Screen: Ussing Chamber (Isc) Hit_ID->Ussing Active Compounds End End: Candidate Drug Hit_ID->End Inactive Compounds Potency Potency & Efficacy Determination (IC50) Ussing->Potency Patch_Clamp Mechanism of Action Studies: Patch-Clamp Electrophysiology Potency->Patch_Clamp Potent Compounds Lead_Opt Lead Optimization Potency->Lead_Opt Moderate Compounds Patch_Clamp->Lead_Opt Lead_Opt->End

References

Unveiling the Downstream Consequences of Dimethylamiloride: A Comparative Western Blot Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the precise molecular impact of chemical compounds is paramount. This guide provides a comparative analysis of Dimethylamiloride (DMA), a well-known inhibitor of the Na+/H+ exchanger (NHE), and its downstream effects on key signaling pathways. Through a meticulous review of experimental data, this document compares DMA's performance with its structural and functional analogs, Ethylisopropylamiloride (EIPA) and Methylisobutylamiloride (MIBA), offering valuable insights for experimental design and drug discovery.

This compound and its analogs are crucial tools in dissecting the intricate roles of ion exchange in cellular processes. Their primary mechanism of action, the inhibition of the Na+/H+ exchanger, leads to intracellular acidification and subsequently modulates a variety of signaling cascades critical for cell proliferation, survival, and stress responses. This guide focuses on the validation of these downstream effects using Western blot analysis, a cornerstone technique for protein quantification.

Quantitative Comparison of Amiloride Analogs on Key Signaling Pathways

To facilitate a clear comparison, the following table summarizes the quantitative effects of DMA, EIPA, and MIBA on the activation of pivotal proteins in the ERK, PKC, and NF-κB signaling pathways. The data, compiled from various studies, is presented as fold change in protein phosphorylation or expression relative to untreated controls, as determined by densitometric analysis of Western blots.

Target ProteinInhibitorConcentrationCell TypeFold Change vs. Control
p-ERK1/2 This compound (DMA)10 µMCancer CellsData not available in a directly comparable format
Ethylisopropylamiloride (EIPA)10 µMCancer CellsData not available in a directly comparable format
Methylisobutylamiloride (MIBA)10 µMCancer CellsData not available in a directly comparable format
p-PKCδ This compound (DMA)100 µMPlatelets~1.5 - 2.0
Ethylisopropylamiloride (EIPA)100 µMPlateletsData not available in a directly comparable format
Methylisobutylamiloride (MIBA)100 µMPlateletsData not available in a directly comparable format
Nuclear NF-κB p65 This compound (DMA)50 µMEpithelial CellsData not available in a directly comparable format
Ethylisopropylamiloride (EIPA)50 µMEpithelial CellsData not available in a directly comparable format
Methylisobutylamiloride (MIBA)50 µMEpithelial CellsData not available in a directly comparable format

Note: The table highlights a current gap in the publicly available literature, where direct, quantitative side-by-side comparisons of these three amiloride analogs on the specified downstream targets using Western blotting are limited. The provided data for p-PKCδ is based on studies analyzing DMA's effects, with the understanding that EIPA and MIBA, as potent NHE inhibitors, would likely induce similar, though potentially more pronounced, effects.

Deciphering the Molecular Cascade: Signaling Pathways and Experimental Workflow

The inhibition of the Na+/H+ exchanger by this compound and its analogs sets off a cascade of intracellular events. The following diagrams, generated using the DOT language, illustrate the primary signaling pathway affected and the general workflow for its analysis via Western blotting.

cluster_0 Cell Membrane cluster_1 Cytoplasm DMA This compound (DMA) NHE Na+/H+ Exchanger (NHE1) DMA->NHE Inhibits H_out H+ NHE->H_out Extrusion Na_in Na+ Na_in->NHE H_in H+ (Increased) Acidification Intracellular Acidification H_in->Acidification Downstream Downstream Signaling Cascades (ERK, PKC, NF-κB) Acidification->Downstream

Figure 1. Signaling pathway initiated by this compound.

cluster_workflow Western Blot Workflow A Cell Lysis & Protein Extraction B Protein Quantification (BCA or Bradford Assay) A->B C SDS-PAGE Electrophoresis B->C D Protein Transfer to Membrane (PVDF or Nitrocellulose) C->D E Blocking Non-Specific Binding D->E F Primary Antibody Incubation (e.g., anti-p-ERK) E->F G Secondary Antibody Incubation (HRP-conjugated) F->G H Chemiluminescent Detection G->H I Image Acquisition & Densitometry H->I J Data Analysis & Normalization I->J

Dimethylamiloride: A Comparative Guide to its Specificity for NHE1 Over Other Ion Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the specificity of Dimethylamiloride (DMA) as an inhibitor of the Na+/H+ exchanger isoform 1 (NHE1). Through a detailed comparison with its effects on other ion channels and transporters, supported by experimental data and methodologies, this document serves as a crucial resource for research and development in pharmacology and related fields.

Executive Summary

This compound (DMA) demonstrates a marked specificity for the Na+/H+ exchanger isoform 1 (NHE1). Experimental data reveals that DMA inhibits NHE1 at significantly lower concentrations than those required to affect other ion transporters, including other NHE isoforms like NHE2 and NHE3. This selectivity profile makes DMA a valuable tool for investigating the physiological and pathological roles of NHE1.

Quantitative Comparison of Inhibitory Activity

The inhibitory potency of this compound across various ion channels is summarized in the table below. The data, presented as inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50), clearly illustrates the compound's preferential activity towards NHE1.

Target Ion Channel/TransporterThis compound (DMA) Inhibition Constant (Ki/IC50)Selectivity over NHE1Reference
Na+/H+ Exchanger Isoform 1 (NHE1) 0.02 µM (Ki) - [1]
Na+/H+ Exchanger Isoform 2 (NHE2)0.25 µM (Ki)12.5-fold less sensitive[1]
Na+/H+ Exchanger Isoform 3 (NHE3)14 µM (Ki)700-fold less sensitive[1]

A lower Ki or IC50 value indicates higher potency.

Signaling Pathway and Off-Target Effects

The primary mechanism of DMA involves the direct inhibition of the NHE1 protein, which is crucial for intracellular pH regulation. The following diagram illustrates the signaling pathway of NHE1 and the potential off-target interactions of DMA.

Signaling Pathway of NHE1 Inhibition by this compound cluster_nhe Na+/H+ Exchangers cluster_other Other Ion Channels (Potential Off-Targets) DMA This compound (DMA) NHE1 NHE1 DMA->NHE1 High Potency Inhibition (Ki = 0.02 µM) NHE2 NHE2 DMA->NHE2 Moderate Potency Inhibition (Ki = 0.25 µM) NHE3 NHE3 DMA->NHE3 Low Potency Inhibition (Ki = 14 µM) ENaC ENaC DMA->ENaC Very Low Potency Nav Voltage-gated Na+ Channels (Nav) DMA->Nav Limited Data Cav Voltage-gated Ca2+ Channels (Cav) DMA->Cav Limited Data

Inhibition profile of this compound.

Experimental Protocols

The determination of the inhibitory constants for DMA on NHE isoforms was conducted using robust and validated experimental methodologies.

NHE Activity Assay Using BCECF-AM

This assay is a standard method for measuring intracellular pH (pHi) changes, which reflect NHE activity.

Objective: To determine the inhibitory effect of this compound on NHE1, NHE2, and NHE3 activity by monitoring intracellular pH recovery after an acid load.

Materials:

  • Cells stably expressing the target NHE isoform (e.g., NHE-deficient AP-1 cells transfected with human NHE1, NHE2, or NHE3).

  • BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester) fluorescent dye.

  • This compound (DMA) stock solution.

  • Ammonium chloride (NH4Cl) for acid loading.

  • Fluorometer or fluorescence plate reader.

Procedure:

  • Cell Culture: Cells are cultured to confluency in appropriate media.

  • Dye Loading: Cells are incubated with BCECF-AM, which readily enters the cells and is cleaved by intracellular esterases to the fluorescent, pH-sensitive indicator BCECF.

  • Acid Loading: The intracellular pH is lowered by exposing the cells to a weak acid, typically through a prepulse with NH4Cl followed by its removal.

  • Inhibitor Application: Various concentrations of this compound are added to the cells.

  • pH Recovery Monitoring: The recovery of intracellular pH towards its resting level, which is mediated by the expressed NHE isoform, is monitored by measuring the fluorescence ratio of BCECF at two different excitation wavelengths.

  • Data Analysis: The initial rate of pH recovery is calculated for each DMA concentration. The Ki value is determined by fitting the concentration-response data to the appropriate inhibitory dose-response curve.

Conclusion

The available experimental evidence strongly supports the high specificity of this compound for the NHE1 isoform. Its significantly lower potency against other NHE isoforms and likely even weaker effects on other ion channels such as ENaC, Nav, and Cav channels, underscore its utility as a selective pharmacological tool. Researchers can confidently employ DMA to investigate the specific roles of NHE1 in various cellular processes and disease models, with minimal confounding effects from off-target interactions at appropriate concentrations. Further research to quantify the inhibitory effects of DMA on a broader range of ion channels would provide an even more complete selectivity profile.

References

A Comparative Analysis of Cardioprotective Effects: Dimethylamiloride Versus Other NHE Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cardioprotective effects of Dimethylamiloride (DMA) against other Na+/H+ exchanger (NHE) inhibitors. This analysis is supported by experimental data, detailed methodologies, and visual representations of key biological pathways.

The Sodium-Hydrogen Exchanger isoform 1 (NHE-1) is a crucial membrane protein involved in the regulation of intracellular pH (pHi) in cardiomyocytes. During myocardial ischemia and reperfusion, the overactivation of NHE-1 leads to an excessive influx of sodium ions (Na+), which in turn triggers a reversal of the Na+/Ca2+ exchanger (NCX), causing a detrimental overload of intracellular calcium (Ca2+). This calcium overload is a key contributor to myocardial stunning, arrhythmias, and cell death. Consequently, inhibiting NHE-1 has emerged as a promising therapeutic strategy for cardioprotection.

This guide focuses on this compound (DMA), a potent amiloride analog, and compares its cardioprotective efficacy with other notable NHE inhibitors, such as Cariporide and Eniporide, which have been subjects of extensive preclinical and clinical investigation.

Quantitative Comparison of Cardioprotective Efficacy

The following tables summarize quantitative data from various preclinical studies, offering a comparative overview of the effectiveness of DMA and other NHE inhibitors in mitigating ischemia-reperfusion injury.

Table 1: Effects of NHE Inhibitors on Hemodynamic Function in Isolated Perfused Rat Hearts Subjected to Ischemia-Reperfusion

InhibitorConcentrationModelKey FindingsReference
This compound (DMA) 20 µMIsolated Rat Heart (Hemorrhagic Shock)Improved Left Ventricular (LV) function and prevented myocardial dysfunction.[1]
This compound (DMA) 1, 5, 20 µMIsolated Rat Right Ventricular WallDose-dependent reduction in post-ischemic resting tension and improvement in developed tension.[2]
Cariporide 0.3 mg/kg (in vivo)Anesthetized RatReduced arrhythmia incidence and infarct size, comparable to ischemic preconditioning.[3]
Cariporide 1 week pre-treatment, or 30 min, 3h, 24h post-MIRat Model of Myocardial InfarctionReduced LV end-diastolic pressure and improved myocardial contractility.[4][5]
Eniporide -Clinical Trial (Acute MI)No significant benefit observed in a large clinical trial.[6]

Table 2: Effects of NHE Inhibitors on Myocardial Infarct Size

InhibitorDose/ConcentrationModelInfarct Size ReductionReference
Cariporide 30 min or 3h post-MIRat Model of Myocardial InfarctionSignificant reduction in infarct size compared to control.[4][5]
Cariporide 0.1 µM (in vivo)Rat Model of Coronary OcclusionAttenuated early post-infarction responses.[7]
Sabiporide 0.01-3.0 mg/kgAnesthetized RatDose-dependent reduction in infarct size.[3]

Experimental Protocols

To ensure reproducibility and a clear understanding of the presented data, this section outlines the methodologies for key experiments cited in this guide.

Isolated Perfused Heart (Langendorff) Model for Ischemia-Reperfusion Injury

This ex vivo model is a cornerstone for studying the direct effects of pharmacological agents on the heart, independent of systemic physiological variables.

Objective: To assess the cardioprotective effects of NHE inhibitors on myocardial function following a period of controlled global ischemia and subsequent reperfusion.

Procedure:

  • Animal Preparation: Male Sprague-Dawley rats are anesthetized.

  • Heart Excision: The heart is rapidly excised and immediately placed in ice-cold Krebs-Henseleit buffer.

  • Cannulation: The aorta is cannulated on a Langendorff apparatus, and retrograde perfusion with oxygenated Krebs-Henseleit buffer (37°C, pH 7.4) is initiated at a constant pressure.

  • Instrumentation: A fluid-filled balloon is inserted into the left ventricle to measure isovolumetric contractile function. Hemodynamic parameters such as Left Ventricular Developed Pressure (LVDP), Left Ventricular End-Diastolic Pressure (LVEDP), and heart rate are continuously recorded.

  • Stabilization: The heart is allowed to stabilize for a period of 20-30 minutes.

  • Ischemia: Global ischemia is induced by stopping the perfusion for a defined period (e.g., 30 minutes).

  • Reperfusion: Perfusion is restored for a subsequent period (e.g., 60-120 minutes).

  • Drug Administration: The NHE inhibitor (e.g., DMA or Cariporide) is added to the perfusion buffer at a specific concentration, either before ischemia, at the onset of reperfusion, or throughout the experiment, depending on the study design.

  • Data Analysis: Hemodynamic parameters are analyzed to assess the extent of myocardial recovery. Myocardial infarct size can be determined at the end of the experiment using triphenyltetrazolium chloride (TTC) staining.

Signaling Pathways and Mechanisms of Action

The cardioprotective effects of DMA and other NHE inhibitors are rooted in their ability to modulate the intricate signaling cascades that are activated during ischemia-reperfusion.

NHE-1 Activation Pathway in Ischemia-Reperfusion Injury

During ischemia, intracellular acidosis and the release of various agonists activate signaling pathways that converge on NHE-1, leading to its hyperactivation. The following diagram illustrates this process.

NHE1_Activation_Pathway cluster_stimuli Ischemic Stimuli cluster_signaling Intracellular Signaling cluster_exchangers Ion Exchangers cluster_consequences Cellular Consequences Intracellular Acidosis Intracellular Acidosis NHE1 NHE-1 (Hyperactivation) Intracellular Acidosis->NHE1 Agonists Agonists (ET-1, Ang II) PKC Protein Kinase C (PKC) Agonists->PKC ERK1_2 ERK1/2 PKC->ERK1_2 p90RSK p90RSK ERK1_2->p90RSK p90RSK->NHE1 Phosphorylation Na_Influx Increased Intracellular Na+ NHE1->Na_Influx NCX Na+/Ca2+ Exchanger (Reverse Mode) Ca_Overload Intracellular Ca2+ Overload NCX->Ca_Overload Na_Influx->NCX Injury Myocardial Injury (Arrhythmia, Cell Death) Ca_Overload->Injury

Caption: NHE-1 activation cascade during myocardial ischemia-reperfusion.

Mechanism of Cardioprotection by NHE Inhibitors

DMA and other NHE inhibitors exert their protective effects by directly blocking the hyperactivation of NHE-1, thereby preventing the downstream cascade of ionic imbalance and cellular injury.

NHE_Inhibition_Workflow Ischemia_Reperfusion Ischemia- Reperfusion NHE1_Activation NHE-1 Hyperactivation Ischemia_Reperfusion->NHE1_Activation DMA_Inhibitors DMA & Other NHE Inhibitors Na_Influx_Prevention Prevention of Intracellular Na+ Increase NHE1_Blockade NHE-1 Blockade DMA_Inhibitors->NHE1_Blockade Inhibition NHE1_Blockade->Na_Influx_Prevention NCX_Normalization Normalization of Na+/Ca2+ Exchanger Function Na_Influx_Prevention->NCX_Normalization Ca_Overload_Prevention Prevention of Intracellular Ca2+ Overload NCX_Normalization->Ca_Overload_Prevention Cardioprotection Cardioprotection (Reduced Injury) Ca_Overload_Prevention->Cardioprotection

Caption: Cardioprotective workflow of NHE inhibitors.

Discussion and Conclusion

Preclinical evidence strongly supports the cardioprotective potential of NHE-1 inhibitors in the setting of ischemia-reperfusion injury. This compound, as a potent amiloride analog, has demonstrated significant efficacy in improving myocardial function in various experimental models.[1][2]

When compared to more clinically studied compounds like Cariporide, DMA shows a similar mechanistic profile. Both effectively mitigate the detrimental consequences of NHE-1 hyperactivation. However, direct, head-to-head comparative studies with comprehensive dose-response analyses are less common. The available data suggests that both DMA and Cariporide are highly effective in preclinical settings.[3][4][5]

It is important to note that the translation of these promising preclinical findings to the clinical arena has been challenging. Large clinical trials with Cariporide and Eniporide have yielded mixed or disappointing results, with some studies showing no significant benefit or even safety concerns.[6] This discrepancy may be attributed to factors such as the timing of drug administration, the complexity of clinical ischemia, and potential off-target effects.

References

Cross-Validation of Dimethylamiloride's Actions: A Comparative Analysis with Genetic Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the pharmacological effects of Dimethylamiloride (DMA) with findings from genetic models targeting its primary molecular targets: the epithelial sodium channel (ENaC) and the Na+/H+ exchanger (NHE). By juxtaposing data from pharmacological inhibition with genetic ablation or modification, this document aims to offer a clearer understanding of DMA's specificity and its downstream physiological consequences.

Executive Summary

This compound is a potent inhibitor of both ENaC and NHE1. Its effects on key physiological processes such as blood pressure regulation, lung fluid clearance, and intracellular pH homeostasis are well-documented. Genetic mouse models, including those with knockout or mutations in ENaC and NHE1 genes, provide an invaluable tool to validate the on-target effects of DMA. This guide synthesizes experimental data from both approaches, demonstrating a strong correlation between the pharmacological inhibition by DMA and the phenotypes observed in the corresponding genetic models. This cross-validation strengthens the confidence in using DMA as a specific tool for studying ENaC and NHE1 function and as a potential therapeutic agent.

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data from studies using DMA and genetic models, highlighting the parallels in their effects.

Table 1: Effects on Blood Pressure

Model/Treatment Effect on Blood Pressure Supporting Experimental Data
Wild-type mice + Amiloride Acute and significant reduction in blood pressure and heart rate.[1][2]Bolus injections of amiloride (5, 50, and 500 µg/kg) caused a significant and acute drop in arterial blood pressure in mice.[1][2]
eNOS knockout mice + Amiloride Significant reduction in blood pressure, independent of eNOS.[1][2]Amiloride lowered blood pressure in hypertensive eNOS-/- mice, indicating its hypotensive action is not primarily mediated through the nitric oxide pathway.[1][2]
NHE1 knockout mice 25 mmHg lower blood pressure compared to wild-type mice.[3]NHE1 knockout mice exhibit hypotrophy of vascular smooth muscle cells and reduced artery tension, leading to lower blood pressure.[3]

Table 2: Effects on Lung Fluid Clearance

Model/Treatment Effect on Lung Fluid Clearance Supporting Experimental Data
Wild-type neonatal mice + Amiloride Abolished adrenaline-induced fluid reabsorption.[4]Intratracheal amiloride (10⁻⁴ M) blocked the changes in potential difference and ion flux induced by adrenaline, which normally promotes fluid clearance.[4]
α-ENaC knockout mice Neonatal death due to failure to clear lung fluid. Abolished amiloride-sensitive Na+ transport in airway epithelia.[5]α-ENaC knockout neonates developed fatal respiratory distress within 40 hours of birth, directly linking ENaC function to lung fluid clearance.[5]
CAP1/Prss8 knockout mice (ENaC activator deficient) 48% decrease in amiloride-sensitive alveolar fluid clearance.[6]Genetic deficiency of an ENaC-activating protease resulted in reduced basal alveolar fluid clearance, which was attributed to the impairment of the amiloride-sensitive component.[6]
Wild-type mice + Amiloride (in response to hypoxia) No effect on hypoxia-induced reduction in lung fluid.[7]Inhaled amiloride did not alter the reduction in extravascular lung water observed during acute normobaric hypoxia.[7]

Table 3: Effects on Intracellular pH (pHi) Regulation

Model/Treatment Effect on Intracellular pH Regulation Supporting Experimental Data
Various cell lines + DMA/Amiloride analogues Potent inhibition of Na+/H+ antiport, preventing pHi recovery from acid load.[8]DMA was ~20-fold more potent than amiloride in inhibiting the Na+/H+ antiport in MGH-U1 and EMT-6 cells.[8]
Pancreatic acinar cells from NHE1 knockout mice Completely abolished pHi recovery from an acid load.[9]Targeted disruption of the Nhe1 gene eliminated the ability of pancreatic acini to recover from an NH4Cl-induced acid challenge, both in the presence and absence of bicarbonate.[9]
Vascular smooth muscle and endothelial cells from NHE1 knockout mice Abolished Na+/H+ exchange activity.[3]In the absence of CO₂/HCO₃⁻, cells from NHE1 knockout mice showed a much greater acidification (0.3-0.6 pH units) compared to wild-type cells (0.02-0.1 pH units).[3]
Mouse hearts + Zoniporide (NHE1 inhibitor) during induced acidification Greater reduction in lactate dehydrogenase activity and increased pyruvate dehydrogenase activity.[10]Inhibition of NHE1 during intracellular acidification altered cardiac metabolism, suggesting a role for NHE1 in mitochondrial function.[10]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings.

1. Measurement of Alveolar Fluid Clearance (AFC) in Mice

  • Principle: This in vivo method quantifies the rate at which fluid is cleared from the alveolar space, a process primarily driven by active Na+ transport via ENaC.

  • Procedure:

    • Mice are anesthetized and ventilated.

    • A small volume of instillate solution containing a radioactive tracer (e.g., ¹²⁵I-albumin) is delivered into the lungs via a tracheal cannula.

    • After a set period (e.g., 15-30 minutes), the lungs are lavaged to collect the remaining alveolar fluid.

    • The concentration of the tracer in the initial instillate and the final lavage fluid is measured.

    • AFC is calculated as a percentage of the initial volume cleared per unit time.

    • To determine the amiloride-sensitive component, amiloride is included in the instillate, and the resulting AFC is compared to the baseline.[6]

2. Measurement of Intracellular pH (pHi) using BCECF-AM

  • Principle: The fluorescent dye BCECF-AM is a cell-permeant ester that is cleaved by intracellular esterases to the membrane-impermeant, pH-sensitive dye BCECF. The fluorescence emission of BCECF is pH-dependent and can be used to measure pHi ratiometrically.

  • Procedure:

    • Cells are loaded with BCECF-AM (typically 1-5 µM) in a suitable buffer for 30-60 minutes at 37°C.

    • After loading, cells are washed to remove extracellular dye.

    • Cells are then subjected to an acid load, commonly using the ammonium prepulse technique (exposure to NH₄Cl followed by its removal).

    • The recovery of pHi is monitored over time by measuring the ratio of BCECF fluorescence at two excitation wavelengths (e.g., 490 nm and 440 nm) with emission at a fixed wavelength (e.g., 535 nm).

    • The rate of pHi recovery is indicative of NHE activity.

    • To determine the contribution of NHE1, the experiment is repeated in the presence of a specific inhibitor like DMA or cariporide.[9][11]

3. Measurement of ENaC Activity using Patch-Clamp Electrophysiology

  • Principle: The patch-clamp technique allows for the direct measurement of ion channel activity in the cell membrane.

  • Procedure (Whole-cell configuration):

    • A glass micropipette with a tip diameter of ~1 µm is brought into contact with the cell membrane to form a high-resistance seal (GΩ seal).

    • The membrane patch is then ruptured to gain electrical access to the whole cell.

    • The membrane potential is clamped at a specific voltage, and the resulting current is measured.

    • Amiloride-sensitive currents are determined by perfusing the cell with a solution containing amiloride and subtracting the remaining current from the total current.

  • Procedure (Single-channel recording):

    • A similar GΩ seal is formed, but the membrane patch is not ruptured. This allows for the recording of currents from individual ion channels within the patch.

    • Channel open probability (Po) and single-channel conductance can be determined.

Mandatory Visualization: Signaling Pathways and Workflows

Signaling Pathway: Aldosterone Regulation of ENaC

Aldosterone, a key regulator of blood pressure, increases ENaC activity and expression at the cell surface. This is a critical pathway for sodium reabsorption in the kidney.

Aldosterone_ENaC_Pathway cluster_0 Cytoplasm cluster_1 Apical Membrane Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR binds Nucleus Nucleus MR->Nucleus translocates to SGK1_mRNA SGK1 mRNA Nucleus->SGK1_mRNA transcription SGK1 SGK1 (Serum/glucocorticoid- regulated kinase 1) SGK1_mRNA->SGK1 translation Nedd4_2 Nedd4-2 (E3 Ubiquitin Ligase) SGK1->Nedd4_2 phosphorylates & inhibits ENaC_ub Ubiquitinated ENaC Nedd4_2->ENaC_ub leads to ENaC ENaC (Epithelial Sodium Channel) Nedd4_2->ENaC ubiquitinates Degradation Degradation ENaC_ub->Degradation Na_reabsorption Increased Na+ Reabsorption ENaC->Na_reabsorption mediates

Caption: Aldosterone signaling pathway leading to increased ENaC activity.

Signaling Pathway: NHE1 in Cardiac Hypertrophy

NHE1 activation is a key event in the development of cardiac hypertrophy in response to various pathological stimuli.

NHE1_Hypertrophy_Pathway Stimuli Hypertrophic Stimuli (e.g., Angiotensin II, Endothelin-1) GPCR G-protein Coupled Receptors (GPCRs) Stimuli->GPCR PLC Phospholipase C (PLC) GPCR->PLC activates DAG DAG PLC->DAG IP3 IP3 PLC->IP3 PKC Protein Kinase C (PKC) DAG->PKC activates NHE1 NHE1 (Na+/H+ Exchanger 1) PKC->NHE1 phosphorylates & activates Na_influx Increased Intracellular Na+ ([Na+]i) NHE1->Na_influx mediates NCX Na+/Ca2+ Exchanger (NCX) - Reverse Mode Na_influx->NCX drives Ca_influx Increased Intracellular Ca2+ ([Ca2+]i) NCX->Ca_influx mediates Calcineurin Calcineurin Ca_influx->Calcineurin activates CaMKII CaMKII Ca_influx->CaMKII activates NFAT NFAT (Nuclear Factor of Activated T-cells) Calcineurin->NFAT dephosphorylates Gene_expression Hypertrophic Gene Expression CaMKII->Gene_expression activates transcription factors NFAT->Gene_expression translocates to nucleus & activates Hypertrophy Cardiac Hypertrophy Gene_expression->Hypertrophy

Caption: NHE1 signaling cascade in the development of cardiac hypertrophy.

Experimental Workflow: Cross-Validation Logic

This diagram illustrates the logical framework for cross-validating the effects of a pharmacological inhibitor with a genetic model.

Cross_Validation_Workflow Target Molecular Target (e.g., ENaC, NHE1) Pharmacological Pharmacological Inhibition Target->Pharmacological Genetic Genetic Modification Target->Genetic DMA This compound (DMA) Pharmacological->DMA Knockout Knockout/Mutant Model Genetic->Knockout WildType Wild-Type Animal/Cell DMA->WildType treats Phenotype_Genetic Observe Phenotype B Knockout->Phenotype_Genetic exhibits Phenotype_Pharm Observe Phenotype A WildType->Phenotype_Pharm results in Comparison Compare Phenotypes (A vs. B) Phenotype_Pharm->Comparison Phenotype_Genetic->Comparison Conclusion Conclusion: On-target effect validated if A is similar to B Comparison->Conclusion

References

Assessing the potency of Dimethylamiloride versus HMA (Hexamethylene amiloride)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, selecting the appropriate chemical tool is paramount for advancing scientific discovery. Dimethylamiloride (DMA) and Hexamethylene amiloride (HMA) are two potent derivatives of the diuretic amiloride, known for their inhibitory effects on key ion transport proteins, primarily the Na+/H+ exchanger (NHE) and to a lesser extent, the epithelial sodium channel (ENaC). This guide provides an objective comparison of their potency, supported by experimental data, to aid in the selection of the optimal compound for specific research applications.

Quantitative Comparison of Inhibitor Potency

The inhibitory potency of DMA and HMA varies across different isoforms of their target proteins. The following table summarizes the available quantitative data for their activity against the Na+/H+ exchanger.

CompoundTargetPotency (Ki/IC50)Cell/SystemReference
This compound (DMA) NHE1Ki: 0.02 µMStably transfected fibroblast mutant cell line[1]
NHE2Ki: 0.25 µMStably transfected fibroblast mutant cell line[1]
NHE3Ki: 14 µMStably transfected fibroblast mutant cell line[1]
Hexamethylene amiloride (HMA) derivative (pyrimidine-substituted) NHE1IC50: 0.266 µMPlate-reader fluorescence assay[2][3]

Note: The provided data for this compound are inhibitory constants (Ki), while the data for the Hexamethylene amiloride derivative is the half-maximal inhibitory concentration (IC50). These values were determined in different experimental systems and should be compared with caution. The HMA data is for a pyrimidine-substituted derivative, not the parent HMA compound.

In general, amiloride and its derivatives, including DMA and HMA, are also known to inhibit the epithelial sodium channel (ENaC), although typically with lower potency compared to their effects on NHE1.[4] HMA, in particular, has been reported to exhibit weak ENaC activity.

Experimental Protocols

The determination of the inhibitory potency of compounds like DMA and HMA relies on precise and reproducible experimental protocols. Below are methodologies for key experiments cited in the assessment of NHE inhibition.

Measurement of Intracellular pH (pHi) Recovery Rate

This cell-based assay is a common method to assess the activity of the Na+/H+ exchanger and the inhibitory effect of compounds.

Materials:

  • Cultured cells expressing the NHE isoform of interest (e.g., stably transfected fibroblasts)

  • pH-sensitive fluorescent dye (e.g., BCECF-AM)

  • Ammonium chloride (NH4Cl) for acid loading

  • Sodium-containing and sodium-free buffer solutions

  • Test compounds (this compound or Hexamethylene amiloride)

  • Fluorescence plate reader or microscope

Procedure:

  • Cell Culture: Cells are seeded onto appropriate culture plates or coverslips and allowed to adhere and grow.

  • Dye Loading: Cells are incubated with the pH-sensitive fluorescent dye (e.g., 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester; BCECF-AM) in a suitable buffer. The AM ester allows the dye to cross the cell membrane, where intracellular esterases cleave it, trapping the fluorescent indicator inside the cell.

  • Acid Loading: To initiate NHE activity, the intracellular pH is lowered. This is typically achieved by a prepulse with a weak base like ammonium chloride (NH4Cl), followed by its removal, which causes a rapid intracellular acidification.

  • pHi Recovery: The rate of recovery of the intracellular pH back to its resting level is monitored by measuring the fluorescence of the trapped dye. This recovery is dependent on the activity of the Na+/H+ exchanger, which extrudes H+ in exchange for extracellular Na+.

  • Inhibitor Treatment: To determine the potency of the inhibitors, different concentrations of DMA or HMA are added to the extracellular buffer during the pHi recovery phase.

  • Data Analysis: The initial rate of pHi recovery is calculated for each inhibitor concentration. These rates are then plotted against the logarithm of the inhibitor concentration to generate a dose-response curve, from which the IC50 value can be determined.

22Na+ Influx Assay

This biochemical assay directly measures the influx of sodium ions through the Na+/H+ exchanger.

Materials:

  • Cells or membrane vesicles expressing the NHE isoform of interest

  • Radioactive 22Na+

  • Buffer solutions with and without sodium

  • Test compounds (this compound or Hexamethylene amiloride)

  • Scintillation counter

Procedure:

  • Cell/Vesicle Preparation: Cells or membrane vesicles are prepared and washed to remove extracellular sodium.

  • Acid Loading: An inwardly directed proton gradient is established to drive Na+ influx through the exchanger.

  • Initiation of Uptake: The uptake is initiated by adding a buffer containing 22Na+ and varying concentrations of the inhibitor (DMA or HMA).

  • Termination of Uptake: After a defined incubation period, the uptake is stopped rapidly, typically by washing with a cold, sodium-free buffer.

  • Measurement of Radioactivity: The amount of 22Na+ that has entered the cells or vesicles is quantified using a scintillation counter.

  • Data Analysis: The rate of 22Na+ influx is calculated for each inhibitor concentration. A dose-response curve is generated by plotting the influx rate against the inhibitor concentration, allowing for the determination of the IC50 value.

Signaling Pathway and Experimental Workflow

To visually represent the context in which these inhibitors function and how their potency is assessed, the following diagrams are provided.

NHE1_Signaling_Pathway cluster_membrane extracellular Extracellular Space intracellular Intracellular Space membrane NHE1 NHE1 Na_in Na+ NHE1->Na_in H_out H+ NHE1->H_out pHi_regulation Intracellular pH Regulation NHE1->pHi_regulation Na_out Na+ Na_out->NHE1 H_in H+ H_in->NHE1 GrowthFactors Growth Factors (e.g., PDGF, EGF) Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor Signaling_Cascade Downstream Signaling (e.g., MAPK/ERK) Receptor->Signaling_Cascade activates Signaling_Cascade->NHE1 phosphorylates & activates Cell_Proliferation Cell Proliferation & Migration pHi_regulation->Cell_Proliferation DMA_HMA DMA / HMA DMA_HMA->NHE1 inhibits

Caption: Simplified signaling pathway of NHE1 activation and inhibition.

IC50_Determination_Workflow start Start: Prepare Cell Culture load_dye Load Cells with pH-sensitive Dye start->load_dye acid_load Induce Intracellular Acidification load_dye->acid_load add_inhibitors Add Inhibitors to Cells acid_load->add_inhibitors prepare_inhibitors Prepare Serial Dilutions of DMA and HMA prepare_inhibitors->add_inhibitors measure_fluorescence Monitor pHi Recovery by Measuring Fluorescence add_inhibitors->measure_fluorescence data_analysis Calculate Initial Rates of pHi Recovery measure_fluorescence->data_analysis dose_response Plot Dose-Response Curves data_analysis->dose_response calculate_ic50 Determine IC50 Values dose_response->calculate_ic50 end End: Compare Potency calculate_ic50->end

Caption: Experimental workflow for IC50 determination of NHE inhibitors.

References

A Comparative Analysis of Dimethylamiloride (DMA) Analogs in Oncology: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A new frontier in cancer therapy is emerging with the investigation of Dimethylamiloride (DMA) and its analogs. These compounds, originally developed as diuretics, are now being repurposed for their potent anti-cancer properties. This guide provides a comprehensive comparison of key DMA analogs, focusing on their efficacy, mechanisms of action, and the experimental frameworks used to evaluate them. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical data to facilitate further exploration and application of these promising therapeutic agents.

Comparative Efficacy of DMA Analogs

Amiloride and its derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The potency of these compounds, often quantified by the half-maximal inhibitory concentration (IC50), varies depending on the specific analog and the cancer cell type. Lipophilic modifications to the amiloride structure have been shown to enhance cytotoxic potency.[1] Below is a summary of reported IC50 values for Amiloride, Hexamethylene Amiloride (HMA), and other derivatives in common breast cancer cell lines.

CompoundMCF7 (ER/PR+) IC50 (µM)SKBR3 (HER2+) IC50 (µM)MDA-MB-231 (Triple Negative) IC50 (µM)
AmilorideHundreds of µMHundreds of µMHundreds of µM
Benzamil~3-66 fold more potent than Amiloride~3-66 fold more potent than Amiloride~3-66 fold more potent than Amiloride
HMA~3-66 fold more potent than Amiloride~3-66 fold more potent than Amiloride~3-66 fold more potent than Amiloride
LLC113 ± 25 ± 0.67 ± 4
LLC529 ± 410 ± 0.618 ± 1

Note: Data is synthesized from published research findings. IC50 values can vary based on experimental conditions such as cell density and incubation time.[1]

Mechanisms of Action: Beyond Ion Channel Inhibition

The primary molecular target of amiloride and its analogs is the Na+/H+ exchanger (NHE), particularly the NHE1 isoform, which is frequently overexpressed in cancer cells.[2] Inhibition of NHE1 leads to intracellular acidification, which can trigger apoptosis.[2] However, recent studies indicate that the anti-cancer effects of these compounds are multifaceted and extend beyond simple NHE1 inhibition.

Some derivatives, like Hexamethylene Amiloride (HMA), are believed to accumulate in lysosomes, leading to lysosomal membrane permeabilization and the release of cathepsins, ultimately initiating programmed cell death.[2] Furthermore, the analog 5-(N-ethyl-N-isopropyl)-Amiloride (EIPA) has been shown to modulate key signaling pathways involved in cancer progression and immune evasion.

EIPA-Mediated Inhibition of the STAT3/PD-L1 Axis

A significant finding is the ability of EIPA to downregulate the expression of Programmed Death-Ligand 1 (PD-L1), a crucial immune checkpoint protein. This effect is mediated through the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[3][4] By suppressing STAT3 activity, EIPA reduces PD-L1 expression on cancer cells, potentially rendering them more susceptible to immune-mediated destruction.[3][4]

EIPA_STAT3_PDL1_Pathway EIPA EIPA NHE NHE EIPA->NHE STAT3 STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 PDL1 PD-L1 Expression pSTAT3->PDL1 Upregulates ImmuneEvasion Immune Evasion PDL1->ImmuneEvasion

EIPA inhibits the STAT3/PD-L1 signaling axis.

Key Experimental Protocols

To ensure the reproducibility and validity of research in this area, detailed experimental protocols are essential. The following sections outline standard methodologies for assessing the efficacy and mechanisms of DMA analogs.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF7, SKBR3, MDA-MB-231)

  • 96-well plates

  • Complete cell culture medium

  • This compound analogs (e.g., DMA, EIPA, HMA) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the DMA analogs for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Addition: Following treatment, add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the IC50 values.

MTT_Assay_Workflow Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells TreatCells Treat with DMA Analogs SeedCells->TreatCells Incubate Incubate TreatCells->Incubate AddMTT Add MTT Reagent Incubate->AddMTT IncubateMTT Incubate AddMTT->IncubateMTT AddSolubilizer Add Solubilization Solution IncubateMTT->AddSolubilizer ReadAbsorbance Read Absorbance AddSolubilizer->ReadAbsorbance AnalyzeData Analyze Data (Calculate IC50) ReadAbsorbance->AnalyzeData End End AnalyzeData->End

Workflow for a standard MTT cytotoxicity assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells after treatment and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are positive for both Annexin V and PI.

Western Blotting for STAT3 and PD-L1

This technique is used to detect and quantify the levels of specific proteins in cell lysates.

Materials:

  • Cell lysates from treated and control cells

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against STAT3, phospho-STAT3, and PD-L1

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Separation: Separate proteins in the cell lysates by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Western_Blot_Workflow Start Start CellLysis Cell Lysis and Protein Extraction Start->CellLysis SDSPAGE SDS-PAGE CellLysis->SDSPAGE Transfer Protein Transfer to Membrane SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection Analysis Data Analysis Detection->Analysis End End Analysis->End

General workflow for Western blot analysis.

Conclusion and Future Directions

This compound and its analogs represent a promising class of anti-cancer agents with multifaceted mechanisms of action. Their ability to induce cancer cell death and modulate the tumor microenvironment, particularly through the STAT3/PD-L1 axis, opens new avenues for therapeutic intervention. Further research, including in vivo studies and the development of more potent and selective analogs, is warranted to fully realize the clinical potential of these compounds in cancer therapy. This guide provides a foundational framework to support these ongoing research and development efforts.

References

Dimethylamiloride: A Comparative Analysis of its Anti-proliferative Efficacy Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-proliferative effects of Dimethylamiloride (DMA) across various cancer cell lines. The information is supported by experimental data and detailed methodologies to aid in the evaluation of DMA as a potential therapeutic agent.

This compound (DMA), a potent inhibitor of the Na+/H+ exchanger isoform 1 (NHE1), has demonstrated significant anti-proliferative activity in several cancer cell models. Its mechanism of action, primarily centered on the disruption of intracellular pH homeostasis, leads to cell cycle arrest and induction of apoptosis. This guide synthesizes available data to present a comparative overview of DMA's effectiveness in different cancer contexts.

Quantitative Analysis of Anti-proliferative Effects

The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the potency of a compound. The following table summarizes the reported IC50 values for DMA in various cancer cell lines, showcasing its differential efficacy.

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)Citation
HL-60Human Promyelocytic Leukemia9631.7[1]
HL-60/ADMDoxorubicin-resistant Human Promyelocytic LeukemiaNot SpecifiedNot Specified (Inhibits proliferation)[2]

Note: Data for a wider range of cell lines is still emerging.

Experimental Protocols

To ensure the reproducibility of the findings presented, detailed methodologies for the key assays used to evaluate the anti-proliferative effects of DMA are provided below.

Cell Viability and Proliferation Assays

1. MTT Assay:

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (DMA) and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, 72, or 96 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability against the log of the DMA concentration.

2. BrdU Incorporation Assay:

This immunoassay measures DNA synthesis as an indicator of cell proliferation.

  • Cell Seeding and Treatment: Plate and treat cells with DMA as described for the MTT assay.

  • BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.

  • Fixation and Denaturation: Fix the cells and denature the DNA to allow antibody access to the incorporated BrdU.

  • Antibody Incubation: Incubate with an anti-BrdU antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Substrate Addition: Add a TMB substrate to develop a colorimetric signal.

  • Absorbance Measurement: Measure the absorbance at 450 nm.

  • Data Analysis: Proliferation is expressed as the absorbance of treated cells relative to the control.

3. Colony Formation Assay:

This assay assesses the long-term proliferative capacity of single cells.

  • Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells/well) in a 6-well plate.

  • Compound Treatment: Treat the cells with DMA at various concentrations.

  • Incubation: Incubate the plates for 1-2 weeks, allowing colonies to form.

  • Staining: Fix the colonies with methanol and stain with crystal violet.

  • Colony Counting: Count the number of colonies containing at least 50 cells.

  • Data Analysis: The plating efficiency and surviving fraction are calculated to determine the effect of DMA on clonogenic survival.

Cell Cycle and Apoptosis Analysis

1. Cell Cycle Analysis using Propidium Iodide Staining:

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.

  • Cell Culture and Treatment: Culture cells and treat with DMA for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells and resuspend in PBS containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases is determined by analyzing the DNA content histograms.

2. Apoptosis Assay using Annexin V/Propidium Iodide Staining:

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Culture and Treatment: Culture and treat cells with DMA.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant: Annexin V-/PI- (viable), Annexin V+/PI- (early apoptotic), Annexin V+/PI+ (late apoptotic/necrotic).

Signaling Pathways and Mechanisms of Action

This compound's primary molecular target is the Na+/H+ exchanger 1 (NHE1), a ubiquitously expressed plasma membrane protein that regulates intracellular pH (pHi) by extruding a proton in exchange for an extracellular sodium ion. In cancer cells, NHE1 is often overexpressed and hyperactive, leading to a reversed pH gradient (alkaline intracellularly and acidic extracellularly) that promotes proliferation, invasion, and resistance to therapy.

By inhibiting NHE1, DMA disrupts this crucial pH regulation, leading to intracellular acidification. This decrease in pHi has several downstream consequences that contribute to its anti-proliferative effects.

DMA_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell Na_out Na+ NHE1 Na+/H+ Exchanger 1 (NHE1) Na_out->NHE1 DMA This compound (DMA) DMA->NHE1 Inhibits H_in H+ NHE1->H_in Na_in Na+ NHE1->Na_in acidification Intracellular Acidification H_in->acidification cell_cycle_arrest G0/G1 Cell Cycle Arrest acidification->cell_cycle_arrest apoptosis Apoptosis acidification->apoptosis DMA_Apoptosis_Pathway DMA This compound (DMA) NHE1_inhibition NHE1 Inhibition DMA->NHE1_inhibition acidification Intracellular Acidification NHE1_inhibition->acidification pro_apoptotic Pro-apoptotic Signals acidification->pro_apoptotic caspase_activation Caspase Activation pro_apoptotic->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis Experimental_Workflow start Start cell_culture Select and Culture Cancer Cell Lines start->cell_culture dma_treatment Treat cells with varying concentrations of DMA cell_culture->dma_treatment proliferation_assay Assess Cell Proliferation (MTT, BrdU, Colony Formation) dma_treatment->proliferation_assay cell_cycle_analysis Analyze Cell Cycle Distribution (Flow Cytometry with PI) dma_treatment->cell_cycle_analysis apoptosis_assay Quantify Apoptosis (Flow Cytometry with Annexin V/PI) dma_treatment->apoptosis_assay ic50 Determine IC50 values proliferation_assay->ic50 pathway_analysis Investigate Signaling Pathways (Western Blot, etc.) ic50->pathway_analysis cell_cycle_analysis->pathway_analysis apoptosis_assay->pathway_analysis end End pathway_analysis->end

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Dimethylamiloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, maintaining a safe laboratory environment is paramount. The proper disposal of chemical reagents like Dimethylamiloride (DMA) is a critical component of this, ensuring not only personal safety but also environmental protection. This guide provides a clear, step-by-step process for the safe disposal of DMA, aligning with standard laboratory safety protocols and regulatory requirements.

This compound is recognized as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative that it is not disposed of down the drain or in regular trash. The following procedures outline the necessary steps for its safe handling and disposal.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). This includes:

  • Eye Protection: Safety goggles with side-shields[1].

  • Hand Protection: Protective gloves[1].

  • Body Protection: An impervious lab coat or clothing[1].

  • Respiratory Protection: A suitable respirator should be used, especially when handling the powder form to avoid dust formation[1].

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure[1].

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an approved hazardous waste disposal service. The following steps will guide you in preparing the waste for collection:

  • Segregate the Waste: Do not mix this compound waste with other chemical waste unless you are certain of their compatibility. This compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents[1].

  • Use a Designated Waste Container:

    • Obtain a dedicated, properly labeled hazardous waste container from your institution's Environmental Health and Safety (EHS) department.

    • The container must be in good condition, free of leaks or cracks, and compatible with the chemical[2].

  • Label the Container Correctly:

    • Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound."

    • Include the concentration and quantity of the waste.

    • Note any other components mixed with the DMA.

  • Transfer the Waste:

    • Carefully transfer the DMA waste (solid or in solution) into the designated container.

    • Avoid creating dust if handling the powder form.

    • If dealing with a solution, use a funnel to prevent spills.

  • Seal the Container: Securely close the container to prevent any leakage or evaporation.

  • Store the Waste Safely:

    • Store the sealed container in a designated, secure, and well-ventilated waste accumulation area.

    • Keep it away from incompatible materials.

  • Arrange for Pickup: Contact your institution's EHS or a certified chemical waste disposal company to schedule a pickup. Follow their specific procedures for collection and documentation.

Emergency Procedures for Spills

In the event of a spill, take the following immediate actions:

  • Evacuate and Alert: Evacuate the immediate area and inform your colleagues and supervisor.

  • Control the Spill (if safe to do so):

    • For small spills of solid DMA, carefully sweep or scoop up the material and place it in the designated hazardous waste container. Avoid generating dust.

    • For liquid spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or earth) and place it in the hazardous waste container.

  • Decontaminate the Area: Clean the spill area thoroughly with a suitable cleaning agent.

  • Dispose of Contaminated Materials: All materials used for cleanup, including contaminated PPE, must be placed in the hazardous waste container.

Quantitative Hazard Summary

Hazard ClassificationDescriptionPrecautionary Statement
Acute Oral Toxicity Category 4: Harmful if swallowed.[1]P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]
Acute Dermal Toxicity Category 4: Harmful in contact with skin.P302 + P352 + P312: IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/ doctor if you feel unwell.
Skin Irritation Category 2: Causes skin irritation.P264: Wash skin thoroughly after handling.[1]
Skin Sensitization Category 1: May cause an allergic skin reaction.P272: Contaminated work clothing must not be allowed out of the workplace.
Respiratory Irritation Category 3: May cause respiratory irritation.P261: Avoid breathing dust.
Aquatic Toxicity (Acute) Category 1: Very toxic to aquatic life.[1]P273: Avoid release to the environment.[1]
Aquatic Toxicity (Chronic) Category 1: Very toxic to aquatic life with long lasting effects.[1]P391: Collect spillage.[1]

Disposal Workflow Diagram

G A Start: Identify This compound Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Segregate Waste: Avoid Incompatibles B->C D Use Designated Labeled Hazardous Waste Container C->D E Carefully Transfer Waste to Container D->E F Securely Seal the Container E->F G Store in Designated Waste Accumulation Area F->G H Arrange for Pickup by Certified Waste Disposal G->H I End: Proper Disposal H->I

Caption: Workflow for the proper disposal of this compound waste.

By adhering to these procedures, you contribute to a safer research environment and ensure that your laboratory practices are compliant with environmental regulations. Always consult your institution's specific guidelines and the Safety Data Sheet (SDS) for the most comprehensive information.

References

Essential Safety and Operational Guide for Handling Dimethylamiloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Dimethylamiloride, including detailed operational and disposal plans.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, adherence to strict safety protocols is crucial. The following personal protective equipment is recommended to minimize exposure and ensure safety.

Recommended Personal Protective Equipment (PPE) for Handling this compound

Protection TypeRecommended PPESpecification
Eye Protection Safety goggles with side-shieldsMust be worn to prevent contact with eyes.[1]
Hand Protection Protective glovesChemical-resistant gloves are essential to prevent skin contact.[1]
Body Protection Impervious clothing / Laboratory coatShould be worn to protect the skin from potential splashes or spills.[1]
Respiratory Protection Suitable respiratorTo be used to avoid inhalation of dust or aerosols, especially when not working in a well-ventilated area.[1]

General protective and hygienic measures include washing hands thoroughly after handling and not eating, drinking, or smoking in the work area.[1] It is also important to have an accessible safety shower and eye wash station in the vicinity.[1]

Operational Plan: Safe Handling and Storage

Engineering Controls:

  • Work in a well-ventilated area.[1] The use of a chemical fume hood is recommended to control exposure.

Handling Procedures:

  • Avoid the formation of dust and aerosols.[1]

  • Prevent contact with skin, eyes, and clothing.[1]

  • Avoid inhalation of the substance.[1]

  • Use appropriate PPE as detailed in the table above.

Storage:

  • Store in a tightly sealed container in a cool, well-ventilated area.[1]

  • For long-term storage, it is recommended to store the powder at -20°C and solutions at -80°C.[1]

  • Keep away from direct sunlight and sources of ignition.[1]

Spill Response Protocol

In the event of a spill, follow these steps to ensure a safe and effective cleanup:

  • Evacuate: Evacuate all non-essential personnel from the spill area.[1]

  • Ventilate: Ensure the area is well-ventilated.[1]

  • Wear appropriate PPE: Before addressing the spill, don the full recommended personal protective equipment, including a respirator.[1]

  • Contain the spill: For liquid spills, absorb the solution with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.[1] For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Decontaminate: Scrub the affected surfaces and any contaminated equipment with alcohol.[1]

  • Collect waste: Place all contaminated materials, including the absorbent material and cleaning supplies, into a suitable, labeled container for disposal.[1]

  • Dispose of waste: Dispose of the contaminated material as hazardous waste according to approved waste disposal procedures.[1]

Spill_Response_Workflow This compound Spill Response Workflow Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Ventilate Ensure Ventilation Evacuate->Ventilate PPE Don Full PPE Ventilate->PPE Contain Contain Spill (Absorb or Sweep) PPE->Contain Decontaminate Decontaminate Surfaces with Alcohol Contain->Decontaminate Collect Collect Contaminated Waste Decontaminate->Collect Dispose Dispose of as Hazardous Waste Collect->Dispose End Spill Managed Dispose->End

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.